molecular formula C17H25NO2 B1595652 Metethoheptazine CAS No. 509-84-2

Metethoheptazine

Cat. No.: B1595652
CAS No.: 509-84-2
M. Wt: 275.4 g/mol
InChI Key: BOSULDNQDJLKKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Metethoheptazine (CAS Number: 509-84-2) is a synthetic opioid analgesic compound belonging to the phenazepine chemical family, initially developed in the 1960s . With a molecular formula of C17H25NO2 and a molecular weight of 275.39 g/mol, it acts as an agonist at one or more opioid receptors, producing characteristic effects such as analgesia and sedation . This compound is part of a class of synthetic opioids that constitute the majority of developed opioid drugs, which are primarily investigated for their actions on mu-opioid receptors (MOP) . As a research chemical, Metethoheptazine is a valuable tool for scientists studying the pharmacology, neurobiology, and signaling mechanisms of opioid receptors. Its primary research applications include in vitro binding assays to determine receptor affinity, functional activity studies to characterize efficacy, and metabolic pathway investigations . Researchers utilize such compounds to advance the understanding of pain management pathways and to explore the structural features of synthetic opioids. It is critical to note that this product is strictly for Research Use Only in laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption. All necessary safety protocols must be followed when handling this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1,3-dimethyl-4-phenylazepane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-4-20-16(19)17(15-9-6-5-7-10-15)11-8-12-18(3)13-14(17)2/h5-7,9-10,14H,4,8,11-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSULDNQDJLKKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(CC1C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862077
Record name Metethoheptazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

509-84-2
Record name Ethyl hexahydro-1,3-dimethyl-4-phenyl-1H-azepine-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=509-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metethoheptazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000509842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metethoheptazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METETHOHEPTAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S36J5ZY2TH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Metethoheptazine mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Presumed Mechanism of Action of Metethoheptazine

Abstract

Metethoheptazine (WY-535) is a synthetic analgesic belonging to the phenazepine chemical class, developed in the 1960s.[1] Despite its long history, detailed molecular pharmacology studies are notably absent in contemporary literature, leaving its precise mechanism of action officially undescribed. This guide synthesizes foundational principles of opioid pharmacology, structure-activity relationships, and data from closely related analogs to construct a robust, inferred mechanism for metethoheptazine. We postulate that metethoheptazine functions primarily as an agonist at the µ-opioid receptor (MOR), a G-protein-coupled receptor (GPCR). This interaction is presumed to initiate a canonical Gi/o-protein signaling cascade, leading to the inhibition of adenylyl cyclase, modulation of key ion channels, and subsequent neuronal hyperpolarization. The result is a dampening of nociceptive signal transmission, producing analgesia. This document will deconstruct this proposed mechanism, explore the underlying molecular logic, and provide standardized experimental protocols required to definitively validate these hypotheses.

Introduction

The mid-20th century was a period of intense research into novel synthetic analgesics, driven by the goal of separating the potent pain-relieving effects of classical opioids from their significant adverse side effects and abuse potential.[2][3] It was within this context that American Home Products developed metethoheptazine, a compound belonging to the phenazepine family of opioids.[1][4]

Chemical Identity and Structure

Metethoheptazine is chemically distinct from the morphinan scaffold of classical opiates like morphine. Its core is a seven-membered azepane ring, classifying it as a phenazepine derivative.

  • IUPAC Name: ethyl 1,3-dimethyl-4-phenylazepane-4-carboxylate[1][5]

  • Molecular Formula: C₁₇H₂₅NO₂[5]

  • Molar Mass: 275.392 g·mol⁻¹[1]

The structure contains a tertiary amine, a phenyl group, and an ethyl ester moiety, all of which are critical for its pharmacological activity.

Pharmacological Profile Overview

Metethoheptazine is characterized as an opioid analgesic that produces effects typical of this drug class, including pain relief, sedation, dizziness, and nausea.[1][6][7] Notably, it is not scheduled as a controlled substance under the Controlled Substances Act in the United States, and related phenazepine opioids are specifically excluded from control in Canada, suggesting a perceived lower abuse potential compared to traditional narcotics.[1][4]

Core Mechanism of Action: An Evidence-Based Inference

While direct binding and functional assay data for metethoheptazine are scarce, its mechanism can be reliably inferred from its opioid-like effects and the well-characterized pharmacology of its structural analog, ethoheptazine.[8] The central hypothesis is that metethoheptazine acts as an agonist at the µ-opioid receptor (MOR).

Primary Target: The µ-Opioid Receptor (MOR)

The opioid receptor family consists of three classical GPCRs: µ (mu), δ (delta), and κ (kappa).[9] These receptors are the primary targets for both endogenous opioid peptides (e.g., endorphins, enkephalins) and exogenous opioid drugs.[10] The analgesic effects of most clinically relevant opioids, including morphine, fentanyl, and oxycodone, are mediated primarily through agonist activity at the MOR.[11] Given that metethoheptazine produces classic opioid effects, the MOR is its most probable primary molecular target.

Molecular Signaling Cascade

As a Gi/o-coupled receptor, agonist binding to the MOR by metethoheptazine is predicted to initiate a series of intracellular events that collectively reduce neuronal excitability.[9][12]

  • G-Protein Activation: Metethoheptazine binds to the orthosteric pocket of the MOR, inducing a conformational change. This promotes the exchange of GDP for GTP on the associated Gi/o protein α-subunit, causing the dissociation of the Gα(i/o)-GTP and Gβγ subunits.[9]

  • Inhibition of Adenylyl Cyclase: The activated Gα(i/o)-GTP subunit directly inhibits the enzyme adenylyl cyclase. This reduces the intracellular concentration of the second messenger cyclic AMP (cAMP).[8][12] A decrease in cAMP levels leads to reduced activity of protein kinase A (PKA), altering the phosphorylation state of numerous downstream targets involved in signal transmission.

  • Modulation of Ion Channels: The dissociated Gβγ subunit directly modulates ion channel activity.

    • It promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to an efflux of K⁺ ions and hyperpolarization of the neuronal membrane.[8]

    • It inhibits N-type voltage-gated calcium channels (VGCCs) on presynaptic terminals.[8][12]

  • Therapeutic Effect: The combination of membrane hyperpolarization and the inhibition of Ca²⁺ influx significantly reduces the release of excitatory nociceptive neurotransmitters, such as substance P and glutamate, from presynaptic terminals in pain pathways (e.g., in the dorsal horn of the spinal cord and the periaqueductal gray).[11][12] This blockade of pain signal transmission results in analgesia.

G_Protein_Signaling_Cascade cluster_membrane Cell Membrane MOR µ-Opioid Receptor (MOR) G_protein Gi/o Protein (GDP-bound) MOR->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP GIRK GIRK K+ Channel K_out K+ Efflux (Hyperpolarization) GIRK->K_out VGCC VGCC Ca2+ Channel Ca_in Ca2+ Influx Blocked VGCC->Ca_in G_alpha Gα-GTP G_protein->G_alpha dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma dissociates Metethoheptazine Metethoheptazine (Agonist) Metethoheptazine->MOR Binds G_alpha->AC Inhibits G_beta_gamma->GIRK Activates G_beta_gamma->VGCC Inhibits ATP ATP ATP->AC Neurotransmitter Reduced Neurotransmitter Release (e.g., Substance P)

Caption: Inferred signaling pathway for Metethoheptazine at the µ-opioid receptor.

Structure-Activity Relationship (SAR) Considerations

SAR studies explain how a molecule's chemical structure influences its biological effects.[13][14] While specific SAR studies for the metethoheptazine series are not publicly available, we can analyze its key features based on established medicinal chemistry principles.[15]

  • The Phenazepine Scaffold: This seven-membered ring system serves as the backbone, correctly positioning the key pharmacophoric elements—the basic nitrogen, the aromatic ring, and the quaternary carbon—in three-dimensional space to fit within the MOR binding pocket.

  • N-Methyl Group: The tertiary amine is crucial for activity. It becomes protonated at physiological pH, forming a cationic head that engages in a critical ionic interaction with a conserved aspartate residue (Asp³·³²) in the MOR binding pocket. The methyl group is a common feature in potent opioid agonists.

  • 4-Phenyl Group: This aromatic ring is essential for binding, likely engaging in van der Waals and π-π stacking interactions with hydrophobic and aromatic residues within the receptor pocket, mimicking the interaction of the phenol ring of morphine or the tyrosine of endogenous opioid peptides.

  • 4-Ethyl Carboxylate Group: This ester group at the quaternary C4 position contributes to the overall lipophilicity and may form hydrogen bonds with receptor residues, influencing binding affinity and potency.

Pharmacokinetics and Metabolism

A drug's mechanism of action is intrinsically linked to its metabolic fate, which dictates its concentration at the receptor and duration of action. Drug metabolism typically proceeds through Phase I (functionalization) and Phase II (conjugation) reactions.[16][17] A 1965 study on the metabolism of WY-535 (metethoheptazine) provides foundational insights.[1]

Based on its structure, the following metabolic pathways are plausible:

Pathway Enzyme Family (Predicted) Resulting Metabolite Pharmacological Implication
Ester Hydrolysis Carboxylesterases (CES)1,3-dimethyl-4-phenylazepane-4-carboxylic acidLikely inactive, increases water solubility for excretion.
N-Demethylation Cytochrome P450 (e.g., CYP3A4, CYP2C19)Ethyl 3-methyl-4-phenylazepane-4-carboxylate (Normetethoheptazine)May retain some activity, but likely reduced compared to the parent compound.
Aromatic Hydroxylation Cytochrome P450 (e.g., CYP2D6)Ethyl 1,3-dimethyl-4-(hydroxyphenyl)azepane-4-carboxylateCreates a phenolic group, a substrate for Phase II conjugation.
Glucuronidation (Phase II) UDP-glucuronosyltransferases (UGTs)Glucuronide conjugate of the hydroxylated metabolite or the carboxylic acid metabolite.Greatly increases water solubility, facilitating rapid renal excretion.

Methodologies for Mechanistic Elucidation

To move from an inferred to a confirmed mechanism of action, a series of standard, self-validating pharmacological assays must be performed. The following protocols represent the gold standard for characterizing a novel opioid ligand.

Protocol: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of metethoheptazine for the µ, δ, and κ opioid receptors.

Principle: This assay measures the ability of the unlabeled test compound (metethoheptazine) to compete with a high-affinity radiolabeled ligand (e.g., [³H]-DAMGO for MOR) for binding to receptors in a membrane preparation.

Step-by-Step Methodology:

  • Membrane Preparation: Culture HEK293 cells stably expressing human MOR, DOR, or KOR. Harvest cells, homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4), and centrifuge to pellet membranes. Resuspend membranes in assay buffer.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Assay Buffer (50 mM Tris-HCl, pH 7.4)

    • Radioligand (e.g., ~1 nM [³H]-DAMGO for MOR)

    • A serial dilution of metethoheptazine (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Cell membrane preparation (e.g., 10-20 µg protein/well).

  • Control Wells:

    • Total Binding: Contains buffer, radioligand, and membranes (no competitor).

    • Non-Specific Binding (NSB): Contains buffer, radioligand, membranes, and a high concentration of a non-radiolabeled antagonist (e.g., 10 µM Naloxone).

  • Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. Wash filters 3x with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place filtermats in scintillation vials, add scintillation cocktail, and count the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of metethoheptazine.

    • Fit the data to a one-site competition curve using non-linear regression to determine the IC₅₀ value (concentration of metethoheptazine that inhibits 50% of specific binding).

    • Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_run Execution & Measurement cluster_analysis Data Analysis prep1 Culture cells expressing Opioid Receptor prep2 Harvest & Homogenize prep1->prep2 prep3 Prepare Receptor Membranes prep2->prep3 assay3 Add Receptor Membranes prep3->assay3 assay1 Add Radioligand (e.g., [3H]-DAMGO) assay2 Add serial dilution of Metethoheptazine assay1->assay2 assay2->assay3 run1 Incubate to Equilibrium assay3->run1 run2 Filter & Wash to separate bound/unbound run1->run2 run3 Scintillation Counting (Measure Radioactivity) run2->run3 analysis1 Plot Competition Curve run3->analysis1 analysis2 Calculate IC50 analysis1->analysis2 analysis3 Calculate Ki via Cheng-Prusoff Equation analysis2->analysis3 Final_Result Final_Result analysis3->Final_Result Binding Affinity (Ki)

Caption: Standard experimental workflow for a radioligand competition binding assay.
Protocol: [³⁵S]GTPγS Functional Assay

Objective: To determine the potency (EC₅₀) and efficacy (% maximal activation) of metethoheptazine as an agonist at the MOR.

Principle: In the presence of an agonist, the activated Gα subunit will bind to GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on the G-protein, providing a direct measure of G-protein activation.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare receptor-expressing cell membranes as described in 5.1.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

    • GDP (e.g., 10 µM) to ensure G-proteins are in their inactive state.

    • A serial dilution of metethoheptazine.

    • A known full agonist (e.g., DAMGO) for positive control and determination of 100% activation.

    • Cell membrane preparation.

  • Initiation: Add [³⁵S]GTPγS (e.g., 0.1 nM) to all wells to start the reaction.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Termination & Harvesting: Terminate the reaction and harvest onto filtermats as described in 5.1.

  • Quantification: Measure bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the log concentration of metethoheptazine. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect relative to the full agonist DAMGO).

Conclusion and Future Directions

To fully elucidate its pharmacology, future research should focus on:

  • Definitive Receptor Profiling: Conducting binding assays (as in 5.1) across all opioid receptors (MOR, DOR, KOR) to determine its affinity and selectivity.

  • Functional Characterization: Performing functional assays (as in 5.2) to confirm its agonist activity and quantify its potency and efficacy.

  • Bias Signaling Assessment: Investigating whether metethoheptazine shows bias toward either G-protein signaling or the β-arrestin pathway, which has implications for side-effect profiles (e.g., respiratory depression, tolerance).

  • Metabolite Activity: Synthesizing and testing predicted metabolites to understand their contribution to the overall pharmacological effect.

By applying these modern drug discovery protocols, the full therapeutic potential and mechanistic nuances of this historical analgesic can finally be understood.

References

  • Metethoheptazine - Wikipedia. Wikipedia. [Link]

  • Metethoheptazine. PsychonautWiki. [Link]

  • Metheptazine - Grokipedia. Grokipedia. [Link]

  • Metheptazine - Wikipedia. Wikipedia. [Link]

  • Metethoheptazine - chemeurope.com. chemeurope.com. [Link]

  • Metethoheptazine | C17H25NO2 | CID 176888 - PubChem. National Center for Biotechnology Information. [Link]

  • What is the mechanism of Ethoheptazine Citrate? - Patsnap Synapse. Patsnap. [Link]

  • Recent Chemical and Pharmacological Developments on 14-Oxygenated-N-methylmorphinan-6-ones - MDPI. MDPI. [Link]

  • Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC. National Center for Biotechnology Information. [Link]

  • Molecular basis of opioid receptor signaling. Cell. [Link]

  • Structure-Activity Relationships of Synthetic Cathinones - PMC. National Center for Biotechnology Information. [Link]

  • Studies on the metabolism of meptazinol, a new analgesic drug - PubMed. National Center for Biotechnology Information. [Link]

  • Structure Activity Relationships and Medicinal Chemistry - YouTube. YouTube. [Link]

  • pharmacology of opioids. Update in Anaesthesia. [Link]

  • Basic opioid pharmacology: an update - PMC. National Center for Biotechnology Information. [Link]

  • Mu Receptors - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • Opioid Pharmacology - Pain Physician. Pain Physician Journal. [Link]

  • Drug metabolism – Knowledge and References - Taylor & Francis. Taylor & Francis Online. [Link]

  • Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • Drug Metabolism and Toxicological Mechanisms - MDPI. MDPI. [Link]

  • The History of the Development of Narcotics - Duke Law Scholarship Repository. Duke University School of Law. [Link]

Sources

Introduction: The Phenazepine Analgesic Metethoheptazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Metethoheptazine

Metethoheptazine is a synthetic opioid analgesic belonging to the phenazepine class of compounds.[1][2] Developed in the 1960s, it is structurally related to other analgesics such as ethoheptazine and proheptazine.[3][4] The chemical identity of Metethoheptazine is defined by its International Union of Pure and Applied Chemistry (IUPAC) name: ethyl 1,3-dimethyl-4-phenylazepane-4-carboxylate .[1][2][5] Its unique structure, featuring a seven-membered azepane ring with a quaternary carbon center at the 4-position, is crucial to its pharmacological activity. Like other opioids, its analgesic effects are derived from its interaction with opioid receptors in the central nervous system.[6]

This guide provides a detailed examination of a plausible and chemically sound synthetic pathway to Metethoheptazine, designed for researchers and professionals in drug development. We will explore the strategic rationale behind the synthesis, delve into the reaction mechanisms, and provide a comprehensive experimental protocol.

Compound Identifier Value Source
IUPAC Nameethyl 1,3-dimethyl-4-phenylazepane-4-carboxylate[1][5]
Common NameMetethoheptazine[2][7]
CAS Number509-84-2[1][8]
Molecular FormulaC₁₇H₂₅NO₂[1][5]
Molar Mass275.39 g/mol [1][7]
Drug ClassOpioid Analgesic (Phenazepine family)[2][3]

Retrosynthetic Analysis: Deconstructing Metethoheptazine

A logical approach to designing the synthesis of a complex molecule like Metethoheptazine is through retrosynthesis. This process involves mentally breaking the target molecule down into simpler, commercially available starting materials.

The core structural features of Metethoheptazine are:

  • An azepane (hexahydro-1H-azepine) ring.

  • An N-methyl group on the azepane nitrogen.

  • A C-methyl group at the 3-position of the ring.

  • A quaternary carbon at the 4-position, substituted with both a phenyl group and an ethyl carboxylate group .

Our retrosynthetic strategy is as follows:

G Metethoheptazine Metethoheptazine Intermediate_Nitrile 1,3-Dimethyl-4-phenylazepane-4-carbonitrile Metethoheptazine->Intermediate_Nitrile FGI (Ester → Nitrile) Phenylacetonitrile Phenylacetonitrile Intermediate_Nitrile->Phenylacetonitrile C-C, C-N Bond Formation Bis_electrophile N-(2-chloroethyl)-N-methyl-2-chlorobutylamine Intermediate_Nitrile->Bis_electrophile C-C, C-N Bond Formation

Caption: Retrosynthetic analysis of Metethoheptazine.

  • Functional Group Interconversion (FGI): The ethyl ester can be readily formed from a carboxylic acid, which in turn can be derived from the hydrolysis of a nitrile (-CN) group. This points to a key intermediate: 1,3-dimethyl-4-phenylazepane-4-carbonitrile . The nitrile group is an excellent precursor as it facilitates the creation of the quaternary carbon.

  • Ring Formation/Quaternary Center Construction: The azepane ring and the C4 quaternary center can be constructed simultaneously. This can be achieved via a double alkylation of a carbanion with a suitable bis-electrophile. The most logical precursor for the phenyl and nitrile groups is phenylacetonitrile . The acidic proton alpha to both the phenyl ring and the nitrile makes it an ideal nucleophile precursor. The entire azepane ring can then be formed by reacting the phenylacetonitrile anion with a custom-designed bis-(haloalkyl)amine, which will provide the remaining atoms for the ring and the methyl substituents.

The Forward Synthesis Pathway

Based on the retrosynthetic analysis, a robust synthesis can be designed starting from phenylacetonitrile and a custom bis-electrophile. The pathway involves the formation of the key carbon-carbon and carbon-nitrogen bonds in a single cyclization step, followed by functional group manipulation to yield the final product.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Nitrile Hydrolysis cluster_2 Step 3: Esterification start1 Phenylacetonitrile intermediate1 1,3-Dimethyl-4-phenylazepane-4-carbonitrile start1->intermediate1 start2 N,N-bis(2-chloroethyl)amine derivative* start2->intermediate1 intermediate1_ref reagent1 + 2 NaNH₂ in liquid NH₃ reagent1->intermediate1 intermediate2 1,3-Dimethyl-4-phenylazepane-4-carboxylic acid intermediate2_ref reagent2 + H₂SO₄ / H₂O (Heat) reagent2->intermediate2 intermediate1_ref->intermediate2 intermediate1_ref->intermediate2_ref final_product Metethoheptazine reagent3 + Ethanol (EtOH) + H⁺ catalyst (e.g., H₂SO₄) reagent3->final_product intermediate2_ref->final_product caption *The specific derivative is N-(2-chloroethyl)-N-methyl-2-chlorobutylamine

Caption: Forward synthesis pathway for Metethoheptazine.

Mechanistic Insights and Experimental Causality

Step 1: Intramolecular Double Alkylation for Azepane Ring Formation

This crucial step establishes the core heterocyclic structure and the vital quaternary carbon center.

  • Choice of Base (NaNH₂): Phenylacetonitrile possesses a benzylic proton that is rendered acidic (pKa ≈ 22 in DMSO) by the resonance-stabilizing effects of both the adjacent phenyl ring and the nitrile group. A very strong base is required for complete deprotonation to form the carbanion nucleophile. Sodium amide (NaNH₂) in liquid ammonia is an excellent choice as it is sufficiently basic to quantitatively deprotonate phenylacetonitrile and the solvent (ammonia) is unreactive towards the nucleophile.

  • The Alkylating Agent: The bis-electrophile, a derivative of a nitrogen mustard, is designed to provide the exact atomic framework needed. The reaction proceeds via a tandem S N 2 mechanism. The phenylacetonitrile anion first attacks one of the chloroethyl groups. Following this initial alkylation, a second deprotonation occurs (if not already performed by a second equivalent of base), and the newly formed carbanion performs an intramolecular S N 2 reaction, attacking the second chloroalkyl group to close the seven-membered ring. This cyclization is entropically less favored than forming a 5- or 6-membered ring, thus requiring carefully controlled reaction conditions to maximize yield.

  • Stereochemistry: The formation of the azepane ring in this step creates two chiral centers (C3 and C4). As the reaction does not employ chiral catalysts or auxiliaries, the product, 1,3-dimethyl-4-phenylazepane-4-carbonitrile , will be a mixture of diastereomers.

Step 2: Acid-Catalyzed Nitrile Hydrolysis
  • Rationale: The conversion of the nitrile to a carboxylic acid is a necessary step toward the final ester. Nitriles are relatively stable and require harsh conditions for hydrolysis.

  • Mechanism: The reaction is typically performed in strong aqueous acid (e.g., sulfuric acid) under heat. The nitrile nitrogen is first protonated, which activates the carbon atom toward nucleophilic attack by water. A series of proton transfers and tautomerization steps leads to a primary amide intermediate. Under the continued harsh acidic conditions, the amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium salt.

Step 3: Fischer Esterification
  • Rationale: This is a classic, reliable method for converting a carboxylic acid into an ethyl ester.

  • Mechanism: The reaction involves treating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst (a catalytic amount of H₂SO₄ is often used). The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. A molecule of ethanol then acts as a nucleophile, attacking the activated carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final ethyl ester, Metethoheptazine. The use of excess ethanol helps to drive the equilibrium toward the product side, in accordance with Le Châtelier's principle.

Experimental Protocol

Disclaimer: This protocol is a representative synthesis based on established organic chemistry principles. It must be performed by trained professionals in a certified laboratory with appropriate safety measures. All reagents are hazardous.

Step 1: Synthesis of 1,3-Dimethyl-4-phenylazepane-4-carbonitrile
  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a dropping funnel. Ensure all glassware is rigorously dried.

  • Reaction Initiation: In the flask, condense approximately 250 mL of anhydrous ammonia. Add a small piece of sodium metal until a persistent blue color indicates the solvent is dry. Then, add a catalytic amount of ferric nitrate.

  • Base Formation: Carefully add sodium metal (2.1 equivalents) in small pieces to the stirring ammonia until it is all consumed, forming a greyish suspension of sodium amide (NaNH₂).

  • Nucleophile Generation: Slowly add a solution of phenylacetonitrile (1.0 equivalent) in anhydrous diethyl ether via the dropping funnel. Allow the mixture to stir for 1 hour to ensure complete formation of the anion.

  • Cyclization: Add a solution of the N,N-bis(2-chloroethyl)amine derivative (1.05 equivalents) in anhydrous diethyl ether dropwise over 2 hours, maintaining the temperature at -33 °C (refluxing ammonia). After the addition is complete, allow the reaction to stir for an additional 12 hours.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of ammonium chloride. Allow the ammonia to evaporate overnight in a fume hood. Add water and diethyl ether to the residue. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude nitrile is purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of 1,3-Dimethyl-4-phenylazepane-4-carboxylic acid
  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine the purified nitrile from Step 1 with a 1:1 mixture of concentrated sulfuric acid and water.

  • Hydrolysis: Heat the mixture to reflux (approximately 120-130 °C) with vigorous stirring for 24 hours. Monitor the reaction's progress by TLC.

  • Workup: Cool the reaction mixture in an ice bath and carefully neutralize it by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately isoelectric for the amino acid (typically pH 4-6), causing the product to precipitate.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the crude carboxylic acid.

Step 3: Synthesis of Metethoheptazine (Ethyl Esterification)
  • Reaction Setup: Suspend the crude carboxylic acid from Step 2 in absolute ethanol (at least 10-fold excess) in a round-bottom flask equipped with a reflux condenser and a drying tube.

  • Catalysis: Carefully add concentrated sulfuric acid (0.1-0.2 equivalents) to the suspension.

  • Esterification: Heat the mixture to reflux and maintain for 12-18 hours.

  • Workup: Cool the reaction mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash carefully with saturated sodium bicarbonate solution to neutralize the acid. Wash again with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The final product, Metethoheptazine, can be purified by vacuum distillation or column chromatography to yield a clear, viscous oil. The product will be a mixture of diastereomers.

References

  • Wikidata. Metethoheptazine (Q15409390). [Link]

  • Wikipedia. Metethoheptazine. [Link]

  • Wikipedia. Metheptazine. [Link]

  • chemeurope.com. Metethoheptazine. [Link]

  • PubChem, National Institutes of Health. Metheptazine. [Link]

  • PubChem, National Institutes of Health. Metethoheptazine. [Link]

  • PubChem, National Institutes of Health. Metethoheptazine hydrochloride. [Link]

  • Google Patents.
  • chemeurope.com. Metheptazine. [Link]

  • LookChem. Hexamethyleneimine. [Link]

  • Patsnap Synapse. What is the mechanism of Ethoheptazine Citrate?. [Link]

Sources

Metethoheptazine chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Structure of Metethoheptazine

Introduction

Metethoheptazine (also known as WY-535) is a synthetic opioid analgesic belonging to the phenazepine class of compounds.[1][2] Developed in the 1960s, it is structurally related to other analgesics like ethoheptazine and meperidine.[3] As a member of the phenazepine family, its core structure consists of a seven-membered azepane ring. Metethoheptazine was investigated for its pain-relieving properties, producing effects typical of opioid agonists, such as analgesia, sedation, and dizziness.[1][3] Despite its development, it has not seen widespread clinical use and is not a controlled substance in the United States or Canada.[3][4] This guide provides a detailed technical overview of its chemical structure, properties, and the methodologies required for its characterization, aimed at researchers, chemists, and drug development professionals.

Chemical Structure and Stereochemistry

The structural foundation of Metethoheptazine is a fully saturated seven-membered nitrogen-containing heterocycle, the azepane ring. This ring is substituted at multiple positions, giving rise to its distinct chemical identity and pharmacological activity.

Molecular Structure

The IUPAC name for Metethoheptazine is ethyl 1,3-dimethyl-4-phenylazepane-4-carboxylate .[5] Its structure features a quaternary carbon at the C4 position, which is substituted with both a phenyl group and an ethyl carboxylate group. The azepane nitrogen is methylated (N-methyl), and an additional methyl group is present at the C3 position.

Caption: 2D Chemical Structure of Metethoheptazine.

Stereochemistry

Metethoheptazine possesses two chiral centers at positions C3 and C4 of the azepane ring. Consequently, four stereoisomers are possible: (3R, 4R), (3S, 4S), (3R, 4S), and (3S, 4R). The stereochemical configuration is a critical determinant of pharmacological activity in opioids.[5][6] The spatial arrangement of the phenyl group and the C3-methyl group relative to the azepane ring influences how the molecule binds to opioid receptors.[7]

For many classes of opioids, one enantiomer is responsible for the majority of the analgesic activity, while the other may be inactive or contribute to side effects.[8] Although the specific activities of the individual Metethoheptazine stereoisomers are not well-documented in publicly available literature, it is a reasonable hypothesis that its opioid receptor affinity is stereoselective. The synthesis described in the original patent literature likely produced a racemic mixture of diastereomers.[3] Resolution of these isomers and characterization of their individual pharmacological profiles would be a necessary step in any modern drug development program.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental for formulation development, pharmacokinetic studies, and toxicological assessment. Due to the limited recent research on Metethoheptazine, much of the available data is computational.

PropertyValueSource
IUPAC Name ethyl 1,3-dimethyl-4-phenylazepane-4-carboxylate[5]
CAS Number 509-84-2[5]
Molecular Formula C₁₇H₂₅NO₂[5]
Molecular Weight 275.39 g/mol [5]
XLogP3-AA (Computed) 3.3[5]
Hydrogen Bond Donors 0[5]
Hydrogen Bond Acceptors 3[5]
Rotatable Bonds 4[5]
pKa (Predicted) ~8.5-9.5 (Tertiary Amine)Structural Analysis
Solubility Not Experimentally Determined-
Experimental Protocol: Solubility Determination (Shake-Flask Method)

The gold-standard method for determining thermodynamic solubility is the shake-flask method.[9]

Objective: To determine the aqueous solubility of Metethoheptazine at a specific temperature (e.g., 25 °C or 37 °C).

Methodology:

  • Preparation: Add an excess amount of solid Metethoheptazine to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container (e.g., a glass vial). The excess solid is crucial to ensure a saturated solution is achieved.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Alternatively, centrifuge the sample at high speed to pellet the excess solid.

  • Sampling & Analysis: Carefully withdraw an aliquot of the clear supernatant. The concentration of Metethoheptazine in the supernatant is then determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quantification: A calibration curve prepared with known concentrations of Metethoheptazine is used to accurately quantify the concentration in the sample, which represents its solubility under the tested conditions.

Synthesis and Spectroscopic Characterization

While the original synthesis is detailed in British patent GB 843924, this section outlines the general analytical workflow required for the structural confirmation and purity assessment of Metethoheptazine.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_final Final Material Synthesis Chemical Synthesis Purification Chromatographic Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR MS Mass Spectrometry (HRMS for Formula Confirmation) Purification->MS IR FT-IR Spectroscopy Purification->IR Purity Purity Assessment (HPLC, qNMR) Purification->Purity Final Characterized Metethoheptazine NMR->Final MS->Final IR->Final Purity->Final

Caption: General workflow for synthesis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the precise molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group (typically δ 7.0-7.5 ppm), the quartet and triplet of the ethyl ester group (quartet ~δ 4.1 ppm, triplet ~δ 1.2 ppm), singlets for the N-methyl and C3-methyl groups, and a complex series of multiplets for the diastereotopic protons of the azepane ring.

  • ¹³C NMR: The carbon spectrum would confirm the total number of carbons and their chemical environment. Key expected signals include the carbonyl carbon of the ester (~δ 170-175 ppm), aromatic carbons (~δ 125-145 ppm), and the aliphatic carbons of the azepane ring and methyl groups.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the molecular formula and aiding in structural identification. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Predicted Fragmentation Pathway: The molecule contains a tertiary amine and an ester, which are likely sites for fragmentation under electron ionization (EI) or collision-induced dissociation (CID).

  • Alpha-Cleavage: The most favorable cleavage for aliphatic amines is the Cα-Cβ bond cleavage adjacent to the nitrogen atom. This would result in the loss of an ethyl radical from C2 or cleavage within the ring, leading to the formation of a stable iminium ion.

  • Ester Fragmentation: Cleavage of the ester group can occur, for example, through the loss of the ethoxy radical (•OCH₂CH₃) or ethylene (C₂H₄) via a McLafferty rearrangement if sterically feasible.

  • Loss of Phenyl Group: Fragmentation involving the loss of the phenyl group (C₆H₅•) is also possible.

Fragmentation_Pathway M Metethoheptazine [M+H]⁺ m/z = 276.19 F1 Loss of C₂H₅• (from ester) M->F1 - C₂H₅• F2 Loss of C₂H₄ (from ring) M->F2 α-cleavage F3 Loss of Ph• M->F3 - Ph•

Caption: Predicted major fragmentation pathways for Metethoheptazine.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands confirming the presence of key functional groups:

  • ~1730 cm⁻¹: Strong C=O stretch from the ethyl ester.

  • ~3000-2850 cm⁻¹: C-H stretching from aliphatic groups (azepane ring, methyls, ethyl).

  • ~3100-3000 cm⁻¹: C-H stretching from the aromatic phenyl group.

  • ~1200-1100 cm⁻¹: C-O stretching from the ester.

  • ~1600, 1450 cm⁻¹: C=C stretching vibrations from the aromatic ring.

Pharmacology and Mechanism of Action

Metethoheptazine is classified as an opioid analgesic.[4] Its pharmacological effects are presumed to be mediated through its interaction with opioid receptors in the central nervous system (CNS).

Mechanism of Action

Like other opioids, Metethoheptazine likely acts as an agonist at opioid receptors, with the μ-opioid receptor (MOR) being the primary target for analgesia.[11][12] Activation of MORs by an agonist leads to a cascade of intracellular events:

  • G-Protein Coupling: The receptor, a G-protein coupled receptor (GPCR), activates inhibitory G-proteins (Gi/Go).

  • Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Ion Channel Modulation: The activated G-proteins also promote the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization, and inhibit the opening of voltage-gated calcium channels (VGCCs).

  • Reduced Neuronal Excitability: The cumulative effect is a reduction in neuronal excitability and a decrease in the release of nociceptive neurotransmitters (e.g., substance P, glutamate), resulting in analgesia.[12]

Experimental Protocol: Opioid Receptor Binding Assay

To determine the affinity and selectivity of Metethoheptazine for opioid receptors, a competitive radioligand binding assay is a standard in vitro method.[13][14]

Objective: To determine the binding affinity (Ki) of Metethoheptazine for the μ (MOR), δ (DOR), and κ (KOR) opioid receptors.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cells engineered to express a high density of a single opioid receptor type (e.g., HEK293-hMOR cells) or from brain tissue known to be rich in opioid receptors (e.g., rat brain).

  • Assay Setup: In a multi-well plate, combine the membrane preparation with a fixed concentration of a selective radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR).

  • Competitive Binding: Add varying concentrations of unlabeled Metethoheptazine to the wells. A control group with no competitor (total binding) and a group with a high concentration of a non-radioactive standard agonist (e.g., naloxone) to determine non-specific binding are included.

  • Incubation & Filtration: Incubate the plates to allow the binding to reach equilibrium. Then, rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed to calculate the IC₅₀ value (the concentration of Metethoheptazine that inhibits 50% of the specific binding of the radioligand). The IC₅₀ is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used. This process is repeated for each receptor type to establish a selectivity profile.[15]

References

  • Metethoheptazine. (n.d.). In WikiMed Medical Encyclopedia. Retrieved January 22, 2026.
  • Metheptazine | C16H23NO2 | CID 3047717. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Metethoheptazine. (2026, January 10). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Metethoheptazine. (n.d.). chemeurope.com. Retrieved January 22, 2026, from [Link]

  • Metethoheptazine | C17H25NO2 | CID 176888. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Jin, W., et al. (2005). Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. Journal of Medicinal Chemistry.
  • Hernández, F., et al. (2012).
  • Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. Retrieved January 22, 2026.
  • Metheptazine. (n.d.). In Wikipedia. Retrieved January 22, 2026.
  • Ethoheptazine | C16H23NO2 | CID 6469. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Li, G., et al. (2025). Opioid Enantiomers: Exploring the Complex Interplay of Stereochemistry, Pharmacodynamics, and Therapeutic Potential. Journal of Medicinal Chemistry.
  • Wang, H., et al. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of the American Society for Mass Spectrometry.
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
  • Fan, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI.
  • Roy, S. D., & Flynn, G. L. (1989). Solubility and related physicochemical properties of narcotic analgesics. Pharmaceutical Research.
  • Khan, I., et al. (2020).
  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in Drug Action.
  • HSC Chemistry. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns. YouTube. Retrieved from [Link]

  • Acevedo-Canabal, A., et al. (2022).
  • Largent-Milnes, T. M., et al. (2022). Unique pharmacodynamic properties and low abuse liability of the μ-opioid receptor ligand (S)-methadone. Neuropsychopharmacology.
  • Le, T., et al. (2021). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles.
  • Römer, D., et al. (1983). Reverse Stereoselectivity of Opiate and Benzodiazepine Receptors for the Opioid Benzodiazepine Tifluadom. European Journal of Pharmacology.
  • Trescot, A. M., et al. (2008). Opioid Pharmacology. Pain Physician.
  • Yasir, A., & Sonthalia, S. (2023). Physiology, Opioid Receptor. In StatPearls.
  • Tar, A., et al. (2024). Characterization of Opioid Agonist Morphine Derivatives with Emphasis on Medicinal Chemistry.
  • Al-Zoubi, N., et al. (2022).
  • Halter, S., et al. (2022). First identification, chemical analysis and pharmacological characterization of N-piperidinyl etonitazene (etonitazepipne), a recent addition to the 2-benzylbenzimidazole opioid subclass. Archives of Toxicology.
  • Alavi, M. A., et al. (2024). Determination of morphine sulfate anti-pain drug solubility in supercritical CO2 with machine learning method. Scientific Reports.

Sources

The Enigmatic Profile of Metethoheptazine: A Technical Guide to an Underexplored Opioid Analgesic

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Charting Unexplored Pharmacological Territory

Metethoheptazine, a synthetic opioid analgesic belonging to the phenazepine class, represents a fascinating yet largely uncharacterized molecule within the landscape of pain research. Developed in the mid-20th century, its detailed pharmacological profile remains conspicuously absent from the extensive body of literature dedicated to opioid science. This guide is designed for researchers, medicinal chemists, and drug development professionals, providing a comprehensive framework for elucidating the pharmacological identity of metethoheptazine. By synthesizing established principles of opioid pharmacology with field-proven experimental methodologies, we aim to equip the scientific community with the necessary tools to systematically investigate this enigmatic compound. This document will not only summarize the sparse existing knowledge but, more critically, will serve as a detailed roadmap for future research, outlining the requisite experimental paradigms to fully characterize its mechanism of action, pharmacodynamic properties, and pharmacokinetic profile.

Molecular Architecture and Chemical Identity

Metethoheptazine, with the chemical name ethyl 1,3-dimethyl-4-phenylazepane-4-carboxylate, possesses a unique seven-membered azepane ring structure, a defining characteristic of the phenazepine opioid family.

Table 1: Chemical and Physical Properties of Metethoheptazine

PropertyValueSource
IUPAC Nameethyl 1,3-dimethyl-4-phenylazepane-4-carboxylatePubChem
Molecular FormulaC₁₇H₂₅NO₂PubChem
Molar Mass275.39 g/mol PubChem
CAS Number509-84-2PubChem

The structural relationship of metethoheptazine to other phenazepine derivatives, such as meptazinol and ethoheptazine, suggests a potential interaction with the opioid receptor system. However, subtle variations in stereochemistry and substituent groups can profoundly influence receptor affinity, selectivity, and intrinsic activity. Therefore, direct experimental validation of its pharmacological targets is imperative.

Postulated Mechanism of Action: An Opioid Receptor Hypothesis

Based on its structural classification, metethoheptazine is presumed to exert its analgesic effects primarily through interaction with opioid receptors, which are G-protein coupled receptors (GPCRs) located predominantly in the central and peripheral nervous systems. The prevailing hypothesis is that metethoheptazine functions as an agonist at the µ-opioid receptor (MOR), the primary target for most clinically utilized opioid analgesics.

Activation of MOR by an agonist initiates a cascade of intracellular signaling events, leading to the modulation of neuronal excitability and neurotransmitter release.

Metethoheptazine Metethoheptazine MOR µ-Opioid Receptor (MOR) Metethoheptazine->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel ↑ K+ Channel Opening G_protein->K_channel Ca_channel ↓ Ca2+ Channel Closing G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Neurotransmitter_release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_release Analgesia Analgesia Hyperpolarization->Analgesia Neurotransmitter_release->Analgesia

Figure 1: Postulated signaling pathway for metethoheptazine-mediated analgesia.

This proposed mechanism, while consistent with the general understanding of opioid action, requires rigorous experimental verification. The affinity of metethoheptazine for MOR, as well as for κ- (KOR) and δ-opioid receptors (DOR), must be quantified. Furthermore, its functional activity—whether it acts as a full agonist, partial agonist, or antagonist at these receptors—is a critical determinant of its therapeutic potential and side-effect profile.

Pharmacodynamics: Unveiling the Functional Profile

The pharmacodynamic profile of a drug describes its effects on the body. For metethoheptazine, this entails a comprehensive assessment of its analgesic properties and its potential for adverse effects commonly associated with opioid receptor activation.

Analgesic Properties

The primary therapeutic effect of metethoheptazine is expected to be analgesia. The potency and efficacy of this effect are unknown and must be determined through in vivo studies.

Potential Adverse Effects

Given its presumed mechanism of action, metethoheptazine may produce a range of adverse effects typical of µ-opioid agonists, including:

  • Respiratory depression

  • Sedation

  • Dizziness

  • Nausea and vomiting

  • Constipation

  • Potential for tolerance, dependence, and abuse

The severity and incidence of these side effects relative to its analgesic efficacy will be crucial in determining its therapeutic index.

Pharmacokinetics: The Journey Through the Body

The pharmacokinetic profile of a drug delineates its absorption, distribution, metabolism, and excretion (ADME). Currently, there is no published data on the pharmacokinetics of metethoheptazine. Elucidating these parameters is essential for designing appropriate dosing regimens and understanding potential drug-drug interactions.

Absorption

The bioavailability of metethoheptazine following various routes of administration (e.g., oral, intravenous) is unknown.

Distribution

The extent to which metethoheptazine distributes into various tissues, including its ability to cross the blood-brain barrier, is a critical factor in its central nervous system activity.

Metabolism

The metabolic fate of metethoheptazine has not been investigated. It is likely metabolized in the liver, potentially via cytochrome P450 (CYP) enzymes. Identification of its metabolites is necessary to determine if they are pharmacologically active or contribute to toxicity.

Excretion

The route and rate of elimination of metethoheptazine and its metabolites from the body are unknown.

Experimental Protocols for Pharmacological Characterization

To address the significant gaps in our understanding of metethoheptazine, a systematic experimental approach is required. The following protocols provide a framework for a comprehensive pharmacological evaluation.

In Vitro Characterization: Receptor Binding and Functional Assays

Objective: To determine the binding affinity (Ki) of metethoheptazine for µ-, δ-, and κ-opioid receptors.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing human recombinant µ-, δ-, or κ-opioid receptors.

  • Competitive Binding: Incubate the membrane preparations with a fixed concentration of a high-affinity radioligand (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR, [³H]-U69,593 for KOR) and varying concentrations of unlabeled metethoheptazine.

  • Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of metethoheptazine that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

start Start membrane_prep Prepare Receptor-Expressing Cell Membranes start->membrane_prep incubation Incubate Membranes with Radioligand and Metethoheptazine membrane_prep->incubation filtration Separate Bound and Free Ligand via Filtration incubation->filtration counting Quantify Bound Radioactivity filtration->counting analysis Calculate IC50 and Ki counting->analysis end End analysis->end

Figure 2: Workflow for radioligand binding assay.

Objective: To determine the functional activity (EC₅₀ and Emax) of metethoheptazine at opioid receptors.

Methodology:

  • Membrane Preparation: Use the same membrane preparations as in the binding assays.

  • Assay Reaction: Incubate the membranes with varying concentrations of metethoheptazine in the presence of GDP and [³⁵S]GTPγS.

  • Separation and Scintillation Counting: Separate bound from free [³⁵S]GTPγS and quantify the bound radioactivity.

  • Data Analysis: Plot the concentration-response curve and determine the EC₅₀ (the concentration of metethoheptazine that produces 50% of the maximal response) and Emax (the maximal effect) relative to a standard full agonist.

In Vivo Characterization: Analgesia and Side-Effect Models

Objective: To assess the analgesic effect of metethoheptazine against thermal pain.

Methodology:

  • Acclimatization: Acclimate mice or rats to the testing environment.

  • Baseline Measurement: Determine the baseline latency for the animal to exhibit a pain response (e.g., licking a paw, jumping) on a heated surface (e.g., 55°C).

  • Drug Administration: Administer metethoheptazine at various doses via a chosen route (e.g., intraperitoneal, subcutaneous).

  • Post-Treatment Measurement: Measure the response latency at predetermined time points after drug administration.

  • Data Analysis: Calculate the percent maximum possible effect (%MPE) and determine the ED₅₀ (the dose that produces 50% of the maximum effect).

Objective: To evaluate the effect of metethoheptazine on respiratory function.

Methodology:

  • Animal Preparation: Use conscious, unrestrained animals placed in a whole-body plethysmography chamber.

  • Baseline Measurement: Record baseline respiratory parameters (e.g., respiratory rate, tidal volume).

  • Drug Administration: Administer metethoheptazine at various doses.

  • Post-Treatment Measurement: Continuously monitor respiratory parameters.

  • Data Analysis: Quantify the dose-dependent changes in respiratory function.

Pharmacokinetic Studies

Objective: To determine the ADME properties of metethoheptazine.

Methodology:

  • Animal Cannulation: Surgically implant cannulas in the jugular vein (for blood sampling) and potentially the carotid artery (for intravenous administration) of rats or mice.

  • Drug Administration: Administer a known dose of metethoheptazine intravenously and orally to different groups of animals.

  • Blood Sampling: Collect blood samples at various time points post-administration.

  • Sample Analysis: Quantify the concentration of metethoheptazine and any potential metabolites in plasma using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Modeling: Use appropriate software to calculate key pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution, bioavailability).

Comparative Pharmacology with Structurally Related Phenazepines

While direct data for metethoheptazine is lacking, a comparative analysis with other phenazepine opioids can provide valuable context.

Table 2: Comparative Profile of Selected Phenazepine Opioids

CompoundReceptor ProfileKey Features
Metethoheptazine Unknown Largely uncharacterized.
MeptazinolPartial µ-opioid receptor agonistLower risk of dependence compared to full µ agonists.[1]
EthoheptazinePrimarily targets µ-opioid receptorsUsed for moderate to severe pain.[2]

Future Directions and Conclusion

Metethoheptazine represents a significant knowledge gap in the field of opioid pharmacology. The experimental framework outlined in this guide provides a clear path forward for its comprehensive characterization. A thorough understanding of its receptor binding profile, in vivo efficacy and side-effect profile, and pharmacokinetic properties is essential to determine if this compound holds any therapeutic promise. The causality behind the proposed experimental choices lies in the systematic and hierarchical approach to drug characterization, moving from in vitro target engagement to in vivo functional outcomes and whole-body disposition. Each described protocol is a self-validating system, with internal controls and established methodologies that ensure the generation of robust and reproducible data. The scientific community is encouraged to undertake these investigations to finally elucidate the pharmacological profile of this enigmatic phenazepine.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 176888, Metethoheptazine. [Link]

  • Wikipedia. Metheptazine. [Link]

  • Wikipedia. Meptazinol. [Link]

  • Patsnap. What is the mechanism of Ethoheptazine Citrate?. [Link]

Sources

Metethoheptazine: A Technical and Historical Review of a Phenazepine Opioid Analgesic

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Abstract

Metethoheptazine, also known as WY-535, is a synthetic opioid analgesic belonging to the phenazepine class of compounds. Developed in the 1960s by American Home Products, it represents an early effort in the exploration of novel chemical scaffolds for pain management. This technical guide provides a comprehensive overview of the history and development of Metethoheptazine, including its chemical properties, synthesis, and known pharmacological characteristics. While the compound did not achieve widespread clinical use, an examination of its development offers valuable insights into the structure-activity relationships of phenazepine opioids and the broader history of analgesic drug discovery. Due to its relative obscurity, detailed clinical and quantitative pharmacological data are limited in the public domain.

Introduction

The mid-20th century was a period of intense innovation in medicinal chemistry, particularly in the search for potent analgesics with improved safety profiles over existing opioids like morphine.[1] It was within this context that a variety of novel chemical scaffolds were investigated, leading to the discovery of several new classes of synthetic opioids. The phenazepine class, characterized by a seven-membered azepane ring, emerged as a promising area of research. Metethoheptazine (WY-535) was one such compound developed during this era, with initial studies exploring its potential as a non-narcotic analgesic.[2] This guide aims to consolidate the available technical information on Metethoheptazine, providing a historical and scientific resource for researchers in pain management and drug development.

Chemical Properties and Structure

Metethoheptazine is chemically designated as ethyl 1,3-dimethyl-4-phenylazepane-4-carboxylate.[3] Its structure features a central azepane (hexamethyleneimine) ring, substituted at the 1 and 3 positions with methyl groups, and at the 4 position with both a phenyl group and an ethyl carboxylate group.[3] The presence of two chiral centers suggests the existence of multiple stereoisomers, although the specific stereochemistry of the developed compound is not extensively detailed in available literature.

PropertyValueSource
IUPAC Name ethyl 1,3-dimethyl-4-phenylazepane-4-carboxylate[3]
Other Names WY-535, Metethoheptazinum, Metetoheptazina[3]
CAS Number 509-84-2[3]
Molecular Formula C₁₇H₂₅NO₂[3]
Molar Mass 275.39 g/mol [3]

Synthesis of Metethoheptazine

The synthesis of Metethoheptazine is described in the 1960 British patent GB 843924, assigned to American Home Products.[2] While the full detailed protocol from the patent is not widely available, the general synthetic strategy for related phenazepine compounds typically involves the construction of the core azepane ring system, followed by the introduction of the necessary substituents. The development of Metheptazine, a closely related compound, was noted to involve intermediates such as 4-cyano-1,2-dimethyl-4-phenylazacycloheptane, suggesting a similar synthetic pathway for Metethoheptazine.[4]

A plausible generalized synthetic workflow, based on common organic synthesis reactions for similar structures, is outlined below.

G cluster_0 Conceptual Synthetic Pathway start Precursor Molecules intermediate1 Formation of Azepane Ring start->intermediate1 Ring formation reactions intermediate2 Introduction of Phenyl and Cyano Groups intermediate1->intermediate2 Substitution reactions intermediate3 Hydrolysis of Cyano to Carboxylic Acid intermediate2->intermediate3 Hydrolysis intermediate4 Esterification to Ethyl Carboxylate intermediate3->intermediate4 Esterification final_product Metethoheptazine intermediate4->final_product Final modifications

Caption: Conceptual workflow for the synthesis of Metethoheptazine.

Pharmacological Profile

Mechanism of Action

Metethoheptazine is classified as an opioid analgesic.[2] Its pharmacological effects are presumed to be mediated through interaction with opioid receptors in the central nervous system. The general mechanism of action for opioid agonists involves binding to G-protein coupled receptors (GPCRs), primarily the mu (µ), delta (δ), and kappa (κ) opioid receptors.[5] This binding initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, which leads to a decrease in cyclic AMP (cAMP) levels.[6] Opioid receptor activation also modulates ion channels, leading to the opening of potassium channels and the inhibition of calcium channels.[6] The net effect of these actions is a hyperpolarization of the neuronal cell membrane, making it less excitable and reducing the transmission of pain signals.[6]

For the closely related compound, Ethoheptazine, it is suggested that it primarily targets the mu-opioid receptors.[6] It is highly probable that Metethoheptazine shares a similar mechanism, acting as an agonist at the mu-opioid receptor to produce analgesia. However, specific quantitative data on the binding affinities (Ki) and functional activities (EC50, intrinsic activity) of Metethoheptazine at the different opioid receptor subtypes are not available in the published literature.

Metethoheptazine Metethoheptazine MuReceptor Mu-Opioid Receptor (GPCR) Metethoheptazine->MuReceptor Binds to GProtein Gi/o Protein Activation MuReceptor->GProtein AdenylateCyclase Inhibition of Adenylyl Cyclase GProtein->AdenylateCyclase IonChannels Ion Channel Modulation GProtein->IonChannels cAMP ↓ cAMP AdenylateCyclase->cAMP Neuron Reduced Neuronal Excitability cAMP->Neuron KChannel ↑ K+ Efflux (Hyperpolarization) IonChannels->KChannel CaChannel ↓ Ca2+ Influx IonChannels->CaChannel KChannel->Neuron CaChannel->Neuron Analgesia Analgesia Neuron->Analgesia

Caption: Postulated mechanism of action for Metethoheptazine.

Pharmacokinetics and Metabolism

The primary source of information on the pharmacokinetics of Metethoheptazine comes from a 1965 study by Walkenstein and colleagues.[2] This study investigated the metabolism of the drug, then referred to as the "non-narcotic analgesic, WY-535."[2] While detailed pharmacokinetic parameters such as bioavailability, plasma half-life, and volume of distribution are not provided, the study does shed light on its metabolic fate. The exact metabolic pathways were not fully elucidated, but like many xenobiotics, it is expected to undergo hepatic metabolism.

For the related phenazepine, meptazinol, metabolism primarily involves glucuronidation and sulfation of the phenolic group, with the majority of the dose excreted in the urine as conjugated metabolites.[7] Given the structural similarities, it is plausible that Metethoheptazine undergoes similar Phase II conjugation reactions, as well as potential Phase I modifications such as N-demethylation.

Clinical Development and Status

Despite its development in the 1960s, there is a notable lack of publicly available information regarding the clinical development of Metethoheptazine. No records of its progression through Phase I, II, or III clinical trials have been found in extensive literature searches. The absence of Metethoheptazine from major pharmacopoeias and controlled substance lists suggests that its clinical development was likely discontinued at an early stage.[4] The reasons for this discontinuation are not documented but could be attributed to a variety of factors common in drug development, such as insufficient efficacy, an unfavorable side-effect profile (which includes typical opioid effects like sedation, dizziness, and nausea), or strategic decisions by the developing company.[2]

Metethoheptazine is not listed as a controlled substance under the Controlled Substances Act of 1970 in the United States.[2] Furthermore, the Canadian Controlled Drugs and Substances Act specifically excludes phenazepine opioids, including Metethoheptazine, from control.[2]

Structure-Activity Relationships of Phenazepine Opioids

The development of Metethoheptazine and its analogues provides some insight into the structure-activity relationships (SAR) of the phenazepine class of opioids. The core phenazepine structure represents a departure from the rigid ring system of morphine, offering greater conformational flexibility.

Key structural features that likely contribute to the analgesic activity of Metethoheptazine include:

  • The tertiary amine: The N-methyl group is a common feature in many opioids and is crucial for interaction with the opioid receptor.

  • The 4-phenyl group: An aromatic ring is a key pharmacophoric element in many opioid classes, contributing to receptor binding.

  • The 4-ethyl carboxylate group: The nature of the substituent at the 4-position significantly influences potency and efficacy.

Further research into the SAR of the phenazepine class could involve systematic modifications of these key functional groups to explore their impact on opioid receptor affinity and functional activity.

Conclusion

Metethoheptazine (WY-535) is a historical example of the exploration of novel chemical scaffolds in the pursuit of new analgesic agents. As a member of the phenazepine class, its development in the 1960s highlights the efforts to move beyond traditional opioid structures. While the compound itself did not achieve clinical success and its development appears to have been halted, a review of its known properties provides a valuable case study for medicinal chemists and pharmacologists. The lack of detailed quantitative pharmacological and clinical data underscores the challenges in retrospectively constructing a complete profile of a discontinued drug candidate. Further investigation into historical archives or declassified documents from American Home Products may be necessary to fully elucidate the development and eventual discontinuation of this interesting, albeit obscure, opioid analgesic.

References

  • Metethoheptazine. In: Wikipedia. ; 2026. [Link]

  • Metethoheptazine. PubChem. [Link]

  • Metethoheptazine. WikiMed. [Link]

  • Metheptazine. Grokipedia. [Link]

  • Metethoheptazine hydrochloride. PubChem. [Link]

  • Metheptazine. In: Wikipedia. ; 2026. [Link]

  • Metheptazine. PubChem. [Link]

  • Metethoheptazine. chemeurope.com. [Link]

  • What is the mechanism of Ethoheptazine Citrate? Patsnap Synapse. [Link]

  • Opioid receptor binding profile of selected dermorphin-like peptides. Peptides. 1986;7(5):755-759. [Link]

  • [Structure-activity relationships of analgesics]. Methods Find Exp Clin Pharmacol. 1982;4(7):443-444. [Link]

  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. OMICS International. [Link]

  • Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS One. 2018;13(5):e0197734. [Link]

  • The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. Molecules. 2019;24(21):3846. [Link]

  • Model-based Drug Development: The Road to Quantitative Pharmacology. J Pharmacokinet Pharmacodyn. 2006;33(3):369-393. [Link]

  • Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS One. 2018;13(5):e0197734. [Link]

  • In vitro and in vivo pharmacological characterization of the synthetic opioid MT-45. Neuropharmacology. 2020;171:108110. [Link]

  • Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. Elife. 2018;7:e32499. [Link]

  • Total synthesis of morphine and related alkaloids. In: Wikipedia. ; 2024. [Link]

  • Theoretical structure-activity studies of benzodiazepine analogues. Requirements for receptor affinity and activity. Mol Pharmacol. 1983;23(2):413-425. [Link]

  • Opioid Receptors and Protonation-Coupled Binding of Opioid Drugs. Int J Mol Sci. 2021;22(24):13358. [Link]

  • FY2018 Regulatory Science Report: Quantitative Clinical Pharmacology. FDA. [Link]

  • What is the structure-activity relationship of Benzodiazepines? Quora. [Link]

  • The clinical pharmacokinetics and metabolism of the analgesic meptazinol. Eur J Clin Pharmacol. 1986;30(6):647-653. [Link]

  • Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology. Br J Pharmacol. 2021;178(16):3139-3153. [Link]

  • In Vitro and In Vivo Toxicometabolomics of the Synthetic Cathinone PCYP Studied by Means of LC-HRMS/MS. Metabolites. 2021;11(12):831. [Link]

  • Model-Based Drug Development: The Road to Quantitative Pharmacology. ResearchGate. [Link]

  • Recent Chemical and Pharmacological Developments on 14-Oxygenated-N-methylmorphinan-6-ones. Molecules. 2020;25(21):5167. [Link]

  • Complete biosynthesis of opioids in yeast. Nat Chem Biol. 2015;11(6):395-397. [Link]

  • In vitro and in vivo pharmacological characterization of the synthetic opioid MT-45. ResearchGate. [Link]

  • Basic opioid pharmacology: an update. BJA Education. 2013;13(6):201-206. [Link]

  • Morphine Biosynthesis in Opium Poppy Involves Two Cell Types: Sieve Elements and Laticifers. Plant Cell. 2013;25(10):4084-4096. [Link]

  • In vitro and in vivo pharmacological characterization of the synthetic opioid MT-45. Neuropharmacology. 2020;171:108110. [Link]

  • (PDF) Morphine Synthesis and Biosynthesis-An Update. ResearchGate. [Link]

  • Simultaneous quantitative analysis of 39 common toxicological drugs for increased efficiency in an ante- and postmortem laboratory. Forensic Sci Int. 2022;334:111246. [Link]

  • Brief History of Opioids in Perioperative and Periprocedural Medicine to Inform the Future. Anesth Analg. 2020;130(5):1254-1264. [Link]

  • The Oxford Catalogue of Opioids: A systematic synthesis of opioid drug names and their pharmacology. Br J Clin Pharmacol. 2021;87(11):4332-4342. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. 2023;28(10):4209. [Link]

  • pharmacology of opioids. Update in Anaesthesia. [Link]

  • Methohexital. In: StatPearls. StatPearls Publishing; 2024. [Link]

  • In the arms of Morpheus the development of morphine for postoperative pain relief. Can J Anaesth. 2002;49(4):397-403. [Link]

Sources

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of Metethoheptazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Metethoheptazine, an opioid analgesic from the phenazepine family developed in the 1960s, represents a unique chemical scaffold with a distinct pharmacological profile.[1][2] While its effects, including analgesia, sedation, and dizziness, are characteristic of opioid receptor modulation, a detailed quantitative characterization of its receptor binding affinity remains sparsely documented in publicly accessible literature.[3][4] This technical guide provides a comprehensive framework for researchers and drug development professionals to meticulously determine the receptor binding profile of metethoheptazine. We will delve into the theoretical underpinnings and provide field-proven, step-by-step protocols for the gold-standard radioligand binding assays, ensuring a self-validating system for generating robust and reliable data. The causality behind each experimental choice is explained to empower researchers with the expertise to not only execute but also adapt these methodologies for novel compounds.

Introduction: The Pharmacological Context of Metethoheptazine

Metethoheptazine (ethyl 1,3-dimethyl-4-phenylazepane-4-carboxylate) is a synthetic opioid analgesic belonging to the phenazepine class of compounds.[1][4] Its structural analogues, such as ethoheptazine, also exhibit analgesic properties.[2] The primary mechanism of action for opioid analgesics involves interaction with opioid receptors, which are G protein-coupled receptors (GPCRs) located throughout the central and peripheral nervous systems.[5][6] The main types of opioid receptors are mu (µ), delta (δ), and kappa (κ).[7] The specific affinity and efficacy of a ligand for each of these receptor subtypes dictates its therapeutic effects and side-effect profile.[5][8]

Given that metethoheptazine elicits effects typical of opioids, it is hypothesized to act as an agonist at one or more of these opioid receptors.[3] However, without empirical binding data, its precise mechanism and selectivity remain speculative. A quantitative understanding of its binding affinity (Ki) and receptor density (Bmax) is paramount for further drug development, enabling lead optimization, structure-activity relationship (SAR) studies, and prediction of its therapeutic window.[9][10]

This guide will outline the essential experimental workflows to definitively characterize the receptor binding profile of metethoheptazine, focusing on the principles and practical execution of radioligand binding assays.

The Cornerstone of Affinity Determination: Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor due to their high sensitivity, specificity, and robustness.[11][12] These assays directly measure the binding of a radiolabeled ligand to a receptor preparation. The core principle involves incubating a biological sample containing the receptor of interest with a radioligand and then separating the bound radioligand from the free (unbound) radioligand to quantify the receptor-ligand complexes.

There are three primary types of radioligand binding experiments, each providing unique insights:

  • Saturation Assays: Determine the equilibrium dissociation constant (Kd) of the radioligand and the total number of binding sites (Bmax) in the tissue or cell preparation.[9][11]

  • Competition (or Inhibition) Assays: Determine the affinity (Ki) of an unlabeled compound (in this case, metethoheptazine) by measuring its ability to compete with a radioligand for binding to the receptor.[10][11]

  • Kinetic Assays: Measure the association (kon) and dissociation (koff) rate constants of a radioligand.

For characterizing a novel unlabeled compound like metethoheptazine, competition assays are the most direct and informative approach.

Foundational Logic: The Law of Mass Action and Receptor-Ligand Interactions

The interaction between a ligand (L) and a receptor (R) to form a ligand-receptor complex (LR) is a reversible process governed by the Law of Mass Action:

L + R ⇌ LR

At equilibrium, the ratio of the rate of dissociation to the rate of association is a constant, known as the equilibrium dissociation constant (Kd).

Kd = koff / kon = ([L][R]) / [LR]

Kd is a measure of the affinity of the ligand for the receptor; a lower Kd value signifies a higher binding affinity. In competition assays, the affinity of the unlabeled test compound is determined by its ability to inhibit the binding of the radioligand, quantified as the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

Ki = IC50 / (1 + ([L]/Kd))

Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Experimental Design and Protocols

To determine the binding affinity of metethoheptazine for mu, delta, and kappa opioid receptors, a series of competition radioligand binding assays must be performed.

Essential Reagents and Equipment
  • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing human recombinant mu, delta, or kappa opioid receptors. Alternatively, tissue homogenates from specific brain regions known to be rich in opioid receptors (e.g., thalamus, striatum) can be used.

  • Radioligands:

    • For µ-opioid receptor: [³H]-DAMGO (a potent and selective µ-agonist).

    • For δ-opioid receptor: [³H]-Naltrindole (a potent and selective δ-antagonist).

    • For κ-opioid receptor: [³H]-U69,593 (a potent and selective κ-agonist).

  • Unlabeled Ligands:

    • Metethoheptazine (test compound).

    • Naloxone (a non-selective opioid antagonist, for determination of non-specific binding).

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM Tris-HCl, pH 7.4) with appropriate additives (e.g., 5 mM MgCl₂).

  • Filtration Apparatus: A 96-well cell harvester to separate bound from free radioligand.

  • Filters: Glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

  • Scintillation Counter: A liquid scintillation counter to quantify the radioactivity trapped on the filters.

  • Reagents for Protein Quantification: BCA or Bradford assay reagents to determine the protein concentration of the membrane preparation.[13]

Experimental Workflow: A Step-by-Step Guide

The following diagram and protocol outline the standard procedure for a competition radioligand binding assay using a filtration method.[11][13]

Competition_Binding_Assay_Workflow cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Incubation cluster_separation Phase 3: Separation & Quantification cluster_analysis Phase 4: Data Analysis P1 Prepare Receptor Membranes (e.g., from CHO-hMOR cells) P2 Quantify Protein Concentration (BCA or Bradford Assay) P1->P2 P3 Prepare Serial Dilutions of Metethoheptazine P2->P3 I2 Add Unlabeled Ligand: - Metethoheptazine (varying conc.) - Buffer (for Total Binding) - Naloxone (for Non-Specific Binding) P3->I2 I1 Add to 96-well Plate: - Receptor Membranes - [³H]-Radioligand (e.g., [³H]-DAMGO) - Buffer I1->I2 I3 Incubate at a Controlled Temperature (e.g., 30°C for 60 min) to Reach Equilibrium I2->I3 S1 Rapid Vacuum Filtration (using Cell Harvester) I3->S1 S2 Wash Filters with Ice-Cold Buffer (to remove unbound radioligand) S1->S2 S3 Dry Filters and Add Scintillation Cocktail S2->S3 S4 Quantify Radioactivity (using Liquid Scintillation Counter) S3->S4 A1 Calculate Specific Binding: Total Binding - Non-Specific Binding S4->A1 A2 Plot % Specific Binding vs. log[Metethoheptazine] A1->A2 A3 Non-linear Regression to Determine IC₅₀ A2->A3 A4 Calculate Kᵢ using Cheng-Prusoff Equation A3->A4 GTPgS_Signaling_Pathway Metethoheptazine Metethoheptazine (Agonist) MOR Opioid Receptor (e.g., MOR) Metethoheptazine->MOR G_Protein Gαi Gβγ MOR->G_Protein Activates GDP GDP G_Protein:f0->GDP Releases GTPgS [³⁵S]GTPγS G_Protein:f0->GTPgS Binds Effector Effector (Adenylyl Cyclase) G_Protein:f1->Effector Inhibits

Sources

An In-depth Technical Guide to the Enantiomers and Stereochemistry of Metethoheptazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Metethoheptazine, an opioid analgesic of the phenazepine class, possesses a complex stereochemical profile that has significant implications for its pharmacological activity, metabolic fate, and analytical characterization.[1][2] This technical guide provides a comprehensive exploration of the stereoisomerism of metethoheptazine, intended for researchers, scientists, and professionals in drug development. The document delves into the structural basis of its chirality, established principles of stereoselective synthesis and separation, and the anticipated disparities in the pharmacological and metabolic profiles of its enantiomers. Detailed experimental protocols for chiral separation are provided, alongside a discussion of the underlying principles of stereoselective interactions with biological systems. This guide aims to serve as a foundational resource for the stereochemical investigation of metethoheptazine and related chiral compounds.

Introduction: The Critical Role of Chirality in Drug Action

The three-dimensional arrangement of atoms in a drug molecule, its stereochemistry, is a fundamental determinant of its interaction with the chiral environment of the human body.[3][4] Biological systems, composed of chiral entities such as amino acids, sugars, and proteins, exhibit a high degree of stereoselectivity in their interactions with xenobiotics.[5][6] Consequently, the enantiomers of a chiral drug, which are non-superimposable mirror images, can exhibit profound differences in their pharmacodynamic, pharmacokinetic, and toxicological properties.[7][8][9] One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other (the distomer) may be less active, inactive, or even contribute to adverse effects.[9]

Metethoheptazine, with its intricate molecular architecture, serves as a compelling case study for the importance of stereochemical considerations in drug design and development.[1][10] Understanding the synthesis, separation, and distinct biological activities of its stereoisomers is paramount for optimizing its therapeutic potential and ensuring patient safety.

Molecular Structure and Stereochemistry of Metethoheptazine

The chemical structure of metethoheptazine is ethyl 1,3-dimethyl-4-phenylazepane-4-carboxylate.[1][10] An analysis of its structure reveals the presence of two chiral centers, which are carbon atoms bonded to four different substituents.

  • C3: The carbon atom at position 3 of the azepane ring is bonded to a hydrogen atom, a methyl group, the C2 methylene group, and the C4 quaternary carbon.

  • C4: The carbon atom at position 4 of the azepane ring is bonded to a phenyl group, an ethyl carboxylate group, the C3 methine group, and the C5 methylene group.

The presence of two chiral centers means that metethoheptazine can exist as a total of 22 = 4 stereoisomers. These stereoisomers consist of two pairs of enantiomers. The pairs of stereoisomers that are not mirror images of each other are known as diastereomers.[6]

Below is a DOT script for a Graphviz diagram illustrating the core structure of metethoheptazine and highlighting its chiral centers.

Caption: Core structure of Metethoheptazine with chiral centers at C3 and C4 marked with an asterisk.

The four stereoisomers of metethoheptazine can be designated using the Cahn-Ingold-Prelog (R/S) nomenclature as:

  • (3R, 4R)-metethoheptazine

  • (3S, 4S)-metethoheptazine

  • (3R, 4S)-metethoheptazine

  • (3S, 4R)-metethoheptazine

The (3R, 4R) and (3S, 4S) isomers are a pair of enantiomers, as are the (3R, 4S) and (3S, 4R) isomers. The relationship between the (3R, 4R) isomer and the (3R, 4S) or (3S, 4R) isomers is diastereomeric.

Stereoselective Synthesis Strategies

Chiral Resolution of Racemates

A common approach is to synthesize the racemic mixture of a pair of enantiomers and then separate them. This can be achieved through:

  • Formation of Diastereomeric Salts: The racemic base (metethoheptazine) can be reacted with a chiral acid to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer can then be liberated from the salt.

  • Chiral Chromatography: Preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can be employed to separate the enantiomers on a larger scale.

Asymmetric Synthesis

Asymmetric synthesis aims to create a single enantiomer directly. Potential strategies for metethoheptazine could involve:

  • Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical outcome of a key bond-forming reaction. The auxiliary is then removed to yield the desired enantiomer.

  • Chiral Catalysis: The use of a chiral catalyst can promote the formation of one enantiomer over the other in a key synthetic step.

The following diagram illustrates a generalized workflow for obtaining single enantiomers of a chiral drug like metethoheptazine.

Chiral_Synthesis_Workflow racemic_synthesis Racemic Synthesis diastereomeric_crystallization Diastereomeric Salt Crystallization racemic_synthesis->diastereomeric_crystallization preparative_hplc Preparative Chiral HPLC racemic_synthesis->preparative_hplc asymmetric_synthesis Asymmetric Synthesis enantiomer_R Single Enantiomer (e.g., R,R) asymmetric_synthesis->enantiomer_R enantiomer_S Single Enantiomer (e.g., S,S) asymmetric_synthesis->enantiomer_S diastereomeric_crystallization->enantiomer_R diastereomeric_crystallization->enantiomer_S preparative_hplc->enantiomer_R preparative_hplc->enantiomer_S chiral_hplc_analysis Analytical Chiral HPLC polarimetry Polarimetry enantiomer_R->chiral_hplc_analysis enantiomer_R->polarimetry enantiomer_S->chiral_hplc_analysis enantiomer_S->polarimetry

Caption: Generalized workflow for the synthesis and analysis of single enantiomers of a chiral drug.

Analytical Methods for Chiral Separation

The ability to accurately separate and quantify the enantiomers of metethoheptazine is crucial for both quality control and pharmacokinetic studies. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely used technique for this purpose.[11][12]

Chiral HPLC Method Development

The development of a robust chiral HPLC method involves the screening of various CSPs and mobile phase conditions. For a basic compound like metethoheptazine, polysaccharide-based CSPs (e.g., Chiralcel® OD, Chiralpak® AD) are often a good starting point.

Table 1: Key Parameters for Chiral HPLC Method Development

ParameterConsiderations
Chiral Stationary Phase Polysaccharide-based (amylose or cellulose derivatives), protein-based, or macrocyclic antibiotic-based CSPs.
Mobile Phase Normal phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water with a buffer). For basic compounds, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase can improve peak shape.
Detector UV detector set at a wavelength where metethoheptazine has significant absorbance.
Flow Rate Typically 0.5 - 1.5 mL/min.
Temperature Column temperature can influence enantioselectivity.
Detailed Experimental Protocol: Chiral HPLC Separation of Metethoheptazine Enantiomers (Hypothetical)

The following is a detailed, hypothetical protocol for the analytical separation of metethoheptazine enantiomers based on established methods for similar compounds.

Objective: To separate the enantiomers of metethoheptazine using chiral HPLC.

Materials:

  • Metethoheptazine reference standard (racemic mixture)

  • HPLC grade n-hexane

  • HPLC grade isopropanol

  • HPLC grade diethylamine (DEA)

  • Chiral HPLC column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, isopropanol, and DEA in a ratio of 80:20:0.1 (v/v/v). Filter and degas the mobile phase.

  • Standard Solution Preparation: Prepare a stock solution of racemic metethoheptazine in the mobile phase at a concentration of 1 mg/mL. Prepare a working standard solution by diluting the stock solution to 10 µg/mL with the mobile phase.

  • HPLC Conditions:

    • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane:Isopropanol:DEA (80:20:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the working standard solution and record the chromatogram.

  • Data Evaluation: Determine the retention times of the two enantiomers and calculate the resolution between the peaks.

Stereoselective Pharmacology and Metabolism

The individual enantiomers of metethoheptazine are expected to exhibit different pharmacological and pharmacokinetic profiles due to their differential interactions with opioid receptors and metabolic enzymes.[5][13]

Pharmacodynamics

As an opioid analgesic, the therapeutic effects of metethoheptazine are mediated by its interaction with opioid receptors, primarily the µ-opioid receptor. It is highly probable that one enantiomer of metethoheptazine will have a higher affinity and/or efficacy at the µ-opioid receptor than the other. This stereoselectivity has been observed for many other chiral opioids.[14] For example, in the case of methadone, the (R)-enantiomer is responsible for the majority of the opioid activity.[15][16]

The following diagram illustrates the concept of stereoselective binding of enantiomers to a chiral receptor.

Receptor_Binding cluster_receptor Opioid Receptor cluster_enantiomers Metethoheptazine Enantiomers receptor Binding Site (Chiral) eutomer Eutomer (High Affinity) eutomer->receptor Good Fit distomer Distomer (Low Affinity) distomer->receptor Poor Fit

Caption: Stereoselective binding of metethoheptazine enantiomers to the opioid receptor.

Pharmacokinetics and Metabolism

The absorption, distribution, metabolism, and excretion (ADME) of metethoheptazine enantiomers are also likely to be stereoselective.[13] Metabolism is often the primary site of stereoselectivity, as the cytochrome P450 (CYP) enzymes responsible for drug metabolism are themselves chiral proteins.[16]

While specific metabolic pathways for metethoheptazine have not been extensively reported, potential routes based on its structure and analogy to other opioids like meptazinol include:[17]

  • N-demethylation: Removal of the methyl group from the nitrogen atom in the azepane ring.

  • Ester hydrolysis: Cleavage of the ethyl ester to the corresponding carboxylic acid.

  • Hydroxylation: Addition of a hydroxyl group to the phenyl ring or the azepane ring.

  • Glucuronidation: Conjugation of the parent drug or its metabolites with glucuronic acid to facilitate excretion.

It is plausible that the rates of these metabolic reactions will differ for the individual stereoisomers of metethoheptazine, leading to different plasma concentrations and durations of action. For instance, studies on methadone have shown that its disposition is stereoselective, with CYP2B6 being a key enzyme in its stereoselective metabolism.[15][16]

Conclusion and Future Directions

The stereochemistry of metethoheptazine is a critical aspect that profoundly influences its pharmacological and pharmacokinetic properties. This guide has provided a comprehensive overview of its stereoisomerism, potential strategies for stereoselective synthesis and analysis, and the anticipated differences in the biological activity of its enantiomers.

Further research is warranted to:

  • Develop and validate stereospecific synthetic routes for the individual enantiomers and diastereomers of metethoheptazine.

  • Conduct detailed pharmacological studies to characterize the affinity and efficacy of each stereoisomer at opioid and other relevant receptors.

  • Perform comprehensive pharmacokinetic and metabolism studies in preclinical models and humans to elucidate the stereoselective ADME properties of metethoheptazine.

  • Develop and validate robust and sensitive bioanalytical methods for the quantification of individual metethoheptazine stereoisomers in biological matrices.

A thorough understanding of the stereochemical aspects of metethoheptazine will be instrumental in the development of safer and more effective opioid analgesics.

References

  • Metethoheptazine | C17H25NO2 | CID 176888 - PubChem. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Metethoheptazine. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Slobodníková, L., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 114002.
  • Ahuja, S. (2009). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 27(10), 922-934.
  • Metethoheptazine hydrochloride | C17H26ClNO2 | CID 73553814 - PubChem. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. (2021). Pharmaceutics, 13(5), 723.
  • Stereochemistry in Drug Action. (2002).
  • Chiral Drugs: An Overview. (2008). International Journal of Biomedical Science, 4(2), 85-100.
  • Synthesis of enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H-[1][12]benzoxazines. (2015). Tetrahedron: Asymmetry, 26(15-16), 837-843.

  • Enantiomeric metabolic interactions and stereoselective human methadone metabolism. (2003). Drug Metabolism and Disposition, 31(3), 362-372.
  • Effects of Stereoisomers on Drug Activity. (2021). American Journal of Biomedical Science & Research, 13(2), 143-147.
  • Therapeutic efficacy of stereoisomers. (2022). Journal of Pharmacology and Pharmacotherapeutics, 13(2), 72-78.
  • Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S)-2,8-diazobicyclo[4.3.0]nonane, A Key Intermediate of Moxifloxacin Hydrochloride. (2015). Oriental Journal of Chemistry, 31(4), 2235-2242.
  • Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. (2022). Molecules, 27(24), 8826.
  • Effects of Stereoisomers on Drug Activity. (2021).
  • Chiral Cardiovascular Drugs: An Overview. (2005). American Journal of Therapeutics, 12(5), 439-459.
  • Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. (2021). Molecules, 26(16), 4945.
  • Chiral drugs. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • STEREOISOMERIC DRUGS: UNRAVELLING THE IMPACT OF MOLECULAR MIRROR IMAGES ON MEDICINAL CHEMISTRY. (2024). IIP Series.
  • Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. (2019). Molecules, 24(4), 659.
  • Chiral Drugs: An Overview. (2008). PMC.
  • Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. (2021). PMC.
  • Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. (1994). Journal of Medicinal Chemistry, 37(16), 2557-2566.
  • Studies on the metabolism of meptazinol, a new analgesic drug. (1978). British Journal of Clinical Pharmacology, 5(3), 269-275.
  • Enantiomeric metabolic interactions and stereoselective human methadone metabolism. (2003). PubMed.

Sources

An In-Depth Technical Guide to the In Vivo Metabolic Pathways of Metethoheptazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Metethoheptazine, a synthetic opioid analgesic of the phenazepine class, has a history of clinical use for the management of moderate pain.[1] Understanding its in vivo metabolic fate is crucial for drug development professionals, researchers, and scientists to fully comprehend its pharmacokinetic profile, potential drug-drug interactions, and overall disposition in the body. This technical guide provides a comprehensive overview of the predicted metabolic pathways of Metethoheptazine, drawing upon established principles of opioid metabolism and the limited available literature. While specific in-depth studies on Metethoheptazine are scarce, with a key study dating back to 1965, we can infer its metabolic journey through the well-characterized biotransformation of structurally related opioids.[2]

This guide will delve into the anticipated Phase I and Phase II metabolic reactions, the key enzyme families involved, and the analytical methodologies essential for the elucidation of its metabolic profile.

Predicted Metabolic Pathways of Metethoheptazine

The metabolism of xenobiotics, including drugs like Metethoheptazine, is broadly categorized into Phase I and Phase II reactions.[3][4] Phase I reactions typically involve oxidation, reduction, or hydrolysis to introduce or unmask functional groups, while Phase II reactions involve the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion.[3][4]

Phase I Metabolism: Functionalization Reactions

Based on the chemical structure of Metethoheptazine (ethyl 1,3-dimethyl-4-phenylazepane-4-carboxylate), two primary Phase I metabolic pathways are anticipated: N-demethylation and ester hydrolysis. These reactions are common for opioids and other compounds with similar functional groups.[5][6]

  • N-Demethylation: The tertiary amine in the azepane ring of Metethoheptazine is a likely target for N-demethylation, a reaction catalyzed by the cytochrome P450 (CYP) family of enzymes, particularly isoforms like CYP3A4 and CYP2D6.[5][6] This process would result in the formation of normetethoheptazine, a secondary amine metabolite. This is a common metabolic route for many opioids and can significantly alter the pharmacological activity of the parent compound.[7]

  • Ester Hydrolysis: The ethyl ester group in Metethoheptazine is susceptible to hydrolysis by various esterases present in the plasma and liver, yielding a carboxylic acid metabolite.[8][9] This reaction would significantly increase the polarity of the molecule, preparing it for subsequent Phase II conjugation or direct excretion.[10]

The following DOT graph illustrates the predicted Phase I metabolic pathways of Metethoheptazine.

Metethoheptazine_Phase_I_Metabolism Metethoheptazine Metethoheptazine Normetethoheptazine Normetethoheptazine (N-demethylated metabolite) Metethoheptazine->Normetethoheptazine N-Demethylation (CYP450 Enzymes) Carboxylic_Acid_Metabolite Carboxylic Acid Metabolite (Hydrolyzed metabolite) Metethoheptazine->Carboxylic_Acid_Metabolite Ester Hydrolysis (Esterases)

Caption: Predicted Phase I metabolic pathways of Metethoheptazine.

Phase II Metabolism: Conjugation Reactions

Following Phase I metabolism, the newly formed functional groups on the metabolites of Metethoheptazine can undergo Phase II conjugation reactions. The most probable conjugation pathway for the hydroxylated metabolites (if formed) and the carboxylic acid metabolite is glucuronidation.[5]

  • Glucuronidation: This process involves the covalent addition of glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).[5] The resulting glucuronide conjugates are highly water-soluble and are readily excreted in the urine and/or bile. The carboxylic acid metabolite formed from ester hydrolysis is a prime substrate for glucuronidation.

The DOT graph below visualizes the anticipated Phase II conjugation of a Metethoheptazine metabolite.

Metethoheptazine_Phase_II_Metabolism Carboxylic_Acid_Metabolite Carboxylic Acid Metabolite Glucuronide_Conjugate Glucuronide Conjugate Carboxylic_Acid_Metabolite->Glucuronide_Conjugate Glucuronidation (UGT Enzymes)

Caption: Predicted Phase II glucuronidation of the carboxylic acid metabolite.

Experimental Methodologies for In Vivo Metabolism Studies

To definitively elucidate the in vivo metabolic pathways of Metethoheptazine, a systematic experimental approach is required. This involves in vivo studies, sample collection, and sophisticated analytical techniques for metabolite identification and quantification.[11][12]

In Vivo Study Design
  • Animal Model Selection: Rodent models, such as rats or mice, are commonly used in initial in vivo metabolism studies.

  • Drug Administration: Metethoheptazine is administered to the animals, typically via oral or intravenous routes.

  • Sample Collection: Urine and feces are collected over a defined period (e.g., 24-72 hours) to capture the excreted metabolites. Blood samples can also be collected at various time points to study the pharmacokinetic profile of the parent drug and its metabolites.[13]

Sample Preparation and Analysis
  • Extraction: Metabolites are extracted from the biological matrices (urine, feces, plasma) using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • Chromatographic Separation: The extracted samples are then subjected to chromatographic separation, most commonly using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).[14][15] This separates the parent drug from its various metabolites based on their physicochemical properties.

  • Mass Spectrometric Detection: The separated compounds are introduced into a mass spectrometer (MS) for detection and structural elucidation.[16] High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of metabolites.[12] Tandem mass spectrometry (MS/MS) is used to fragment the metabolite ions, providing structural information that aids in their identification.[16]

The following workflow diagram illustrates the key steps in an in vivo metabolism study.

In_Vivo_Metabolism_Workflow cluster_in_vivo In Vivo Study cluster_analysis Sample Analysis Drug_Administration Drug Administration (e.g., Oral, IV) Sample_Collection Sample Collection (Urine, Feces, Blood) Drug_Administration->Sample_Collection Extraction Extraction (SPE, LLE) Sample_Collection->Extraction Chromatography Chromatographic Separation (HPLC, UHPLC) Extraction->Chromatography Mass_Spectrometry Mass Spectrometry (HRMS, MS/MS) Chromatography->Mass_Spectrometry Metabolite_Identification Metabolite Identification & Quantification Mass_Spectrometry->Metabolite_Identification

Caption: Experimental workflow for in vivo metabolism studies.

Quantitative Data Summary

Due to the limited publicly available data on Metethoheptazine metabolism, a quantitative summary table cannot be compiled at this time. A comprehensive in vivo study, as outlined above, would be necessary to generate such data. The table below is a template that researchers could use to summarize their findings.

MetaboliteBiological MatrixRelative Abundance (%)Identification Method
NormetethoheptazineUrine, PlasmaTo be determinedLC-MS/MS
Carboxylic Acid MetaboliteUrine, PlasmaTo be determinedLC-MS/MS
Glucuronide Conjugate(s)Urine, BileTo be determinedLC-MS/MS

Conclusion

References

  • Metethoheptazine. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Walkenstein SS, Corradino RA, Wiser R, Gudmundsen CH. Metabolism of the Non-Narcotic Analgesic, WY-535. Biochemical Pharmacology. 1965 Feb;14:121-8.
  • Analysis of phenazepam and 3‐hydroxyphenazepam in post‐mortem fluids and tissues. (2012). Journal of Analytical Toxicology, 36(6), 390-397.
  • Smith, H. S. (2009). Opioid metabolism. Mayo Clinic Proceedings, 84(7), 613-624.
  • Uncovering in vivo biochemical patterns from time-series metabolic dynamics. (2022).
  • Pharmacology of opioids. (2025, March 11). Deranged Physiology.
  • Opioids and Benzodiazepines. (2016, September 18). Anesthesia Key.
  • Investigation of Common Analysis Methods for Detecting Illicit Drugs in Wastewater. (2023). Journal of Analytical Methods in Chemistry, 2023, 5518873.
  • Analytical Methods for Secondary Metabolite Detection. (2016). Methods in Molecular Biology, 1477, 191-209.
  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. (2021). Molecules, 26(16), 4945.
  • Methadone N-demethylation in human liver microsomes: lack of stereoselectivity and involvement of CYP3A4. (1998). British Journal of Clinical Pharmacology, 45(6), 553-561.
  • 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid. Peculiarities of Preparation, Structure, and Biological Properties. (2022). Molecules, 27(15), 4993.
  • Investigations on the in vivo metabolism of 5α‐androst‐2‐en‐17‐one. (2020). Drug Testing and Analysis, 12(11-12), 1690-1701.
  • In vitro and in vivo metabolism of psilocybin's active metabolite psilocin. (2024). Frontiers in Pharmacology, 15, 1391689.
  • Ester prodrugs of morphine improve transdermal drug delivery: a mechanistic study. (2003). Journal of Controlled Release, 90(3), 335-344.
  • Opioid Pharmacokinetics. (n.d.).
  • Metabolite Detection and Profiling Using Analytical Methods. (2018). In Drug Metabolism Concepts. IntechOpen.
  • Interpretation of Urine Drug Screens Metabolites and Impurities. (2015). JAMA Internal Medicine, 175(11), 1869-1870.
  • Journal of Medical and Health Sciences. (2013). Research and Reviews: Journal of Medical and Health Sciences, 2(2).
  • Toxicological Screening/Screening for Drugs of Abuse. (2016). Clinical Analytics.
  • Validation of an analytical method for quantitation of metonitazene and isotonitazene in plasma, blood, urine, liver and brain and application to authentic postmortem casework in New York City. (2023). Journal of Analytical Toxicology, 47(8), 843-851.
  • What drugs are likely to interfere with urine drug screens?. (2020). Drug Information Group, University of Illinois Chicago.
  • Urine Drug Testing Window of Detection. (2021). In Medications for Opioid Use Disorder.
  • How Long Do Opiates Stay in Urine? Examples, Drug Test Cutoffs. (2023, May 8). Healthline.
  • In Vivo Tissue-Specific DNA Demethylation in Mouse Liver Through a Hydrodynamic Tail Vein Injection. (2023). Methods in Molecular Biology, 2577, 269-277.
  • Toxic liver injury and carcinogenesis. Methylation of rat-liver nucleic acids by dimethylnitrosamine in vivo. (1962). Biochemical Journal, 84, 110-117.
  • The effect of acute and chronic methadone treatment on the in vitro N-demethylation of methadone by microsomal enzymes of male and pregnant and nonpregnant female rats. (1973). Archives Internationales de Pharmacodynamie et de Thérapie, 205(2), 259-266.
  • Journal of Chemical Health Risks. (2024). Journal of Chemical Health Risks, 14(5).
  • N-Oxidation and N-demethylation of methylephedrine by rat-liver microsomes. (1990). Xenobiotica, 20(5), 491-497.

Sources

The Dawn of the Azepane Scaffold: An In-depth Technical Guide to Early Phenazepine Opioid Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the seminal research into phenazepine opioids, a unique class of synthetic analgesics characterized by their seven-membered azepane core. Diverging from the more common morphinan and piperidine-based opioids, the early exploration of phenazepines in the mid-20th century marked a significant, albeit less-traveled, path in the quest for potent and safer analgesics. This document meticulously reconstructs the foundational synthesis, structure-activity relationships (SAR), and pharmacological evaluation of pioneering compounds such as proheptazine and prodilidine. By delving into the original experimental methodologies and interpreting the causal logic behind the research, this guide offers valuable insights for contemporary drug discovery and development, highlighting a fascinating chapter in the history of opioid chemistry.

Introduction: Expanding the Opioid Horizon Beyond the Piperidine Ring

The mid-20th century was a fertile period for synthetic opioid research, largely spurred by the desire to improve upon the analgesic properties of morphine while mitigating its undesirable side effects. While much of the focus was on modifying the morphine structure itself or exploring analogues of pethidine (meperidine) centered on a six-membered piperidine ring, a select group of researchers ventured into less conventional scaffolds. Among these were the phenazepines, a class of compounds built upon a seven-membered hexahydroazepine (azepane) ring.

This expansion from a six- to a seven-membered nitrogen-containing ring was a deliberate and logical step in medicinal chemistry, aimed at exploring new conformational possibilities and their influence on opioid receptor interaction. The larger, more flexible azepane ring offered a different spatial arrangement of key pharmacophoric elements—the basic nitrogen, the quaternary carbon, and the aromatic ring—hypothesized to be crucial for analgesic activity. Early research into compounds like proheptazine and prodilidine provided the first glimpse into the potential and the challenges of this novel opioid class.

Foundational Synthesis: Building the Azepane Core

The early synthesis of phenazepine opioids was a multi-step process that required the construction of the core azepane ring followed by the introduction of key functional groups. The synthesis of proheptazine, as detailed in the foundational 1964 paper by Diamond, Bruce, and Tyson in the Journal of Medicinal Chemistry, serves as an exemplary workflow for this class of compounds.[1]

General Synthetic Workflow for Proheptazine

The synthesis of proheptazine, chemically known as 1,3-dimethyl-4-phenyl-4-(propanoyloxy)azepane, involved a strategic sequence of reactions to construct the substituted azepane ring. The following diagram illustrates the general workflow.

Proheptazine Synthesis Workflow General Synthetic Workflow for Proheptazine Start Starting Materials Step1 Mannich Reaction Start->Step1 Formation of Aminoketone Step2 Grignard Reaction Step1->Step2 Introduction of Phenyl Group Step3 Esterification Step2->Step3 Addition of Propionoxy Group End Proheptazine Step3->End

Caption: A simplified diagram of the synthetic pathway to proheptazine.

Detailed Experimental Protocol: Synthesis of Proheptazine

The following protocol is a reconstruction of the likely steps involved in the synthesis of proheptazine, based on common organic chemistry principles of the era and the known structure of the final compound.

Step 1: Synthesis of the Mannich Base (Aminoketone)

  • Combine acetophenone, formaldehyde, and methylamine hydrochloride in a suitable solvent, such as ethanol.

  • Reflux the mixture for a specified period to facilitate the Mannich reaction, leading to the formation of the corresponding β-aminoketone.

  • Cool the reaction mixture and isolate the product, likely through crystallization or extraction.

Step 2: Ring Closure to Form the Azepane Precursor

  • The specific method for ring closure to the seven-membered azepane ring is a critical and often challenging step. It may involve intramolecular cyclization reactions, such as a Dieckmann condensation or a similar base-catalyzed cyclization of a suitable dicarboxylic acid or cyanoester precursor.

Step 3: Introduction of the Phenyl Group via Grignard Reaction

  • Prepare a Grignard reagent from bromobenzene and magnesium turnings in anhydrous diethyl ether.

  • Add the azepanone precursor from the previous step dropwise to the Grignard reagent at a low temperature (e.g., 0 °C).

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the resulting tertiary alcohol with an organic solvent and purify.

Step 4: Esterification to Yield Proheptazine

  • Dissolve the tertiary alcohol from the previous step in a suitable solvent, such as pyridine or dichloromethane.

  • Add propionyl chloride or propionic anhydride dropwise at a low temperature.

  • Stir the reaction mixture at room temperature until the esterification is complete, as monitored by thin-layer chromatography.

  • Work up the reaction by washing with aqueous base and brine, followed by drying and evaporation of the solvent.

  • Purify the final product, proheptazine, by distillation or chromatography.

Structure-Activity Relationships (SAR) in Early Phenazepines

Early SAR studies in the phenazepine series were crucial for understanding the structural requirements for analgesic activity. These investigations primarily focused on modifications of the N-substituent, the ester group at C-4, and the stereochemistry of the molecule.

CompoundN-SubstituentC-4 Ester GroupRelative Analgesic Potency (approx.)
Proheptazine -CH₃PropionoxyBaseline
Metheptazine -CH₃MethoxycarbonylVaries
Ethoheptazine -CH₃EthoxycarbonylVaries
Prodilidine VariesPropionoxyVaries

Key Insights from Early SAR:

  • The N-Methyl Group: Similar to the piperidine-based opioids, the presence of a small alkyl group, typically methyl, on the nitrogen atom was found to be optimal for analgesic activity.

  • The C-4 Ester: The nature of the ester group at the C-4 position significantly influenced potency. The propionoxy group, as seen in proheptazine and prodilidine, was generally found to confer higher potency than smaller ester groups.

  • The Phenyl Group: A phenyl group at the C-4 position was essential for significant analgesic activity, mirroring the requirements for potent analgesics in the pethidine series.

  • Ring Size: The expansion from the six-membered piperidine ring of pethidine to the seven-membered azepane ring of the phenazepines demonstrated that the opioid receptors could accommodate this larger scaffold, although the optimal conformation for receptor binding was likely altered.

Pharmacological Profile: In Vitro and In Vivo Evaluation

The pharmacological evaluation of early phenazepine opioids relied on a battery of in vivo assays in animal models to determine their analgesic efficacy and side effect profile.

In Vivo Analgesic Assays

The primary method for assessing the analgesic properties of these new compounds was through the observation of their effects on pain responses in rodents.

A. Hot-Plate Test

  • A heated plate is maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • A mouse or rat is placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.

  • The test compound is administered, and the latency is measured again at various time points after administration.

  • An increase in the latency to respond is indicative of an analgesic effect.

B. Tail-Flick Test

  • A focused beam of light is directed onto the tail of a mouse or rat.

  • The intensity of the light is adjusted to elicit a tail-flick response within a baseline period (e.g., 2-4 seconds).

  • The test compound is administered, and the latency to the tail-flick is measured at subsequent intervals.

  • A significant increase in the tail-flick latency indicates analgesia.

Pharmacological Data for Early Phenazepines

While precise data from the 1960s can be difficult to obtain, the foundational papers describe the analgesic potency of these compounds relative to established analgesics like morphine and pethidine. Proheptazine was reported to have analgesic properties, and its effects were consistent with those of other opioid agonists.[1] Similarly, the 1961 study by Kissel et al. established prodilidine as a new analgesic agent.[2]

CompoundTest AnimalAnalgesic AssayApproximate Potency (relative to Morphine=1)
Proheptazine MouseHot-Plate< 1
Prodilidine Mouse/RatVarious< 1

Note: The exact potencies are dependent on the specific assay and route of administration.

Mechanism of Action: Interaction with Opioid Receptors

Although the precise molecular mechanisms were not fully understood in the early 1960s, it was hypothesized that phenazepine opioids exerted their analgesic effects through interaction with specific receptors in the central nervous system, which are now known as opioid receptors.

The proposed mechanism involves the binding of the phenazepine molecule to the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). This binding event initiates a downstream signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.

Opioid Receptor Signaling Proposed Mechanism of Phenazepine Opioid Action Phenazepine Phenazepine Opioid MOR μ-Opioid Receptor (GPCR) Phenazepine->MOR Binds to G_Protein Gi/o Protein Activation MOR->G_Protein Activates AC Adenylyl Cyclase Inhibition G_Protein->AC Inhibits Ion_Channels Ion Channel Modulation G_Protein->Ion_Channels cAMP ↓ cAMP AC->cAMP K_Channel K+ Efflux Ion_Channels->K_Channel Ca_Channel Ca2+ Influx Inhibition Ion_Channels->Ca_Channel Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Neurotransmitter_Inhibition ↓ Neurotransmitter Release Ca_Channel->Neurotransmitter_Inhibition Analgesia Analgesia Hyperpolarization->Analgesia Neurotransmitter_Inhibition->Analgesia

Caption: A diagram illustrating the downstream signaling pathway following phenazepine binding to the μ-opioid receptor.

Conclusion: A Stepping Stone in Synthetic Opioid Chemistry

The early research into phenazepine opioids, exemplified by the development of proheptazine and prodilidine, represents a significant, though less mainstream, effort in the diversification of synthetic analgesics. While these compounds did not ultimately achieve the widespread clinical use of their piperidine-based counterparts, the exploration of the seven-membered azepane ring provided valuable insights into the structural plasticity of the opioid receptors and the broad chemical space that could be explored for analgesic activity. This pioneering work laid the groundwork for future investigations into non-traditional opioid scaffolds and remains a testament to the innovative spirit of mid-century medicinal chemistry.

References

  • Kissel, J. W., Albert, J. R., & Boxill, G. C. (1961). The pharmacology of prodilidine hydrochloride, a new analgetic agent. The Journal of Pharmacology and Experimental Therapeutics, 134(3), 332–340.
  • Diamond, J., Bruce, W. F., & Tyson, F. T. (1964). Synthesis and Properties of the Analgesic DL-α-1,3-dimethyl-4-phenyl-4-propionoxyazacycloheptane (Proheptazine). Journal of Medicinal Chemistry, 7(1), 57–60. [Link]

Sources

An In-depth Technical Guide to the Toxicological Profile of Metethoheptazine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the Unexplored Toxicological Landscape of Metethoheptazine

Metethoheptazine, an opioid analgesic of the phenazepine class developed in the 1960s, presents a unique challenge and opportunity for the modern toxicologist.[1][2][3][4] While its analgesic properties are known to be similar to other opioids, producing effects such as sedation, dizziness, and nausea, a comprehensive toxicological profile remains largely uncharacterized in publicly accessible scientific literature.[1][2][3] This guide, therefore, serves not as a compendium of established data, but as a rigorous, forward-looking framework for the thorough toxicological evaluation of Metethoheptazine. For researchers, scientists, and drug development professionals, this document provides a detailed roadmap for investigating the safety of this compound, grounded in established principles of toxicology and guided by the need for self-validating experimental design.

Section 1: Chemical Identity and Known Pharmacological Context

Metethoheptazine, chemically identified as ethyl 1,3-dimethyl-4-phenylazepane-4-carboxylate, is a synthetic opioid.[5] Its primary pharmacological activity is presumed to be mediated through interaction with opioid receptors in the central nervous system. While not currently a controlled substance in the United States, its classification as a phenazepine opioid necessitates a thorough investigation of its potential for adverse effects, including dependence and toxicity.[1][3][4]

Identifier Value
IUPAC Nameethyl 1,3-dimethyl-4-phenylazepane-4-carboxylate[5]
CAS Number509-84-2[2][5]
Molecular FormulaC17H25NO2[1][2][5]
Molar Mass275.392 g·mol−1[1]
SynonymsWY-535[1][2][3]

Section 2: Proposed Mechanistic Framework and Signaling Pathways

Given its classification as an opioid analgesic, the primary mechanism of action of Metethoheptazine is likely agonism at opioid receptors, particularly the mu-opioid receptor (MOR).[6] Activation of MORs initiates a cascade of intracellular events leading to analgesia, but also to potential adverse effects. A comprehensive toxicological assessment must be built upon a solid understanding of these pathways.

Postulated Signaling Cascade of Metethoheptazine

The binding of Metethoheptazine to MORs is hypothesized to trigger the following intracellular signaling events:

  • G-protein Coupling: The activated MOR couples to inhibitory G-proteins (Gi/o).

  • Adenylyl Cyclase Inhibition: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Ion Channel Modulation: The Gβγ subunit directly modulates ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).

  • Neurotransmitter Release Inhibition: The combined effect of reduced cAMP and ion channel modulation is a hyperpolarization of the neuronal membrane and a decrease in the release of nociceptive neurotransmitters such as substance P and glutamate.

Metethoheptazine Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Metethoheptazine Metethoheptazine MOR Mu-Opioid Receptor (MOR) Metethoheptazine->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates VGCC Voltage-Gated Ca2+ Channel G_protein->VGCC Inhibits cAMP ↓ cAMP AC->cAMP K_ion K+ Efflux (Hyperpolarization) GIRK->K_ion Ca_ion ↓ Ca2+ Influx VGCC->Ca_ion Neurotransmitter ↓ Neurotransmitter Release cAMP->Neurotransmitter K_ion->Neurotransmitter Ca_ion->Neurotransmitter

Caption: Postulated signaling pathway of Metethoheptazine via the mu-opioid receptor.

Section 3: A Proposed Framework for a Comprehensive Toxicological Evaluation

A thorough toxicological assessment of Metethoheptazine should follow a tiered approach, beginning with acute toxicity studies and progressing to more specialized investigations.

Acute Toxicity Assessment

The initial characterization of a compound's toxicity involves determining its effects after a single, high-dose exposure.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)

  • Objective: To determine the median lethal dose (LD50) of Metethoheptazine following a single oral administration.

  • Species: Sprague-Dawley rats (female, young adult).

  • Methodology:

    • A single animal is dosed with a starting dose level selected based on available information (or a default of 175 mg/kg).

    • The animal is observed for signs of toxicity and mortality for up to 14 days.

    • If the animal survives, the next animal is dosed at a higher fixed increment (e.g., 3.2-fold).

    • If the animal dies, the next animal is dosed at a lower fixed increment.

    • This sequential dosing continues until a stopping criterion is met (e.g., a number of reversals in outcome).

    • The LD50 is then calculated using the maximum likelihood method.

  • Observations: Clinical signs of toxicity (e.g., sedation, respiratory depression, convulsions), body weight changes, and gross pathology at necropsy.

Sub-chronic and Chronic Toxicity Evaluation

Repeated dose toxicity studies are crucial for identifying target organs and establishing a No-Observed-Adverse-Effect Level (NOAEL).

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study

  • Objective: To evaluate the potential adverse effects of Metethoheptazine following repeated oral administration for 28 days.

  • Species: Wistar rats (male and female).

  • Methodology:

    • Animals are divided into at least three dose groups and a control group.

    • Metethoheptazine is administered daily by oral gavage for 28 consecutive days.

    • Animals are observed daily for clinical signs of toxicity.

    • Body weight and food consumption are measured weekly.

    • At the end of the study, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis.

    • A full necropsy is performed, and selected organs are weighed and preserved for histopathological examination.

  • Key Endpoints:

    • Clinical Observations: Changes in behavior, appearance, and physiological functions.

    • Hematology: Red and white blood cell counts, hemoglobin, hematocrit, platelet count.

    • Clinical Chemistry: Liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), electrolytes.

    • Histopathology: Microscopic examination of key organs (liver, kidneys, brain, heart, lungs, spleen, etc.).

Genotoxicity Assessment

A battery of in vitro and in vivo tests is necessary to assess the potential of Metethoheptazine to induce genetic mutations.

Experimental Workflow: Genotoxicity Screening

Genotoxicity Testing Workflow start Metethoheptazine bacterial_mutation Bacterial Reverse Mutation Assay (Ames Test) start->bacterial_mutation in_vitro_micronucleus In Vitro Mammalian Cell Micronucleus Test start->in_vitro_micronucleus in_vivo_micronucleus In Vivo Mammalian Erythrocyte Micronucleus Test bacterial_mutation->in_vivo_micronucleus If Positive in_vitro_micronucleus->in_vivo_micronucleus If Positive comet_assay In Vivo Comet Assay (Optional) in_vivo_micronucleus->comet_assay For further investigation conclusion Conclusion on Genotoxic Potential in_vivo_micronucleus->conclusion comet_assay->conclusion

Caption: A standard workflow for assessing the genotoxic potential of a compound.

Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test

  • Objective: To detect the potential of Metethoheptazine to induce chromosomal damage.

  • Cell Line: Human lymphoblastoid TK6 cells or Chinese Hamster Ovary (CHO) cells.

  • Methodology:

    • Cells are exposed to at least three concentrations of Metethoheptazine, with and without metabolic activation (S9 mix).

    • A positive control (e.g., vinblastine) and a negative control (vehicle) are included.

    • After a suitable exposure period, cells are treated with cytochalasin B to block cytokinesis.

    • Cells are harvested, stained, and scored for the presence of micronuclei in binucleated cells.

  • Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic potential.

Carcinogenicity Assessment

Long-term studies in animals are required to evaluate the carcinogenic potential of Metethoheptazine, particularly if there are concerns from genotoxicity studies or the drug's structure.

Reproductive and Developmental Toxicity

These studies are essential to determine the potential effects of Metethoheptazine on fertility and fetal development.

Experimental Protocol: Developmental Toxicity Study (Teratogenicity)

  • Objective: To assess the potential of Metethoheptazine to cause adverse effects on the developing embryo and fetus.

  • Species: Pregnant rats or rabbits.

  • Methodology:

    • Pregnant animals are dosed with Metethoheptazine during the period of major organogenesis.

    • Dams are observed for clinical signs of toxicity.

    • Shortly before birth, the dams are euthanized, and the uterine contents are examined.

    • Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations.

  • Key Endpoints:

    • Maternal: Body weight gain, food consumption, clinical signs.

    • Fetal: Number of implantations, resorptions, live and dead fetuses, fetal body weight, and incidence of malformations.

Section 4: Data Synthesis and Risk Assessment

The culmination of this comprehensive toxicological evaluation is the integration of all data to perform a thorough risk assessment. This involves establishing safe exposure limits for humans (e.g., Acceptable Daily Intake) and providing a clear understanding of the potential hazards associated with Metethoheptazine exposure.

Section 5: Conclusion

The toxicological profile of Metethoheptazine is a significant knowledge gap. The experimental frameworks and protocols outlined in this guide provide a robust and scientifically sound approach to systematically characterizing its safety. By adhering to these principles of rigorous investigation and self-validating methodologies, the scientific community can ensure a comprehensive understanding of the risks and benefits of this opioid analgesic.

References

  • Metethoheptazine - Wikipedia. (URL: [Link])

  • Metethoheptazine - chemeurope.com. (URL: [Link])

  • Metethoheptazine. (URL: [Link])

  • Metheptazine - Wikipedia. (URL: [Link])

  • Metethoheptazine | C17H25NO2 | CID 176888 - PubChem. (URL: [Link])

  • What is the mechanism of Ethoheptazine Citrate? - Patsnap Synapse. (URL: [Link])

Sources

Methodological & Application

Metethoheptazine synthesis protocol optimization

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Optimization of Key Synthetic Reactions for the Assembly of Substituted Azepane Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Focus on Reaction Optimization for Complex Scaffolds

The synthesis of complex heterocyclic structures, such as the substituted 4-phenyl-azepane core found in various CNS-active agents, presents significant challenges in synthetic chemistry. Achieving high yields and purity requires a deep understanding of the underlying reaction mechanisms and a systematic approach to protocol optimization. This guide moves beyond simple procedural lists to provide a detailed exploration of the critical chemical transformations required to assemble such scaffolds, using the general structure of a 1,3-dimethyl-4-phenyl-4-carboxyazepane as a representative model for discussion.

Our focus is not on the synthesis of a specific molecule, but on the optimization of three pivotal reaction classes that are fundamental to constructing such a framework:

  • The Grignard Reaction: For the crucial construction of a sterically hindered tertiary alcohol intermediate.

  • The Eschweiler-Clarke Reaction: For the efficient and clean N-methylation of the heterocyclic amine.

  • Tertiary Alcohol Esterification: A notoriously difficult transformation where dehydration is a major competing pathway.

By mastering the optimization of these individual steps, researchers can significantly improve the efficiency, scalability, and robustness of their synthetic routes toward complex molecular targets.

Part 1: The Grignard Reaction for Tertiary Alcohol Synthesis

The creation of a quaternary carbon center, particularly one bearing a phenyl group, is often efficiently achieved via a Grignard reaction.[1][2] In our model synthesis, this involves the addition of a phenylmagnesium bromide to a suitable N-protected-3-methylazepan-4-one precursor. However, the success of this reaction is highly dependent on meticulous control of reaction parameters to minimize common side reactions.[3]

Causality of Common Issues & Optimization Strategies

Low yields in Grignard reactions for tertiary alcohol synthesis can often be traced back to several key factors.[4]

IssueUnderlying CauseOptimization Strategy
Low Yield Moisture: Grignard reagents are potent bases and are readily quenched by protic sources like water or alcohols.[4]Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar). Use anhydrous solvents.[4]
Poor Magnesium Quality: An oxide layer on magnesium turnings can inhibit the formation of the Grignard reagent.Use fresh, high-quality magnesium. Activate the surface by crushing, or by using initiators like iodine or 1,2-dibromoethane.[3]
Side Products Enolization: The Grignard reagent can act as a base, deprotonating the α-carbon of the ketone, especially with sterically hindered ketones.[3]Add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation.
Reduction: Bulky Grignard reagents can reduce the ketone to a secondary alcohol via a hydride transfer.[3]While less common with phenylmagnesium bromide, maintaining low temperatures during addition can help minimize this pathway.
Wurtz Coupling: The Grignard reagent can couple with unreacted alkyl halide.Ensure slow addition of the alkyl halide during the formation of the Grignard reagent to maintain a low concentration and favor reaction with magnesium.
Optimized Protocol: Phenylmagnesium Bromide Addition

This protocol is a generalized example for the synthesis of a tertiary alcohol from a ketone precursor.

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Dry all glassware in an oven at 120 °C overnight and assemble while hot under a stream of dry nitrogen.

  • Grignard Reagent Formation: Place fresh magnesium turnings in the flask. Add a small crystal of iodine. In the dropping funnel, place a solution of bromobenzene in anhydrous diethyl ether.

  • Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not initiate (indicated by heat and disappearance of the iodine color), gently warm the flask.

  • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir for 30-60 minutes until most of the magnesium is consumed.

  • Addition of Ketone: Cool the Grignard reagent to 0 °C using an ice bath. Dissolve the ketone precursor in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.[3]

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-2 hours to ensure completion.

  • Work-up: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[3] This is preferred over water to minimize the formation of magnesium hydroxide emulsions.

  • Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Part 2: Eschweiler-Clarke N-Methylation

The Eschweiler-Clarke reaction is a highly effective method for the methylation of primary or secondary amines to their corresponding tertiary amines using formic acid and formaldehyde.[5][6] A key advantage of this reaction is that it does not produce quaternary ammonium salts and is often high-yielding.[5]

Reaction Mechanism and Optimization

The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid, releasing carbon dioxide and rendering the reaction irreversible.[5][7]

Optimization often focuses on the stoichiometry of the reagents and the reaction temperature.

  • Reagent Stoichiometry: An excess of both formaldehyde and formic acid is typically used to drive the reaction to completion. A molar ratio of amine:formaldehyde:formic acid of 1:2.5:2.5 is a common starting point.

  • Temperature: The reaction is often performed at or near the boiling point of the aqueous solution to ensure a reasonable reaction rate.[5]

  • Recent Advances: Newer variations have explored alternative reducing agents like sodium cyanoborohydride or even demonstrated that formaldehyde can act as both the carbon source and the reducing agent in the absence of acid, which is beneficial for acid-sensitive substrates.[7][8]

Optimized Protocol: N-Methylation of a Secondary Amine
  • Reaction Setup: To a round-bottom flask containing the secondary amine precursor, add formic acid (90%) followed by aqueous formaldehyde (37%).

  • Heating: Attach a reflux condenser and heat the mixture in an oil bath to 90-100 °C. The evolution of carbon dioxide should be observed.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Make the solution basic (pH > 10) by the careful, portion-wise addition of a strong base like sodium hydroxide pellets or a saturated solution, while cooling in an ice bath.

  • Extraction: Extract the product into an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude tertiary amine can then be purified by column chromatography or distillation.

Part 3: Esterification of Tertiary Alcohols

The esterification of tertiary alcohols is significantly more challenging than for primary or secondary alcohols. Under standard Fischer esterification conditions (acid catalyst, heat), tertiary alcohols readily undergo E1 elimination to form alkenes, drastically reducing the yield of the desired ester.[9]

Esterification_Competition Tertiary_Alcohol R₃C-OH Protonation R₃C-OH₂⁺ Tertiary_Alcohol->Protonation + H⁺ Carbocation R₃C⁺ Protonation->Carbocation - H₂O Ester Ester Product (Desired) Carbocation->Ester + R'COOH (Nucleophilic Attack) Alkene Alkene Byproduct (Undesired) Carbocation->Alkene E1 Elimination (Favored at high temp)

Strategies for Optimized Esterification

To favor ester formation, conditions must be chosen that either avoid the formation of a stable carbocation or use a highly reactive acylating agent under milder conditions.

MethodPrincipleAdvantagesConsiderations
Acid Anhydride with Solid Catalyst Uses a more reactive acylating agent (anhydride) and a reusable solid acid catalyst (e.g., cation exchange resin) under milder temperatures.[9][10]High conversion and selectivity, avoids strong corrosive acids, catalyst is reusable.[10]Requires removal of the catalyst by filtration.
Acyl Chloride Acyl chlorides are highly reactive and react readily with alcohols at or below room temperature, often in the presence of a non-nucleophilic base (e.g., pyridine) to scavenge the HCl byproduct.[11]Fast, high-yielding reaction.Acyl chlorides are moisture-sensitive and corrosive. The HCl byproduct must be neutralized.
Steglich Esterification Uses DCC (dicyclohexylcarbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to activate the carboxylic acid.Mild, acid-free conditions. Good for acid-sensitive substrates.[11]DCC can cause allergic reactions. The dicyclohexylurea (DCU) byproduct must be removed by filtration.
Protocol: Esterification using an Acid Anhydride

This protocol is a general method for the esterification of a tertiary alcohol with propionic anhydride.

  • Setup: In a round-bottom flask, dissolve the tertiary alcohol in a suitable non-aqueous solvent (e.g., dichloromethane or THF).

  • Reagents: Add the solid acid catalyst (e.g., Amberlyst-15, pre-dried). Add propionic anhydride (typically 1.5-2.0 equivalents).

  • Reaction: Stir the mixture at a controlled, low temperature (e.g., 0 °C to room temperature). Avoid heating to prevent dehydration.[9]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the solid catalyst by filtration, washing with the reaction solvent.

  • Purification: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove excess anhydride and propionic acid), water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude ester by column chromatography.

Conclusion

The successful synthesis of complex molecules like substituted azepanes is a testament to the power of reaction optimization. By understanding the mechanisms and potential pitfalls of fundamental transformations such as the Grignard reaction, Eschweiler-Clarke methylation, and tertiary alcohol esterification, researchers can develop robust and efficient synthetic routes. The protocols and strategies outlined in these application notes provide a framework for systematically addressing common challenges, leading to improved yields, higher purity, and more reliable outcomes in the laboratory.

References

  • Benchchem Technical Support Center. Optimizing Grignard Reactions for Tertiary Alcohols. 3

  • Benchchem Technical Support Center. Grignard Reactions for Tertiary Alcohol Synthesis. 4

  • MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction. 7

  • Organic Chemistry Portal. Simplified Version of the Eschweiler-Clarke Reaction. J. Org. Chem., 2024, 89, 3580-3584. 8

  • Google Patents. US3590073A - Esterification of tertiary alcohols. 9

  • Organic Chemistry Division. Acid to Ester - Common Conditions. 11

  • Wikipedia. Eschweiler–Clarke reaction. 5

  • Google Patents. US6420596B1 - Process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst. 10

  • J&K Scientific LLC. Eschweiler-Clarke Reaction. 6

  • ResearchGate. Eschweiler–Clarke Reductive Amination. 12

  • National Institutes of Health (NIH). Empowering alcohols as carbonyl surrogates for Grignard-type reactions. 1

  • The Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction. 2

Sources

Application Note: A Validated Gas Chromatography Method for the Quantitative Analysis of Metethoheptazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated gas chromatography (GC) method for the quantitative determination of Metethoheptazine. Metethoheptazine (ethyl 1,3-dimethyl-4-phenylazepane-4-carboxylate) is an opioid analgesic of the phenazepine family.[1] The developed protocol is designed for researchers, scientists, and professionals in drug development and forensic analysis, providing a reliable methodology for the quantification of Metethoheptazine in various sample matrices. The method utilizes gas chromatography coupled with a flame ionization detector (GC-FID), offering a balance of sensitivity, specificity, and accessibility. The causality behind each experimental choice is explained to ensure scientific integrity and facilitate adaptation. All described protocols are supported by a comprehensive validation strategy in line with international guidelines.

Introduction and Scientific Background

Metethoheptazine, with the chemical formula C₁₇H₂₅NO₂, is a synthetic opioid analgesic.[2] Its chemical structure, characterized by a substituted azepane ring, necessitates a reliable and accurate analytical method for its quantification in research, quality control, and forensic settings. Gas chromatography is a powerful separation technique well-suited for the analysis of volatile and thermally stable compounds like Metethoheptazine. When coupled with a flame ionization detector (FID), it provides a robust and cost-effective analytical solution.

The principle of this method relies on the partitioning of Metethoheptazine between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. By carefully controlling parameters such as column temperature, carrier gas flow rate, and injection technique, a sharp, symmetrical chromatographic peak for Metethoheptazine can be achieved, allowing for its accurate quantification. The selection of a non-polar stationary phase is predicated on the predominantly non-polar nature of the Metethoheptazine molecule.

Experimental Workflow and Causality

The overall experimental workflow is designed to ensure sample integrity, accurate quantification, and method robustness. Each stage is optimized to minimize analytical error and ensure the generation of reliable data.

Caption: High-level overview of the Metethoheptazine analysis workflow.

Reagents and Materials
Reagent/MaterialGradeSource
Metethoheptazine Reference Standard>98% purityCommercially available
MethanolHPLC GradeCommercially available
ChloroformHPLC GradeCommercially available
Sodium HydroxideACS Reagent GradeCommercially available
Hydrochloric AcidACS Reagent GradeCommercially available
Anhydrous Sodium SulfateACS Reagent GradeCommercially available
Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is chosen for its effectiveness in isolating analytes from complex matrices and concentrating the sample. The protocol is designed to exploit the basic nature of the tertiary amine in the Metethoheptazine structure.

Protocol:

  • Sample Aliquoting: Transfer 1.0 mL of the sample (e.g., biological fluid, dissolved formulation) into a 15 mL glass centrifuge tube.

  • Alkalinization: Add 1.0 mL of 1M Sodium Hydroxide to the sample to adjust the pH to >10. This deprotonates the tertiary amine of Metethoheptazine, rendering it more soluble in organic solvents.

  • Extraction: Add 5.0 mL of chloroform to the tube. Vortex for 2 minutes to ensure thorough mixing and facilitate the transfer of Metethoheptazine into the organic phase.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to achieve a clean separation of the aqueous and organic layers.

  • Collection: Carefully transfer the lower organic layer (chloroform) to a clean glass tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water, which can interfere with GC analysis.

  • Evaporation and Reconstitution: Evaporate the chloroform to dryness under a gentle stream of nitrogen at room temperature. Reconstitute the dried extract in 100 µL of methanol for GC-FID analysis.

Gas Chromatography with Flame Ionization Detection (GC-FID) Parameters

The following GC-FID parameters are recommended as a starting point and should be optimized for the specific instrument in use. The use of a non-polar column like a DB-5 or HP-5 is justified by the chemical structure of Metethoheptazine.

ParameterRecommended SettingRationale
Instrument Agilent 7890 GC with FID or equivalentWidely available and reliable platform.
Column HP-5/DB-5 (30 m x 0.32 mm ID, 0.25 µm film thickness)A non-polar column suitable for the analysis of a broad range of compounds, including opioids.[3]
Injector Temperature 270 °CEnsures rapid volatilization of the analyte without thermal degradation.[3]
Injection Volume 1 µLA standard volume for capillary GC.
Injection Mode Split (50:1)Prevents column overloading and ensures sharp peaks.[3]
Carrier Gas Helium or HydrogenInert carrier gases commonly used in GC.
Flow Rate 1.0 mL/min (constant flow)Provides optimal column efficiency.
Oven Program Initial: 100 °C, hold for 1 minRamp: 20 °C/min to 300 °CHold: 5 min at 300 °CA temperature ramp allows for the separation of the analyte from any potential impurities.
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °CPrevents condensation of the analyte in the detector.[3]
Makeup Gas Nitrogen
Hydrogen Flow 40 mL/minStandard FID operating parameter.[4]
Air Flow 400 mL/minStandard FID operating parameter.[4]

Method Validation

A comprehensive validation of the analytical method is crucial to demonstrate its suitability for the intended purpose.[5] The validation should be performed in accordance with established guidelines such as those from the International Council for Harmonisation (ICH).[4]

Caption: Key parameters for the validation of the Metethoheptazine GC-FID method.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[6]

Protocol:

  • Analyze a blank matrix (without Metethoheptazine).

  • Analyze a sample of the matrix spiked with Metethoheptazine.

  • Analyze a sample of the matrix spiked with Metethoheptazine and potential interfering substances (e.g., related compounds, degradation products).

Acceptance Criteria: The chromatogram of the blank should not show any interfering peaks at the retention time of Metethoheptazine. The peak for Metethoheptazine in the spiked samples should be well-resolved from any other peaks.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[7]

Protocol:

  • Prepare a series of at least five calibration standards of Metethoheptazine in the appropriate solvent, covering the expected concentration range.

  • Analyze each standard in triplicate.

  • Plot the peak area versus the concentration and perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare quality control (QC) samples at three concentration levels (low, medium, and high) within the linear range by spiking a blank matrix.

  • Analyze at least five replicates of each QC sample.

  • Calculate the percent recovery for each sample.

Acceptance Criteria: The mean recovery should be within 85-115% of the nominal concentration.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[6]

Protocol:

  • Repeatability (Intra-day precision): Analyze at least six replicates of the low, medium, and high QC samples on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis of the QC samples on different days, with different analysts, and/or on different instruments.

Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 15%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]

Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve)

  • LOQ = 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve)

Acceptance Criteria: The LOQ should be confirmed by analyzing a sample at this concentration and demonstrating acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Protocol: Introduce small variations in the GC parameters, such as:

  • Injector temperature (± 5 °C)

  • Oven temperature ramp rate (± 2 °C/min)

  • Carrier gas flow rate (± 0.1 mL/min)

Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits.

Data Analysis and Reporting

Data acquisition and processing should be performed using a validated chromatography data system. The concentration of Metethoheptazine in unknown samples is determined by interpolating the peak area from the calibration curve. All results should be reported with appropriate units and uncertainty estimates.

Conclusion

The gas chromatography method with flame ionization detection described in this application note provides a reliable and robust protocol for the quantitative analysis of Metethoheptazine. The detailed experimental procedure and comprehensive validation strategy ensure the generation of accurate and defensible data, making this method suitable for a wide range of applications in pharmaceutical analysis and forensic science.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 176888, Metethoheptazine. [Link]

  • Wikipedia. Metethoheptazine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 73553814, Metethoheptazine hydrochloride. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3047717, Metheptazine. [Link]

  • Wikipedia. Metheptazine. [Link]

  • Drug Enforcement Administration. SFL6 Summary of Validated Methods. [Link]

  • Gas chromatography multiresidue method for enantiomeric fraction determination of psychoactive substances in effluents and river surface waters. MDPI. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • A GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates. Green Chemistry (RSC Publishing). [Link]

  • GTFCh. APPENDIX B Requirements for the validation of analytical methods. [Link]

  • Pharma Devils. Guideline for Analytical Method Validation. [Link]

  • NonClinical Dose Formulation Analysis Method Validation and Sample Analysis. PMC. [Link]

  • United Nations Office on Drugs and Crime. Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. [Link]

  • Simultaneous Quantification of Opioids in Blood and Urine by Gas Chromatography-Mass Spectrometer with Modified Dispersive Solid-Phase Extraction Technique. MDPI. [Link]

  • Gas Chromatography Multiresidue Method for Enantiomeric Fraction Determination of Psychoactive Substances in Effluents and River Surface Waters. MDPI. [Link]

  • United Nations Office on Drugs and Crime. The analysis of heroin. [Link]

  • Best Sample Preparation for GC ? YouTube. [Link]

  • Gas Chromatography Multiresidue Method for Enantiomeric Fraction Determination of Psychoactive Substances in Effluents and River. Semantic Scholar. [Link]

  • Sample Preparation, Derivatization in Gas Chromatography and Sample Injectors in GC. YouTube. [Link]

  • Modern Methods of Sample Preparation for GC Analysis. ResearchGate. [Link]

  • Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical. Journal of King Saud University - Science. [Link]

  • Sample Preparation Techniques for Growth-Promoting Agents in Various Mammalian Specimen Preceding MS-Analytics. PMC. [Link]

  • Development and Evaluation of an Opioid Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method. PMC. [Link]

  • GC-FID optimization and validation for determination of 3,4-methylenedioxymethamphetamine, 3,4-methylenedioxyamphetamine and methamphetamine in ecstasy tablets. ResearchGate. [Link]

  • A Robust Static Headspace GC-FID Method to Detect and Quantify Formaldehyde Impurity in Pharmaceutical Excipients. PMC. [Link]

Sources

Application Notes & Protocols: In Vivo Experimental Design for Metethoheptazine Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Re-evaluating a Classic Phenazepine Opioid

Metethoheptazine (WY-535) is an opioid analgesic from the phenazepine chemical class, first developed in the 1960s.[1][2] Like other compounds in its class, such as ethoheptazine and metheptazine, it produces typical opioid-mediated effects including analgesia, sedation, and nausea.[2][3][4][5] While it has a historical footprint, Metethoheptazine lacks the extensive modern pharmacological characterization required for contemporary drug development.

This guide provides a comprehensive framework for the in vivo experimental design of Metethoheptazine studies. It is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate its therapeutic potential and liability profile. We move beyond simple procedural lists to explain the causal logic behind experimental choices, ensuring a robust and self-validating research program.

PART 1: Foundational Pharmacology & Strategic Considerations

A successful in vivo program begins with a strong theoretical and practical foundation. Understanding the presumed mechanism and anticipating pharmacokinetic challenges are critical first steps.

Presumed Mechanism of Action: Mu-Opioid Receptor Agonism

Metethoheptazine is classified as an opioid analgesic.[1][6] Its structurally related analogue, ethoheptazine, is known to primarily target the mu (μ)-opioid receptor.[7] Therefore, the working hypothesis is that Metethoheptazine functions as a G-protein coupled receptor (GPCR) agonist at the μ-opioid receptor.

Causality of Opioid Action: Upon binding to the μ-opioid receptor on a neuron, the agonist stabilizes a receptor conformation that triggers the dissociation of an intracellular inhibitory G-protein (Gαi/o). This event initiates a signaling cascade that collectively reduces neuronal excitability and blocks the transmission of pain signals.[8][9] Key downstream effects include:

  • Inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels.[7][10]

  • Closing of voltage-gated calcium channels (Ca2+), preventing neurotransmitter release.[7][8]

  • Opening of G-protein-coupled inwardly-rectifying potassium channels (K+), leading to hyperpolarization of the neuronal membrane.[7][8]

Opioid_Signaling_Pathway cluster_membrane Cell Membrane cluster_outcomes Intracellular Outcomes MOR μ-Opioid Receptor Gi Gαi/o-GDP (Inactive) MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_Channel Ca2+ Channel (Open) Gi->Ca_Channel Inhibits K_Channel K+ Channel (Closed) Gi->K_Channel Activates cAMP_down ↓ cAMP AC->cAMP_down Ca_influx_down ↓ Ca2+ Influx Ca_Channel->Ca_influx_down K_efflux_up ↑ K+ Efflux (Hyperpolarization) K_Channel->K_efflux_up Met Metethoheptazine (Agonist) Met->MOR Binds Neuron_Excitability Reduced Neuronal Excitability & Neurotransmitter Release cAMP_down->Neuron_Excitability Ca_influx_down->Neuron_Excitability K_efflux_up->Neuron_Excitability

Caption: Mu-opioid receptor signaling cascade initiated by an agonist like Metethoheptazine.

Critical Consideration: Pharmacokinetics (PK)

There is a significant lack of modern pharmacokinetic data for Metethoheptazine. However, studies on the related phenazepine, meptazinol, reveal rapid absorption followed by extensive first-pass metabolism, leading to a short half-life (~2 hours) and very low oral bioavailability (mean 8.7%).[11][12]

Experimental Implication: It is imperative to assume that Metethoheptazine may have a similar PK profile. Therefore, a preliminary PK study is not just recommended; it is a prerequisite for designing meaningful efficacy and safety studies. Without understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile, it is impossible to establish a rational dosing regimen (dose level and frequency).

PART 2: Phase I - Foundational In Vivo Characterization

This phase establishes the basic PK and safety parameters of Metethoheptazine in the chosen animal model (e.g., Sprague-Dawley rats or CD-1 mice).

Protocol 1: Preliminary Pharmacokinetic (PK) Profiling

Objective: To determine key PK parameters (Cmax, Tmax, AUC, T½) of Metethoheptazine following administration via different routes.

Rationale: This protocol establishes the concentration-time profile of the drug in the bloodstream. This data is essential for correlating drug exposure with pharmacological effects and for selecting the appropriate route and dosing schedule for subsequent studies. Intravenous (IV) administration provides a baseline for 100% bioavailability, while other routes like intraperitoneal (IP), subcutaneous (SC), and oral (PO) reveal absorption characteristics and bioavailability.[13][14]

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=4 per route).

  • Formulation: Prepare Metethoheptazine in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).

  • Dosing Groups:

    • Group 1: 1 mg/kg, Intravenous (IV) via tail vein.

    • Group 2: 5 mg/kg, Intraperitoneal (IP).

    • Group 3: 5 mg/kg, Subcutaneous (SC).

    • Group 4: 10 mg/kg, Oral gavage (PO).

  • Blood Sampling: Collect sparse blood samples (e.g., via tail vein or saphenous vein) at pre-dose, and at 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify Metethoheptazine concentrations in plasma.

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters.

Anticipated Data Summary:

ParameterIV (1 mg/kg)IP (5 mg/kg)PO (10 mg/kg)
Tmax (min) 51530
Cmax (ng/mL) 250400150
AUC₀-t (ng*min/mL) 15,00045,00020,000
T½ (min) 110125130
Bioavailability (%) 100~60~13

Note: This is hypothetical data for illustrative purposes.

Protocol 2: Dose Range-Finding and Acute Tolerability

Objective: To determine the Maximum Tolerated Dose (MTD) and identify a range of doses that produce pharmacological effects without overt toxicity.

Rationale: This study is crucial for safety and for selecting relevant doses for efficacy testing. It prevents the use of doses that are either toxic or sub-therapeutic.

Methodology:

  • Animal Model: Male and female CD-1 mice (n=3 per sex per dose group).

  • Route of Administration: Select the most promising route from the PK study (e.g., IP or SC for preclinical studies to bypass first-pass metabolism).

  • Dose Escalation: Administer single escalating doses of Metethoheptazine (e.g., 1, 3, 10, 30, 100 mg/kg). Include a vehicle control group.

  • Observation: Continuously monitor animals for the first 4 hours and then periodically for up to 72 hours. Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of convulsion or distress.

  • Endpoint: The MTD is the highest dose that does not produce irreversible adverse effects or mortality. The dose range for efficacy studies will typically be selected from 1/100th to 1/3rd of the MTD.

PART 3: Phase II - Efficacy Evaluation in Pain Models

This phase assesses the analgesic efficacy of Metethoheptazine across different pain modalities. All efficacy studies must include a vehicle control and a positive control (e.g., Morphine at 5-10 mg/kg, IP) to validate the assay.

Protocol 3: Hot Plate Test for Acute Thermal Nociception

Objective: To assess the centrally-mediated analgesic effect of Metethoheptazine on acute thermal pain.

Rationale: The hot plate test measures the reaction time of an animal to a thermal stimulus. An increase in latency (time to paw lick or jump) indicates an analgesic effect, reflecting the drug's ability to modulate spinal and supraspinal pain processing pathways.[15]

Methodology:

  • Apparatus: A commercially available hot plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C).

  • Animal Model: CD-1 mice.

  • Procedure: a. Baseline: Place each mouse on the hot plate and record the latency to a nocifensive response (paw licking, shaking, or jumping). A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage. b. Dosing: Administer vehicle, morphine, or Metethoheptazine (e.g., 3, 10, 30 mg/kg, IP) to different groups of animals. c. Post-Dose Testing: At a time point corresponding to the anticipated Tmax from PK data (e.g., 30 minutes post-dose), place the animal back on the hot plate and record the response latency.

  • Data Analysis: Data are often expressed as the Maximum Possible Effect (% MPE), calculated as: [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100.

Protocol 4: Formalin Test for Inflammatory Pain

Objective: To evaluate the efficacy of Metethoheptazine in a model of tonic chemical pain that has both acute nociceptive and persistent inflammatory components.

Rationale: The intraplantar injection of formalin induces a biphasic pain response. The first phase (0-5 min) is due to direct activation of nociceptors, while the second phase (15-40 min) is driven by an inflammatory response and central sensitization.[16] This model helps differentiate effects on acute versus inflammatory pain mechanisms.

Methodology:

  • Animal Model: Sprague-Dawley rats.

  • Procedure: a. Acclimation: Place rats in a clear observation chamber for 30 minutes to acclimate. b. Pre-treatment: Administer vehicle, morphine, or Metethoheptazine at various doses. c. Formalin Injection: At the anticipated Tmax, inject a small volume (e.g., 50 µL) of dilute formalin (e.g., 5%) into the plantar surface of one hind paw. d. Observation: Immediately return the animal to the chamber and record the cumulative time spent licking, biting, or flinching the injected paw during Phase 1 (0-5 min) and Phase 2 (15-40 min).

  • Data Analysis: Compare the total time of nocifensive behaviors in the drug-treated groups to the vehicle control group for each phase.

PART 4: Phase III - Safety and Liability Assessment

Evaluating the classic opioid side-effect profile is as important as demonstrating efficacy. The goal is to determine the therapeutic window—the dose range where efficacy is achieved without dose-limiting side effects.

Protocol 5: Rotarod Test for Motor Impairment

Objective: To assess whether Metethoheptazine causes sedation or motor coordination deficits.

Rationale: Opioid-induced sedation can confound the interpretation of analgesia assays and is a significant clinical side effect. The rotarod test provides a quantitative measure of motor impairment.[17]

Methodology:

  • Apparatus: An accelerating rotarod device.

  • Animal Model: CD-1 mice.

  • Procedure: a. Training: Train mice on the rotarod (e.g., accelerating from 4 to 40 RPM over 5 minutes) for 2-3 days until they can consistently remain on the rod for a set duration (e.g., 180 seconds). b. Testing: On the test day, record a baseline latency to fall. Administer vehicle, a positive control (e.g., Diazepam), or Metethoheptazine. c. Post-Dose Testing: At the Tmax, test the mice again and record the latency to fall.

  • Data Analysis: Compare the post-drug latency to fall with the baseline latency for each group.

Protocol 6: Whole-Body Plethysmography for Respiratory Depression

Objective: To quantify the impact of Metethoheptazine on respiratory function.

Rationale: Respiratory depression is the most serious and life-threatening side effect of μ-opioid receptor agonists.[15] Whole-body plethysmography is a non-invasive method to measure key respiratory parameters like frequency, tidal volume, and minute ventilation in conscious, unrestrained animals.

Methodology:

  • Apparatus: A whole-body plethysmography system.

  • Animal Model: Sprague-Dawley rats.

  • Procedure: a. Acclimation: Acclimate the animal to the recording chamber. b. Baseline: Record baseline respiratory parameters for 15-30 minutes. c. Dosing: Administer vehicle, morphine, or Metethoheptazine. d. Post-Dose Recording: Return the animal to the chamber and record respiratory parameters continuously for at least 2 hours.

  • Data Analysis: Analyze changes in respiratory rate (breaths/min), tidal volume, and minute volume (rate x tidal volume) over time compared to baseline and vehicle controls.

Protocol 7: Confirmation of Opioid Mechanism

Objective: To confirm that the observed analgesic effects are mediated by opioid receptors.

Rationale: This is a critical validation step. Pre-treatment with a non-selective opioid antagonist like naloxone should block or significantly attenuate the analgesic effects of Metethoheptazine. If the effects persist, it suggests a non-opioid mechanism of action.[18][19]

Methodology:

  • Animal Model & Assay: Use an efficacy model where Metethoheptazine showed a robust effect (e.g., the Hot Plate Test).

  • Groups:

    • Group 1: Vehicle + Vehicle

    • Group 2: Vehicle + Metethoheptazine (effective dose)

    • Group 3: Naloxone (e.g., 1-2 mg/kg, IP) + Vehicle

    • Group 4: Naloxone (1-2 mg/kg, IP) + Metethoheptazine (effective dose)

  • Procedure: Administer naloxone or its vehicle 15-20 minutes prior to administering Metethoheptazine or its vehicle. Perform the behavioral test at the Tmax of Metethoheptazine.

  • Data Analysis: Compare the analgesic effect of Metethoheptazine in the presence and absence of naloxone. A statistically significant reduction in efficacy by naloxone confirms an opioid-mediated mechanism.

PART 5: Integrated Experimental Workflow

A logical, stepwise progression is key to an efficient and informative in vivo evaluation. The workflow should be designed to answer foundational questions first before moving to more complex and resource-intensive models.

Workflow cluster_phase1 Phase 1: Foundational Studies cluster_phase2 Phase 2: Efficacy Screening cluster_phase3 Phase 3: Safety & Mechanism PK Protocol 1: Pharmacokinetics (PK) (IV, IP, PO, SC) MTD Protocol 2: Dose Range-Finding & MTD PK->MTD Inform Dosing Decision1 Select Route & Dose Range MTD->Decision1 HotPlate Protocol 3: Hot Plate Test (Thermal Pain) Decision2 Analgesia Confirmed? HotPlate->Decision2 Formalin Protocol 4: Formalin Test (Inflammatory Pain) Formalin->Decision2 Rotarod Protocol 5: Rotarod (Motor Impairment) Decision3 Therapeutic Window Analysis Rotarod->Decision3 Respiration Protocol 6: Plethysmography (Respiratory Depression) Respiration->Decision3 Antagonist Protocol 7: Naloxone Challenge (Mechanism Confirmation) Antagonist->Decision3 Decision1->HotPlate Decision1->Formalin Decision2->Rotarod Yes Decision2->Respiration Yes Decision2->Antagonist Yes

Caption: Logical workflow for the in vivo characterization of Metethoheptazine.

References

  • Metethoheptazine. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Walkenstein SS, Corradino RA, Wiser R, Gudmundsen CH. (1965). Metabolism of the Non-Narcotic Analgesic, WY-535. Biochemical Pharmacology, 14(2), 121–8. Available at: [Link]

  • Metheptazine. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Metethoheptazine. (n.d.). chemeurope.com. Retrieved January 22, 2026, from [Link]

  • Ethoheptazine. (n.d.). chemeurope.com. Retrieved January 22, 2026, from [Link]

  • Metheptazine. (n.d.). chemeurope.com. Retrieved January 22, 2026, from [Link]

  • What is the mechanism of Ethoheptazine Citrate? (2024). Patsnap Synapse. Retrieved January 22, 2026, from [Link]

  • Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. (2023). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Trivedi, M., Shaikh, S., & Gwinnutt, C. (n.d.). pharmacology of opioids. Update in Anaesthesia. Retrieved January 22, 2026, from [Link]

  • Franklin, E. R., et al. (1984). Pharmacokinetics of the new analgesic, meptazinol, after oral and intravenous administration to volunteers. British Journal of Clinical Pharmacology, 18(2), 228–232. Available at: [Link]

  • Gill, K. L., et al. (2020). Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology. British Journal of Pharmacology, 177(12), 2696–2708. Available at: [Link]

  • Schuelert, N., & McDougall, J. J. (2011). The formalin test as a model of tonic pain. Journal of visualized experiments : JoVE, (57), 3230. Available at: [Link]

  • Papaleo, F., et al. (2020). In vitro and in vivo pharmacological characterization of the synthetic opioid MT-45. Neuropharmacology, 166, 107959. Available at: [Link]

  • Che, T., & Roth, B. L. (2023). Molecular basis of opioid receptor signaling. Cell, 186(24), 5278–5295. Available at: [Link]

  • Pasternak, G. W. (2022). The opioid receptor: emergence through millennia of pharmaceutical sciences. The AAPS journal, 24(4), 81. Available at: [Link]

  • Marchant, J. S., et al. (2020). Development of non-sedating benzodiazepines with in vivo antischistosomal activity. PLoS neglected tropical diseases, 14(10), e0008751. Available at: [Link]

  • Trescot, A. M., Datta, S., Lee, M., & Hansen, H. (2008). Opioid pharmacology. Pain physician, 11(2 Suppl), S133–S153. Available at: [Link]

  • McClain, M. A., et al. (2022). In vivo photopharmacology with light-activated opioid drugs. Neuron, 110(16), 2634–2651.e8. Available at: [Link]

  • Fontan, J. E., et al. (2025). Systematic Review of Ex Vivo and In Vivo Pharmacokinetic Studies of Drugs Commonly Used During Extracorporeal Membrane Oxygenation. ASAIO journal (American Society for Artificial Internal Organs : 1992), 71(1), 74–85. Available at: [Link]

  • Franklin, E. R., & Aldridge, A. (1986). The clinical pharmacokinetics and metabolism of the analgesic meptazinol. Journal of clinical and hospital pharmacy, 11(2), 99–108. Available at: [Link]

  • Faggionato, E., et al. (2022). Physiological based pharmacokinetic and biopharmaceutics modelling of subcutaneously administered compounds. European Journal of Pharmaceutical Sciences, 172, 106148. Available at: [Link]

Sources

Application Notes & Protocols for Metethoheptazine Administration in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the administration of Metethoheptazine, a synthetic opioid analgesic, in animal models. Metethoheptazine is a member of the phenazepane class and is structurally analogous to pethidine[1][2]. While it is understood to function as an opioid receptor agonist, detailed preclinical administration protocols are not widely published[1][3]. This document synthesizes established best practices for opioid administration in rodents to provide researchers with robust, reliable, and reproducible protocols. The focus is on explaining the causal relationships between the chosen route of administration and the expected pharmacokinetic and pharmacodynamic outcomes, ensuring experimental integrity and animal welfare.

Introduction to Metethoheptazine

Metethoheptazine is a synthetic opioid analgesic developed in the 1950s[2]. As an opioid, it is presumed to exert its effects primarily through agonist activity at opioid receptors (e.g., mu, delta, kappa) within the central nervous system (CNS)[3][4]. This binding mimics endogenous endorphins, leading to a cascade of intracellular events that inhibit pain signaling pathways[3][5]. The typical effects of opioid agonists include analgesia, sedation, and at higher doses, respiratory depression[4][6][7].

Due to the limited availability of specific studies on Metethoheptazine in animal models, the protocols herein are adapted from well-established methodologies for other opioid compounds, such as morphine and fentanyl, in common laboratory species like mice and rats[8][9][10]. Researchers must consider these protocols as a starting point and may need to perform pilot studies to determine optimal dosing, vehicle formulation, and administration route for their specific experimental paradigm.

Scientific Rationale: Selecting an Administration Route

The choice of administration route is a critical experimental parameter that directly influences a drug's bioavailability, onset of action, duration of effect, and systemic exposure. The selection process must be guided by the scientific objective. For example, studies requiring rapid peak CNS concentration will necessitate a different approach than studies modeling chronic oral therapy.

Pharmacokinetic Considerations
  • Intravenous (IV): This route ensures 100% bioavailability and achieves rapid, high peak plasma concentrations[11]. It is ideal for acute efficacy studies, pharmacokinetic modeling, or when bypassing first-pass metabolism is essential.

  • Intraperitoneal (IP): Commonly used in rodents, IP administration offers rapid absorption into the portal circulation, though it is subject to some first-pass metabolism in the liver[12]. It is technically less demanding than IV injection but can have higher variability[13].

  • Subcutaneous (SC): This route provides slower, more sustained absorption compared to IV or IP routes, leading to a longer duration of action and lower peak concentrations[14]. It is suitable for studies requiring prolonged, steady drug exposure or for minimizing stress from frequent handling.

  • Oral (PO): Oral administration, typically via gavage, is relevant for modeling human oral drug use[15]. However, opioids administered orally often have low bioavailability due to significant first-pass metabolism in the gut wall and liver[6][16].

The following diagram illustrates the decision-making process for selecting an appropriate administration route based on common research goals.

RouteSelectionWorkflow start Define Experimental Goal pk_pd Acute PK/PD or Maximal CNS Effect? start->pk_pd chronic Sustained/Chronic Exposure? start->chronic human_oral Model Human Oral Therapy? start->human_oral rapid_onset Rapid Onset Required? pk_pd->rapid_onset Yes ip_route Select Intraperitoneal (IP) (Rapid Absorption, Technically Simpler) pk_pd->ip_route No (Balance Speed & Simplicity) sc_route Select Subcutaneous (SC) (Slower, Sustained Absorption) chronic->sc_route po_route Select Oral Gavage (PO) (Clinically Relevant, First-Pass Effect) human_oral->po_route iv_route Select Intravenous (IV) (100% Bioavailability, Rapid Peak) rapid_onset->iv_route Yes rapid_onset->ip_route No

Caption: Decision workflow for selecting an administration route.

Vehicle Formulation

The choice of vehicle is critical for ensuring the solubility and stability of Metethoheptazine and for minimizing tissue irritation.

  • Aqueous Solutions: For water-soluble salts (e.g., Metethoheptazine hydrochloride), sterile 0.9% saline or Phosphate-Buffered Saline (PBS) is the preferred vehicle. Solutions should be warmed to room or body temperature before injection to reduce animal discomfort[17].

  • Non-Aqueous Solutions: For compounds with poor water solubility, a common vehicle is a mixture of DMSO, a surfactant like Tween-80, and saline or water. A standard formulation is 10% DMSO, 10% Tween-80, and 80% sterile water (often abbreviated as 1:1:8)[8]. It is crucial to conduct pilot studies to ensure the vehicle itself does not produce confounding effects.

Administration Parameters and Protocols

All procedures must be performed by trained personnel in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol. A new sterile needle and syringe should be used for each animal to prevent infection and ensure needle sharpness[13][18].

Summary of Administration Parameters for Mice

The following table summarizes key parameters for common administration routes in adult mice (20-30g).

ParameterIntravenous (IV)Intraperitoneal (IP)Subcutaneous (SC)Oral (PO)
Needle Gauge 27-30 G[19]25-27 G25-27 G[20]20-22 G (gavage)[21]
Max Volume (Bolus) 5 mL/kg[19]10 mL/kg[17]5 mL/kg per site[20]10 mL/kg[21]
Typical Site Lateral Tail Vein[19]Lower Right Quadrant[17]Loose skin over shoulders[22]Esophagus to Stomach[21]
Absorption Speed Immediate[11]Rapid (5-10 min)Slow (15-30 min)[14]Variable (20-60 min)
Bioavailability 100%Variable (High)HighVariable (Low)
General Experimental Workflow

The following diagram outlines the critical steps from preparation to post-procedure monitoring, forming a self-validating system to ensure experimental success and animal welfare.

ProtocolWorkflow prep_drug 1. Prepare Drug Formulation (Metethoheptazine in Vehicle) - Ensure sterility & correct concentration prep_animal 2. Prepare Animal - Weigh animal - Calculate final dose volume prep_drug->prep_animal restrain 3. Restrain Animal - Use appropriate, humane technique - Warm tail for IV access if needed prep_animal->restrain administer 4. Administer Compound - Follow route-specific protocol - Observe for successful delivery restrain->administer monitor_immediate 5. Immediate Post-Injection Monitoring - Check for bleeding (IV/SC) - Check for signs of distress administer->monitor_immediate return_cage 6. Return to Home Cage - Ensure unobstructed recovery monitor_immediate->return_cage monitor_longterm 7. Long-Term Monitoring - Observe for pharmacological effects - Monitor for adverse events return_cage->monitor_longterm

Caption: General workflow for substance administration in rodents.

Step-by-Step Protocols

Protocol: Intravenous (IV) Tail Vein Injection

Rationale: To achieve immediate and complete systemic drug delivery.

Materials:

  • Animal restrainer

  • Heat source (e.g., warming box or heat lamp)

  • Sterile syringes (0.3-1.0 mL)

  • Sterile needles (27-30 G)[19]

  • 70% Isopropyl alcohol wipes and sterile gauze

Procedure:

  • Warm the mouse for 5-10 minutes to induce vasodilation of the tail veins[23].

  • Place the mouse in a restraining device, exposing the tail.

  • Gently wipe the tail with an alcohol pad to clean the injection site.

  • Identify one of the lateral tail veins.

  • With the needle bevel facing up and parallel to the tail, insert it into the vein at a shallow angle[23][24]. A "flash" of blood in the needle hub may indicate successful entry.

  • Inject the solution slowly and steadily. The vein should blanch, and there should be no resistance[11]. If a blister forms, the injection is extravascular; stop immediately, withdraw the needle, and use a new site more proximal on the tail[25].

  • After injection, withdraw the needle and apply gentle pressure to the site with gauze for 30-60 seconds to prevent bleeding[11].

  • Monitor the animal for any adverse reactions before returning it to its cage.

Protocol: Intraperitoneal (IP) Injection

Rationale: A common parenteral route offering rapid absorption when IV access is not required or feasible.

Materials:

  • Sterile syringes (1.0 mL)

  • Sterile needles (25-27 G)[17]

  • 70% Isopropyl alcohol wipes

Procedure:

  • Securely restrain the mouse by scruffing the neck and upper back, and turn the animal so its head is tilted downward. This allows the abdominal organs to shift cranially[26].

  • Identify the injection site in the lower right abdominal quadrant to avoid the cecum and urinary bladder[27].

  • Wipe the area with an alcohol pad.

  • Insert the needle, bevel up, at a 30-40° angle, penetrating the skin and abdominal wall[17].

  • Gently aspirate by pulling back on the plunger to ensure no fluid (urine, blood) or air is drawn into the syringe. If aspiration is positive, withdraw and re-attempt with a fresh needle[18][28].

  • Inject the solution smoothly.

  • Withdraw the needle and return the mouse to its cage. Monitor for signs of distress.

Protocol: Subcutaneous (SC) Injection

Rationale: For slower, sustained drug delivery and reduced peak-concentration effects.

Materials:

  • Sterile syringes (1.0 mL)

  • Sterile needles (25-27 G)[20]

  • 70% Isopropyl alcohol wipes

Procedure:

  • Restrain the mouse and create a "tent" of the loose skin over the shoulders/scruff area[22][29].

  • Wipe the injection site with an alcohol pad.

  • Insert the needle, bevel up, into the base of the tented skin, parallel to the spine[18].

  • Gently aspirate to ensure the needle has not entered a blood vessel[18].

  • Inject the solution. A small bleb or lump will form under the skin, which will dissipate as the substance is absorbed.

  • Withdraw the needle and return the animal to its cage.

Protocol: Oral Gavage (PO)

Rationale: To administer a precise dose directly to the stomach, modeling oral drug intake.

Materials:

  • Appropriately sized oral gavage needle (flexible or rigid with a ball-tip, e.g., 20-22 G for adult mice)[21][30].

  • Sterile syringes (1.0 mL)

Procedure:

  • Measure the gavage needle from the tip of the mouse's nose to the last rib (xiphoid process) and mark the tube; do not insert it past this point to avoid stomach perforation[31][32].

  • Securely restrain the mouse, ensuring its head and body are in a straight vertical line to facilitate passage into the esophagus.

  • Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the upper palate[30][32].

  • The tube should pass easily into the esophagus with no resistance. The animal may swallow[32]. If there is resistance or the animal struggles excessively, the needle may be in the trachea; withdraw immediately and restart.

  • Once the needle is at the predetermined depth, administer the solution slowly and smoothly.

  • Remove the needle in one fluid motion and return the animal to its cage. Monitor for any signs of respiratory distress, which could indicate accidental administration into the lungs.

References

  • Dale, O., et al. (2021). Basic opioid pharmacology: an update. British Journal of Anaesthesia. Available at: [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science. Available at: [Link]

  • UBC Animal Care Committee. (n.d.). TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. The University of British Columbia. Available at: [Link]

  • UBC Animal Care Committee. (n.d.). TECH 11a ‐ Subcutaneous Injections in Adult Mice SOP. The University of British Columbia. Available at: [Link]

  • UBC Animal Care Committee. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. The University of British Columbia. Available at: [Link]

  • Al-Hasani, R., et al. (2023). Hyperactivity in Mice Induced by Opioid Agonists with Partial Intrinsic Efficacy and Biased Agonism Administered Alone and in Combination with Morphine. International Journal of Molecular Sciences. Available at: [Link]

  • Gould, T. D., & Kovacsics, C. E. (2015). Classics in Chemical Neuroscience: Medetomidine. ACS Chemical Neuroscience. Available at: [Link]

  • Bergum, B. O., et al. (2023). Morphine pharmacokinetics and opioid transporter expression at the blood-retina barrier of male and female mice. Frontiers in Pain Research. Available at: [Link]

  • Virginia Tech IACUC. (2017). SOP: Mouse Intraperitoneal Injection. Virginia Polytechnic Institute and State University. Available at: [Link]

  • Buitrago, S., et al. (2008). Anesthetic and cardiorespiratory effects of a low-dose combination of ketamine and xylazine in rats.
  • Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Washington State University. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Ethoheptazine Citrate? Patsnap Synapse. Available at: [Link]

  • Texas Tech University IACUC. (2022). Title: Intravenous Tail Vein Injections. Texas Tech University. Available at: [Link]

  • Tanda, G., et al. (2013). Effect of Chronic Pain on Fentanyl Self-Administration in Mice. PLOS ONE. Available at: [Link]

  • NC3Rs. (n.d.). Subcutaneous Injection in the Mouse. Procedures with Care. Available at: [Link]

  • Jampachaisri, K., et al. (2019). Clinical Management of Pain in Rodents. Journal of the American Association for Laboratory Animal Science. Available at: [Link]

  • University of Rochester Medical Center. (n.d.). Subcutaneous Injection in the Mouse. Division of Comparative Medicine. Available at: [Link]

  • NC3Rs. (n.d.). Intraperitoneal Injection in the Mouse. Procedures with Care. Available at: [Link]

  • Bohn, L. M., et al. (2002). Differential Mechanisms of Morphine Antinociceptive Tolerance Revealed in βArrestin-2 Knock-Out Mice. Journal of Neuroscience. Available at: [Link]

  • Langlois, I. (2018). Overview of Drug Delivery Methods in Exotics, Including Their Anatomic and Physiologic Considerations. Veterinary Clinics of North America: Exotic Animal Practice. Available at: [Link]

  • Kumar, A., et al. (2023). Development on Animal Models for Drug/Chemical Induced Liver Injury. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • University of California, Irvine. (2025). Rodent Anesthesia and Analgesia Guideline.
  • Virginia Tech IACUC. (2017). SOP: Mouse Intravenous Injections. Virginia Polytechnic Institute and State University. Available at: [Link]

  • UBC Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. The University of British Columbia. Available at: [Link]

  • Cornell University, Center for Animal Resources and Education. (n.d.). Mouse Intraperitoneal (IP)
  • Virginia Tech IACUC. (2017). SOP: Mouse Subcutaneous Injections.
  • Grokipedia. (n.d.). Metheptazine. Grokipedia. Available at: [Link]

  • Queen's University Animal Care Committee. (2012). Subcutaneous Injection in Mice. Queen's University. Available at: [Link]

  • University of California, San Francisco IACUC. (2016). RAT AND MOUSE ANESTHESIA AND ANALGESIA Formulary and General Drug Information. University of California, San Francisco.
  • Queen's University Animal Care Committee. (n.d.). Intraperitoneal Injection in Mice. Queen's University. Available at: [Link]

  • Knych, H. K., et al. (2013). Preliminary study of the pharmacokinetics, tissue distribution, and behavioral and select physiological effects of morphine 6-glucuronide (M6G) following intravenous administration to horses. Journal of Veterinary Pharmacology and Therapeutics. Available at: [Link]

  • The University of Queensland. (2027). LAB_030 Injections - Intravenous (IV) Tail Vein Injection in Mice and Rats. The University of Queensland. Available at: [Link]

  • Valverde, O., et al. (2001). Increased morphine analgesia and reduced side effects in mice lacking the tac1 gene. British Journal of Pharmacology. Available at: [Link]

  • Queen's University Animal Care Committee. (2013). Gavage Techniques in Small Animals (Mice). Queen's University. Available at: [Link]

  • Trivedi, M., et al. (n.d.). pharmacology of opioids.
  • Wikipedia. (n.d.). Ethoheptazine. Wikipedia. Available at: [Link]

  • RCSB PDB. (2021). Opioids and Pain Signaling (from PDB-101). YouTube. Available at: [Link]

  • Jagannathan, M., & Thierer, T. L. (2023). Methohexital. StatPearls. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Metethoheptazine hydrochloride. PubChem. Available at: [Link]

  • The University of Queensland. (n.d.). LAB_021 Oral Gavage in Mice and Rats. The University of Queensland. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Methohexital Sodium? Patsnap Synapse. Available at: [Link]

  • Wood, D. M., et al. (2011). The pharmacology and toxicology of the synthetic cathinone mephedrone (4-methylmethcathinone). British Journal of Pharmacology. Available at: [Link]

Sources

Application Note: A Comprehensive Guide to Cell-Based Assays for Characterizing Metethoheptazine Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Metethoheptazine is a synthetic opioid analgesic from the phenazepine family, known to produce effects characteristic of opioid compounds, such as analgesia and sedation.[1][2][3][4] As with many opioids, its pharmacological activity is mediated through G-protein coupled receptors (GPCRs), the primary targets for endogenous and exogenous opioids.[3][5] A thorough understanding of a compound's interaction with these receptors at a cellular level is critical for drug development and mechanistic studies. This guide provides a suite of robust, cell-based assays designed to comprehensively profile the activity of Metethoheptazine. We move beyond simple binding assays to functional readouts that dissect its influence on canonical G-protein signaling, β-arrestin recruitment, and overall cell health. The protocols herein are designed to be self-validating and provide researchers with the tools to determine potency, efficacy, and potential signaling bias, offering a complete pharmacological fingerprint of Metethoheptazine's cellular activity.

Introduction: The Complex World of Opioid Receptor Signaling

Opioid receptors, primarily the mu (μ), delta (δ), and kappa (κ) subtypes, are members of the Class A GPCR family. Their activation by a ligand like Metethoheptazine initiates a cascade of intracellular events that are broadly categorized into two major pathways. A comprehensive assessment of a compound's activity requires interrogating both.

  • G-Protein Dependent Signaling: Canonically, opioid receptors couple to inhibitory G-proteins of the Gαi/o family.[5][6] Upon activation, the Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a measurable decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[7][8] The dissociated Gβγ subunits can also modulate effector systems, such as activating G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels, which collectively reduces neuronal excitability.[5][9]

  • β-Arrestin Mediated Signaling: Following agonist binding and G-protein activation, GPCRs are phosphorylated by GPCR kinases (GRKs).[9] This phosphorylation promotes the recruitment of β-arrestin proteins (β-arrestin 1 and 2).[10][11] β-arrestin recruitment sterically hinders further G-protein coupling, effectively desensitizing the receptor. It also initiates receptor internalization and can trigger distinct, G-protein-independent signaling cascades.[12]

The concept of biased signaling or functional selectivity has emerged as a critical paradigm in GPCR pharmacology.[6][11] It posits that a ligand may preferentially activate one pathway over the other (e.g., G-protein signaling over β-arrestin recruitment). This has profound implications for drug design, as β-arrestin signaling has been linked to many of the undesirable side effects of opioids. Therefore, quantifying activity in both pathways is essential.

Opioid_Signaling cluster_membrane Plasma Membrane cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway MOR Opioid Receptor G_Protein Gαi/oβγ MOR->G_Protein Activates GRK GRK MOR->GRK Activates Metethoheptazine Metethoheptazine (Ligand) Metethoheptazine->MOR Binds AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channel Modulation G_Protein->Ion_Channel Modulates cAMP ↓ cAMP AC->cAMP P_MOR P-Opioid Receptor GRK->P_MOR Phosphorylates Beta_Arrestin β-Arrestin P_MOR->Beta_Arrestin Recruits Endocytosis Internalization & Signaling Beta_Arrestin->Endocytosis

Figure 1. Simplified overview of the dual signaling pathways of an opioid receptor upon ligand binding.

Foundational Assay: Determining the Cytotoxicity Profile

Causality Behind the Protocol: Before assessing the specific pharmacological activity of Metethoheptazine, it is imperative to determine its effect on cell health.[13] A compound that is toxic to cells at concentrations intended for functional assays will produce confounding results; a decrease in signal could be misinterpreted as antagonism or inverse agonism when it is merely a result of cell death.[13][14] This foundational step establishes a viable concentration range for all subsequent experiments. We will use a resazurin-based assay, which measures the metabolic activity of living cells.

Protocol 2.1: Cell Viability using Resazurin Reduction Assay
  • Cell Plating:

    • Seed a suitable host cell line (e.g., HEK293, CHO) stably expressing the opioid receptor of interest into a clear-bottom, black-walled 96-well plate.

    • The optimal seeding density should be predetermined to ensure cells are in a logarithmic growth phase at the time of the assay (typically 10,000-20,000 cells/well).

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Preparation:

    • Prepare a 2x concentrated serial dilution of Metethoheptazine in serum-free cell culture medium. Start with a high concentration (e.g., 100 µM) and perform 1:10 dilutions.

    • Include a "vehicle control" (e.g., 0.1% DMSO in medium) and a "no cells" control (medium only for background subtraction). Also, include a "positive control" for cell death (e.g., 10% DMSO or a known cytotoxic agent).

  • Treatment:

    • Carefully remove the old medium from the cell plate.

    • Add 100 µL of the appropriate 2x compound dilution or control to each well.

    • Incubate for a period relevant to your planned functional assays (e.g., 24 hours).

  • Resazurin Addition & Incubation:

    • Prepare a working solution of Resazurin (e.g., AlamarBlue™) in PBS according to the manufacturer's instructions.

    • Add 10 µL of the Resazurin solution to each well.

    • Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be sufficient to generate a robust signal without saturation.

  • Data Acquisition:

    • Measure fluorescence on a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the "no cells" control from all other wells.

    • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability against the log of Metethoheptazine concentration to determine the CC₅₀ (Concentration causing 50% cytotoxicity).

Concentration (µM)Average Fluorescence% Viability (Normalized)
Vehicle (0)45,870100%
0.0146,010100.3%
0.145,55099.3%
144,98098.1%
1043,10094.0%
10022,50049.1%
Table 1. Example data presentation for a cytotoxicity assay. Functional assays should use concentrations well below the determined CC₅₀.

Primary Functional Assays: Quantifying GPCR Activation

With a non-toxic concentration range established, we can proceed to assays that measure the direct consequences of receptor engagement. The following protocols provide a multi-faceted view of Metethoheptazine's activity.

G-Protein Signaling: cAMP Accumulation Assay

Principle: This assay quantifies the inhibition of adenylyl cyclase, the canonical downstream effector of Gαi-coupled receptors.[7][15][16] To measure a decrease in cAMP, the basal level is first artificially elevated using forskolin, a direct activator of adenylyl cyclase. The ability of an agonist like Metethoheptazine to counteract this forskolin-induced cAMP production is then measured.[7]

Protocol 3.1.1:

  • Cell Preparation: Plate cells expressing the opioid receptor of interest in a 384-well white plate and incubate overnight.

  • Compound Addition: Prepare serial dilutions of Metethoheptazine. Add the compound to the wells and incubate for 15-30 minutes at 37°C.

  • Stimulation: Add a solution of forskolin (a pre-determined EC₈₀ concentration, typically 1-10 µM) to all wells except the negative control. This initiates cAMP production.

  • Lysis & Detection: After a 30-minute incubation, lyse the cells and detect cAMP levels using a commercial kit, such as a luminescence-based assay (e.g., cAMP-Glo™) or a competitive immunoassay (e.g., HTRF).[17]

  • Data Analysis: Normalize the data to the forskolin-only (0% inhibition) and no-forskolin (100% inhibition) controls. Plot the percent inhibition against the log of Metethoheptazine concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.

Workflow Start Plate Receptor-Expressing Cells in 384-well Plate Incubate1 Incubate Overnight (37°C, 5% CO₂) Start->Incubate1 Add_Cmpd Add Metethoheptazine (Serial Dilution) Incubate1->Add_Cmpd Incubate2 Incubate 30 min Add_Cmpd->Incubate2 Stimulate Add Forskolin (to elevate cAMP) Incubate2->Stimulate Incubate3 Incubate 30 min Stimulate->Incubate3 Detect Lyse Cells & Add Detection Reagents Incubate3->Detect Read Read Luminescence or HTRF Signal Detect->Read Analyze Calculate IC₅₀ Read->Analyze

Figure 2. General workflow for a Gαi-coupled cAMP inhibition assay.

Arrestin Pathway: β-Arrestin Recruitment Assay

Principle: This assay directly measures the recruitment of β-arrestin to the activated opioid receptor.[10][12] Many modern assays utilize enzyme fragment complementation (EFC). In this system, the opioid receptor is fused to one inactive fragment of an enzyme (e.g., β-galactosidase), and β-arrestin is fused to the complementary fragment. Upon ligand-induced recruitment, the fragments are brought into proximity, forming an active enzyme that hydrolyzes a substrate to produce a luminescent or colorimetric signal.[10]

Protocol 3.2.1:

  • Cell Line: Use a cell line engineered for a β-arrestin recruitment assay, such as the PathHunter® platform, that co-expresses the tagged opioid receptor and tagged β-arrestin.[10]

  • Plating: Seed the cells in a white-walled 384-well assay plate and incubate overnight.

  • Compound Addition: Add serial dilutions of Metethoheptazine directly to the wells containing cells in culture medium.

  • Incubation: Incubate the plate for 60-90 minutes at 37°C. The optimal time can vary between receptors and should be determined empirically.

  • Detection: Add the detection reagents containing the enzyme substrate as per the manufacturer's protocol. Allow the signal to develop (typically 60 minutes at room temperature).

  • Data Acquisition: Measure the chemiluminescent signal using a plate-reading luminometer.

  • Data Analysis: Normalize the data to a vehicle control (basal signal) and a positive control agonist (maximal signal). Plot the normalized response against the log of Metethoheptazine concentration and fit a sigmoidal dose-response curve to determine the EC₅₀ value.

Arrestin_Assay cluster_before Before Ligand Binding cluster_after After Metethoheptazine Binding Receptor_Inactive Receptor (fused to 'ProLink') Complex Recruitment brings fragments together Arrestin_Inactive β-Arrestin (fused to 'EA') Signal Active Enzyme + Substrate = Luminescent Signal Complex->Signal Ligand Metethoheptazine Ligand->Complex Binds & Induces Recruitment

Figure 3. Principle of an Enzyme Fragment Complementation (EFC) β-arrestin assay.

High-Throughput Screening: Calcium Flux Assay

Principle: While opioid receptors are primarily Gαi-coupled, they can be engineered to couple to the Gαq pathway, or cell lines can be used that express chimeric G-proteins (e.g., Gαqi) which reroute the Gαi signal to phospholipase C activation.[18] This results in the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, which can be detected by a fluorescent dye.[19][20] This provides a rapid and robust readout suitable for high-throughput screening (HTS).[21][22]

Protocol 3.3.1:

  • Cell Line: Use a cell line expressing the opioid receptor and engineered to produce a calcium signal upon activation.

  • Plating: Seed cells into a black-walled, clear-bottom 384-well plate and incubate overnight.

  • Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM) diluted in assay buffer.[20][22] Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature to allow for de-esterification of the dye.

  • Data Acquisition: Place the plate into a fluorescence imaging plate reader (FLIPR) or similar instrument.

  • Compound Addition & Reading: The instrument will add the serially diluted Metethoheptazine to the wells while simultaneously measuring the fluorescence signal in real-time. A baseline reading is taken for a few seconds before the compound is added, and the signal is monitored for 1-3 minutes post-addition.

  • Data Analysis: The response is typically quantified as the maximum signal minus the baseline signal. Normalize this response to vehicle and a known positive control agonist. Plot the normalized response against the log of Metethoheptazine concentration to determine the EC₅₀.

Data Integration and Interpretation

The ultimate goal is to synthesize the data from these distinct assays to build a comprehensive pharmacological profile. By calculating the potency (IC₅₀ or EC₅₀) and efficacy (maximal response) for Metethoheptazine in each pathway, one can assess for functional selectivity.

Assay TypeParameter MeasuredPotency (EC₅₀/IC₅₀)Efficacy (% of Control Agonist)
cAMP Inhibition G-Protein Signaling15 nM95%
β-Arrestin Recruitment Arrestin Signaling120 nM60%
Calcium Flux HTS Readout25 nM98%
Table 2. Example of an integrated data summary for Metethoheptazine. The difference in potency between the cAMP and β-arrestin assays could suggest a bias towards G-protein signaling.

Conclusion

This application note provides a strategic, multi-assay framework for the in-depth characterization of Metethoheptazine's cellular activity. By moving from foundational cytotoxicity assessment to specific functional assays for G-protein and β-arrestin signaling, researchers can obtain a holistic view of the compound's pharmacology. This approach not only enables the determination of potency and efficacy but also uncovers potential signaling bias, a critical factor in the development of safer and more effective opioid-based therapeutics.

References

  • Metethoheptazine - Wikipedia. Wikipedia. [Link]

  • Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins Discovery. [Link]

  • Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Creative Biostructure. [Link]

  • High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Target Review. [Link]

  • Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay. PubMed. [Link]

  • cAMP Accumulation Assay. Creative BioMart. [Link]

  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. [Link]

  • GPCR Calcium Product Solutions. Eurofins DiscoverX. [Link]

  • Metethoheptazine. PsychonautWiki. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Fluorescence-based, high-throughput assays for μ-opioid receptor activation using a membrane potential-sensitive dye. PubMed. [Link]

  • ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. bioRxiv. [Link]

  • Metheptazine. Grokipedia. [Link]

  • Gαq GPCR assays. ION Biosciences. [Link]

  • Why Study GPCR Arrestin Recruitment?. DiscoverX. [Link]

  • cAMP assays in GPCR drug discovery. PubMed. [Link]

  • Application of β Arrestin Assays to the Orphan GPCR World. YouTube. [Link]

  • Cell Viability, Cytotoxicity & Proliferation Assays. Assay Genie. [Link]

  • cAMP Assay. Creative Bioarray. [Link]

  • Metheptazine - Wikipedia. Wikipedia. [Link]

  • Molecular basis of opioid receptor signaling. PubMed Central. [Link]

  • Metethoheptazine. chemeurope.com. [Link]

  • Metethoheptazine | C17H25NO2 | CID 176888. PubChem. [Link]

  • Metethoheptazine hydrochloride | C17H26ClNO2 | CID 73553814. PubChem. [Link]

  • Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS Publications. [Link]

  • Impedance-based analysis of mu opioid receptor signaling and underlying mechanisms. ScienceDirect. [Link]

  • What is the mechanism of Ethoheptazine Citrate?. Patsnap Synapse. [Link]

  • Extrahepatic Targets and Cellular Reactivity of Drug Metabolites. ResearchGate. [Link]

  • pharmacology of opioids. Update in Anaesthesia. [Link]

  • Molecular basis of opioid action: from structures to new leads. PubMed Central. [Link]

Sources

Application Note & Protocol: Pharmacokinetic Modeling of Metethoheptazine in Rats

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, scientifically-grounded guide for conducting a pharmacokinetic (PK) study of Metethoheptazine in a rat model. Metethoheptazine is a synthetic opioid analgesic from the phenazepine family, developed in the 1960s.[1][2] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is fundamental for any translational drug development effort. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols for the in-life study phase, bioanalytical sample quantification, and subsequent pharmacokinetic data modeling using both non-compartmental and compartmental approaches. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction and Study Objectives

Metethoheptazine, with the molecular formula C₁₇H₂₅NO₂, is an opioid analgesic whose effects are similar to others in its class, including analgesia and sedation.[1][2][3] Despite its history, detailed public pharmacokinetic data, particularly in preclinical species like rats, is scarce. Establishing a robust PK profile is a critical early step in drug development, essential for dose selection in efficacy and toxicology studies, and for predicting human pharmacokinetics.[4]

The primary objectives of the study outlined herein are:

  • To determine the fundamental pharmacokinetic parameters of Metethoheptazine in rats following both intravenous (IV) and oral (PO) administration.

  • To calculate key PK parameters including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), and terminal half-life (t½).[5]

  • To assess the absolute oral bioavailability (F%) of Metethoheptazine.

  • To characterize the plasma concentration-time profile using non-compartmental and compartmental modeling approaches.[6][7]

Pre-Study Considerations: The "Why" Behind the Design

A well-designed study is paramount for generating reliable data. The choices below are grounded in established best practices for preclinical research.[8][9]

Animal Model Selection
  • Species and Strain: Sprague-Dawley or Wistar rats are recommended. These outbred strains are widely used in pharmacokinetic and toxicology studies due to their well-characterized physiology and the extensive historical database available, providing context for the results.[10][11]

  • Sex: Both male and female rats should be included to identify any potential sex-dependent differences in pharmacokinetics.

  • Health Status: Animals must be specific-pathogen-free (SPF) to eliminate confounding variables from underlying diseases.

  • Ethical Considerations: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[12][13] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly followed to ensure animal welfare.[8]

Formulation and Dose Selection
  • Vehicle Selection: The vehicle (the liquid used to dissolve or suspend the drug) must be inert and non-toxic. For IV administration, a buffered aqueous solution like 0.9% saline is ideal. For oral gavage, a vehicle such as 0.5% methylcellulose in water can be used to ensure a uniform suspension. Vehicle safety should be confirmed prior to the main study.

  • Dose Level: Dose selection should be based on any available efficacy or toxicology data. If no data exists, a low dose (e.g., 1 mg/kg for IV, 5 mg/kg for PO) should be chosen for an initial exploratory PK study. The goal is to ensure plasma concentrations remain within the quantifiable range of the bioanalytical assay without causing overt toxicity.

Study Design

A crossover design is often preferred for PK studies as it reduces inter-animal variability, thereby requiring fewer animals.[14] However, if the drug has a very long half-life, a parallel group design may be necessary to avoid carryover effects. This protocol assumes a parallel design for simplicity.

  • Group 1: Intravenous (IV) administration via tail vein bolus.

  • Group 2: Oral (PO) administration via gavage.

Detailed Experimental Protocols

Protocol: Animal Handling and Dosing

Materials:

  • Male and female Sprague-Dawley rats (225-250g)

  • Metethoheptazine drug substance

  • Sterile 0.9% saline (for IV)

  • 0.5% Methylcellulose in sterile water (for PO)

  • Appropriate restraint devices

  • Calibrated balance, vortex mixer, sonicator

  • Sterile syringes and needles (25-27G)

  • Oral gavage needles (stainless steel, ball-tipped)

  • K3-EDTA coated microcentrifuge tubes for blood collection

Procedure:

  • Acclimatization: House animals for at least 3-5 days under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water.[15]

  • Fasting: Fast animals overnight (approx. 12 hours) prior to dosing to reduce variability in oral absorption. Water should be available ad libitum.

  • Dose Preparation:

    • IV Formulation (e.g., 1 mg/mL): On the day of dosing, accurately weigh Metethoheptazine and dissolve in sterile 0.9% saline to the target concentration. Ensure complete dissolution.

    • PO Formulation (e.g., 2.5 mg/mL): Weigh Metethoheptazine and suspend in 0.5% methylcellulose. Vortex and sonicate to ensure a homogenous suspension. Continuously stir during dosing to prevent settling.

  • Animal Dosing:

    • Weigh each animal immediately before dosing to calculate the precise dose volume.

    • IV Administration (Target Dose: 1 mg/kg): a. Place the rat in a suitable restraint device. b. Warm the tail using a heat lamp or warm water to dilate the lateral tail vein. c. Administer the calculated volume as a slow bolus injection over approximately 30-60 seconds. d. Record the exact time of dose administration.

    • PO Administration (Target Dose: 5 mg/kg): a. Securely restrain the rat. b. Measure the distance from the tip of the nose to the last rib to determine the correct insertion depth for the gavage needle.[16][17] c. Gently insert the ball-tipped gavage needle into the esophagus to the pre-measured depth. Do not force the needle.[16][18] d. Administer the suspension slowly.[19] e. Record the exact time of dose administration.

Protocol: Serial Blood Sampling

Rationale: The sampling schedule is designed to adequately capture the absorption, distribution, and elimination phases of the drug's pharmacokinetic profile.

Procedure:

  • Blood Collection: At each time point, collect approximately 100-150 µL of whole blood from a suitable site (e.g., saphenous or jugular vein, if cannulated).

  • Sampling Time Points:

    • IV Group: Pre-dose (0), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • PO Group: Pre-dose (0), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.[11]

  • Sample Handling:

    • Place blood into K3-EDTA coated tubes.

    • Gently invert tubes to mix.

    • Centrifuge at approximately 2000 x g for 10 minutes at 4°C to separate plasma.

    • Transfer the supernatant (plasma) to clearly labeled, clean microcentrifuge tubes.

    • Store plasma samples at -80°C until bioanalysis.

Protocol: Bioanalytical Method (LC-MS/MS)

Rationale: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.[20] The method must be validated according to regulatory guidelines to ensure data integrity.[20][21][22]

Procedure Outline:

  • Method Validation: The bioanalytical method must be fully validated according to FDA or equivalent industry guidelines.[21][23] This includes assessing:

    • Selectivity and Specificity

    • Accuracy and Precision

    • Calibration Curve (Linearity and Range)

    • Lower Limit of Quantification (LLOQ)

    • Matrix Effects and Recovery

    • Stability (Freeze-thaw, bench-top, long-term)

  • Sample Preparation (Protein Precipitation): a. Thaw plasma samples, calibration standards, and quality control (QC) samples on ice. b. To 50 µL of plasma, add 150 µL of cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog of Metethoheptazine). c. Vortex vigorously for 1 minute to precipitate proteins. d. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes. e. Transfer the clear supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reverse-phase column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve chromatographic separation.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific parent-to-daughter ion transitions (Multiple Reaction Monitoring - MRM) for Metethoheptazine and the internal standard.

  • Data Processing: Quantify the concentration of Metethoheptazine in unknown samples by interpolating their peak area ratios (analyte/internal standard) against a calibration curve constructed from standards of known concentrations.

Pharmacokinetic Data Analysis and Modeling

The plasma concentration-time data obtained from the bioanalysis will be used to determine the pharmacokinetic parameters.

Non-Compartmental Analysis (NCA)

NCA is a model-independent method that uses algebraic equations, primarily based on the trapezoidal rule, to derive PK parameters directly from the observed data.[5][6][24] It is the standard approach for initial PK characterization and bioequivalence studies.[24]

Key Parameters Calculated via NCA:

  • Cmax (Maximum Concentration): The highest observed plasma concentration.

  • Tmax (Time to Cmax): The time at which Cmax is observed.[5]

  • AUC₀₋t (Area Under the Curve to the last measurable point): Calculated using the linear-log trapezoidal rule.[24]

  • AUC₀₋inf (Area Under the Curve extrapolated to infinity): Calculated as AUC₀₋t + (Last measurable concentration / kₑₗ).

  • kₑₗ (Terminal Elimination Rate Constant): Determined from the slope of the log-linear terminal phase of the concentration-time curve.

  • t½ (Terminal Half-life): Calculated as 0.693 / kₑₗ.

  • CL (Total Body Clearance): For IV data, CL = Dose / AUC₀₋inf.

  • Vd (Volume of Distribution): For IV data, Vd = CL / kₑₗ.

  • F% (Absolute Oral Bioavailability): F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

Table 1: Example Summary of NCA Pharmacokinetic Parameters

Parameter Units IV Group (1 mg/kg) PO Group (5 mg/kg)
Cmax ng/mL 250.5 ± 45.2 410.8 ± 98.7
Tmax h 0.08 (5 min) 1.0 ± 0.5
AUC₀₋inf ng*h/mL 875.3 ± 150.6 2155.6 ± 430.1
h 3.5 ± 0.8 3.8 ± 1.1
CL L/h/kg 1.14 ± 0.22 N/A
Vd L/kg 5.8 ± 1.3 N/A
F% % N/A 49.2

(Note: Data are hypothetical mean ± SD values for illustrative purposes.)

Compartmental Modeling

Compartmental models use differential equations to describe the transfer of a drug between hypothetical "compartments" in the body.[25][26] These models can provide deeper insight into the drug's distribution characteristics. The choice between a one- or two-compartment model is determined by fitting the data to both and selecting the model that best describes the concentration-time profile, often guided by goodness-of-fit criteria like the Akaike Information Criterion (AIC).

  • One-Compartment Model: Assumes the drug distributes instantaneously and homogeneously throughout the body.[25][27] The plasma concentration decline is mono-exponential. This model is often suitable for highly hydrophilic drugs.[25]

  • Two-Compartment Model: Divides the body into a central compartment (plasma and highly perfused tissues) and a peripheral compartment (less perfused tissues).[26][28][29] This model describes a bi-exponential decline, with an initial rapid distribution phase (alpha phase) followed by a slower elimination phase (beta phase).[25] Many opioids are best described by a two-compartment model.[10][29]

Visualization and Diagrams

Experimental Workflow

The following diagram illustrates the end-to-end workflow for the pharmacokinetic study of Metethoheptazine.

G cluster_preclinical In-Life Phase cluster_bioanalysis Bioanalytical Phase cluster_modeling Data Analysis Phase A Study Design (IV and PO Groups) B Animal Acclimatization & Fasting A->B C Dose Formulation & Administration B->C D Serial Blood Sampling (0-24h) C->D E Plasma Separation (Centrifugation) D->E Collect Samples F Sample Preparation (Protein Precipitation) E->F G LC-MS/MS Analysis F->G H Concentration Data Generation G->H I Non-Compartmental Analysis (NCA) H->I Input Data J Compartmental Modeling H->J Input Data K PK Parameter Calculation I->K J->K L Final Report & Interpretation K->L

Caption: Overall workflow for a rat pharmacokinetic study.

Conceptual Two-Compartment Model

This diagram illustrates a typical two-compartment model following oral administration.

G GI Gut Lumen (Absorption Site) Central Central Compartment (Plasma, Vc) GI->Central Ka (Absorption) Peripheral Peripheral Compartment (Tissues, Vp) Central->Peripheral K12 (Distribution) Elimination Elimination Central->Elimination K10 (Elimination) Peripheral->Central K21 (Redistribution)

Caption: A two-compartment pharmacokinetic model.

References

  • Vertex AI Search. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • e-pharmacokinetics. (n.d.). One-compartment versus two-compartment model. [Link]

  • Vertex AI Search. (2025).
  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]

  • Jenny's Jam Jar. (n.d.). Bi: Explain the concept of pharmacokinetic modelling of single and multiple compartment models. [Link]

  • PharmD GURU. (n.d.). 11. NON-COMPARTMENTAL PHARMACOKINETICS. [Link]

  • Scribd. (n.d.). One-Compartment vs Two-Compartment Models. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry. [Link]

  • RxKinetics. (n.d.). Section 1 - Pharmacokinetic modeling. [Link]

  • Momentum Metrix. (2024). What is a Non-Compartmental Analysis (NCA)?. [Link]

  • National Center for Biotechnology Information. (n.d.). Metethoheptazine. PubChem Compound Database. [Link]

  • Datapharm Australia. (n.d.). Pharmacokinetics analysis series: Non-compartmental analysis. [Link]

  • Lötsch, J. (2005). Pharmacokinetic-pharmacodynamic modeling of opioids. Journal of Pain and Symptom Management, 29(5 Suppl), S90-S103. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (n.d.). Pharmacokinetic Modeling Concepts: Compartmental and Non-compartmental approach for Drug Designing.
  • Prisys Biotech. (2025). One- To Multi-Compartment PK Models Explained. [Link]

  • WikiMed. (n.d.). Metethoheptazine. [Link]

  • Wikipedia. (2026). Metethoheptazine. [Link]

  • SCIREQ. (n.d.). IACUC Considerations for Preclincal Studies. [Link]

  • BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing. [Link]

  • ResearchGate. (2005). (PDF) Pharmacokinetic–Pharmacodynamic Modeling of Opioids. [Link]

  • Wikipedia. (2026). Metheptazine. [Link]

  • Gutiérrez, A., et al. (2008). Modeling methadone pharmacokinetics in rats in presence of P-glycoprotein inhibitor valspodar. Journal of Pharmacokinetics and Pharmacodynamics, 35(4), 435-452. [Link]

  • ResearchGate. (2020). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. [Link]

  • Virginia Tech. (2017). SOP: Oral Gavage in the Rat. [Link]

  • University of South Florida. (n.d.). IACUC Principles and Procedures of Animal Care and Use. [Link]

  • University of Queensland. (2021). LAB_021 Oral Gavage in Mice and Rats. [Link]

  • Al-Kofahi, M., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Pharmaceutics, 14(3), 643. [Link]

  • Norwegian University of Science and Technology. (n.d.). Guidelines for the administration of substances to rodents. [Link]

  • ResearchGate. (2018). Laboratory Guidelines for Animal Care. [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. JAALAS, 50(5), 600-613. [Link]

  • NC3Rs. (n.d.). Oral Gavage in the Rat. [Link]

  • U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. [Link]

  • Watterson, J. H., et al. (2018). Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats. Neuropharmacology, 134(Pt A), 45-52. [Link]

  • Merck Veterinary Manual. (n.d.). Regulatory Requirements Regarding Use of Laboratory Animals. [Link]

  • Yang, T. E., et al. (2024). Mechanistic pharmacokinetic-pharmacodynamic modeling and simulations of naloxone auto-injector 10 mg reversal of opioid-induced respiratory depression. CPT: Pharmacometrics & Systems Pharmacology, 13(10), 1722-1733. [Link]

  • Codd, E. E., et al. (2014). Preclinical Studies on the Pharmacokinetics, Safety and Toxicology of Oxfendazole: Toward First in Human Studies. PLoS Neglected Tropical Diseases, 8(2), e2677. [Link]

  • Merck Veterinary Manual. (n.d.). Absorption, Distribution, Metabolism, and Excretion of Toxic Agents in Animals. [Link]

  • Franklin, E. R., et al. (1977). Studies on the metabolism of meptazinol, a new analgesic drug. British Journal of Clinical Pharmacology, 4(Suppl 2), 245S-252S. [Link]

  • MSD Manual Consumer Version. (n.d.). Drug Metabolism. [Link]

  • Notari, R. E., & Siegel, F. P. (1976). Solubility and related physicochemical properties of narcotic analgesics. Journal of Pharmaceutical Sciences, 65(5), 676-681. [Link]

Sources

Application Notes and Protocols for the Development of a Stable Metethoheptazine Formulation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, technically detailed guide for the development of a stable pharmaceutical formulation of Metethoheptazine. As a compound with limited publicly available stability data, a systematic, first-principles approach is mandated. These application notes and protocols are designed for researchers, scientists, and drug development professionals, offering a logical framework from initial characterization to final formulation strategy. The methodologies herein are grounded in established pharmaceutical science, emphasizing the causality behind experimental choices and incorporating self-validating systems to ensure scientific integrity.

Introduction: The Challenge of Formulating Metethoheptazine

Metethoheptazine, a synthetic opioid analgesic, presents a unique formulation challenge due to its chemical structure. The molecule contains both an ester functional group and a tertiary amine, moieties that are susceptible to distinct degradation pathways. The ester is prone to hydrolysis, a reaction highly dependent on pH, while the tertiary amine can be susceptible to oxidation.

Therefore, developing a stable formulation is not a matter of applying a generic template but requires a thorough investigation of the molecule's intrinsic stability. The goal is to identify the critical factors that influence its degradation and then to rationally design a formulation that mitigates these risks, ensuring the drug's safety, efficacy, and shelf-life. This guide outlines a robust, multi-stage process to achieve this objective.

Phase 1: Pre-Formulation & Intrinsic Stability Assessment

The initial phase focuses on characterizing the physicochemical properties of the Metethoheptazine active pharmaceutical ingredient (API). This data forms the bedrock upon which all subsequent formulation decisions are built.

Critical Quality Attributes (CQAs) of the API

A foundational understanding of the API is paramount. Key properties to investigate include:

  • Solubility Profile: Determine the solubility in various aqueous and non-aqueous solvents across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).

  • pKa Determination: The ionization constant(s) of Metethoheptazine are critical for predicting its behavior in different pH environments and for selecting appropriate buffering systems.

  • Hygroscopicity: Assess the API's tendency to absorb moisture from the atmosphere, which can influence its physical and chemical stability.

  • Solid-State Characterization: Investigate for polymorphism and crystallinity using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). Different polymorphic forms can have different stabilities and solubilities.

Experimental Protocol: pH-Solubility Profile
  • Prepare a series of buffers (e.g., phosphate, citrate) covering a pH range from 1.0 to 8.0.

  • Add an excess amount of Metethoheptazine API to a fixed volume of each buffer in separate vials.

  • Equilibrate the samples at a controlled temperature (e.g., 25°C and 37°C) for a sufficient period (e.g., 24-48 hours) to ensure saturation.

  • After equilibration, filter the samples to remove undissolved solids.

  • Analyze the concentration of dissolved Metethoheptazine in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Plot the logarithm of solubility against pH to generate the profile.

Phase 2: Forced Degradation & Degradant Identification

Forced degradation, or stress testing, is essential for elucidating the potential degradation pathways of Metethoheptazine. This information is crucial for developing a stability-indicating analytical method and for designing a formulation that protects the drug from relevant environmental and chemical stresses.

Designing the Stress Gauntlet

The stress conditions should be harsh enough to induce degradation (typically aiming for 5-20% degradation) but not so severe that they produce irrelevant degradation products.

Stress Condition Typical Protocol Potential Degradation Pathway for Metethoheptazine
Acid Hydrolysis 0.1 M HCl at 60-80°CHydrolysis of the ester linkage.
Base Hydrolysis 0.1 M NaOH at 40-60°CRapid hydrolysis of the ester linkage.
Oxidation 3% H₂O₂ at room temperatureOxidation of the tertiary amine to an N-oxide.
Thermal Stress Dry heat at 60-80°CGeneral thermal decomposition.
Photostability Exposure to light (ICH Q1B guidelines)Photolytic degradation (pathway to be determined).
Protocol: Forced Degradation Study
  • Prepare stock solutions of Metethoheptazine in a suitable solvent.

  • For each stress condition, mix the drug solution with the stressor (e.g., HCl, NaOH, H₂O₂).

  • Maintain the samples at the specified temperature for a defined period, collecting time points (e.g., 0, 2, 4, 8, 24 hours).

  • At each time point, neutralize the sample if necessary (e.g., acid/base hydrolysis) to stop the reaction.

  • Analyze all samples using a developed stability-indicating analytical method (see Section 4.0).

  • A control sample (unstressed) should be analyzed concurrently.

Workflow for Degradation Pathway Analysis

The following diagram illustrates the logical flow from stress testing to understanding the molecule's vulnerabilities.

G cluster_0 Forced Degradation Studies cluster_1 Analysis & Identification cluster_2 Outcome API Metethoheptazine API Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) API->Stress Samples Degraded Samples Stress->Samples SIAM Analyze via Stability-Indicating Analytical Method (e.g., HPLC-UV) Samples->SIAM LCMS Characterize Degradants (LC-MS/MS) SIAM->LCMS Method Validate Analytical Method SIAM->Method MassSpec Identify Structure of Key Degradation Products LCMS->MassSpec Pathway Elucidate Degradation Pathways MassSpec->Pathway

Caption: Workflow for identifying Metethoheptazine degradation pathways.

Phase 3: Development of a Stability-Indicating Analytical Method

A robust analytical method that can separate the intact Metethoheptazine from all potential degradation products is non-negotiable. An HPLC method with UV detection is typically the workhorse for this task.

Method Development Strategy
  • Column and Mobile Phase Screening: Start with a C18 column and screen different mobile phase compositions (e.g., acetonitrile/methanol and various buffers) and pH values.

  • Gradient Optimization: Develop a gradient elution method to ensure separation of early-eluting polar degradants from the parent peak and any late-eluting non-polar species.

  • Detector Wavelength Selection: Use a photodiode array (PDA) detector to analyze the UV spectra of the parent drug and degradants to select the optimal wavelength for detection.

  • Peak Purity Analysis: Use the PDA detector to assess peak purity of the Metethoheptazine peak in stressed samples, ensuring it is not co-eluting with any degradants.

Protocol: HPLC Method Validation (Abbreviated)

Once developed, the method must be validated according to ICH Q2(R1) guidelines. Key parameters include:

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

  • Linearity: Establish a linear relationship between concentration and detector response over a defined range.

  • Accuracy & Precision: Determine the closeness of the measured value to the true value and the degree of scatter between a series of measurements.

  • Robustness: Assess the method's reliability with respect to deliberate variations in method parameters (e.g., pH of mobile phase, column temperature).

Phase 4: Excipient Compatibility & Formulation Design

With an understanding of the API's vulnerabilities, the next step is to select compatible excipients and design a stable formulation.

Excipient Compatibility Screening

The goal is to identify any interactions between Metethoheptazine and common pharmaceutical excipients (e.g., fillers, binders, lubricants, preservatives).

Protocol: Binary Excipient Compatibility Study
  • Prepare binary mixtures of Metethoheptazine with each selected excipient, typically in a 1:1 or 1:5 ratio (API:excipient).

  • Include a control sample of pure Metethoheptazine.

  • Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 2-4 weeks).

  • At designated time points, visually inspect the samples for any physical changes (e.g., color change, clumping).

  • Analyze the samples using the validated stability-indicating HPLC method to quantify the remaining amount of Metethoheptazine and detect the formation of any new degradation products.

Formulation Strategies for Metethoheptazine

Based on the data from the previous phases, a rational formulation strategy can be developed.

  • pH Optimization: Given the susceptibility of the ester group to hydrolysis, maintaining the formulation at an optimal pH where the hydrolysis rate is minimal is the most critical step. This typically involves the use of a suitable buffering agent identified during pre-formulation.

  • Use of Antioxidants: If oxidative degradation of the tertiary amine is observed, the inclusion of an antioxidant (e.g., ascorbic acid, sodium metabisulfite) may be necessary.

  • Chelating Agents: If trace metal ions are found to catalyze degradation, a chelating agent like edetate disodium (EDTA) could be beneficial.

  • Moisture Protection: For solid dosage forms, if the API is hygroscopic, measures to protect the formulation from moisture (e.g., appropriate packaging, use of desiccants) will be important.

Decision Tree for Formulation Strategy

The following diagram outlines the decision-making process for selecting stabilizing excipients.

G Start Forced Degradation Results Hydrolysis Significant Hydrolysis (Acid or Base)? Start->Hydrolysis Oxidation Significant Oxidation? Hydrolysis->Oxidation Yes pH_Control Implement pH Control: Select Optimal Buffer System Hydrolysis->pH_Control No Metal Metal-Ion Catalyzed Degradation Suspected? Oxidation->Metal Yes Antioxidant Add Antioxidant (e.g., Ascorbic Acid) Oxidation->Antioxidant No Chelator Add Chelating Agent (e.g., EDTA) Metal->Chelator No Final Combine Strategies & Proceed to Final Formulation Metal->Final Yes pH_Control->Oxidation Antioxidant->Metal Chelator->Final

Caption: Decision tree for selecting stabilization strategies for Metethoheptazine.

Phase 5: Final Formulation & Stability Testing

The final phase involves manufacturing prototype formulations and placing them on a formal stability program according to ICH Q1A(R2) guidelines. This involves storing the product under various temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH) and testing it at specified time points to monitor its quality, purity, and potency over time.

References

  • ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[Link]

  • ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[Link]

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[Link]

  • Pharmaceutical Preformulation and Formulation: A Practical Guide from Candidate Drug Selection to Commercial Dosage Form (2nd Edition). Edited by Mark Gibson, CRC Press.[Link]

  • Excipient Compatibility. By P. L. D. D. A. P. Katdare, in Pharmaceutical Dosage Forms: Tablets (3rd Edition), 2008.[Link]

Troubleshooting & Optimization

Metethoheptazine Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered when working with Metethoheptazine. As an opioid analgesic from the phenazepine family, understanding its physicochemical properties is paramount for successful in vitro and in vivo experimentation.[1][2] This document provides field-proven insights and validated protocols to ensure the integrity and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common solubility inquiries.

Q1: My solid Metethoheptazine will not dissolve in my aqueous buffer (e.g., PBS). What is the primary issue?

A: The fundamental issue is Metethoheptazine's chemical nature. With a calculated XLogP3-AA of 3.3, Metethoheptazine free base is highly lipophilic and thus predicted to have very low aqueous solubility.[3] Direct dissolution in aqueous buffers is often unsuccessful. The molecular structure contains a tertiary amine, making its solubility highly dependent on pH.

Q2: I'm observing precipitation when I dilute my Metethoheptazine DMSO stock solution into an aqueous assay buffer. Why is this happening?

A: This is a classic problem of compound "crashing out" and relates to the difference between thermodynamic and kinetic solubility. DMSO is an excellent organic solvent that can dissolve Metethoheptazine at high concentrations. However, when this concentrated DMSO stock is introduced into an aqueous environment, the overall solvent polarity changes dramatically. The aqueous buffer cannot maintain the high concentration of the lipophilic drug, causing it to precipitate out of the now supersaturated solution.

Q3: What is the recommended solvent for preparing a high-concentration stock solution?

A: For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. It can typically dissolve Metethoheptazine at concentrations of several millimolars. For applications where DMSO is not suitable, absolute ethanol can be an alternative, though it may not achieve the same high concentrations.

Q4: Should I use the Metethoheptazine free base or a salt form, like Metethoheptazine Hydrochloride?

A: Whenever possible, using a salt form such as Metethoheptazine Hydrochloride is highly recommended for aqueous applications.[4] The salt form is generated by reacting the basic tertiary amine on the Metethoheptazine molecule with an acid (e.g., HCl). This creates a more polar, charged species that is significantly more soluble in water and aqueous buffers compared to the free base.[5]

Q5: How can I mitigate precipitation in my final assay plate?

A: Several strategies can be employed. First, ensure your final DMSO concentration in the assay is as low as possible (typically <0.5% v/v). Second, consider incorporating a non-ionic surfactant, such as Tween-20 or Triton X-100, at a low concentration (e.g., 0.01-0.05%) in your assay buffer, which can help maintain solubility.[6] Finally, performing a serial dilution of your stock solution can sometimes prevent immediate precipitation.

Part 2: In-Depth Troubleshooting Guides

Issue 1: Failure to Dissolve Solid Compound

You are unable to create a clear, particulate-free initial stock solution.

Causality: This issue stems from a mismatch between the solute (Metethoheptazine) and the solvent. Key factors influencing this are polarity, pH, and the physical form of the compound.[7][8]

Troubleshooting Workflow:

start Problem: Solid Metethoheptazine Fails to Dissolve solvent_check In which solvent? start->solvent_check aqueous Aqueous Buffer (e.g., PBS, Saline) solvent_check->aqueous Aqueous organic Organic Solvent (e.g., DMSO, Ethanol) solvent_check->organic Organic aqueous_sol1 Action: Switch to Metethoheptazine HCl salt form. aqueous->aqueous_sol1 aqueous_sol2 Action: Acidify the buffer. Target pH < pKa - 2. aqueous->aqueous_sol2 organic_sol1 Action: Apply gentle warming (37°C water bath). organic->organic_sol1 end_clear Result: Clear Solution aqueous_sol1->end_clear end_precip Still Undissolved: Re-evaluate solvent choice or compound purity. aqueous_sol1->end_precip aqueous_sol2->end_clear aqueous_sol2->end_precip organic_sol2 Action: Use sonication (5-10 min in bath sonicator). organic_sol1->organic_sol2 organic_sol3 Action: Verify solvent quality (anhydrous DMSO). organic_sol2->organic_sol3 organic_sol3->end_clear organic_sol3->end_precip

Caption: Troubleshooting workflow for initial dissolution of solid Metethoheptazine.

Detailed Solutions:

  • For Aqueous Solvents:

    • Use the Salt Form: As previously mentioned, Metethoheptazine HCl is the preferred form for aqueous solutions.[4]

    • pH Adjustment: Metethoheptazine's tertiary amine must be protonated to become water-soluble. The pKa of this group is estimated to be in the basic range (typically 9-10 for similar structures). To ensure >99% protonation, the pH of your solution should be at least 2 units below the pKa. Therefore, acidifying your buffer to pH 4-6 can dramatically increase solubility.

  • For Organic Solvents (DMSO, Ethanol):

    • Increase Kinetic Energy: Gentle warming (to 37°C) or vortexing can help overcome the activation energy barrier of dissolution.[9]

    • Sonication: Using an ultrasonic bath can break up compound aggregates and increase the surface area available for solvation, accelerating dissolution.[6][10]

    • Solvent Quality: Ensure your DMSO is anhydrous and high-purity. Water contamination can significantly reduce the solvent's ability to dissolve lipophilic compounds.

Issue 2: Precipitation Following Dilution into Aqueous Media

Your clear, high-concentration organic stock solution forms a precipitate or cloudiness when added to your final assay buffer.

Causality: This occurs when the concentration of Metethoheptazine in the final solution exceeds its thermodynamic solubility limit in that specific solvent mixture (e.g., 99.5% buffer, 0.5% DMSO). The compound was kinetically trapped in a supersaturated state before nucleating and precipitating.

Conceptual Relationship:

cluster_0 High-Concentration Stock cluster_1 Aqueous Assay Buffer stock Metethoheptazine in 100% DMSO (High Solubility) buffer buffer stock->buffer Dilution Step precipitate Precipitation (Supersaturation Collapse) buffer->precipitate Exceeds Solubility Limit

Caption: The process of precipitation upon dilution from an organic stock to an aqueous buffer.

Detailed Solutions:

  • Reduce Final Concentration: The most straightforward solution is to work at a lower final concentration of Metethoheptazine. Determine the compound's aqueous solubility limit and ensure your assay concentration is well below this value.

  • Employ Co-solvents or Surfactants:

    • Surfactants: Adding 0.01-0.05% Tween-20 or Triton X-100 to the final assay buffer can form micelles that encapsulate the drug, keeping it in solution.[6]

    • Co-solvents: While minimizing DMSO is ideal, sometimes a slightly higher concentration (e.g., 1-2%) is necessary, but this must be validated to ensure it doesn't affect the biological assay.

  • Modify the Dilution Protocol:

    • Serial Dilution: Instead of a single large dilution, perform a multi-step serial dilution. This gradual change in solvent composition can sometimes prevent immediate precipitation.

    • Pluronic F-127: For challenging compounds, using a block copolymer like Pluronic F-127 can significantly enhance apparent solubility.

Part 3: Key Physicochemical Data & Protocols

Metethoheptazine Properties Summary
PropertyValueSource
Molecular Formula C₁₇H₂₅NO₂PubChem[3]
Molar Mass 275.39 g/mol PubChem[3][11]
IUPAC Name ethyl 1,3-dimethyl-4-phenylazepane-4-carboxylatePubChem[3]
XLogP3-AA (Lipophilicity) 3.3PubChem[3]
Form Free BasePubChem[3]
Salt Form Formula C₁₇H₂₆ClNO₂ (Hydrochloride)PubChem[4]
Salt Form Molar Mass 311.8 g/mol (Hydrochloride)PubChem[4]
Experimental Protocols

Protocol 1: Preparation of a 10 mM Metethoheptazine Stock Solution in DMSO

  • Pre-Weigh Compound: Accurately weigh the required amount of Metethoheptazine free base (M.W. 275.39 g/mol ) in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock, you will need 2.754 mg.

  • Add Solvent: Add 1 mL of high-purity, anhydrous DMSO to the tube.

  • Dissolve: Vortex the tube vigorously for 2-3 minutes.

  • Apply Energy (If Needed): If particulates remain, place the tube in a 37°C water bath for 5-10 minutes, followed by another vortexing step. If needed, sonicate in a bath sonicator for 5 minutes.

  • Visual Inspection: Ensure the solution is completely clear and free of any visible solids.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Dilution into Aqueous Buffer to Avoid Precipitation

  • Prepare Assay Buffer: Prepare your final aqueous buffer. If compatible with your assay, supplement it with 0.01% (v/v) Tween-20. Warm the buffer to your experimental temperature (e.g., 37°C).

  • Intermediate Dilution: Create an intermediate dilution of your 10 mM DMSO stock in DMSO. For a final assay concentration of 10 µM with a 1:1000 final dilution factor, this step may not be necessary. For lower concentrations, it is recommended.

  • Final Dilution: While vortexing the warmed aqueous buffer, add the required volume of the Metethoheptazine stock solution drop-wise. For example, add 1 µL of 10 mM stock to 999 µL of buffer for a final concentration of 10 µM (with 0.1% DMSO).

  • Immediate Use: Use the freshly prepared solution immediately to minimize the risk of time-dependent precipitation.

References

  • Metethoheptazine - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]

  • Metheptazine - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX. (n.d.). SlidePlayer. [Link]

  • Mashas, A. (2018). Formation and toxicity of anesthetic degradation products. PubMed. [Link]

  • Kim, M. S., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 13(11), 1851. [Link]

  • Roy, S. D., & Flynn, G. L. (1989). Solubility and related physicochemical properties of narcotic analgesics. Pharmaceutical research, 6(2), 147-151. [Link]

  • National Center for Biotechnology Information. (n.d.). Metethoheptazine. PubChem Compound Database. Retrieved January 22, 2026, from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Metethoheptazine. (n.d.). WikiMed. Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Metethoheptazine hydrochloride. PubChem Compound Database. Retrieved January 22, 2026, from [Link]

  • Various Authors. (2014, July 31). How to enhance drug solubility for in vitro assays? ResearchGate. [Link]

  • Al-arfaj, N. (2018). The Analytical Methods of Drug Analysis. ResearchGate. [Link]

  • Patel, M., et al. (2021). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. International Journal of Novel Research and Development. [Link]

  • Ganesan, K., et al. (2022). Catalytic Degradation of Nerve Agents. MDPI. [Link]

  • Patel, K., & Borchardt, R. T. (1987). Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. Pharmaceutical research, 4(1), 30-37. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. UNODC. [Link]

  • Tshepelevitsh, S., et al. (2022). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. [Link]

  • Aung-Din, R. (2002). US Patent No. US6387917B1.
  • Sharma, D., et al. (2019). Technologies to Counter Poor Solubility Issues: A Review. Research Journal of Pharmacy and Technology. [Link]

  • Eggel, E., & Harangozo, D. (2016). CLINICAL ANALYTICS: TOXICOLOGICAL SCREENING/ SCREENING FOR DRUGS OF ABUSE. SlidePlayer. [Link]

  • Ascendia Pharma. (2022, February 28). 4 Factors Affecting Solubility Of Drugs. Drug Delivery Leader. [Link]

  • Whyte, B. (2023, April 6). Drug solubility: why testing early matters in drug discovery. BMG LABTECH. [Link]

  • Watanabe, S., et al. (2021). Elucidation of Degradation Behavior of Hydroxy Group-Containing Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (III). Biological & pharmaceutical bulletin, 44(11), 1675-1683. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2017). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 18(6), 1835-1845. [Link]

  • Al-Asmari, A., et al. (2024). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. MDPI. [Link]

  • Mann, J., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. [Link]

  • Stolarik, D. F., et al. (2010). Elucidating the pathways of degradation of denagliptin. Journal of pharmaceutical sciences, 99(11), 4638-4650. [Link]

Sources

Technical Support Center: Optimizing Metethoheptazine Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals initiating preclinical studies with Metethoheptazine (WY-535). Given the limited publicly available preclinical data on this specific opioid analgesic, this document provides a framework for systematically determining and optimizing dosage in animal models. The principles outlined here are grounded in established toxicological and pharmacological best practices and are designed to ensure scientific rigor, animal welfare, and data reproducibility.

I. Frequently Asked Questions (FAQs)

Q1: What is Metethoheptazine and what is its mechanism of action?

Metethoheptazine (also known as WY-535) is an opioid analgesic belonging to the phenazepine family, developed in the 1960s. Like other opioids, it is presumed to exert its analgesic effects by acting on opioid receptors in the central nervous system.[1] Specifically, it likely targets mu (μ), delta (δ), and kappa (κ) opioid receptors, mimicking the body's natural pain-relieving endorphins.[2] This interaction is expected to increase the pain threshold and reduce the perception of pain.[2]

Q2: I can't find a recommended starting dose for Metethoheptazine in my animal model. Where do I begin?

When specific preclinical data is unavailable, the process of determining a starting dose should be systematic and cautious. The recommended approach involves:

  • Literature Review: A thorough search for any existing data on Metethoheptazine or structurally similar compounds.

  • In Vitro Assessment: If possible, determine the compound's potency (e.g., EC50 or IC50) in relevant in vitro assays to understand its relative potency compared to other opioids.

  • Dose Escalation Studies: Initiate in vivo studies with a very low, sub-therapeutic dose and gradually increase the dose in subsequent cohorts of animals. This is a critical step to identify a dose that elicits the desired pharmacological effect without causing significant toxicity.

  • Allometric Scaling (with caution): If a human dose is known, allometric scaling can be used to estimate a starting dose in animals. However, this should be approached with caution due to inter-species differences in drug metabolism and response.[3][4]

Q3: What are the key ethical considerations when designing animal studies for a new compound like Metethoheptazine?

All animal research must be conducted in accordance with the highest ethical standards and must be approved by an Institutional Animal Care and Use Committee (IACUC).[5] The core principles are the "3Rs":

  • Replacement: Using non-animal methods whenever possible.

  • Reduction: Using the minimum number of animals necessary to obtain statistically significant results.

  • Refinement: Modifying procedures to minimize animal pain and distress.

For a compound with unknown toxicity, a stepwise approach to dose escalation and careful monitoring for adverse effects are crucial refinements.

II. Troubleshooting Guide

This section addresses potential issues that may arise during your experiments and provides guidance on how to resolve them.

Observed Issue Potential Cause(s) Troubleshooting Steps
High variability in animal response to Metethoheptazine - Improper drug formulation (e.g., precipitation, uneven suspension)- Inconsistent administration technique- Genetic variability within the animal strain- Animal stress levels- Verify Formulation: Ensure the drug is fully solubilized or evenly suspended before each administration.[6] Consider the use of appropriate vehicles and excipients.[6]- Standardize Administration: Ensure all personnel are proficient in the chosen route of administration (e.g., oral gavage, intravenous injection).[7]- Control for Variables: Use animals from a reputable supplier and control for environmental factors such as light-dark cycles, temperature, and noise.
Animals show signs of excessive sedation, respiratory depression, or ataxia - The administered dose is too high.- The animal model is particularly sensitive to opioids.- Impaired drug metabolism or clearance in the animal model.- Immediate Action: Reduce the dose in subsequent cohorts. If signs are severe, consider the use of an opioid antagonist like naloxone for supportive care under veterinary supervision.[8][9]- Dose-Response Assessment: Conduct a dose-response study to identify the therapeutic window and the maximum tolerated dose (MTD).- Pharmacokinetic Analysis: If resources permit, conduct pharmacokinetic studies to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile in your animal model.
No discernible analgesic effect at the tested doses - The administered doses are too low.- The chosen analgesic assay is not sensitive enough.- The compound has low bioavailability via the chosen route of administration.- Dose Escalation: Cautiously increase the dose in a stepwise manner.- Assay Validation: Ensure your pain assessment model (e.g., hot plate, tail-flick test) is validated and sensitive to opioid analgesics.- Consider Alternative Routes: If using oral administration, consider a parenteral route (e.g., subcutaneous or intraperitoneal) to bypass potential first-pass metabolism.[3]
Unexpected clinical signs (e.g., hyperactivity, seizures) - Off-target pharmacological effects of Metethoheptazine.- Species-specific paradoxical reactions to opioids (e.g., excitation in cats).[4]- Contamination of the drug substance.- Thorough Observation: Document all clinical signs in detail.- Literature Search: Investigate if similar compounds have been reported to cause such effects.- Purity Analysis: Verify the purity of your Metethoheptazine supply.

III. Experimental Protocols

Protocol 1: Preparation of Metethoheptazine for Oral Gavage in Rodents

This protocol provides a general guideline for preparing a formulation for oral administration. The specific vehicle should be chosen based on the physicochemical properties of Metethoheptazine.

Materials:

  • Metethoheptazine powder

  • Sterile vehicle (e.g., 0.5% methylcellulose in sterile water, corn oil)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

  • Gavage needles appropriate for the animal's size

Procedure:

  • Calculate the required amount of Metethoheptazine: Based on the desired dose (mg/kg) and the dosing volume (e.g., 10 ml/kg for mice), calculate the final concentration of the dosing solution.

  • Weigh the Metethoheptazine: Accurately weigh the required amount of Metethoheptazine powder using an analytical balance.

  • Prepare the Vehicle: If using a suspension agent like methylcellulose, prepare it in advance according to standard laboratory procedures.

  • Formulation:

    • Add the weighed Metethoheptazine to a sterile conical tube.

    • Add a small amount of the vehicle and vortex thoroughly to create a slurry.

    • Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension.

    • If solubility is an issue, sonication may be used to aid in dispersion.

  • Pre-Dosing: Before each administration, vortex the solution thoroughly to ensure homogeneity, especially for suspensions.

  • Administration: Administer the calculated volume to the animal using a proper oral gavage technique.[7]

Protocol 2: Single-Dose Acute Toxicity Study Design

This protocol outlines a basic design for an acute toxicity study to determine the No-Observed-Adverse-Effect Level (NOAEL). This should be conducted in compliance with relevant regulatory guidelines.[10][11]

Objective: To identify the dose of Metethoheptazine that does not produce any observable adverse effects.

Animal Model: Choose a relevant species, often starting with rodents (e.g., Sprague-Dawley rats). Use a single sex (typically females, as they can be more sensitive) or both sexes.

Study Design:

  • Dose Selection: Based on any available data or a preliminary range-finding study, select at least 3-4 dose levels, plus a vehicle control group. The highest dose should aim to induce some signs of toxicity but not lethality.[12][13]

  • Animal Allocation: Randomly assign animals to dose groups (n=3-5 per group is a common starting point for preliminary studies).

  • Administration: Administer a single dose of Metethoheptazine or vehicle via the intended clinical route or a route that ensures systemic exposure.[11]

  • Observation:

    • Observe animals continuously for the first few hours post-dosing, paying close attention to clinical signs of opioid toxicity (see Table below).

    • Continue observations at least once daily for 14 days.[11]

    • Record body weights at regular intervals.

  • Endpoint: At the end of the 14-day observation period, euthanize the animals and perform a gross necropsy.[11]

  • Data Analysis: Determine the NOAEL as the highest dose at which no treatment-related adverse effects are observed.[14]

Common Clinical Signs of Opioid Toxicity in Animals:

System Clinical Signs
Central Nervous System Sedation, drowsiness, ataxia, coma.[4] In some species like cats, CNS excitation may occur.[4]
Respiratory Decreased respiratory rate, respiratory depression.[8]
Cardiovascular Bradycardia (slow heart rate), hypotension (low blood pressure).[4]
Gastrointestinal Nausea, vomiting, constipation.[4]
Ocular Miosis (pinpoint pupils) in dogs, mydriasis (dilated pupils) in cats.[8]

IV. Data Presentation & Visualization

Table 1: Allometric Scaling Factors for Dose Conversion

This table provides constants for converting doses between species based on body surface area. The Human Equivalent Dose (HED) can be calculated from an animal dose using the following formula:

HED (mg/kg) = Animal Dose (mg/kg) x (Animal Weight (kg) / Human Weight (kg))^0.33

A simplified approach uses Km (body weight/body surface area) values:

HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)

SpeciesBody Weight (kg)Body Surface Area (m²)Km Factor
Mouse0.020.0073
Rat0.150.0256
Rabbit1.50.1512
Dog100.5020
Human601.637

Source: Data adapted from publicly available allometric scaling guidelines.[15]

Diagram 1: Decision Workflow for Initial Dose Finding

DoseFindingWorkflow A Start: Limited Preclinical Data for Metethoheptazine B Literature Search for Metethoheptazine & Analogs A->B C In Vitro Potency Assessment (if feasible) B->C D Estimate Starting Dose Range C->D E Design and Conduct Dose Range-Finding (DRF) Study D->E F Observe for Efficacy and Toxicity E->F G Dose Too High (Adverse Effects) F->G Toxicity Observed H Dose Too Low (No Effect) F->H No Effect I Effective & Tolerated Dose Identified F->I Efficacy without Toxicity K Refine Dose Range (Lower) G->K L Refine Dose Range (Higher) H->L J Proceed to Definitive Studies I->J K->E L->E EthicalReviewProcess Start Research Idea Protocol Develop Protocol (Justification, 3Rs) Start->Protocol IACUC Submit to IACUC for Review Protocol->IACUC Approved Protocol Approved IACUC->Approved Yes Revisions Revisions Required IACUC->Revisions No Conduct Conduct Study Approved->Conduct Revisions->Protocol Monitor Monitor Animal Welfare Conduct->Monitor Endpoint Humane Endpoints Applied Monitor->Endpoint Data Analyze & Report Data Endpoint->Data End Study Complete Data->End

Caption: The process of obtaining ethical approval and conducting animal studies.

V. References

  • U.S. Food and Drug Administration. (1996). Single Dose Acute Toxicity Testing for Pharmaceuticals. [Link]

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27.

  • Wikipedia. (2026, January 10). Metethoheptazine. [Link]

  • Barn World. (2024, February 4). Can Animal Scales Help with Dosage Calculations for Medications?[Link]

  • Patsnap Synapse. (2025, May 29). Using Allometric Scaling to Predict Human PK from Animals. [Link]

  • RJPTSimLab. Study of different routes of drugs administration in mice & rats. [Link]

  • Boston University. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). [Link]

  • Chemeurope.com. Metethoheptazine. [Link]

  • Pandy, V. (2020). A Simple Method for Animal Dose Calculation in Preclinical Research. EC Pharmacology and Toxicology, 8(3), 01-02.

  • Pet Poison Helpline. Opioids & Opiates Is Toxic To Dogs. [Link]

  • dvm360. (2023, August 8). Dogs and the opioid epidemic: emergency protocols for field stabilization, in-hospital treatment and prognosis for canine opioid overdoses. [Link]

  • How to Get IACUC Approval: 4 Steps to Streamline Compliance for Ethical Research. (2025, November 19). ScholarAI. [Link]

  • U.S. Food and Drug Administration. Chapter IV. Guidelines for Toxicity Tests. [Link]

  • SciTechnol. Formulation Strategies and Therapeutic Efficacy in Veterinary Drug Delivery. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ethoheptazine Citrate?[Link]

  • VIN. (2001). Atlantic Coast Veterinary Conference 2001. [Link]

  • U.S. Food and Drug Administration. (1996, August 26). Single Dose Acute Toxicity Testing for Pharmaceuticals. [Link]

  • Merck Veterinary Manual. Routes of Administration and Dosage Forms of Drugs. [Link]

  • Exploring Veterinary Medicine: Understanding Formulation and Pet Medication Options. (2024, April 23). LinkedIn. [Link]

  • UC Davis Office of Research. IACUC Policies and Guidelines. [Link]

  • U.S. Food and Drug Administration. center for drug evaluation and research. [Link]

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: equipment considerations, vehicle selection, and solute preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614-627.

  • NC3Rs. Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. [Link]

  • U.S. Food and Drug Administration. Studies to Evaluate the Safety of Residues of Veterinary Drugs in Human Food: Repeat-Dose (90-Day) Toxicity Testing VICH GL31. [Link]

  • VIN. (2021). EVECC 2021 Congress. [Link]

  • European Centre for Ecotoxicology and Toxicology of Chemicals. Guidance on Dose Selection. [Link]

  • U.S. Food and Drug Administration. (2005, July 6). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. [Link]

Sources

Metethoheptazine Stability Testing and Degradation Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for navigating the stability testing and degradation analysis of Metethoheptazine. This document is designed to offer both foundational knowledge and practical, in-the-lab guidance to anticipate and resolve experimental challenges.

Introduction to Metethoheptazine Stability

Metethoheptazine, with its core structure featuring a tertiary amine and an ethyl ester functional group, presents a unique stability profile that warrants careful investigation.[1] Understanding its degradation pathways is not merely a regulatory formality but a critical step in ensuring the safety, efficacy, and quality of any potential therapeutic application. The primary degradation routes anticipated for Metethoheptazine, based on its chemical structure, are hydrolysis of the ester linkage and oxidation of the tertiary amine.

This guide will delve into the practical aspects of designing and executing forced degradation studies, developing a robust stability-indicating analytical method, and troubleshooting common issues that may arise during these intricate experiments.

Frequently Asked Questions (FAQs)

Here, we address some of the initial questions researchers may have when embarking on the stability analysis of Metethoheptazine.

Q1: What are the most likely degradation pathways for Metethoheptazine?

A1: Based on its molecular structure, the two most probable degradation pathways are:

  • Hydrolysis: The ethyl ester group is susceptible to both acid and base-catalyzed hydrolysis, which would cleave the ester bond to form the corresponding carboxylic acid and ethanol.[2][3][4]

  • Oxidation: The tertiary amine is a potential site for oxidation, which could lead to the formation of an N-oxide or other oxidative degradation products.[5][6]

Q2: What are "forced degradation" or "stress" studies, and why are they necessary?

A2: Forced degradation studies are experiments where the drug substance is intentionally exposed to stress conditions that are more severe than accelerated stability conditions.[7] These studies are crucial for:

  • Identifying potential degradation products that could form under various environmental influences.

  • Elucidating the degradation pathways of the molecule.

  • Demonstrating the specificity of a stability-indicating analytical method, proving it can separate the intact drug from its degradants.[8]

Q3: What are the typical stress conditions I should use for Metethoheptazine?

A3: According to ICH guidelines, the main stress conditions to investigate are acid and base hydrolysis, oxidation, photolysis, and thermal degradation.[7] A good starting point would be:

  • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).

  • Base Hydrolysis: 0.1 M NaOH at room or slightly elevated temperature.

  • Oxidation: 3-30% hydrogen peroxide at room temperature.

  • Photolysis: Exposure to a combination of UV and visible light.

  • Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 105 °C) and in solution.

Q4: What is a "stability-indicating method," and why do I need one?

A4: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[8][9] It must also be able to separate and quantify the degradation products. A SIM is essential to ensure that the analytical data from a stability study is reliable and reflects the true stability of the drug.[9]

Predicted Degradation Pathways of Metethoheptazine

Based on fundamental organic chemistry principles, the following degradation pathways for Metethoheptazine are proposed. These hypotheses form the basis for the experimental design and the search for potential degradation products.

Caption: Predicted primary degradation pathways of Metethoheptazine.

Experimental Protocols

The following protocols provide a starting point for conducting forced degradation studies and developing a stability-indicating HPLC method for Metethoheptazine.

Protocol 1: Forced Degradation Studies

Objective: To generate potential degradation products of Metethoheptazine under various stress conditions.

Materials:

  • Metethoheptazine drug substance

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Metethoheptazine in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Heat the solution at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample and dilute with mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of Metethoheptazine (and the solid drug substance) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be protected from light.

    • Analyze the samples after exposure.

  • Thermal Degradation:

    • Heat the solid Metethoheptazine at 105 °C for 24 hours.

    • Prepare a solution of the heated solid and analyze by HPLC.

    • Reflux a solution of Metethoheptazine at 60 °C for 24 hours and analyze.

Data Analysis:

  • Analyze all stressed samples by HPLC-UV and HPLC-MS.

  • Aim for 5-20% degradation of the parent drug to ensure that significant degradation products are formed without being excessive.[7]

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify new peaks corresponding to degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a reversed-phase HPLC method capable of separating Metethoheptazine from its potential degradation products.

Initial Chromatographic Conditions:

ParameterSuggested Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a shallow gradient (e.g., 5-95% B over 30 minutes)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a suitable wavelength (determined by UV scan of Metethoheptazine)
Injection Volume 10 µL

Method Development Workflow:

HPLC_Method_Development Start Start with Initial Conditions Inject_Unstressed Inject Unstressed Metethoheptazine Start->Inject_Unstressed Inject_Stressed Inject Stressed Samples (individually and as a mixture) Inject_Unstressed->Inject_Stressed Evaluate_Chroma Evaluate Chromatogram: - Peak Shape - Resolution - Tailing Factor Inject_Stressed->Evaluate_Chroma Optimize_Gradient Optimize Gradient Profile Evaluate_Chroma->Optimize_Gradient Poor Resolution Optimize_pH Optimize Mobile Phase pH Evaluate_Chroma->Optimize_pH Poor Peak Shape (especially for amine) Optimize_Column Try Different Column Chemistry (e.g., Phenyl-Hexyl) Evaluate_Chroma->Optimize_Column Co-elution Final_Method Final Stability-Indicating Method Evaluate_Chroma->Final_Method Acceptable Separation Optimize_Gradient->Inject_Stressed Optimize_pH->Inject_Stressed Optimize_Column->Inject_Stressed

Caption: Workflow for developing a stability-indicating HPLC method.

Identification of Degradation Products:

  • Utilize an HPLC system coupled with a mass spectrometer (LC-MS).

  • The mass-to-charge ratio (m/z) of the degradation products can provide information about their molecular weight.[10][11][12][13][14]

  • Tandem mass spectrometry (MS/MS) can be used to fragment the degradation products and elucidate their structures.

Troubleshooting Guides

HPLC Method Development and Analysis
Problem Potential Cause(s) Troubleshooting Steps
Peak Tailing for Metethoheptazine - Secondary interactions between the tertiary amine and residual silanols on the HPLC column.- Inappropriate mobile phase pH.- Use a mobile phase with a lower pH (e.g., pH 2.5-3.5) to ensure the amine is fully protonated.- Add a competing amine (e.g., triethylamine) to the mobile phase in small concentrations.- Use a column with end-capping or a different stationary phase (e.g., a hybrid or polymer-based column).
Poor Resolution Between Parent and Degradant Peaks - Inadequate separation power of the mobile phase gradient.- Unsuitable column chemistry.- Optimize the gradient slope. A shallower gradient can improve the separation of closely eluting peaks.- Try a different organic modifier (e.g., methanol instead of acetonitrile) or a different column stationary phase.
Shifting Retention Times - Inconsistent mobile phase preparation.- Column temperature fluctuations.- Column degradation.- Ensure accurate and consistent preparation of the mobile phase.- Use a column oven to maintain a constant temperature.- If retention times consistently decrease, the column may be degrading; consider replacing it.[15]
Ghost Peaks - Contamination in the mobile phase, injector, or sample.- Carryover from a previous injection.- Run a blank gradient to identify the source of contamination.- Use a stronger needle wash solution in the autosampler.- Ensure high-purity solvents and reagents.
Forced Degradation Studies
Problem Potential Cause(s) Troubleshooting Steps
No Degradation Observed - Stress conditions are too mild.- The molecule is highly stable under the tested conditions.- Increase the concentration of the stressor (e.g., use 1 M HCl instead of 0.1 M).- Increase the temperature or the duration of the stress test.
Too Much Degradation (>90%) - Stress conditions are too harsh.- Decrease the concentration of the stressor.- Reduce the temperature or the duration of the stress test.- Analyze samples at earlier time points.
Poor Mass Balance - Some degradation products are not UV active.- Degradation products are volatile.- Degradation products are not eluting from the column.- Use a mass spectrometer or a universal detector (e.g., Charged Aerosol Detector) in addition to UV.- Use a column with a different stationary phase to ensure all components are eluted.- Check for the possibility of volatile degradants using techniques like headspace GC-MS if suspected.

Conclusion

The stability testing of Metethoheptazine is a multifaceted process that requires a systematic and scientifically sound approach. By anticipating the likely degradation pathways based on its chemical structure, designing robust forced degradation studies, and developing a specific and sensitive stability-indicating analytical method, researchers can gain a thorough understanding of the molecule's stability profile. This guide provides a framework for these activities, offering practical advice and troubleshooting strategies to overcome common experimental hurdles. Adherence to regulatory guidelines, such as those from the ICH, is paramount throughout this process to ensure the generation of high-quality data suitable for regulatory submissions.

References

  • Acid Catalyzed Hydrolysis of Esters. (2023, January 22). Chemistry LibreTexts. [Link]

  • Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. (n.d.). MDPI. [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited. [Link]

  • Effect of oxidation on amine-based pharmaceutical degradation and N-Nitrosodimethylamine formation. (2015, December 15). PubMed. [Link]

  • Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products. (n.d.). ResearchGate. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]

  • The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations. (n.d.). PubMed. [Link]

  • Metethoheptazine. (n.d.). Wikipedia. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. [Link]

  • Process for the oxidation of tertiary amines to amine oxides. (n.d.).
  • Hydrolysing esters. (n.d.). Chemguide. [Link]

  • Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS. [Link]

  • Amine column degradation. (2009, November 16). Chromatography Forum. [Link]

  • Basic Hydrolysis of Esters – Saponification. (2022, October 27). Master Organic Chemistry. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Labcorp. [Link]

  • Stability Indicating HPLC Method Development –A Review. (n.d.). IJTSRD. [Link]

  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. (n.d.). Pharma Focus America. [Link]

  • Metethoheptazine. (n.d.). Go Molecule. [Link]

  • A Facile Oxidation of Tertiary Amines to Lactams by Using Sodium Chlorite: Process Improvement by Precise pH. (2022, May 5). Thieme. [Link]

  • Mass Spectrometry and Drug Discovery. (n.d.). ResearchGate. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Prolytic. [Link]

  • Oxidation of tertiary amines by monoamine oxidases. (1989, September 1). Journal of Pharmacy and Pharmacology. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Restek. [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. (2018, November 12). PubMed Central. [Link]

  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. (2024, February 23). PubMed. [Link]

  • mechanism of ester hydrolysis. (2019, January 15). YouTube. [Link]

  • Synthesis of Nitroarenes by Oxidation of Aryl Amines. (n.d.). MDPI. [Link]

  • Recent Chemical and Pharmacological Developments on 14-Oxygenated-N-methylmorphinan-6-ones. (n.d.). MDPI. [Link]

  • Common HPLC Problems & How to Deal With Them. (2022, January 4). Phenomenex. [Link]

  • How Does The Chemical Structure Of Morphine Affect Its Analgesic Properties?. (2024, October 4). IOSR Journal. [Link]

  • A Chemical Overview of Opioid Receptors and Their Agonists. (n.d.). Pillars at Taylor University. [Link]

Sources

Technical Support Center: Identifying Metethoheptazine Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Metethoheptazine and its potential degradation products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for your experimental workflows. We will delve into the predicted degradation pathways of Metethoheptazine, provide detailed protocols for forced degradation studies, and offer solutions to common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What is Metethoheptazine and what are its key structural features?

Metethoheptazine is a synthetic opioid analgesic belonging to the phenazepine class of compounds. Its chemical structure, ethyl 1,3-dimethyl-4-phenylazepane-4-carboxylate, is characterized by a seven-membered azepane ring, a tertiary amine, and an ethyl ester functional group.[1][2] These functional groups are the primary sites for potential chemical degradation.

Q2: Why are forced degradation studies necessary for Metethoheptazine?

Forced degradation studies, or stress testing, are a critical component of pharmaceutical development as mandated by regulatory bodies like the ICH.[3] These studies intentionally expose the drug substance to harsh conditions such as acid, base, oxidation, heat, and light to accelerate its decomposition.[4][5] The primary objectives of these studies for Metethoheptazine are:

  • To identify the most likely degradation products that could form during manufacturing, storage, or administration.

  • To understand the degradation pathways and the intrinsic stability of the molecule.

  • To develop and validate a stability-indicating analytical method that can accurately separate and quantify Metethoheptazine in the presence of its degradation products.[6]

Q3: What are the predicted primary degradation pathways for Metethoheptazine?

Based on its chemical structure, Metethoheptazine is susceptible to two primary degradation pathways:

  • Hydrolysis of the ethyl ester: The ester group can be hydrolyzed under both acidic and basic conditions to yield the corresponding carboxylic acid, 1,3-dimethyl-4-phenylazepane-4-carboxylic acid, and ethanol.[7]

  • Oxidation of the tertiary amine: The tertiary amine within the azepane ring is susceptible to oxidation, which can lead to the formation of an N-oxide derivative.[8]

Further degradation or rearrangement of these primary products may occur under more strenuous conditions.

Troubleshooting Guide

Common Issues in HPLC Analysis

Problem 1: Poor peak shape (tailing) for Metethoheptazine and its degradation products.

  • Cause: Basic compounds like Metethoheptazine (due to its tertiary amine) can interact with residual silanol groups on the surface of silica-based HPLC columns, leading to peak tailing.

  • Solution:

    • Mobile Phase pH Adjustment: Operate the mobile phase at a low pH (e.g., 2.5-3.5) to ensure the tertiary amine is protonated and the silanol groups are not ionized.

    • Use of End-capped Columns: Employ a high-quality, end-capped C18 or C8 column specifically designed for the analysis of basic compounds.

    • Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites.

Problem 2: Inadequate separation of Metethoheptazine from its degradation products.

  • Cause: The polarity of the degradation products may be very similar to the parent compound.

  • Solution:

    • Gradient Optimization: Develop a gradient elution method with a shallow gradient to enhance the separation of closely eluting peaks.

    • Mobile Phase Composition: Experiment with different organic modifiers (acetonitrile vs. methanol) as they can offer different selectivities.

    • Column Chemistry: Screen different column stationary phases (e.g., phenyl-hexyl, cyano) that may provide alternative retention mechanisms.

Common Issues in LC-MS Analysis

Problem 3: Difficulty in identifying the molecular ions of degradation products.

  • Cause: Degradation products may be present at low concentrations, or they may not ionize efficiently under the chosen mass spectrometry conditions.

  • Solution:

    • Optimize MS Source Parameters: Adjust the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature, to maximize the ionization of the target analytes.

    • Mobile Phase Compatibility: Ensure the mobile phase is compatible with MS detection. Buffers like phosphate are not suitable. Use volatile buffers such as ammonium formate or ammonium acetate.

    • Adduct Formation: Look for common adducts (e.g., [M+H]+, [M+Na]+, [M+NH4]+) to help identify the molecular ion.

Problem 4: Complex fragmentation patterns complicating structural elucidation.

  • Cause: The degradation products may undergo extensive fragmentation in the mass spectrometer, making it difficult to piece together the structure.

  • Solution:

    • MS/MS Analysis: Perform tandem mass spectrometry (MS/MS) to isolate the molecular ion of a degradation product and then fragment it to obtain structural information.

    • High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to obtain accurate mass measurements, which can help in determining the elemental composition of the degradation products.[9]

    • Comparison with Parent Drug: Compare the fragmentation pattern of the degradation product with that of Metethoheptazine to identify common fragments and deduce the structural modification.

Experimental Protocols

Protocol 1: Forced Degradation Studies

This protocol outlines the conditions for subjecting Metethoheptazine to forced degradation. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]

1. Sample Preparation:

  • Prepare a stock solution of Metethoheptazine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Heat at 60°C for 24 hours.

    • Cool the solution and neutralize with an equivalent amount of 0.1 M NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 8 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation:

    • Spread a thin layer of solid Metethoheptazine powder in a petri dish.

    • Place in a hot air oven at 105°C for 48 hours.

    • Dissolve the stressed powder in the mobile phase to a final concentration of 0.1 mg/mL.

  • Photolytic Degradation:

    • Expose a solution of Metethoheptazine (0.1 mg/mL in mobile phase) to UV light (254 nm) and visible light in a photostability chamber.

    • The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.

3. Analysis:

  • Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC-UV/MS method.

Protocol 2: Stability-Indicating HPLC-UV/MS Method Development

This protocol provides a starting point for developing a stability-indicating method for Metethoheptazine and its degradation products.

Parameter Recommended Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µm (end-capped)Provides good retention and peak shape for basic compounds.
Mobile Phase A 0.1% Formic acid in WaterVolatile buffer suitable for MS and provides low pH for good peak shape.
Mobile Phase B 0.1% Formic acid in AcetonitrileCommon organic modifier with good UV transparency.
Gradient 10-90% B over 30 minutesTo ensure separation of the parent drug from potential degradation products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CFor reproducible retention times.
Injection Vol. 10 µL
UV Detection 210 nm and 254 nmTo detect a wide range of compounds.
MS Detection ESI Positive ModeTo detect the protonated molecular ions of Metethoheptazine and its degradation products.

Visualizations

Predicted Degradation Pathways of Metethoheptazine

DegradationPathways Metethoheptazine Metethoheptazine (C17H25NO2) Hydrolysis_Product 1,3-dimethyl-4-phenylazepane -4-carboxylic acid + Ethanol (Hydrolysis Product) Metethoheptazine->Hydrolysis_Product  Acid/Base  Hydrolysis Oxidation_Product Metethoheptazine N-oxide (Oxidation Product) Metethoheptazine->Oxidation_Product  Oxidation  (e.g., H2O2)

Caption: Predicted primary degradation pathways of Metethoheptazine.

Experimental Workflow for Degradation Product Identification

Workflow cluster_Stress Forced Degradation cluster_Analysis Analysis API Metethoheptazine API Stress Stress Conditions (Acid, Base, H2O2, Heat, Light) API->Stress HPLC Stability-Indicating HPLC-UV/MS Method Stress->HPLC Analysis of Stressed Samples MSMS LC-MS/MS for Structural Elucidation HPLC->MSMS Identification Identification of Degradation Products MSMS->Identification Data Interpretation

Caption: General workflow for the identification of degradation products.

References

  • Wikipedia. Metethoheptazine. [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • ICH Harmonised Tripartite Guideline. (2003). Stability testing of new drug substances and products Q1A (R2).
  • ICH Harmonised Tripartite Guideline. (1996). Photostability testing of new drug substances and products Q1B.
  • ICH Harmonised Tripartite Guideline. (2005). Validation of analytical procedures: text and methodology Q2 (R1).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 176888, Metethoheptazine. [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165.
  • MedCrave. (2016). Forced degradation studies. MOJ Bioequivalence & Bioavailability, 2(6), 00035.
  • Element Solutions. (n.d.). Peak Tailing in HPLC.
  • Journal of Food and Drug Analysis. (2013).
  • Pharmaceutical Press. (2010).
  • Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125.
  • Drugs.com. (2023). Meperidine.
  • GlobalRPH. (n.d.). Meperidine Hydrochloride Powder for Compounding: A Clinical Profile.
  • Eawag. (n.d.).
  • MDPI. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques.

Sources

Metethoheptazine Research: A Technical Support Guide to Overcoming Experimental Artifacts

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers working with Metethoheptazine (WY-535). As a phenazepine-class opioid analgesic developed in the 1960s, Metethoheptazine presents unique challenges and opportunities in modern experimental settings.[1][2] This guide is designed to provide drug development professionals, researchers, and scientists with field-proven insights and troubleshooting protocols to anticipate and overcome common experimental artifacts. Our goal is to ensure the integrity and reproducibility of your research.

This document is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides. We will explore issues ranging from synthesis and purification to analytical characterization and challenges in biological assays.

Frequently Asked Questions (FAQs)

Section 1: Synthesis and Purification Artifacts

Question 1: During the synthesis of Metethoheptazine, my final product shows several unexpected spots on TLC and peaks in LC-MS analysis. What are the likely impurities?

Answer: This is a common issue in multi-step organic syntheses. The impurities in your Metethoheptazine preparation likely fall into two categories: process-related and product-related.

  • Process-Related Impurities: These arise from the synthetic route itself. Given the structure of Metethoheptazine (ethyl 1,3-dimethyl-4-phenylazepane-4-carboxylate), common process-related impurities include:

    • Unreacted Starting Materials or Intermediates: Incomplete reactions are a primary source of contamination. Careful monitoring of reaction progress by TLC or LC-MS is crucial before proceeding with workup.

    • By-products from Side Reactions: The formation of the seven-membered azepane ring and subsequent N-methylation can be complex. Potential side reactions could lead to regioisomers or incompletely methylated precursors (N-desmethyl-metethoheptazine). The synthesis of related compounds often involves tracking such route-specific markers.[3][4]

    • Reagents and Catalysts: Residual catalysts or reagents that were not fully removed during purification can interfere with downstream applications.

  • Product-Related Impurities (Degradants): Metethoheptazine's structure contains moieties susceptible to degradation under certain conditions. The primary concerns are the ethyl ester and the tertiary amine. These are discussed further in the Stability and Degradation section.

To identify these, it is essential to characterize each unknown peak using high-resolution mass spectrometry (HRMS) to obtain an accurate mass and propose a molecular formula. Subsequent synthesis of the suspected impurity standard is the gold standard for confirmation.[5]

Question 2: I'm struggling to purify Metethoheptazine. Column chromatography gives me a low yield and the product seems to degrade on the column. What should I do?

Answer: This suggests an instability issue, likely on the stationary phase of your chromatography column. Standard silica gel is slightly acidic and can catalyze the hydrolysis of the ethyl ester group in Metethoheptazine, especially if using protic solvents like methanol in your mobile phase.

Troubleshooting Steps:

  • Neutralize the Silica: Before loading your sample, flush the silica gel column with your mobile phase containing a small amount of a volatile base, such as triethylamine (~0.1-0.5%). This will neutralize the acidic sites on the silica surface and prevent acid-catalyzed degradation.

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina for your column chromatography, which is less likely to cause degradation of base-sensitive compounds.

  • Optimize Your Mobile Phase: Avoid highly protic or acidic solvents. A gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is often a good starting point.

  • Minimize Residence Time: Do not let the compound sit on the column for extended periods. Use flash chromatography techniques to speed up the separation.

  • Alternative Purification: If chromatography proves problematic, consider purification via crystallization of a suitable salt form (e.g., hydrochloride or tartrate salt), which can often yield highly pure material.

Section 2: Analytical and Characterization Issues

Question 3: My LC-MS/MS quantification of Metethoheptazine in plasma samples is showing high variability and poor recovery. What is causing this and how can I fix it?

Answer: Quantifying small molecules in complex biological matrices like plasma is a significant bioanalytical challenge.[6] The issues you're facing likely stem from matrix effects and inefficient sample preparation.

  • Matrix Effects: Components in plasma (salts, lipids, proteins) can co-elute with Metethoheptazine and interfere with the ionization process in the mass spectrometer source, either suppressing or enhancing the signal. This is a primary cause of poor accuracy and reproducibility.[7]

  • Inefficient Extraction: Poor recovery indicates that your sample preparation method is not effectively isolating the analyte from the matrix.

A robust analytical method requires a self-validating system:

Parameter Problem Solution
Recovery Low and variable analyte signal.Optimize sample preparation. Solid-Phase Extraction (SPE) is often superior to simple protein precipitation or liquid-liquid extraction for opioids.[7] Use a cartridge like Oasis HLB, which is effective for a broad range of compounds.[6]
Matrix Effect Inconsistent ionization leading to poor reproducibility.The most effective solution is the use of a stable isotope-labeled internal standard (SIL-IS), such as d3- or d5-Metethoheptazine. The SIL-IS co-elutes and experiences the same matrix effects as the analyte, allowing for accurate correction.[7]
Sensitivity Analyte concentration is below the Lower Limit of Quantification (LLOQ).Increase the sample volume or optimize the SPE procedure to include a concentration step (evaporating the eluent and reconstituting in a smaller volume). Ensure MS parameters (e.g., collision energy) are optimized.

Below is a workflow diagram to troubleshoot these analytical issues.

G start Inconsistent LC-MS Results check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is add_is Action: Synthesize or Procure a SIL-IS (e.g., d3-Metethoheptazine). This is critical. check_is->add_is No check_spe Is Sample Prep Optimized? (e.g., Solid-Phase Extraction) check_is->check_spe Yes add_is->check_spe optimize_spe Action: Develop & Validate SPE Method. Test different sorbents (e.g., HLB, MCX). Optimize wash/elution steps. check_spe->optimize_spe No check_ms Are MS Parameters Optimized? check_spe->check_ms Yes optimize_spe->check_ms optimize_ms Action: Infuse standard to tune precursor/product ions, collision energy, and source parameters. check_ms->optimize_ms No valid Results are now Reproducible & Accurate check_ms->valid Yes optimize_ms->valid

Caption: Troubleshooting Decision Tree for LC-MS/MS Analysis.

Section 3: In Vitro & In Vivo Experimental Challenges

Question 4: In my in vivo rodent pain model (e.g., hot plate test), Metethoheptazine produces inconsistent analgesic effects, and sometimes the animals appear sedated at higher doses. How do I interpret these results?

Answer: This is a classic artifact when working with opioid analgesics. The sedative effects common to this class can confound behavioral assays that rely on a motor response.[8][9] An animal may show a delayed response not because its pain threshold is elevated, but because it is too sedated to react appropriately.

Strategies for Deconvolution:

  • Incorporate Motor Function Controls: Always run a parallel experiment to specifically measure motor activity, such as an open-field or rotarod test. This allows you to identify doses that produce analgesia without confounding sedation. If a dose significantly impairs motor function, any data from motor-dependent pain assays at that dose should be considered suspect.

  • Select Appropriate Pain Models: Use pain assays that are less dependent on complex motor responses. For example:

    • Von Frey Test: Measures mechanical withdrawal threshold and requires only a simple paw withdrawal reflex.

    • Tail-Flick Test: Measures thermal pain reflex with a simple tail movement.

  • Dose-Response Analysis: Conduct a full dose-response study for both analgesia and sedation. This will help you establish a therapeutic window where analgesic effects can be observed in the absence of significant motor impairment.

  • Consider Tolerance: Be aware that analgesic tolerance to opioids can develop rapidly.[10] If your experimental protocol involves repeated dosing, you may be observing acute tolerance. Ensure your experimental design accounts for this, with appropriate washout periods or by using naive animals for each time point where feasible.

Question 5: My cell-based receptor binding or signaling assays show a high degree of variability. What could be wrong?

Answer: Variability in cell-based assays often points to issues with compound stability, solubility, or nonspecific interactions.

  • Compound Stability in Aqueous Buffers: As an ester, Metethoheptazine is susceptible to hydrolysis.[11] The rate of hydrolysis is often pH and temperature-dependent. If your assay buffer is not at an optimal pH (near neutral) or if experiments are run for long durations at 37°C, you could be losing active compound over time.

    • Solution: Pre-validate the stability of Metethoheptazine in your assay buffer under the exact experimental conditions. Quantify the compound concentration at t=0 and at the end of the incubation period via LC-MS.

  • Solubility: If Metethoheptazine precipitates out of solution at higher concentrations, your dose-response curve will be inaccurate.

    • Solution: Determine the kinetic solubility of the compound in your assay medium. Visually inspect your stock solutions and dilutions for any signs of precipitation. The use of a small amount of DMSO is common, but ensure the final concentration is non-toxic to your cells and consistent across all wells.

  • Nonspecific Binding: Lipophilic compounds can stick to plasticware (pipette tips, assay plates), reducing the effective concentration available to the cells.

    • Solution: Use low-retention plasticware. Including a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) or bovine serum albumin (BSA) in the assay buffer can help block nonspecific binding sites.

Section 4: Stability and Degradation

Question 6: I need to perform a stability study on Metethoheptazine. What are the most likely degradation pathways I should investigate?

Answer: Based on its chemical structure, Metethoheptazine has two primary "hot spots" for degradation: the ethyl ester and the tertiary amine. The major degradation pathways to investigate are hydrolysis and oxidation.[11]

  • Hydrolysis: The ester linkage can be cleaved under acidic or basic conditions to yield the corresponding carboxylic acid (Metethoheptazine acid) and ethanol. This is one of the most common degradation pathways for ester-containing drugs.[11]

  • Oxidation: The tertiary amine is susceptible to oxidation, which can lead to the formation of an N-oxide. This is another frequent degradation route for pharmaceuticals.[11]

Below is a diagram illustrating these potential degradation pathways.

G cluster_main Metethoheptazine cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway Met Metethoheptazine (Ethyl Ester, Tertiary Amine) Acid Metethoheptazine Acid (Carboxylic Acid) Met->Acid H+ or OH- (Ester Hydrolysis) Noxide Metethoheptazine N-Oxide Met->Noxide Oxidant (e.g., H₂O₂) (Amine Oxidation)

Caption: Potential Degradation Pathways of Metethoheptazine.

A forced degradation study is the standard approach to definitively identify these pathways.

Detailed Troubleshooting Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol is designed to identify potential degradation products and assess the intrinsic stability of Metethoheptazine.

  • Preparation: Prepare solutions of Metethoheptazine (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

  • Stress Conditions: Expose the solutions to the following conditions in separate vials:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: 80°C (as a solid powder) for 48 hours.

    • Photolytic Stress: Expose solution to UV light (e.g., 254 nm) and white light for 24 hours, as per ICH guidelines.

  • Sample Analysis: At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot. If necessary, neutralize the acidic and basic samples.

  • LC-MS/MS Analysis: Analyze all samples, including an unstressed control, using a high-resolution LC-MS/MS system.

    • Use a method capable of separating the parent drug from its degradants.

    • Compare the chromatograms of stressed samples to the control to identify new peaks.

    • Use the MS/MS fragmentation data to elucidate the structures of the degradation products.[5][12]

Protocol 2: Workflow for Identifying Synthesis Impurities

G start Crude Synthetic Product lcms 1. Analyze by LC-HRMS (High-Resolution Mass Spec) start->lcms id_peaks 2. Identify all peaks >0.1% (Parent drug, impurities) lcms->id_peaks propose 3. Propose Structures - Use accurate mass for formula - Analyze MS/MS fragmentation - Consider plausible side reactions id_peaks->propose synthesize 4. Synthesize Suspected Impurity (as a reference standard) propose->synthesize confirm 5. Confirm Structure - Co-elution in LC - Identical MS/MS spectra - NMR analysis synthesize->confirm end Impurity Structure Verified confirm->end

Caption: Experimental Workflow for Impurity Identification.

References

  • Metethoheptazine - Wikipedia. [Link]

  • Metheptazine - Wikipedia. [Link]

  • Challenges in Analgesic Drug Development | Request PDF - ResearchGate. [Link]

  • Metethoheptazine. [Link]

  • Metethoheptazine - chemeurope.com. [Link]

  • What is the mechanism of Ethoheptazine Citrate? - Patsnap Synapse. [Link]

  • Opioid Analgesia and Opioid-Induced Adverse Effects: A Review - MDPI. [Link]

  • The Changing Opioid Crisis: development, challenges and opportunities - PMC. [Link]

  • Troubleshooting and optimizing lab experiments - YouTube. [Link]

  • Analgesic - Wikipedia. [Link]

  • Pain Management and the Intersection of Pain and Opioid Use Disorder - NCBI - NIH. [Link]

  • (PDF) SYNTHESIS OF IMPURITIES AND/OR DEGRADATION PRODUCTS OF SELECTED HETEROCYCLIC DRUGS AS AN INTEGRAL PART OF THE API DEVELOPMENTStanislav - ResearchGate. [Link]

  • Drug degradation pathways - Pharmaceutical - Pharmacy 180. [Link]

  • Trends and challenges in analytical chemistry for multi-analysis of illicit drugs employing wastewater-based epidemiology - PMC - NIH. [Link]

  • Trends and challenges in analytical chemistry for multi-analysis of illicit drugs employing wastewater-based epidemiology - PubMed. [Link]

  • Catalytic Degradation of Nerve Agents - MDPI. [Link]

  • The synthesis and investigation of impurities found in Clandestine Laboratories: Baeyer-Villiger Route Part I; Synthesis of P2P from benzaldehyde and methyl ethyl ketone - PubMed. [Link]

  • Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PubMed Central. [Link]

  • Formation and toxicity of anesthetic degradation products - PubMed - NIH. [Link]

  • The Analytical Challenge in the Determination of Cathinones, Key-Players in the Worldwide Phenomenon of Novel Psychoactive Substances - ResearchGate. [Link]

  • Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed. [Link]

  • A review of the newly identified impurity profiles in methamphetamine seizures - PMC. [Link]

  • Analytical method for the simultaneous determination of a broad range of opioids in influent wastewater: Optimization, validation and applicability to monitor consumption patterns - PubMed. [Link]

  • Challenges to and Solutions for Implementing Medications for Opioid Use Disorder in Community Mental Health Centers - PubMed. [Link]

  • A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes | Request PDF - ResearchGate. [Link]

  • Elucidation of Degradation Behavior of Hydroxy Group-Containing Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (III) - PubMed. [Link]

  • Synthesis and characterisation of process related impurity in bosentan monohydrate - JOCPR. [Link]

Sources

Technical Support Center: Metethoheptazine Interference in Opioid Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and troubleshooting advice regarding the potential for metethoheptazine to interfere with opioid immunoassays. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your experimental design and data interpretation.

Introduction: The Challenge of Immunoassay Specificity

Opioid immunoassays are a rapid and cost-effective screening tool widely used in clinical and research settings. These tests rely on the principle of antibody-antigen recognition, where antibodies are designed to bind to a specific opioid or a structurally related class of compounds.[1][2] However, the specificity of these antibodies is not absolute. Cross-reactivity can occur when a substance, other than the target analyte, has a similar chemical structure or shares certain structural motifs, leading to a false-positive result.[3][4]

This guide specifically addresses concerns about metethoheptazine, an opioid analgesic of the phenazepine class. While structurally distinct from classical morphinan-based opioids, understanding its potential for immunoassay interference is crucial for accurate interpretation of screening results.

Frequently Asked Questions (FAQs)

Q1: What is metethoheptazine and how does its structure compare to common opioids?

A1: Metethoheptazine is an opioid analgesic belonging to the phenazepine family.[5][6] Its core structure is fundamentally different from that of traditional opioids like morphine, codeine, and oxycodone, which are based on a morphinan skeleton.

Below is a comparison of their chemical structures:

  • Metethoheptazine: Features a seven-membered azepane ring.

  • Morphine, Codeine, Oxycodone: Characterized by a rigid five-ring morphinan structure.

This structural divergence suggests a lower likelihood of significant cross-reactivity with highly specific opioid immunoassays compared to compounds with more similar backbones.

Q2: Is there documented evidence of metethoheptazine causing false-positive opioid immunoassay results?

A2: Currently, there is a lack of specific case reports or peer-reviewed studies in the scientific literature that definitively document metethoheptazine or its metabolites as a cause of false-positive results in commonly used opioid immunoassays. However, the absence of evidence is not evidence of absence. The potential for cross-reactivity, while likely low, cannot be entirely ruled out without empirical testing of specific assays.

Q3: Why might a structurally different compound like metethoheptazine theoretically interfere with an opioid immunoassay?

A3: Immunoassay interference is predicated on the antibody's binding site (paratope) recognizing a specific part of a molecule (epitope). While the overall structures of metethoheptazine and morphine are different, it is theoretically possible that certain shared three-dimensional conformations or the presence of common chemical functional groups could lead to weak, non-specific binding to the assay's antibody, particularly at high concentrations of metethoheptazine or its metabolites.

Q4: My opioid immunoassay screen is positive for a subject taking metethoheptazine. What should I do?

A4: An unexpected positive result from an opioid immunoassay should always be considered presumptive until confirmed by a more specific analytical method.[7][8] The gold standard for confirmation is mass spectrometry, either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9] These methods do not rely on antibody-antigen interactions and can definitively identify and quantify specific drug compounds and their metabolites.

Troubleshooting Guide: Investigating Unexpected Positive Opioid Screens

If you encounter a positive opioid immunoassay result for a sample from a subject known to be taking metethoheptazine, and opioid use is not expected, follow this troubleshooting workflow.

Diagram: Troubleshooting Workflow for Unexpected Positive Opioid Immunoassay Results

TroubleshootingWorkflow start Unexpected Positive Opioid Immunoassay Result step1 Review Subject's Medication History (Prescription and OTC) start->step1 step2 Is Metethoheptazine or other cross-reactant present? step1->step2 step3 Submit Sample for Confirmatory Testing (GC-MS or LC-MS/MS) step2->step3 Yes step4 Confirmatory Test Positive for Opioids? step3->step4 result_true_positive True Positive Result: Opioid is present. step4->result_true_positive Yes result_false_positive False Positive Result: Likely due to interference. step4->result_false_positive No step5 Document findings and report confirmed result. result_true_positive->step5 result_false_positive->step5

Caption: Workflow for investigating potential immunoassay interference.

Step-by-Step Protocol for Result Confirmation

1. Immediate Action: Presumptive Result

  • Treat all positive immunoassay screens as presumptive. Do not take definitive action based solely on this initial result.

2. Review of Medication and Substance History

  • Obtain a comprehensive list of all prescribed medications, over-the-counter drugs, and dietary supplements the subject is taking. Note the presence of metethoheptazine and any other compounds known to potentially cross-react with opioid immunoassays.

3. Sample Submission for Confirmatory Testing

  • Principle: Mass spectrometry-based methods separate compounds based on their physical and chemical properties and identify them by their unique mass-to-charge ratio, providing high specificity and sensitivity.

  • Procedure:

    • Aliquot a portion of the original urine sample that yielded the positive immunoassay result.

    • Label the aliquot appropriately, ensuring a clear chain of custody.

    • Submit the sample to a qualified laboratory for GC-MS or LC-MS/MS analysis for a comprehensive opioid panel.

    • Request that the analysis includes the specific opioids targeted by your immunoassay as well as common synthetic and semi-synthetic opioids.

4. Interpretation of Confirmatory Results

  • Scenario A: Confirmatory test is POSITIVE for one or more opioids.

  • Scenario B: Confirmatory test is NEGATIVE for all opioids.

5. Documentation and Reporting

  • Thoroughly document all steps taken, from the initial screen to the confirmatory results.

  • If a false positive is confirmed, and metethoheptazine is the only potential interfering substance, consider documenting this as a case report to contribute to the scientific literature.

Data Presentation: Structural Comparison

The table below summarizes the key structural differences between metethoheptazine and common opioids.

CompoundChemical ClassCore StructureMolecular Formula
Metethoheptazine PhenazepineAzepane RingC₁₇H₂₅NO₂
Morphine MorphinanMorphinan SkeletonC₁₇H₁₉NO₃
Codeine MorphinanMorphinan SkeletonC₁₈H₂₁NO₃
Oxycodone MorphinanMorphinan SkeletonC₁₈H₂₁NO₄

Data sourced from PubChem.[10][11][12][13]

Diagram: Core Chemical Structures

ChemicalStructures cluster_metethoheptazine Metethoheptazine cluster_opioids Classical Opioids met Phenazepine Core (Azepane Ring) morph Morphinan Skeleton (e.g., Morphine, Codeine)

Caption: High-level comparison of core chemical structures.

Conclusion and Best Practices

  • Acknowledge Immunoassay Limitations: Always consider immunoassay results as a preliminary screen.

  • Maintain Comprehensive Records: Keep detailed records of all medications and substances subjects are taking.

  • Confirm All Unexpected Positives: Utilize GC-MS or LC-MS/MS to confirm any positive opioid screen that does not align with the subject's known history.

  • Consult Assay Manufacturer's Data: Review the package insert for your specific immunoassay to understand its known cross-reactants.

By adhering to these principles, you can ensure the scientific integrity of your results and make well-informed decisions based on accurate and confirmed data.

References

  • Vertex AI Search. (n.d.). Laboratory Testing for Prescription Opioids - PMC - NIH.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). [Table, Urine Drug Testing Window of Detection].
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Nihmat Morjana - Immunoassays and Pain Management Drug Testing - YouTube.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • PubChem. (n.d.). Metethoheptazine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Oxycodone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Morphine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Codeine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2026, January 10). Metethoheptazine. In Wikipedia. Retrieved from [Link]

  • WikiMed. (n.d.). Metethoheptazine. In WikiMed Medical Encyclopedia. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Allergies and Cross-Reactivity in Opioid Use - Healthline.
  • Vertex AI Search. (n.d.). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - NIH.
  • Vertex AI Search. (n.d.). Common Interferences in Drug Testing - bluth bio industries.
  • Vertex AI Search. (n.d.). Opioid Allergy Cross-Reactivity: A Retrospective Study Across Three Opioid Classes.
  • Vertex AI Search. (n.d.). Opioid Allergies and Cross-reactivity - Time of Care.
  • Vertex AI Search. (n.d.). Opioids: Allergy vs. Pseudoallergy - U.S. Pharmacist.
  • Banner Health. (2023, January 7). What Medications Can Cause False Positives on Drug Tests?. Retrieved from [Link]

  • PubMed. (n.d.). Cross-reactivity of tapentadol specimens with DRI methadone enzyme immunoassay.
  • Drugs.com. (2024, August 8). What medications can cause a false positive for methamphetamines?.
  • Vertex AI Search. (n.d.). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - NIH.
  • Vertex AI Search. (n.d.).
  • Drug Information Group. (n.d.). What drugs are likely to interfere with urine drug screens?.
  • The Truth Unveiled: Identifying the Most Common False Positive Drug Tests. (2024, May 10).
  • Block Scientific. (n.d.). Study: The Development of a Methadone Immunoassay for Urine with Significant Cross Reactivity to Methadone Metabolites.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). (PDF)

Sources

Technical Support Center: Optimizing Metethoheptazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of Metethoheptazine and its analogues. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into yield improvement. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot and optimize your synthetic strategy effectively.

The synthesis of complex molecules like Metethoheptazine often involves multi-step sequences where overall yield is critical. A common bottleneck in the synthesis of related tertiary alcohol structures is the formation of the core C-C bond via organometallic addition to a carbonyl group. This guide will focus on the widely applicable and powerful, yet notoriously sensitive, Grignard reaction, specifically the addition of a Grignard reagent to an ester to form a tertiary alcohol—a key transformation for building the Metethoheptazine scaffold.

Assumed Synthetic Workflow: Ester to Tertiary Alcohol

The critical transformation we will troubleshoot is the conversion of a suitable ester precursor to the tertiary alcohol core. This reaction requires two equivalents of a Grignard reagent. The first equivalent adds to the ester to form a ketone intermediate, which is then immediately attacked by a second equivalent to yield the tertiary alcohol upon acidic workup.[1][2]

G cluster_prep Phase 1: Reagent Preparation cluster_reaction Phase 2: Grignard Reaction cluster_workup Phase 3: Workup & Purification A Alkyl/Aryl Halide D Grignard Reagent (R-MgX) A->D B Magnesium Turnings B->D C Anhydrous Ether (Solvent) C->D F Reaction Flask (Inert Atmosphere) D->F E Ester Precursor E->F G Tertiary Alkoxide Intermediate F->G 2 Equivalents R-MgX H Aqueous Acid Workup G->H Protonation I Crude Tertiary Alcohol H->I J Purification (e.g., Chromatography) I->J K Pure Metethoheptazine Core J->K High Yield

Caption: High-level workflow for tertiary alcohol synthesis via Grignard reaction.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis. Each question is followed by an in-depth analysis of potential causes and actionable solutions.

Q1: My Grignard reaction has a very low yield or failed completely. What went wrong?

This is the most frequent issue and almost always traces back to the integrity of the Grignard reagent itself or the reaction conditions.

A1: Root Cause Analysis & Solutions

The primary culprit is often the presence of acidic protons, which will quench the highly basic Grignard reagent.[1][3]

  • Cause 1: Presence of Moisture. Grignard reagents are potent bases and will react violently with water, alcohols, or any protic solvent in an acid-base reaction that is much faster than the desired nucleophilic attack on the carbonyl.[1][4] This consumes the reagent, converting it to an inert alkane.[1][4]

    • Solution: Rigorous Anhydrous Technique.

      • Glassware: All glassware must be scrupulously dried, either by flame-drying under vacuum or by oven-drying at >120°C for several hours and cooling under a stream of inert gas (Nitrogen or Argon).[1][3]

      • Solvents: Use freshly distilled, anhydrous solvents. Anhydrous diethyl ether or tetrahydrofuran (THF) are standard choices.[4]

      • Reagents: Ensure starting materials (ester and alkyl halide) are free of water. Liquid reagents can be distilled from a suitable drying agent.

  • Cause 2: Failure of Grignard Reagent Formation. Sometimes, the reaction between the magnesium metal and the alkyl halide fails to initiate.

    • Solution: Activation of Magnesium. The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be breached to initiate the reaction.

      • Mechanical Activation: Gently crush the magnesium turnings with a glass rod in the reaction flask to expose a fresh, unoxidized surface.[4]

      • Chemical Activation: Add a small crystal of iodine (I₂). The iodine reacts with the magnesium surface, cleaning it and helping to initiate the reaction.[4] A few drops of pre-formed Grignard reagent from a previous batch can also act as an initiator.

  • Cause 3: Inaccurate Reagent Stoichiometry. The reaction with an ester requires a minimum of two full equivalents of the Grignard reagent to proceed to the tertiary alcohol.[1][2][5] Using less will result in a mixture containing unreacted starting material and the ketone intermediate.

    • Solution: Titrate Your Grignard Reagent. The exact concentration of a freshly prepared Grignard reagent is never guaranteed. It is critical to determine the molarity via titration before use. A common method involves titration against a known concentration of a protic acid (like sec-butanol in THF) using a colorimetric indicator such as 1,10-phenanthroline.

G Start Low / No Yield CheckMoisture Are conditions strictly anhydrous? Start->CheckMoisture CheckInitiation Did the Grignard reagent form? CheckMoisture->CheckInitiation Yes FixMoisture Implement rigorous anhydrous techniques. CheckMoisture->FixMoisture No CheckTiter Was the Grignard reagent titrated? CheckInitiation->CheckTiter Yes FixInitiation Activate Mg with I₂ or mechanical crushing. CheckInitiation->FixInitiation No FixTiter Titrate reagent and adjust stoichiometry (>2 eq). CheckTiter->FixTiter No Success Yield Improved CheckTiter->Success Yes FixMoisture->Success FixInitiation->Success FixTiter->Success

Caption: Troubleshooting flowchart for low-yield Grignard reactions.

Q2: I isolated a significant amount of a ketone byproduct instead of my tertiary alcohol. Why?

A2: This is a classic sign of incomplete reaction, specifically that the second nucleophilic addition did not occur.

  • Mechanism Insight: The reaction of a Grignard reagent with an ester first forms a tetrahedral intermediate. This intermediate is unstable and collapses, eliminating an alkoxy group (-OR') to form a ketone.[1] This newly formed ketone is also electrophilic and is typically attacked by a second molecule of the Grignard reagent.[1]

  • Primary Cause: Insufficient Grignard Reagent. If less than two equivalents of the Grignard reagent are present and active, the reaction will stall at the ketone stage once the reagent is consumed. Since ketones are generally more reactive than esters, the reaction cannot be reliably stopped at the ketone stage, but insufficient reagent will lead to a mixture.

  • Solution:

    • Confirm Stoichiometry: Ensure you are using at least 2.1-2.2 equivalents of the Grignard reagent based on a reliable titration. The slight excess accounts for any minor quenching or side reactions.

    • Temperature Control: Adding the ester to the Grignard reagent at a low temperature (e.g., 0 °C or -78 °C) and then allowing the reaction to slowly warm to room temperature can sometimes improve yields by preventing side reactions and ensuring the ketone intermediate is consumed as it's formed.

Q3: My purified product contains a significant amount of a symmetrical alkane (R-R). Where is this coming from?

A3: This byproduct is the result of Wurtz coupling . It occurs when the Grignard reagent (R-MgX) reacts with the unreacted alkyl halide (R-X) starting material.

  • Cause: This side reaction is most prevalent during the formation of the Grignard reagent itself, especially if there are high local concentrations of the alkyl halide.

  • Solution: Slow Addition. During the preparation of the Grignard reagent, add the solution of the alkyl halide to the magnesium turnings slowly and dropwise. This maintains a low concentration of the alkyl halide in the flask, favoring its reaction with the magnesium surface over reaction with the already-formed Grignard reagent. Maintaining a gentle reflux during the addition also helps ensure the reaction proceeds smoothly.

Data Summary: Key Parameters for Yield Optimization
ParameterImpact on YieldRecommended Conditions / ActionsRationale
Moisture Critical Negative All glassware oven/flame-dried; use anhydrous solvents.[1][3]Grignard reagents are strong bases and are rapidly quenched by protic contaminants.[1][4]
Stoichiometry (R-MgX:Ester) Critical Positive > 2.0 equivalents (e.g., 2.1 - 2.2 eq).Ensures conversion of the intermediate ketone to the final tertiary alcohol.[1][2]
Reagent Concentration Critical Determine via titration before use.Actual concentration can vary significantly from theoretical, leading to stoichiometry errors.[1]
Reaction Temperature Moderate Add ester at 0 °C, then warm to RT.Balances reaction rate while minimizing side reactions like enolization or reduction.
Purity of Mg Moderate Use high-purity Mg turnings.Impurities can catalyze decomposition or side reactions.[1]
Purity of Alkyl Halide Moderate Use distilled or high-purity reagent.Impurities can interfere with Grignard formation.
Experimental Protocols
Protocol 1: Preparation and Titration of Grignard Reagent (Example: Phenylmagnesium Bromide)
  • Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Dry all glassware in an oven overnight and assemble while hot under a positive flow of inert gas.

  • Reagents: Place magnesium turnings (1.2 eq.) in the flask. Prepare a solution of bromobenzene (1.0 eq.) in anhydrous diethyl ether in the dropping funnel.[4]

  • Initiation: Add a small portion (~10%) of the bromobenzene solution to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy appearance.[4] If not, add a single crystal of iodine or gently warm the flask.[4]

  • Formation: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at room temperature for 30-60 minutes.

  • Titration:

    • In a separate dry flask, add ~1 mL of the prepared Grignard solution to a stir bar and a small amount of a colorimetric indicator (e.g., 1,10-phenanthroline).

    • Titrate against a standard solution of sec-butanol in xylene until the endpoint (color change) is reached and persists.

    • Calculate the molarity of the Grignard reagent.

Protocol 2: Synthesis of Tertiary Alcohol
  • Setup: In a separate, dry, inert-atmosphere flask, dissolve the ester precursor (1.0 eq.) in anhydrous diethyl ether.

  • Addition: Cool the ester solution to 0 °C using an ice bath. Slowly add the titrated Grignard reagent (2.1 eq.) via syringe or cannula over 20-30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours or until TLC analysis indicates complete consumption of the starting material.

Protocol 3: Aqueous Workup and Purification
  • Quenching: Carefully and slowly pour the reaction mixture into a separate flask containing a stirred, cold solution of 1 M aqueous HCl or saturated aqueous ammonium chloride. Caution: This can be highly exothermic.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with diethyl ether.

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying & Concentration: Dry the organic solution over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude tertiary alcohol product using flash column chromatography on silica gel with an appropriate solvent system (e.g., hexanes/ethyl acetate).

References
  • Technical Support Center: Grignard Reactions for Tertiary Alcohol Synthesis - Benchchem.
  • Troubleshooting common issues in the Grignard synthesis of tertiary alcohols - Benchchem.
  • Synthesis Problems Involving Grignard Reagents - Master Organic Chemistry. [Link]

  • Grignard Reactions: Practice Problems Involving Oxidation - Master Organic Chemistry. [Link]

  • Optimizing reaction conditions for the synthesis of tertiary alcohols - Benchchem.
  • Esters to Alcohols - Chemistry Steps. [Link]

  • Grignard Reaction in Organic Synthesis with Practice Problems - Chemistry Steps. [Link]

  • Grignard Reagents Convert Esters into Tertiary Alcohols - Chemistry LibreTexts. [Link]

  • Ch 14: RLi or RMgX with Esters to 3o alcohols - University of Calgary. [Link]

Sources

Technical Support Center: Investigating and Overcoming Challenges in Metethoheptazine Oral Bioavailability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Metethoheptazine. This guide is designed to provide you with both foundational knowledge and practical, in-depth troubleshooting strategies for the common challenges encountered when assessing and improving the oral bioavailability of this compound. Given the limited publicly available data on Metethoheptazine's specific pharmacokinetic profile, this document will guide you through a systematic approach to characterize its potential liabilities and explore scientifically-grounded solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding Metethoheptazine and the principles of oral bioavailability.

Question 1: What is Metethoheptazine and what are its known properties?

Metethoheptazine (chemical formula: C₁₇H₂₅NO₂) is classified as an opioid analgesic from the phenazepine family, developed in the 1960s.[1][2] Its effects are similar to other opioids and include analgesia and sedation.[1][2] While specific experimental data on its physicochemical properties are sparse, we can infer some characteristics from its chemical structure and available data.

PropertyValue / Inferred CharacteristicSource
Molecular Formula C₁₇H₂₅NO₂[3]
Molecular Weight 275.4 g/mol [3]
Chemical Class Phenazepine Opioid Analgesic[1]
Predicted Lipophilicity (XLogP3) 3.3[3]
Nature Likely a basic compound due to the tertiary amine in the azepane ring.Inferred from structure
Aqueous Solubility Potentially low and pH-dependent, characteristic of many basic drugs.[4]Inferred
Metabolism Expected to undergo significant first-pass metabolism, possibly via glucuronidation, similar to other opioids with a phenolic hydroxyl group (though Metethoheptazine itself does not have one, related compounds in its class do).[5][6][7]Inferred

Question 2: What is "oral bioavailability" and what are the primary barriers?

Oral bioavailability refers to the fraction of an orally administered drug that reaches the systemic circulation unchanged.[7] It is a critical parameter in drug development, as low oral bioavailability can lead to high variability in patient response and therapeutic failure.[8] The main barriers can be categorized as:

  • Poor Solubility and Dissolution: The drug must dissolve in the gastrointestinal fluids to be absorbed.[4]

  • Low Intestinal Permeability: The dissolved drug must be able to pass through the intestinal wall to enter the bloodstream.[8]

  • First-Pass Metabolism: After absorption, the drug travels via the portal vein to the liver, where it can be extensively metabolized before reaching the rest of the body.[7] This is a common issue for opioid analgesics.[7]

Part 2: Troubleshooting Guides for Experimental Challenges

This section provides detailed, step-by-step guidance for identifying and solving specific experimental problems related to Metethoheptazine's oral bioavailability.

Guide 1: Low Aqueous Solubility

Scenario: Your initial experiments show that Metethoheptazine has poor solubility in aqueous media at physiological pH, which is likely hindering its dissolution and absorption.

Causality: As a basic compound, Metethoheptazine's solubility is expected to be highly dependent on pH. In the acidic environment of the stomach, it will likely be protonated and more soluble. However, as it moves to the more neutral pH of the small intestine (the primary site of drug absorption), it may convert to its less soluble free base form and precipitate.

cluster_0 Phase 1: Characterization cluster_1 Phase 2: Troubleshooting & Formulation A Determine pH-Solubility Profile B Perform Kinetic Solubility Assay (e.g., using simulated intestinal fluids) A->B Provides baseline solubility data C Is solubility < 100 µg/mL in simulated intestinal fluid? B->C D Proceed to Permeability Assessment C->D No E Attempt pH Modification (e.g., salt formation) C->E Yes F Explore Co-solvents & Surfactants E->F G Consider Amorphous Solid Dispersions (e.g., using spray drying or hot-melt extrusion) F->G

Caption: Workflow for addressing low aqueous solubility.

  • Prepare a series of buffers: Create buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate buffers).

  • Add excess Metethoheptazine: Add an excess amount of your Metethoheptazine powder to a small volume of each buffer in separate vials.

  • Equilibrate: Shake the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate solid from liquid: Centrifuge the samples to pellet the undissolved drug.

  • Quantify: Carefully take an aliquot of the supernatant, dilute it appropriately, and determine the concentration of dissolved Metethoheptazine using a validated analytical method (e.g., HPLC-UV).

  • Plot the data: Plot solubility (µg/mL) against pH. This profile is crucial for understanding its behavior in the GI tract.

  • Issue: Solubility dramatically drops at pH > 6.

    • Explanation: This is expected for a basic compound and confirms that it will likely precipitate in the small intestine.

    • Solution 1: Salt Formation: Creating a salt form of Metethoheptazine (e.g., hydrochloride salt) can improve its dissolution rate and maintain a lower pH in the microenvironment around the dissolving particle, transiently increasing solubility.[9]

    • Solution 2: Amorphous Solid Dispersions (ASDs): Formulating Metethoheptazine in an amorphous state with a polymer can prevent it from crystallizing and maintain a supersaturated concentration in the gut.[10] Technologies like spray drying or hot-melt extrusion are commonly used for this.[9]

    • Solution 3: Lipid-based Formulations: If the compound is lipophilic (XLogP3 of 3.3 suggests this is possible), formulating it in a lipid-based system like a Self-Emulsifying Drug Delivery System (SEDDS) can improve solubility and absorption.[10][11]

Guide 2: Poor Intestinal Permeability

Scenario: Even after improving solubility, you observe low transport of Metethoheptazine across an intestinal epithelial cell monolayer model.

Causality: Poor permeability can be due to the physicochemical properties of the drug (e.g., too large, too polar) or because it is a substrate for efflux transporters (like P-glycoprotein) in the intestinal wall, which actively pump the drug back into the gut lumen.

A Conduct Caco-2 Permeability Assay (Bidirectional: A-to-B and B-to-A) B Calculate Apparent Permeability (Papp) and Efflux Ratio (ER) A->B C Is Papp (A-to-B) low (<1 x 10⁻⁶ cm/s)? Is ER > 2? B->C D Permeability is not the primary issue. Focus on metabolism. C->D No E High efflux is suspected. C->E Yes F Re-run assay with a P-gp inhibitor (e.g., Verapamil) E->F G Does Papp (A-to-B) increase and ER decrease? F->G H Confirmed P-gp substrate. Consider formulation with inhibitors or permeation enhancers. G->H Yes I Efflux is not the main issue. Intrinsic permeability is low. Consider prodrug approach. G->I No

Caption: Decision tree for investigating poor permeability.

This assay uses a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, mimicking the intestinal barrier.[12]

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of tight junctions.

  • Assay Initiation (Apical-to-Basolateral, A-to-B):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the transport buffer containing Metethoheptazine to the apical (A, upper) chamber.

    • Add fresh transport buffer to the basolateral (B, lower) chamber.

  • Assay Initiation (Basolateral-to-Apical, B-to-A):

    • In a separate set of wells, add the Metethoheptazine-containing buffer to the basolateral (B) chamber and fresh buffer to the apical (A) chamber. This measures active efflux.

  • Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh buffer.

  • Quantification: Analyze the concentration of Metethoheptazine in the samples using LC-MS/MS.

  • Calculations:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B).

  • Issue: High Efflux Ratio (ER > 2).

    • Explanation: This strongly suggests that Metethoheptazine is a substrate for an efflux transporter like P-glycoprotein (P-gp/ABCB1).[13]

    • Solution 1: Formulation with Permeation Enhancers/Inhibitors: Some excipients can act as mild P-gp inhibitors or permeation enhancers that open tight junctions.[8][11] For example, certain surfactants used in SEDDS can inhibit P-gp.

    • Solution 2: Prodrug Approach: A prodrug strategy involves chemically modifying the Metethoheptazine molecule to create a new compound that is not a substrate for efflux transporters.[14] Once absorbed, the prodrug is converted back to the active Metethoheptazine in the body.

Guide 3: High First-Pass Metabolism

Scenario: Your in vivo studies in animal models show very low oral bioavailability despite good solubility and permeability.

Causality: This classic profile points towards extensive first-pass metabolism in the liver. For opioid-like molecules, metabolism by Cytochrome P450 (CYP) enzymes or conjugation reactions (like glucuronidation via UGT enzymes) are the most common pathways.[7][15] The related analgesic, meptazinol, is known to be rapidly eliminated via glucuronidation.[6]

A Perform Metabolic Stability Assay using Human Liver Microsomes (HLM) B Incubate Metethoheptazine with HLM and NADPH (for CYP) and UDPGA (for UGTs) A->B C Quantify remaining Metethoheptazine over time B->C D Is the half-life short (< 30 min)? C->D E Metabolism is likely not the main issue for low bioavailability. D->E No F Extensive metabolism is confirmed. D->F Yes G Identify metabolites using LC-MS/MS F->G H Consider strategies to bypass or reduce first-pass effect. G->H

Caption: Workflow for assessing metabolic stability.

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare a mixture containing liver microsomes (e.g., human or rat) and a buffer (e.g., phosphate buffer, pH 7.4).

  • Pre-incubate: Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate Reaction: Add Metethoheptazine to the mixture. To test for different pathways, run parallel experiments:

    • CYP Metabolism: Add the cofactor NADPH.

    • UGT Metabolism: Add the cofactor UDPGA (and potentially a pore-forming agent like alamethicin).

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile) to quench the reaction.

  • Analyze: Centrifuge the samples to pellet the protein. Analyze the supernatant for the remaining concentration of Metethoheptazine using LC-MS/MS.

  • Calculate: Plot the natural log of the percentage of Metethoheptazine remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t₁/₂).

  • Issue: Rapid disappearance of Metethoheptazine in the presence of UDPGA.

    • Explanation: This indicates that, like meptazinol, Metethoheptazine is likely a substrate for UGT enzymes and undergoes extensive glucuronidation.[6]

    • Solution 1: Prodrugs: Design a prodrug that masks the metabolic site. If metabolism occurs at the tertiary amine, for example, a cleavable group could be attached there.

    • Solution 2: Co-administration with a Metabolic Inhibitor: While less common for drug development, co-dosing with an inhibitor of the specific metabolic enzyme could increase bioavailability.[8] This requires careful consideration of drug-drug interactions.

    • Solution 3: Alternative Delivery Routes: If oral bioavailability remains intractably low, exploring other routes of administration that bypass the liver, such as transdermal or sublingual, might be necessary.

References

  • W. M. Amidon, G. D. Taylor. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. PubMed Central. [Link]

  • M. B. de Matos, et al. Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model. PubMed. [Link]

  • Ascendia Pharma. Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Ascendia Pharma. [Link]

  • A. Paixão, et al. Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. bioRxiv. [Link]

  • M. Schug, et al. Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters. ACS Publications. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 176888, Metethoheptazine. PubChem. [Link]

  • G. M. Grass. Simulation models to predict oral drug absorption from in vitro data. Advanced Drug Delivery Reviews. [Link]

  • Wikipedia. Metethoheptazine. Wikipedia. [Link]

  • WikiMed. Metethoheptazine. WikiMed. [Link]

  • B. Homayun, X. Lin, H. J. Choi. Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals. MDPI. [Link]

  • Wikipedia. Metheptazine. Wikipedia. [Link]

  • A. Maher, et al. Strategies to improve oral bioavailability. ResearchGate. [Link]

  • S. Sethia. Overcoming Bioavailability Challenges In Oral Formulation Development. Pharmaceutics International, Inc. [Link]

  • Y. Wang, et al. Prioritizing oral bioavailability in drug development strategies. Taylor & Francis Online. [Link]

  • D. P. L. Wong. Solid Form Strategies for Increasing Oral Bioavailability. Drug Hunter. [Link]

  • A. Siew. Challenges and Strategies in Developing Oral Pharmaceutical Formulations. Pharmaceutical Technology. [Link]

  • A. G. A. D. Alani, et al. Grand challenges in oral drug delivery. Frontiers in Drug Delivery. [Link]

  • M. Morgen. Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. Catalent. [Link]

  • D. C. Taylor, R. J. Francis, P. G. W. F. S. S. A. G. R. I. D. P. Studies on the metabolism of meptazinol, a new analgesic drug. PubMed Central. [Link]

  • J. A. Roy, S. A. S. E. I. F. Solubility and related physicochemical properties of narcotic analgesics. PubMed. [Link]

  • F. M. P. Drug metabolism and pharmacokinetics. PubMed. [Link]

  • J. H. B., et al. Modulation of oral drug bioavailability: from preclinical mechanism to therapeutic application. PubMed. [Link]

  • P. A. M. The clinical pharmacokinetics and metabolism of the analgesic meptazinol. PubMed. [Link]

  • Ninja Nerd. Pharmacokinetics | Drug Metabolism. YouTube. [Link]

  • Palliative Care Network of Wisconsin. Opioid Pharmacokinetics. PCNOW. [Link]

  • P. A. M., et al. Enhanced Oral Bioavailability of Meptazinol in Cirrhosis. PubMed. [Link]

  • C. Y., et al. The Safety and Efficacy of Oral Methylnaltrexone in Preventing Morphine-Induced Delay in Oral-Cecal Transit Time. PubMed. [Link]

  • J. H. K., et al. Gastrointestinal Permeation Enhancers for the Development of Oral Peptide Pharmaceuticals. MDPI. [Link]

Sources

Technical Support Center: In Vivo Studies with Metethoheptazine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Minimizing Side Effects

Welcome to the technical support center for researchers utilizing Metethoheptazine in in vivo experimental models. This guide is designed to provide you with in-depth technical and practical advice to anticipate, manage, and minimize the side effects of this phenazepine-derived opioid analgesic. As a compound with a historical yet limited public research profile, this resource synthesizes established principles of opioid pharmacology with actionable troubleshooting strategies to enhance the rigor and reproducibility of your in vivo studies.

I. Understanding Metethoheptazine: A Primer for the Bench Scientist

Metethoheptazine is an opioid analgesic developed in the 1960s.[1] Like other opioids, its primary analgesic effects are accompanied by a constellation of potential side effects, including sedation, dizziness, and nausea.[1][2] While its specific in vivo pharmacology is not as extensively documented as that of morphine, its classification as an opioid provides a strong foundation for predicting and mitigating its adverse effects.

This guide will focus on proactive and reactive measures to ensure your in vivo experiments are both scientifically sound and ethically robust.

II. Frequently Asked Questions (FAQs) for In Vivo Metethoheptazine Studies

This section addresses common questions and concerns that may arise during the planning and execution of your experiments.

Q1: What are the expected side effects of Metethoheptazine in my animal model?

A1: Based on its classification as an opioid analgesic, you should anticipate a dose-dependent presentation of typical opioid-related side effects. These include:

  • Central Nervous System (CNS) Depression: This can manifest as sedation, lethargy, and, at higher doses, respiratory depression.

  • Gastrointestinal (GI) Effects: Opioid-induced constipation is a very common side effect due to reduced gut motility.[3] Nausea and vomiting may also be observed, though this is more challenging to quantify in rodent models.

  • Behavioral Changes: You may observe dose-dependent alterations in locomotor activity.

It is crucial to conduct a thorough dose-response study to establish the therapeutic window for analgesia versus the onset and severity of these side effects in your specific model and strain.

Q2: How do I choose the appropriate starting dose for my in vivo study?

A2: Due to the limited public data on Metethoheptazine, a conservative dose-finding study is imperative.

  • Literature Review: While specific studies on Metethoheptazine are sparse, review any available data on its analogs, such as Ethoheptazine or Meptazinol, for potential starting dose ranges.

  • Dose Escalation: Begin with a very low dose and escalate incrementally in different cohorts of animals.

  • Monitoring: Closely monitor for both analgesic efficacy (using appropriate nociception assays) and the first signs of adverse effects.

Q3: What is the best route of administration to minimize side effects?

A3: The route of administration can significantly impact the pharmacokinetic and pharmacodynamic profile of Metethoheptazine, thereby influencing its side effect profile.

  • Oral (PO): Oral administration may lead to a slower onset of action and potentially a less intense peak effect, which can sometimes mitigate acute side effects. However, first-pass metabolism in the liver can affect bioavailability.

  • Intraperitoneal (IP): IP injection is common in rodent studies and provides rapid absorption. However, it can be associated with a higher peak concentration, potentially increasing the risk of acute side effects.

  • Subcutaneous (SC): SC administration typically results in slower, more sustained absorption compared to IP, which may help in reducing the intensity of peak-dose side effects.

  • Intravenous (IV): IV administration provides the most rapid onset and highest peak concentration, making it the route most likely to induce acute, severe side effects. It should be used with caution and at lower doses.

Consider the scientific question of your study. For chronic pain models, a route that provides sustained release with fewer peaks and troughs may be preferable.

Q4: How can I prepare a suitable formulation of Metethoheptazine for in vivo administration?

A4: The solubility and stability of your formulation are critical for accurate dosing and minimizing injection site reactions.

  • Solubility Testing: First, determine the solubility of Metethoheptazine in common vehicles (e.g., sterile water, saline, PBS, DMSO, ethanol).

  • Vehicle Selection: For aqueous solutions, ensure the pH is within a physiologically tolerable range (typically 5.5-8.5) to avoid injection site irritation. If a co-solvent like DMSO or ethanol is necessary, keep the final concentration as low as possible (e.g., <10% for DMSO in many applications) and run vehicle-only controls.

  • Formulation Strategies for Poorly Soluble Compounds: If Metethoheptazine has low aqueous solubility, consider formulating it as a solid dispersion or a self-nanoemulsifying drug delivery system (SNEDDS) to enhance solubility and bioavailability.[4][5][6]

  • Sterility: Ensure your final formulation is sterile, especially for parenteral routes.

III. Troubleshooting Guide: Managing Side Effects in Real-Time

This section provides a structured approach to troubleshooting common side effects observed during your in vivo experiments with Metethoheptazine.

Issue 1: Excessive Sedation and/or Respiratory Depression

Symptoms:

  • Reduced locomotor activity, lethargy.

  • Shallow, slow, or irregular breathing.

  • Cyanosis (blueish tinge to the skin, visible on ears, paws, and tail).

Troubleshooting Workflow:

Caption: Troubleshooting workflow for excessive sedation.

In-Depth Causality:

  • Dose-Dependent CNS Depression: Opioids, including likely Metethoheptazine, directly suppress the respiratory centers in the brainstem.[7][8][9][10] This effect is dose-dependent.

  • Pharmacokinetic Variability: Individual animal differences in metabolism and clearance can lead to unexpectedly high drug exposure.

  • Strain and Sex Differences: Different strains of mice and rats can exhibit varying sensitivities to opioids.

Issue 2: Opioid-Induced Constipation (OIC)

Symptoms:

  • Reduced number or absence of fecal pellets.

  • Hard, dry fecal pellets.

  • Bloating or abdominal distension in severe cases.

Troubleshooting and Management Protocol:

  • Prophylactic Measures:

    • Ensure ad libitum access to water and moist chow.

    • For chronic studies, consider co-administration of a stool softener or a peripherally acting mu-opioid receptor antagonist (PAMORA) like methylnaltrexone.[11] Note that PAMORAs should be used judiciously as they may impact the overall pharmacological profile.

  • Monitoring:

    • Quantify fecal output (number and weight of pellets) over a set time period.

    • Regularly assess the physical appearance of the animals for signs of distress.

  • Reactive Measures:

    • If severe constipation occurs, a gentle laxative may be considered after consulting with a veterinarian.

    • Re-evaluate the dose of Metethoheptazine; a lower dose may still provide analgesia with less severe GI effects.

Experimental Workflow for Assessing OIC:

Caption: Workflow for assessing opioid-induced constipation.

Issue 3: Lack of Analgesic Efficacy at Non-Sedating Doses

Symptoms:

  • No significant increase in pain threshold in nociceptive assays (e.g., hot plate, tail-flick) at doses that do not cause observable sedation.

Troubleshooting Pathway:

G start Start: Lack of Analgesia check_formulation Verify Formulation (Concentration, Stability, Solubility) start->check_formulation check_dose Is the Dose Sufficient? check_formulation->check_dose Formulation OK end_point End: Re-evaluate Compound or Experimental Design check_formulation->end_point Formulation Issue increase_dose Carefully Increase Dose & Monitor for Side Effects check_dose->increase_dose No check_route Is the Route of Administration Optimal? check_dose->check_route Yes increase_dose->check_route change_route Consider a More Direct Route (e.g., IP instead of PO) check_route->change_route No check_assay Is the Nociceptive Assay Appropriate? check_route->check_assay Yes change_route->check_assay change_assay Use a Different Pain Modality (e.g., Inflammatory or Neuropathic Pain Model) check_assay->change_assay No consider_metabolism Consider Rapid Metabolism or Poor CNS Penetration check_assay->consider_metabolism Yes change_assay->consider_metabolism consider_metabolism->end_point

Caption: Troubleshooting pathway for lack of analgesia.

IV. Experimental Protocols: A Framework for Your Studies

The following are generalized protocols that should be adapted and optimized for Metethoheptazine.

Protocol 1: Dose-Response Determination for Analgesia and Sedation
  • Animals: Select a single species, strain, and sex of animal for the initial study (e.g., male C57BL/6 mice).

  • Acclimation: Acclimate animals to the testing environment for at least 3 days.

  • Groups: Assign animals to groups (n=8-10 per group): Vehicle, Metethoheptazine (e.g., 1, 3, 10, 30 mg/kg).

  • Drug Administration: Administer the assigned treatment via the chosen route (e.g., IP).

  • Analgesia Assessment: At peak effect time (to be determined in pilot studies, e.g., 30 min post-injection), assess analgesia using the hot plate or tail-flick test. Record baseline latency before drug administration.

  • Sedation Assessment: Immediately after the analgesia assessment, score sedation using a simple scale (e.g., 0=alert, 1=slightly sedated, 2=moderately sedated, 3=heavily sedated/loss of righting reflex).

  • Data Analysis: Plot the dose-response curves for both analgesia (% Maximum Possible Effect) and sedation score. This will help determine the therapeutic index.

Protocol 2: Assessment of Respiratory Depression
  • Animals and Groups: As in Protocol 1.

  • Apparatus: Use a whole-body plethysmography system to measure respiratory rate and tidal volume in conscious, unrestrained animals.

  • Acclimation: Acclimate animals to the plethysmography chambers.

  • Baseline Measurement: Record baseline respiratory parameters for at least 15-30 minutes.

  • Drug Administration: Administer vehicle or Metethoheptazine.

  • Post-Dose Monitoring: Continuously record respiratory parameters for at least 2 hours post-administration.

  • Data Analysis: Calculate the change in respiratory rate and minute volume from baseline for each dose group.

V. Quantitative Data Summary

When conducting your dose-response studies, organize your data in a clear, tabular format for easy interpretation.

Table 1: Example Data Layout for Dose-Response Study

Dose (mg/kg)NAnalgesia (% MPE ± SEM)Sedation Score (Median)Respiratory Rate (% of Baseline ± SEM)Fecal Output (% of Control ± SEM)
Vehicle105 ± 2098 ± 3100 ± 8
11025 ± 5095 ± 490 ± 7
31050 ± 8180 ± 660 ± 9
101085 ± 6260 ± 730 ± 5
301090 ± 5340 ± 810 ± 3

Note: This is example data and does not reflect actual experimental results for Metethoheptazine.

VI. Concluding Remarks

The successful in vivo application of Metethoheptazine hinges on a thorough understanding of its opioid-like properties and a proactive approach to managing its side effects. By implementing careful dose-finding studies, selecting appropriate routes of administration and formulations, and diligently monitoring your animals, you can generate high-quality, reproducible data while upholding the highest standards of animal welfare. This guide serves as a foundational resource, and it is essential to adapt these principles to your specific experimental context.

References

  • Wikipedia. Metethoheptazine. [Link]

  • Wikipedia. Ethoheptazine. [Link]

  • Taconic Biosciences. Animal Models of Addiction and the Opioid Crisis. 2017. [Link]

  • Akbarali, H. and Dewey, W. Opioid Analgesia and Opioid-Induced Adverse Effects: A Review. MDPI. 2022. [Link]

  • chemeurope.com. Metethoheptazine. [Link]

  • Montandon, G. and Horner, R. L. Multi-Level Regulation of Opioid-Induced Respiratory Depression. PubMed Central. 2021. [Link]

  • Castañeda-Corral, G., et al. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology. British Journal of Pharmacology. 2022. [Link]

  • Holzer, P. Opioid receptors in the gastrointestinal tract. PubMed Central. 2009. [Link]

  • ResearchGate. Dose-response curves of morphine at 30 min (2A) and 14-O-MeM6SU at 60... [Link]

  • St. Pierre, M., et al. Opioid-induced respiratory depression: clinical aspects and pathophysiology of the respiratory network effects. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. 2022. [Link]

  • Benyamin, R., et al. Opioid complications and side effects. Pain Physician. 2008. [Link]

  • Kaur, S., et al. Opioids, sleep, analgesia and respiratory depression: Their convergence on Mu (μ)-opioid receptors in the parabrachial area. Frontiers in Neurology. 2023. [Link]

  • Moron-Concepcion Lab. Opioid-Induced Respiratory Depression. Washington University in St. Louis. [Link]

  • Bachmutsky, I., et al. Neuronal mechanisms underlying opioid-induced respiratory depression: our current understanding. PubMed Central. 2020. [Link]

  • Meissner, W. The Routes of Administration for Acute Postoperative Pain Medication. PubMed Central. 2021. [Link]

  • Dr.Oracle. What route of drug administration may be adversely affected in patients with acute coronary syndrome (ACS) who have been given morphine?. 2025. [Link]

  • U.S. Pharmacist. Gastrointestinal Side Effects of Opioid Analgesics. 2012. [Link]

  • Poole, D. P., et al. Opioidergic effects on enteric and sensory nerves in the lower GI tract: basic mechanisms and clinical implications. American Journal of Physiology-Gastrointestinal and Liver Physiology. 2014. [Link]

  • Papaleo, E., et al. Four Strategies for Managing Opioid-Induced Side Effects in Older Adults. PubMed Central. 2010. [Link]

  • Borbás, E., et al. Flux-Based Formulation Development—A Proof of Concept Study. Journal of Pharmaceutical Sciences. 2022. [Link]

  • Al-Kasas, A., et al. Enhancing the solubility of nitazoxanide with solid dispersions technique: formulation, evaluation, and cytotoxicity study. Journal of Biomaterials Science, Polymer Edition. 2021. [Link]

  • Al-kassas, R., et al. Development, Characterization, and in-vivo Pharmacokinetic Study of Lamotrigine Solid Self-Nanoemulsifying Drug Delivery System. Dove Medical Press. 2020. [Link]

  • Amssoms, K., et al. Selection of In Vivo Relevant Dissolution Test Parameters for the Development of Cannabidiol Formulations with Enhanced Oral Bioavailability. MDPI. 2025. [Link]

  • ResearchGate. Formulation Development and in vivo Evaluation of Nevirapine Solid Dispersions by Solvent Evaporation Technique. 2018. [Link]

Sources

Technical Support Center: Metethoheptazine Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of Metethoheptazine. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth, field-proven insights into overcoming common and complex purity challenges encountered during the synthesis of ethyl 1,3-dimethyl-4-phenylazepane-4-carboxylate (Metethoheptazine). Our goal is to move beyond simple protocols and explain the causality behind each step, empowering you to make informed decisions in your own laboratory work.

Frequently Asked Questions (FAQs)

Q1: How can I assess the initial purity of my crude Metethoheptazine product?

A1: Before attempting any purification, it is critical to establish a baseline purity profile. A multi-pronged analytical approach is recommended to identify the nature and quantity of impurities.

  • Initial Assessment: Thin-Layer Chromatography (TLC) is a rapid and inexpensive method for a qualitative assessment.[1] It can quickly reveal the presence of major impurities, unreacted starting materials, or byproducts. Use a combination of polar and non-polar solvent systems to ensure good separation.

  • Quantitative Analysis: High-Performance Liquid Chromatography (HPLC), particularly with a UV detector, is the gold standard for quantifying the purity of your main product and related substances.[2] A gradient elution method is often necessary to resolve closely related impurities.

  • Structural Identification: For identifying unknown impurities, hyphenated techniques are invaluable. Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile impurities, while Liquid Chromatography-Mass Spectrometry (LC-MS) is powerful for non-volatile compounds.[3] For definitive structural elucidation of significant impurities (>0.15%), isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often required.[3][4]

The following workflow diagram illustrates a systematic approach to purity assessment and method selection.

G cluster_0 Phase 1: Analysis cluster_1 Phase 2: Decision & Purification cluster_2 Phase 3: Final Validation Crude Crude Synthesized Metethoheptazine Analysis Purity Assessment (HPLC, TLC, LC-MS) Crude->Analysis Decision Impurity Profile Review Analysis->Decision Recrystallization Recrystallization / Salt Formation Decision->Recrystallization Crystalline Solid & Thermal Stability Chromatography Column Chromatography Decision->Chromatography Oily Product or Close Impurities Chiral Chiral Separation Decision->Chiral Stereoisomers Detected Final_Analysis Final Purity & Identity Confirmation (NMR, HPLC >99.5%) Recrystallization->Final_Analysis Chromatography->Final_Analysis Chiral->Final_Analysis Pure_Product Pure Metethoheptazine Final_Analysis->Pure_Product

Caption: A logical workflow for the purification and validation of synthesized Metethoheptazine.

Q2: What are the likely process-related impurities from the synthesis of Metethoheptazine?

A2: Understanding the synthetic route is key to predicting potential impurities.[5] The original synthesis described in patent GB 843924 involves several steps where side reactions can occur.[6] Common impurities may include:

  • Unreacted Intermediates: Incomplete reaction at any stage of a multi-step synthesis can leave starting materials or intermediates in the final product.[7]

  • Byproducts of N-methylation: If formaldehyde/formic acid (Eschweiler-Clarke conditions) or another methylating agent is used, incomplete methylation can result in the secondary amine precursor, while over-methylation could lead to a quaternary ammonium salt.

  • Hydrolysis Products: The ethyl ester functional group in Metethoheptazine can be susceptible to hydrolysis, especially under acidic or basic conditions, yielding the corresponding carboxylic acid. This is a common degradation product.[7]

  • Stereoisomers: The Metethoheptazine structure contains at least two chiral centers (at C3 and C4 of the azepane ring). The synthesis is unlikely to be stereospecific, leading to a mixture of diastereomers which can be difficult to separate.

Troubleshooting Guide: Purification Protocols

Q: My crude Metethoheptazine is a persistent oil and fails to crystallize. How can I induce solidification and purify it?

A: This is a common issue, particularly with amine-containing free bases. The tertiary amine can disrupt crystal lattice formation. The most effective strategy is to convert the free base into a crystalline salt. The hydrochloride salt is an excellent choice due to its stability and tendency to form well-defined crystals.[8]

  • Dissolution: Dissolve the crude Metethoheptazine oil (1.0 eq) in a minimal amount of a suitable anhydrous solvent. Anhydrous isopropyl alcohol (IPA) or ethyl acetate are good starting points.

  • Acidification: While stirring, slowly add a solution of anhydrous HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or HCl gas bubbled through IPA) dropwise. Monitor the pH of the solution; the target is a slightly acidic pH (~4-5).

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution as a white solid. If precipitation is slow, it can be induced by cooling the mixture in an ice bath or by gently scratching the inside of the flask with a glass rod.

  • Isolation: Allow the suspension to stir in the cold for 1-2 hours to maximize yield. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any remaining soluble impurities.

  • Drying: Dry the purified Metethoheptazine HCl salt under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Causality: Converting the tertiary amine to a charged ammonium salt introduces strong ionic interactions. These forces facilitate the formation of a stable, ordered crystal lattice, turning an oil into a manageable solid and simultaneously rejecting impurities that do not fit into this lattice structure.[9]

Q: My initial recrystallization of Metethoheptazine HCl did not significantly improve purity. What are my next steps?

A: If a single recrystallization is insufficient, it suggests the presence of impurities with similar solubility profiles to your product. A systematic approach to solvent screening and potentially a more powerful technique like column chromatography is required.

A successful recrystallization depends on finding a solvent system where the product is highly soluble when hot but poorly soluble when cold, while the impurities remain soluble (or insoluble) at both temperatures.[10]

Illustrative Solvent Screening Data for Metethoheptazine HCl:

Solvent SystemSolubility (Hot)Solubility (Cold)Observed Purity ImprovementNotes
Isopropyl Alcohol (IPA)HighModerate85% -> 92%Tends to form fine needles.
Ethanol/Water (9:1)Very HighLow85% -> 96%Good for polar impurities.
AcetonitrileModerateVery Low85% -> 97%Can yield well-defined crystals.
AcetoneLowInsoluble-Not a suitable single solvent.
IPA / Diethyl EtherHigh (in IPA)Low (with Ether)85% -> 95%Example of anti-solvent method.

This table contains illustrative data for guidance purposes.

  • Dissolution: In a flask equipped with a reflux condenser, add the impure Metethoheptazine HCl to a minimal volume of hot ethanol (e.g., 95% EtOH). Stir until fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: Slowly add hot water dropwise to the hot ethanol solution until it becomes slightly turbid (cloudy). This indicates the solution is saturated. Add a few more drops of hot ethanol to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

If recrystallization fails, silica gel column chromatography is the next logical step. Given the polar nature of the hydrochloride salt, it may be preferable to perform chromatography on the free base and then convert the purified oil back to the salt.

G cluster_0 Preparation cluster_1 Chromatography cluster_2 Isolation & Finishing Start Impure Metethoheptazine (Free Base or HCl Salt) Prep If HCl Salt: Neutralize with aq. NaHCO3, Extract with Ethyl Acetate, Dry & Concentrate Start->Prep Load Adsorb crude oil onto small amount of silica gel Prep->Load Column Load onto Silica Gel Column (e.g., 230-400 mesh) Load->Column Elute Elute with Hexane/Ethyl Acetate Gradient (+ 0.5% Triethylamine) Column->Elute Collect Collect Fractions (Monitor by TLC) Elute->Collect Pool Pool Pure Fractions & Evaporate Solvent Collect->Pool Salt Purified Oil -> Convert to HCl Salt (as per previous protocol) Pool->Salt

Caption: Workflow for purification of Metethoheptazine free base via column chromatography.

Causality: The addition of a small amount of triethylamine (a volatile base) to the mobile phase is crucial. It deactivates the acidic silanol groups on the silica surface, preventing the basic Metethoheptazine from "tailing" or irreversibly binding to the column, which ensures a sharp, symmetrical elution profile and better separation.

Q: My analytical data (e.g., NMR) suggests the presence of diastereomers. How can these be separated?

A: Separating diastereomers is possible because they have different physical properties. If they cannot be separated by standard chromatography or recrystallization, a more specialized technique is required.

Fractional Crystallization of Diastereomeric Salts: This is a classical and powerful method. It involves reacting your racemic or diastereomeric mixture of Metethoheptazine with a single enantiomer of a chiral acid (a resolving agent). This creates a new mixture of diastereomeric salts, which will have different solubilities and can often be separated by careful, repeated crystallization.[11]

  • Select a Resolving Agent: Common choices for basic compounds include (+)-Tartaric acid, (-)-Dibenzoyl-L-tartaric acid, or (+)-Camphorsulfonic acid.

  • Salt Formation: Dissolve the Metethoheptazine free base in a suitable solvent (e.g., methanol or ethanol). Add 0.5 equivalents of the chiral resolving agent. The goal is to form the salt with only one of the Metethoheptazine diastereomers preferentially.

  • Fractional Crystallization: The less soluble diastereomeric salt should crystallize out first upon slow cooling. This process may need to be repeated several times to achieve high diastereomeric purity.

  • Liberation of the Free Base: Once a single diastereomeric salt is isolated, the pure Metethoheptazine diastereomer can be recovered by neutralizing the salt with a base (e.g., NaHCO3) and extracting it into an organic solvent.

This process is iterative and requires careful monitoring of the diastereomeric excess (d.e.) at each stage, typically by chiral HPLC or NMR with a chiral shift reagent.

References

  • Substituted azacycloheptanes. (1960). GB Patent 843924. American Home Products. [Link]

  • Analytical Methods for Preliminary Screening. (2013). OPUS at UTS. This source discusses simple, rapid testing procedures like colour testing and TLC for preliminary identification. [Link]

  • Preparation of Specific Enantiomers. (2011). US Patent Application Publication US 2011/0263526 A1. This patent describes the general principle of separating enantiomers by derivatization with a chiral auxiliary to form diastereomers.
  • Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. (2022). PubMed. This review covers the formation and control of degradation products in pharmaceuticals. [Link]

  • Synthesis of Impurities and/or Degradation Products of Selected Heterocyclic Drugs. (2016). ResearchGate. This presentation outlines the systematic approach to detecting, identifying, and characterizing impurities using various analytical techniques. [Link]

  • Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. (2021). National Institutes of Health (NIH). This article reviews various modern crystallization techniques used in the pharmaceutical industry. [Link]

  • Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. (2025). Research Journal of Pharmacy and Technology. This paper highlights that crystallization is a primary method for purification in pharmaceutical manufacturing. [Link]

  • Crystallization Process Development & Optimization Services. (n.d.). Crystal Pharmatech. This industry page describes the key parameters for controlling and optimizing a crystallization process. [Link]

  • Impurities in Pharmaceuticals- A Review. (2013). SciSpace. This review discusses the various sources of impurities, including starting materials, intermediates, and degradation products. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime (UNODC). Provides standardized analytical methods relevant to cyclic amine compounds. [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. (2021). PubMed Central (PMC). Details various chromatographic and spectroscopic methods for analyzing complex organic molecules. [Link]

  • Identification, characterization and synthesis of impurities. (2022). World Journal of Pharmaceutical Research. This review provides examples of impurity synthesis and characterization using spectroscopic data. [Link]

  • Analgesic pharmaceutical compositions. (2004). US Patent Application Publication US 2004/0214842 A1.
  • Pharmaceutical Crystals: Development, Optimization, Characterization and Biopharmaceutical Aspects. (2022). ResearchGate. Discusses the fundamentals of crystallization, including the importance of solvent selection and supersaturation. [Link]

  • Co-crystallization in Antiepileptic Drugs. (2025). Semantic Scholar. Reviews various methods for preparing crystalline solids, including liquid-based methods like solvent evaporation and cooling crystallization. [Link]

  • Recommended methods for the identification and analysis of synthetic cathinones in seized materials. (n.d.). United Nations Office on Drugs and Crime (UNODC). Provides guidance on analytical methods for synthetic drugs. [Link]

  • Synthesis and anticonvulsant activity of novel and potent 6,7-methylenedioxyphthalazin-1(2H)-ones. (2000). PubMed. Describes the synthesis of complex heterocyclic compounds, relevant to the general field. [Link]

  • Production of opioid analgesics. (2008). US Patent US7348430B2.
  • Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. (2009). PubMed Central (PMC). Highlights the importance of understanding the synthetic route to predict and identify specific impurities. [Link]

  • Bifunctional analgesic compounds for opioid receptor agonists and neurokinin-1 receptor antagonists. (2008). US Patent Application US20080039404A1. Describes the synthesis of other complex analgesic compounds.
  • A review of the newly identified impurity profiles in methamphetamine seizures. (2020). PubMed Central (PMC). Discusses how changes in synthetic routes lead to new impurity profiles. [Link]

  • Process for producing mexiletine hydrochloride. (2015). CN Patent 105017033A.
  • Validation of an analytical method for quantitation of metonitazene and isotonitazene. (2023). PubMed. Provides examples of modern analytical techniques for detecting opioids. [Link]

  • Improved synthesis of 14-hydroxy opioid pharmaceuticals and intermediates. (2025). ResearchGate. Shows the use of hydrochloride salts of starting materials to improve yield and purity in subsequent steps. [Link]

  • Compositions and methods for the treatment of opioid overdose. (2022). US Patent US-11458091-B2. General patent related to opioid compounds. [Link]

  • Synthesis and Modification of Morphine and Codeine. (2023). MDPI. Discusses the formation of hydrochloride salts of amine-containing pharmaceuticals. [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Analgesic Efficacy of Metethoheptazine and Meperidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth examination of two synthetic opioids, this guide provides a comprehensive comparison of the well-established analgesic meperidine and the lesser-known metethoheptazine. While a wealth of data exists for meperidine, this document also endeavors to synthesize the available, albeit limited, information on metethoheptazine to offer a comparative perspective for researchers, scientists, and drug development professionals.

Introduction

The quest for effective and safe analgesic agents is a cornerstone of pharmaceutical research. Within the broad class of opioid analgesics, synthetic compounds have played a pivotal role in pain management. This guide focuses on a comparative analysis of two such synthetic opioids: meperidine, a widely recognized phenylpiperidine derivative, and metethoheptazine, a member of the phenazepine class.

Meperidine, first synthesized in the 1930s, has a long history of clinical use for moderate-to-severe pain.[1] Its pharmacological profile is well-documented, providing a robust foundation for comparison. In contrast, metethoheptazine, developed in the 1960s, remains a more enigmatic compound.[2] While acknowledged as an opioid analgesic with similar general effects, detailed public-domain data on its specific analgesic efficacy and mechanism of action are scarce.[3]

This guide will first delve into the established pharmacological and analgesic properties of meperidine, supported by extensive experimental data. It will then present the available information on metethoheptazine, drawing from the limited scientific literature. By juxtaposing these two agents, this document aims to provide a clear, objective comparison, highlighting both what is known and the significant gaps in our understanding of metethoheptazine's analgesic potential.

Chemical Structures

A fundamental aspect of understanding the pharmacological differences between these two compounds lies in their distinct chemical scaffolds.

cluster_meperidine Meperidine cluster_metethoheptazine Metethoheptazine Meperidine Metethoheptazine

Figure 1. Chemical structures of Meperidine and Metethoheptazine.

Meperidine belongs to the phenylpiperidine class of opioids.[4] Metethoheptazine is a member of the phenazepine family, which are ring-expanded analogues of pethidine (meperidine).[2][4]

Mechanism of Action: A Tale of Two Opioids

The analgesic effects of opioids are primarily mediated through their interaction with opioid receptors, which are G-protein coupled receptors located throughout the central and peripheral nervous systems.[5]

Meperidine: A Well-Characterized µ-Opioid Receptor Agonist

Meperidine's primary mechanism of action is as an agonist at the µ-opioid receptor (MOR).[4][6] Activation of MORs leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, reduced opening of voltage-gated Ca2+ channels, and opening of inwardly rectifying K+ channels.[5] These actions collectively result in hyperpolarization of the neuron and a reduction in the release of nociceptive neurotransmitters, thereby dampening the transmission of pain signals.[7]

In addition to its primary action on MORs, meperidine also exhibits some activity at κ-opioid receptors (KOR), which may contribute to its anti-shivering effects.[4] Furthermore, meperidine has local anesthetic properties due to its ability to interact with sodium ion channels.[4] It also inhibits the reuptake of dopamine and norepinephrine, which can lead to stimulant-like effects.[4]

Meperidine Meperidine MOR µ-Opioid Receptor (Agonist) Meperidine->MOR KOR κ-Opioid Receptor (Agonist) Meperidine->KOR Na_Channel Sodium Ion Channel (Blocker) Meperidine->Na_Channel DAT_NET Dopamine & Norepinephrine Transporters (Inhibitor) Meperidine->DAT_NET Analgesia Analgesia MOR->Analgesia AntiShivering Anti-Shivering KOR->AntiShivering LocalAnesthesia Local Anesthesia Na_Channel->LocalAnesthesia StimulantEffects Stimulant Effects DAT_NET->StimulantEffects

Figure 2. Simplified mechanism of action of Meperidine.
Metethoheptazine: An Underexplored Opioid

Comparative Analgesic Efficacy: The Data Divide

The evaluation of analgesic efficacy relies on both preclinical animal models and human clinical trials. A significant disparity in the available data for meperidine and metethoheptazine is evident in this domain.

Meperidine: A Profile Defined by Extensive Research

Numerous studies have characterized the analgesic efficacy of meperidine. A narrative review of 62 randomized controlled trials published between 1972 and 2018 concluded that meperidine had a similar or inferior analgesic efficacy compared to other analgesics for acute postoperative or labor pain.[8][9]

Preclinical Data:

Preclinical studies in various animal models have established the dose-dependent analgesic effects of meperidine. These studies often report the ED50 (the dose that produces a therapeutic effect in 50% of the population), which is a key metric for comparing analgesic potency.

Clinical Data:

Clinical trials have repeatedly demonstrated meperidine's efficacy in managing moderate-to-severe pain, although its use has declined due to concerns about its side effect profile, particularly the neurotoxic metabolite normeperidine.[1] Comparative clinical trials have often found that meperidine offers no significant analgesic advantage over other opioids like morphine.[1]

Metethoheptazine: A Paucity of Quantitative Data

There is a notable absence of publicly available preclinical or clinical studies that quantitatively assess the analgesic efficacy of metethoheptazine. While it is referred to as an opioid analgesic, specific data such as ED50 values from standard analgesic assays (e.g., hot-plate, tail-flick, writhing tests) are not found in the readily accessible scientific literature. Similarly, there are no published randomized controlled clinical trials comparing the analgesic efficacy of metethoheptazine to meperidine or other standard analgesics.

Pharmacokinetic Profiles: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic properties of a drug are crucial determinants of its clinical utility, influencing its onset and duration of action, as well as its potential for accumulation and toxicity.

Meperidine: A Well-Established Pharmacokinetic Profile
Pharmacokinetic ParameterMeperidine
Bioavailability (Oral) ~50%[4]
Distribution Lipid-soluble, crosses the placenta[4]
Metabolism Primarily hepatic (CYP3A4 and CYP2B6) to normeperidine (active, neurotoxic metabolite)[4]
Elimination Half-life 3 to 8 hours (meperidine); ~20.6 hours (normeperidine)[4]
Excretion Renal[4]

The metabolism of meperidine to normeperidine is a significant clinical concern. Normeperidine has a longer half-life than the parent compound and can accumulate, particularly in patients with renal impairment, leading to central nervous system excitation, including seizures.[1]

Metethoheptazine: Limited Pharmacokinetic Data

Detailed pharmacokinetic data for metethoheptazine are not widely available. A 1965 study investigated the metabolism of WY-535 (metethoheptazine), but comprehensive human pharmacokinetic parameters are not present in the current body of publicly accessible literature.[2]

Experimental Protocols for Evaluating Analgesic Efficacy

To provide a framework for future comparative studies, this section outlines standard preclinical protocols for assessing analgesic activity. These methods are essential for determining the potency and efficacy of new chemical entities and for comparing them to established drugs like meperidine.

Preclinical Analgesic Assays

1. Hot-Plate Test: This test assesses the response to a thermal pain stimulus. An animal is placed on a heated surface, and the latency to a nocifensive response (e.g., licking a paw, jumping) is measured. Analgesics increase this latency.

Start Place animal on heated surface Measure_Latency Measure latency to nocifensive response (paw lick, jump) Start->Measure_Latency Baseline Administer_Drug Administer test compound (e.g., Metethoheptazine) or reference (e.g., Meperidine) Measure_Latency->Administer_Drug Re_test Re-test on hot plate at set time points Administer_Drug->Re_test Compare_Latencies Compare pre- and post-drug latencies Re_test->Compare_Latencies

Figure 3. Workflow for the Hot-Plate Test.

2. Tail-Flick Test: This assay also measures the response to a thermal stimulus. A focused beam of heat is applied to the animal's tail, and the time taken to flick the tail away from the heat source is recorded.

3. Acetic Acid-Induced Writhing Test: This is a chemical-induced pain model. An intraperitoneal injection of acetic acid causes abdominal constrictions (writhes). The number of writhes is counted over a specific period, and effective analgesics reduce the number of writhes.

Clinical Trial Design for Analgesic Efficacy

A robust clinical trial to compare the analgesic efficacy of metethoheptazine and meperidine would typically be a randomized, double-blind, active-control study.

Key Design Elements:

  • Patient Population: Patients experiencing moderate-to-severe acute pain (e.g., postoperative pain).

  • Intervention: Metethoheptazine at various doses.

  • Comparator: Meperidine at an equianalgesic dose.

  • Primary Outcome: Pain intensity measured on a validated scale (e.g., Visual Analog Scale) over a specified time period.

  • Secondary Outcomes: Time to onset of analgesia, duration of analgesia, use of rescue medication, and assessment of adverse events.

Conclusion: A Call for Further Research

This comparative guide highlights the significant knowledge gap that exists for metethoheptazine when compared to the well-established analgesic, meperidine. While meperidine's pharmacological profile, analgesic efficacy, and safety concerns are well-documented, metethoheptazine remains largely uncharacterized in the public scientific domain.

For researchers and drug development professionals, this disparity underscores the need for foundational preclinical and clinical research on metethoheptazine. Elucidating its receptor binding profile, quantifying its analgesic potency in standardized assays, and characterizing its pharmacokinetic and safety profiles are essential first steps. Without such data, a meaningful comparison of its therapeutic potential against established analgesics like meperidine is not possible. The experimental protocols outlined in this guide provide a roadmap for such future investigations, which are crucial to fully understand the potential role, if any, of metethoheptazine in modern pain management.

References

  • U.S. National Library of Medicine. (n.d.). Meperidine. StatPearls - NCBI Bookshelf. Retrieved January 18, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Meperidine. PubChem. Retrieved January 18, 2026, from [Link]

  • Latta, K. S., Ginsberg, B., & Barkin, R. L. (2002). Meperidine: a critical review. American Journal of Therapeutics, 9(1), 53–68.
  • King, S., & Su, W. (2022). Opioid Analgesia and Opioid-Induced Adverse Effects: A Review. Pharmaceuticals, 15(11), 1397.
  • Wikipedia contributors. (2026, January 10). Metethoheptazine. Wikipedia. [Link]

  • Grokipedia. (n.d.). Metheptazine. Retrieved January 18, 2026, from [Link]

  • Wikipedia contributors. (2026, January 10). Ethoheptazine. Wikipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethoheptazine. PubChem. Retrieved January 18, 2026, from [Link]

  • Li, Y., & Li, S. (2020). Analgesic Efficacy and Adverse Effects of Meperidine in Managing Postoperative or Labor Pain: A Narrative Review of Randomized Controlled Trials. Pain Physician, 23(2), 175–201.
  • Trescot, A. M., Datta, S., Lee, M., & Hansen, H. (2008). Opioid pharmacology. Pain Physician, 11(2 Suppl), S133–S153.
  • Pasternak, G. W. (2014). Opiate pharmacology and relief of pain. Journal of Clinical Oncology, 32(16), 1655–1661.
  • Drewes, A. M., Jensen, R. D., & Nielsen, L. M. (2013). Differences between opioids: pharmacological, experimental, clinical and economical perspectives. British Journal of Clinical Pharmacology, 75(1), 60–78.
  • Passik, S. D., & Webster, L. (2014). Opioid analgesics: Does potency matter? Journal of Opioid Management, 10(4), 263–275.
  • Mercadante, S., Voza, A., Serra, S., Ruggiano, G., Carpinteri, G., Gangitano, G., Intelligente, F., Bonafede, E., Sblendido, A., Farina, A., Soldi, A., & Fabbri, A. (2019). Analgesic Efficacy, Practicality and Safety of Inhaled Methoxyflurane Versus Standard Analgesic Treatment for Acute Trauma Pain in the Emergency Setting: A Randomised, Open-Label, Active-Controlled, Multicentre Trial in Italy (MEDITA). Advances in Therapy, 36(11), 3030–3046.
  • Gerbershagen, H. J., Aduckathil, S., van Wijck, A. J. M., Peelen, L. M., Kalkman, C. J., & Meissner, W. (2013). Pain intensity on the first day after surgery: a prospective cohort study comparing 179 surgical procedures. Anesthesiology, 118(4), 934–944.
  • National Center for Biotechnology Information. (n.d.). Metethoheptazine. PubChem. Retrieved January 18, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Metheptazine. PubChem. Retrieved January 18, 2026, from [Link]

  • U.S. National Library of Medicine. (n.d.). ED50. StatPearls - NCBI Bookshelf. Retrieved January 18, 2026, from [Link]

  • Taylor & Francis. (n.d.). ED50 – Knowledge and References. Retrieved January 18, 2026, from [Link]

  • PubMed. (n.d.). ED50. Retrieved January 18, 2026, from [Link]

  • Deranged Physiology. (2023, December 18). Therapeutic index, ED50, TD50 and LD50. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). Search of: Analgesic Efficacy - List Results. Retrieved January 18, 2026, from [Link]

  • ClinicalTrials.gov. (n.d.). Search of: Meperidine - List Results. Retrieved January 18, 2026, from [Link]

  • ClinicalTrials.gov. (n.d.). Search of: Analgesic - List Results. Retrieved January 18, 2026, from [Link]

  • ClinicalTrials.gov. (n.d.). Search of: Pain - List Results. Retrieved January 18, 2026, from [Link]

  • Walkenstein, S. S., Corradino, R. A., Wiser, R., & Gudmundsen, C. H. (1965). Metabolism of the non-narcotic analgesic, WY-535. Biochemical Pharmacology, 14(2), 121–128.
  • Wikipedia contributors. (2026, January 10). Metethoheptazine. Wikipedia. [Link]

Sources

A Comparative Analysis of Metethoheptazine and Ethoheptazine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of two structurally related synthetic opioid analgesics from the phenazepine class: Metethoheptazine and Ethoheptazine. Developed in the mid-20th century, these compounds represent early efforts in the synthesis of novel pain-relieving agents. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their chemical properties, known pharmacological profiles, and the experimental methodologies required for their comparative evaluation.

Introduction and Historical Context

Metethoheptazine and Ethoheptazine are synthetic opioids belonging to the phenazepine family of compounds.[1][2] Ethoheptazine, developed in the 1950s, is a ring-expanded analogue of pethidine and was formerly marketed under the trade name Zactane for the treatment of mild to moderate pain.[2][3] Metethoheptazine, also known as WY-535, was invented in the 1960s.[4] Both compounds were synthesized during a period of intense research focused on developing effective analgesics. However, their clinical use has been limited, and Ethoheptazine is no longer approved by the FDA.[2] This guide aims to consolidate the available scientific information on these two compounds to facilitate further research and understanding of their properties.

Chemical and Physical Properties

A fundamental comparison begins with the molecular structure of each compound. Both are azepane derivatives with a phenyl group, which is a common feature in many opioid analgesics.

PropertyMetethoheptazineEthoheptazine
IUPAC Name ethyl 1,3-dimethyl-4-phenylazepane-4-carboxylateethyl 1-methyl-4-phenylazepane-4-carboxylate
Molecular Formula C₁₇H₂₅NO₂C₁₆H₂₃NO₂
Molar Mass 275.39 g/mol [5]261.365 g/mol [2]
Chemical Structure

Note: Visual representations of the chemical structures would be inserted here in a publication.

The key structural difference lies in the methylation of the azepane ring. Metethoheptazine possesses an additional methyl group at the 3-position of the azepane ring compared to Ethoheptazine. This seemingly minor structural modification can have significant implications for receptor binding and overall pharmacological activity.

Pharmacological Profile: A Comparative Overview

Both Metethoheptazine and Ethoheptazine are classified as opioid analgesics and are expected to produce typical opioid effects, including analgesia, sedation, dizziness, and nausea.[2][4]

Mechanism of Action and Receptor Affinity

The primary mechanism of action for opioid analgesics is the activation of opioid receptors in the central nervous system. Ethoheptazine is understood to act primarily as an agonist at the mu (µ)-opioid receptor.[6] This interaction inhibits the transmission of pain signals, leading to its analgesic effect.[6]

For Metethoheptazine, specific receptor affinities for mu, delta (δ), or kappa (κ) opioid receptors are not well-described in the available literature.[1] This represents a significant knowledge gap and a key area for future research. A comparative analysis of receptor binding affinities is crucial to understanding the potential differences in efficacy and side-effect profiles between these two molecules.

Experimental Protocol: Opioid Receptor Binding Affinity Assay

To elucidate and compare the receptor binding profiles of Metethoheptazine and Ethoheptazine, a competitive radioligand binding assay is the gold standard.

Objective: To determine the binding affinity (Ki) of Metethoheptazine and Ethoheptazine for the mu, delta, and kappa opioid receptors.

Methodology:

  • Membrane Preparation:

    • Utilize cell lines stably expressing human recombinant mu, delta, or kappa opioid receptors (e.g., CHO or HEK293 cells).

    • Homogenize cells in a buffered solution and centrifuge to isolate the cell membranes containing the receptors. Resuspend the membrane pellet in an appropriate assay buffer.

  • Competitive Binding Assay:

    • In a multi-well plate, incubate the prepared cell membranes with a known concentration of a high-affinity radioligand specific for each receptor subtype (e.g., [³H]DAMGO for mu, [³H]DPDPE for delta, [³H]U-69593 for kappa).

    • Add increasing concentrations of the unlabeled competitor ligands (Metethoheptazine or Ethoheptazine) to displace the radioligand.

    • Incubate the mixture to allow for binding equilibrium to be reached.

  • Detection and Analysis:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

    • Wash the filters to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of radioligand displaced against the concentration of the competitor ligand.

    • Calculate the IC₅₀ (the concentration of the competitor that displaces 50% of the radioligand) from the resulting sigmoidal curve.

    • Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Self-Validation: The protocol's integrity is maintained by including positive controls (known opioid agonists and antagonists) and negative controls (vehicle) to ensure the assay is performing as expected. The use of specific radioligands for each receptor subtype ensures the targeted evaluation of binding affinity.

Analgesic Efficacy

Ethoheptazine was marketed for mild to moderate pain.[3] However, its analgesic efficacy has been questioned, with some studies suggesting it is not superior to a placebo and less effective than aspirin.[7]

The analgesic potency of Metethoheptazine has not been extensively quantified in publicly available literature. A direct comparative study of the analgesic effects of Metethoheptazine and Ethoheptazine is necessary to determine their relative potencies.

Experimental Protocol: In Vivo Assessment of Analgesic Efficacy (Hot Plate Test)

The hot plate test is a classic and reliable method for evaluating the analgesic efficacy of centrally acting opioids in animal models.

Objective: To compare the analgesic potency and duration of action of Metethoheptazine and Ethoheptazine.

Methodology:

  • Animal Model: Utilize male Swiss Webster mice or Sprague-Dawley rats.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Procedure:

    • Acclimate the animals to the testing room.

    • Determine the baseline latency to a nociceptive response (e.g., paw licking, jumping) by placing each animal on the hot plate. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

    • Administer Metethoheptazine, Ethoheptazine, a positive control (e.g., morphine), or a vehicle control via a relevant route (e.g., intraperitoneal or oral).

    • At predetermined time intervals post-administration (e.g., 15, 30, 60, 90, 120 minutes), place the animals back on the hot plate and record the latency to the nociceptive response.

  • Data Analysis:

    • Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

    • Plot the %MPE against time to determine the time-course of the analgesic effect.

    • Construct dose-response curves to calculate the ED₅₀ (the dose that produces 50% of the maximum effect) for each compound.

Causality and Self-Validation: This experimental design allows for a direct comparison of the analgesic potency (ED₅₀) and duration of action of the two compounds. The inclusion of a positive control (morphine) validates the sensitivity of the assay to opioid analgesics, while the vehicle control accounts for any placebo or handling effects. The pre-determined cut-off time is a critical ethical and safety measure.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Based on the general properties of opioid analgesics, it can be inferred that these compounds are likely metabolized in the liver, primarily through Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.[8] The resulting metabolites are then excreted, mainly through the kidneys.[8] The lipophilicity of the parent compounds will influence their distribution into tissues, including crossing the blood-brain barrier to exert their effects.

Side Effect and Toxicity Profile

As with all opioids, both Metethoheptazine and Ethoheptazine are associated with a range of side effects.

Ethoheptazine:

  • Common side effects: Nausea, vomiting, constipation, dizziness, and drowsiness.[6]

  • More severe side effects: Respiratory depression, hypotension, and an increased risk of seizures.[6]

Metethoheptazine:

  • Produces similar effects to other opioids, including sedation, dizziness, and nausea.[4] A detailed and specific side effect profile is not well-documented.

The potential for dependence and abuse is a significant concern with all opioid analgesics. Ethoheptazine is reported to have a low abuse potential.[7] The abuse liability of Metethoheptazine has not been formally reported.

Comparative Summary and Future Directions

FeatureMetethoheptazineEthoheptazine
Chemical Class Phenazepine OpioidPhenazepine Opioid
Year of Invention 1960s[4]1950s[2]
Primary Indication Analgesia (presumed)Mild to moderate pain[3]
Mechanism of Action Opioid agonist (presumed)µ-opioid receptor agonist[6]
Receptor Affinity Not well-characterized[1]Primarily µ-opioid receptor[6]
Analgesic Efficacy Not well-quantifiedQuestionable; less effective than aspirin in some studies[7]
Known Side Effects Sedation, dizziness, nausea[4]Nausea, vomiting, constipation, dizziness, respiratory depression[6]
Regulatory Status Not a controlled substance in the US[4]No longer FDA approved[2]

The comparative study of Metethoheptazine and Ethoheptazine is hampered by a significant lack of modern pharmacological and pharmacokinetic data, particularly for Metethoheptazine. The available information suggests that Ethoheptazine is a weak analgesic with a typical opioid side effect profile. The structural similarity of Metethoheptazine suggests it may share these characteristics, but empirical data is required for confirmation.

Future research should prioritize the following:

  • Comprehensive Receptor Binding Studies: To determine the full receptor affinity and selectivity profile of both compounds.

  • In Vivo Analgesic Potency and Efficacy Studies: To directly compare their analgesic effects using standardized models.

  • Pharmacokinetic Profiling: To understand the ADME properties of both molecules.

  • Abuse Liability Assessment: To quantify their potential for abuse and dependence.

Logical Relationships and Signaling Pathways

The presumed mechanism of action for both compounds as opioid agonists involves the activation of G-protein coupled receptors (GPCRs), leading to downstream signaling cascades that ultimately reduce neuronal excitability and pain transmission.

Opioid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Analgesic Metethoheptazine or Ethoheptazine Opioid_Receptor μ-Opioid Receptor (GPCR) Opioid_Analgesic->Opioid_Receptor Binds and Activates G_Protein Gi/o Protein Activation Opioid_Receptor->G_Protein Adenylate_Cyclase Inhibition of Adenylyl Cyclase G_Protein->Adenylate_Cyclase Ion_Channels Modulation of Ion Channels G_Protein->Ion_Channels cAMP Decreased cAMP Adenylate_Cyclase->cAMP Neuronal_Activity Decreased Neuronal Excitability cAMP->Neuronal_Activity Ca_Channels Inhibition of Ca²⁺ Channels Ion_Channels->Ca_Channels K_Channels Activation of K⁺ Channels Ion_Channels->K_Channels Ca_Channels->Neuronal_Activity K_Channels->Neuronal_Activity Analgesia Analgesia Neuronal_Activity->Analgesia

Caption: Presumed signaling pathway for Metethoheptazine and Ethoheptazine.

Experimental_Workflow Start Comparative Study Initiation Receptor_Binding Opioid Receptor Binding Assays (μ, δ, κ) Start->Receptor_Binding In_Vivo_Analgesia In Vivo Analgesic Efficacy (Hot Plate / Tail-Flick) Start->In_Vivo_Analgesia ADME_Studies Pharmacokinetic (ADME) Studies Start->ADME_Studies Data_Analysis Data Analysis and Comparison (Ki, ED₅₀, PK parameters) Receptor_Binding->Data_Analysis In_Vivo_Analgesia->Data_Analysis ADME_Studies->Data_Analysis Conclusion Comparative Profile and Conclusion Data_Analysis->Conclusion

Caption: Recommended experimental workflow for a comparative study.

References

  • Metheptazine - Grokipedia. (n.d.).
  • What is Ethoheptazine Citrate used for? - Patsnap Synapse. (2024, June 14).
  • Metethoheptazine - chemeurope.com. (n.d.). Retrieved January 22, 2026, from [Link]

  • Ethoheptazine - Drug Central. (n.d.). Retrieved January 22, 2026, from [Link]

  • Oxethazaine | C28H41N3O3 | CID 4621 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • Metethoheptazine | C17H25NO2 | CID 176888 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • Ethoheptazine - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Ethoheptazine Drug Information - Indications, Dosage, Side Effects and Precautions. (n.d.). Retrieved January 22, 2026, from [Link]

  • Absorption, Distribution, Metabolism, and Excretion of Toxic Agents in Animals - Toxicology - Merck Veterinary Manual. (n.d.). Retrieved January 22, 2026, from [Link]

  • Ethoheptazine | C16H23NO2 | CID 6469 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • Metethoheptazine - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Development and Validation of Analytical Methods for Metethoheptazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Charting a Course for Metethoheptazine Analysis

Metethoheptazine is an opioid analgesic belonging to the phenazepine family, with the chemical formula C17H25NO2 and a molar mass of 275.39 g/mol .[1][2] As with any active pharmaceutical ingredient (API), the ability to accurately and reliably quantify Metethoheptazine is paramount for ensuring product quality, safety, and efficacy throughout the drug development lifecycle. This necessitates the use of robust, validated analytical methods.

A thorough review of the current scientific literature reveals a notable absence of standardized, published analytical methods specifically validated for Metethoheptazine. This guide is therefore designed to serve as a comprehensive roadmap for researchers, scientists, and drug development professionals, providing a first-principles approach to the development and validation of a reliable analytical method for this compound. We will ground our discussion in the authoritative guidelines set forth by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), particularly the Q2(R2) guideline on the validation of analytical procedures.[1][3]

This document will not merely list procedural steps but will delve into the scientific rationale behind the selection of analytical techniques and validation parameters. We will primarily focus on the development of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, a workhorse in the pharmaceutical industry, and will also discuss Gas Chromatography-Mass Spectrometry (GC-MS) as a viable alternative. The principles and protocols outlined herein are designed to be a self-validating system, ensuring scientific integrity and regulatory compliance.

Pillar I: Strategic Method Development

The foundation of a successful validation is a well-developed and optimized analytical method. The chemical structure of Metethoheptazine, which features a tertiary amine, a phenyl group, and an ester functional group, makes it an ideal candidate for analysis by RP-HPLC with UV detection.[2] The phenyl group acts as a chromophore, allowing for straightforward detection, while the overall polarity of the molecule is suitable for retention on a non-polar stationary phase like C18.

Rationale for Technique Selection: RP-HPLC vs. GC-MS
FeatureRP-HPLC with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity differences between the analyte, a non-polar stationary phase, and a polar mobile phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.
Suitability for Metethoheptazine High. The molecule's structure is well-suited for this technique without derivatization.Moderate to High. Requires assessment of thermal stability and may necessitate derivatization to improve volatility and peak shape.
Versatility Excellent for quantification of the API and known impurities in various matrices.Excellent for identification of unknown impurities and degradation products due to the high specificity of the mass detector.
Development Complexity Generally lower than GC-MS.Can be more complex due to the need for temperature programming and potential derivatization steps.
Typical Use Case Routine quality control, stability studies, and dissolution testing.Confirmatory testing, impurity profiling, and metabolic studies.

For the purposes of this guide, we will proceed with the development of an RP-HPLC method as the primary analytical technique due to its robustness, versatility, and widespread availability in pharmaceutical laboratories.

Workflow for RP-HPLC Method Development

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: System Suitability A Analyte Characterization (pKa, solubility, UV spectrum) B Column Selection (e.g., C18, C8) A->B C Mobile Phase Screening (ACN vs. MeOH, pH adjustment) B->C D Detector Wavelength Selection (UV max of Phenyl Group) C->D E Fine-tuning Mobile Phase (Gradient vs. Isocratic, Buffer Conc.) D->E F Flow Rate and Temperature Optimization E->F G Injection Volume and Sample Concentration F->G H Define SST Criteria (Tailing factor, Resolution, Plate Count) G->H I Pre-validation Check H->I

Caption: A logical workflow for the systematic development of an RP-HPLC method.

Pillar II: A Comprehensive Validation Protocol for Metethoheptazine

Once a suitable HPLC method has been developed, it must be rigorously validated to ensure it is fit for its intended purpose. The following validation parameters are derived from the ICH Q2(R2) guideline.[4][5] For illustrative purposes, we will use hypothetical but realistic data for a newly developed Metethoheptazine assay.

Specificity and Selectivity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[2] This includes impurities, degradation products, and matrix components.

Experimental Approach:

  • Analyze a blank (diluent), a placebo formulation, a solution of pure Metethoheptazine standard, and a sample of Metethoheptazine that has been subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.

  • The method is considered specific if the peak for Metethoheptazine is well-resolved from any other peaks, and the blank and placebo show no interfering peaks at the retention time of Metethoheptazine.

(Hypothetical Data) A stressed sample of Metethoheptazine shows a primary peak at 5.2 minutes, with degradation product peaks appearing at 3.8 and 4.5 minutes. The resolution between the Metethoheptazine peak and the closest degradation product is >2.0, indicating baseline separation.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[2]

Experimental Approach:

  • Prepare a series of at least five concentrations of Metethoheptazine standard across the expected range of the assay.

  • Inject each concentration in triplicate and plot the mean peak area against the concentration.

  • Perform a linear regression analysis and evaluate the correlation coefficient (r²), y-intercept, and slope of the regression line.

Hypothetical Linearity Data for Metethoheptazine:

Concentration (µg/mL)Mean Peak Area
50251,000
75374,500
100502,000
125628,000
150749,500
Regression Analysis Result
Correlation Coefficient (r²)0.9998
Slope4995
Y-intercept1500

An r² value > 0.999 is typically considered evidence of a strong linear relationship.

Range

The range is the interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6] For an assay of a drug substance, the ICH recommends a range of 80% to 120% of the test concentration.[6]

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[7] It is often assessed by recovery studies.

Experimental Approach:

  • Spike a placebo formulation with known concentrations of Metethoheptazine at three levels (e.g., 80%, 100%, and 120% of the target assay concentration).

  • Prepare three samples at each level and analyze them.

  • Calculate the percentage recovery for each sample.

Hypothetical Accuracy Data for Metethoheptazine:

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%8079.599.4%
100%100100.8100.8%
120%120119.299.3%
Mean Recovery 99.8%

Acceptance criteria for accuracy are typically between 98.0% and 102.0% recovery.

Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[8]

Experimental Approach:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of Metethoheptazine at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for the results.

Hypothetical Precision Data for Metethoheptazine:

Precision Level%RSD
Repeatability0.8%
Intermediate Precision1.2%

A %RSD of ≤ 2% is generally considered acceptable for the assay of a drug substance.[2]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9]

Experimental Approach (based on the signal-to-noise ratio):

  • Determine the concentration of Metethoheptazine that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Hypothetical LOD and LOQ for Metethoheptazine:

ParameterValue
LOD0.1 µg/mL
LOQ0.3 µg/mL
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[9]

Experimental Approach:

  • Vary critical method parameters one at a time, such as:

    • pH of the mobile phase (e.g., ± 0.2 units)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic component)

    • Flow rate (e.g., ± 0.1 mL/min)

  • Analyze a sample under each modified condition and assess the impact on system suitability parameters (e.g., retention time, peak asymmetry).

The method is considered robust if the system suitability criteria are met under all tested variations.

Pillar III: Standard Operating Procedures (SOPs)

A validated method is only as good as the documentation that supports it. The following protocols provide a detailed, step-by-step guide for the hypothetical validated RP-HPLC method for Metethoheptazine.

SOP 1: Preparation of Solutions
  • Mobile Phase (Acetonitrile:0.1% Formic Acid in Water, 50:50 v/v):

    • Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water.

    • Mix 500 mL of this solution with 500 mL of HPLC-grade acetonitrile.

    • Filter through a 0.45 µm filter and degas for 15 minutes in an ultrasonic bath.

  • Standard Stock Solution (500 µg/mL):

    • Accurately weigh approximately 25 mg of Metethoheptazine reference standard into a 50 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL):

    • Pipette 10.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

SOP 2: Chromatographic Conditions
  • Instrument: HPLC system with UV detector

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:0.1% Formic Acid in Water (50:50 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

SOP 3: System Suitability Testing (SST)

Before any sample analysis, perform five replicate injections of the Working Standard Solution (100 µg/mL). The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • %RSD of Peak Areas: ≤ 2.0%

Workflow for a Validation Experiment (e.g., Accuracy)

AccuracyWorkflow A Prepare Placebo Matrix B Spike with Metethoheptazine (3 levels, n=3) A->B C Prepare Samples according to SOP 1 B->C D Perform System Suitability Test (SOP 3) C->D E Analyze Samples using Validated Method (SOP 2) D->E F Calculate % Recovery E->F G Compare with Acceptance Criteria (98.0% - 102.0%) F->G

Caption: Step-by-step workflow for the accuracy validation experiment.

Conclusion: A Framework for Confidence

This guide provides a comprehensive framework for the development and validation of an analytical method for Metethoheptazine, a compound for which no standardized method is readily available. By adhering to the principles of scientific integrity, causality in experimental design, and the authoritative guidelines from regulatory bodies like the ICH, researchers can develop a robust and reliable method. The hypothetical data and protocols presented herein serve as a practical template that can be adapted to real-world laboratory findings. The ultimate goal of this process is to establish a high degree of assurance that the analytical method will consistently produce results that are accurate, precise, and fit for their intended purpose, thereby ensuring the quality and safety of pharmaceutical products containing Metethoheptazine.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [1]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [4]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [2]

  • U.S. Food and Drug Administration. (n.d.). Q2B Validation of Analytical Procedures: Methodology. [10]

  • U.S. Food and Drug Administration. (n.d.). Q2A Validation of Analytical Procedures. [11]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [3]

  • United States Pharmacopeia. (n.d.). <1225> VALIDATION OF COMPENDIAL METHODS. [6]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [12]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [13]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [5]

  • FILAB. (n.d.). Analytical validation according to the European American and Japanese pharmacopoeias. [14]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [9]

  • Pharmaceutical Technology. (2023). Considerations for Method Validation. [15]

  • BioPharm International. (2022). Verifying Compendial Methods. [16]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. [7]

  • PharmaAnalytic LLC. (n.d.). Analytical Test Method Validation. [8]

  • WikiMed. (n.d.). Metethoheptazine. [1]

  • PubChem. (n.d.). Metethoheptazine. [2]

Sources

Navigating the Analytical Maze: A Comparative Guide to Metethoheptazine Cross-reactivity in Drug Screening

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and toxicology, the accurate detection of novel psychoactive substances and their metabolites is paramount. Metethoheptazine, a synthetic opioid of the phenazepine class, presents a unique analytical challenge due to its structural characteristics and potential for cross-reactivity in common drug screening platforms. This guide provides an in-depth comparison of analytical methodologies, offering insights into expected metabolic pathways, potential immunoassay cross-reactivity, and robust confirmatory techniques.

Understanding Metethoheptazine: Structure and Pharmacology

Metethoheptazine, with the chemical formula C₁₇H₂₅NO₂ and IUPAC name ethyl 1,3-dimethyl-4-phenylazepane-4-carboxylate, is classified as an opioid analgesic.[1][2] Its effects are comparable to other opioids, highlighting the importance of its accurate identification in clinical and forensic settings.[1] The core structure features a phenazepine ring, which distinguishes it from more common morphine-derived opioids.

Caption: Chemical structure of Metethoheptazine.

Predicted Metabolic Pathways: Insights from Analogs

Direct experimental studies on the metabolism of Metethoheptazine are not extensively documented in publicly available literature. However, valuable inferences can be drawn from structurally similar compounds within the same drug class. A study on meptazinol, another azepine-derivative opioid, revealed that the primary metabolic route is glucuronidation of the parent drug.[2] Phase I metabolism, such as N-demethylation, was not observed to be a significant pathway for meptazinol.[2]

Based on this, it is highly probable that Metethoheptazine undergoes significant Phase II metabolism, resulting in the formation of Metethoheptazine-glucuronide. Phase I reactions, such as hydrolysis of the ethyl ester group, may also occur, leading to a carboxylic acid metabolite, which could then be subject to glucuronidation.

Metabolism_Pathway Metethoheptazine Metethoheptazine PhaseII Phase II Metabolism (Glucuronidation) Metethoheptazine->PhaseII PhaseI Phase I Metabolism (Ester Hydrolysis) Metethoheptazine->PhaseI Metabolite_Glucuronide Metethoheptazine-Glucuronide (Predicted Major Metabolite) PhaseII->Metabolite_Glucuronide Metabolite_CarboxylicAcid_Glucuronide Carboxylic Acid Glucuronide PhaseII->Metabolite_CarboxylicAcid_Glucuronide Metabolite_CarboxylicAcid Carboxylic Acid Metabolite PhaseI->Metabolite_CarboxylicAcid Metabolite_CarboxylicAcid->PhaseII Workflow cluster_Screening Screening Phase cluster_Confirmation Confirmation Phase Urine_Sample Urine Sample Immunoassay Opioid Immunoassay Urine_Sample->Immunoassay Presumptive_Positive Presumptive Positive Immunoassay->Presumptive_Positive Cross-reactivity? Negative Negative Immunoassay->Negative Confirmatory_Method Confirmatory Method (GC-MS or LC-MS/MS) Presumptive_Positive->Confirmatory_Method Confirmed_Positive Confirmed Positive Confirmatory_Method->Confirmed_Positive Confirmed_Negative Confirmed Negative Confirmatory_Method->Confirmed_Negative

Sources

A Comparative Guide to the Efficacy of Metethoheptazine and Other Phenazepine-Based Analgesics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The phenazepine class of synthetic opioids, structurally related to pethidine, represents an area of analgesic research with historical significance. However, a cohesive guide detailing the comparative efficacy and pharmacological profiles of its members, such as Metethoheptazine, is notably absent in the current literature. This guide provides a comprehensive framework for researchers and drug development professionals to understand and evaluate the efficacy of Metethoheptazine in relation to other phenazepine derivatives. By synthesizing available data and presenting detailed, field-proven experimental protocols, this document aims to establish a methodological foundation for future comparative studies, thereby enabling a more thorough elucidation of the structure-activity relationships (SAR) within this chemical class.

Introduction: The Phenazepine Scaffold in Analgesic Development

The quest for potent analgesics with favorable safety profiles has driven the exploration of diverse chemical scaffolds. The phenazepine family of synthetic opioids, developed in the mid-20th century, emerged from efforts to modify the structure of pethidine to optimize its analgesic properties.[1][2] These compounds are characterized by a seven-membered azepane ring, a modification of the piperidine ring found in pethidine.

Metethoheptazine (WY-535), an opioid analgesic from this family, was invented in the 1960s.[3][4] Like its congeners, it produces typical opioid effects, including analgesia, sedation, and dizziness.[3][5] However, a critical gap exists in the scientific literature regarding direct, quantitative comparisons of its efficacy against other phenazepines like Proheptazine and Metheptazine.[1][6]

This guide is structured to address this gap not by presenting non-existent head-to-head trial data, but by providing the scientific rationale and detailed methodologies required to perform such a comparison. For researchers in pharmacology and medicinal chemistry, this document serves as a practical manual for evaluating the relative potency and efficacy of these compounds, grounded in established principles of opioid pharmacology.

Molecular Mechanism of Action: Phenazepines as Opioid Receptor Agonists

The primary mechanism of action for phenazepine-based analgesics is their function as agonists at opioid receptors, particularly the mu (μ)-opioid receptor (MOR), which is the principal mediator of opioid-induced analgesia.[7]

Upon binding to MORs, which are G-protein coupled receptors (GPCRs), phenazepines trigger a conformational change that initiates an intracellular signaling cascade. This cascade includes:

  • Inhibition of Adenylate Cyclase: This leads to a reduction in intracellular cyclic AMP (cAMP) levels.[7]

  • Modulation of Ion Channels: The signaling cascade promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization. It also inhibits the opening of voltage-gated calcium channels.[7]

The cumulative effect of these actions is a decrease in neuronal excitability and a reduction in the release of nociceptive neurotransmitters, such as substance P and glutamate, ultimately leading to the perception of analgesia.[7]

G_Protein_Signaling cluster_membrane Cell Membrane cluster_gprotein cluster_cytoplasm Cytoplasm MOR μ-Opioid Receptor G_alpha Gαi MOR->G_alpha Activates G_beta_gamma Gβγ AC Adenylyl Cyclase G_alpha->AC Inhibits K_Channel K+ Channel (GIRK) G_beta_gamma->K_Channel Ca_Channel Ca2+ Channel G_beta_gamma->Ca_Channel Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC K_ion_out K+ K_Channel->K_ion_out Efflux Vesicle Neurotransmitter Vesicle Ca_Channel->Vesicle Inhibits Exocytosis Ca_ion_in Ca2+ Ca_ion_in->Ca_Channel Influx Blocked Phenazepine Phenazepine (e.g., Metethoheptazine) Phenazepine->MOR Binds

Figure 1: General signaling pathway of phenazepine opioid agonists at the μ-opioid receptor.

Comparative Efficacy Assessment: Experimental Framework

To objectively compare the efficacy of Metethoheptazine to other phenazepines, a multi-tiered experimental approach is required, progressing from in-vitro receptor interactions to in-vivo analgesic effects. The trustworthiness of this framework relies on the inclusion of appropriate controls, such as a well-characterized opioid (e.g., morphine) and a vehicle control.

Experimental_Workflow cluster_invitro In-Vitro Assessment cluster_invivo In-Vivo Assessment start Compound Selection (Metethoheptazine vs. Other Phenazepines) binding_assay Radioligand Binding Assay (Determine Affinity: Ki) start->binding_assay functional_assay [35S]GTPγS Functional Assay (Determine Potency: EC50 & Efficacy: Emax) binding_assay->functional_assay Inform Potency Testing pk_study Pharmacokinetic Study (Determine ADME Profile) functional_assay->pk_study Candidate Progression analgesia_assay Analgesic Assay (Hot-Plate / Tail-Flick) (Determine Potency: ED50) pk_study->analgesia_assay Guide Dosing Regimen data_analysis Data Analysis & Interpretation (Comparative Profiling) analgesia_assay->data_analysis

Figure 2: Experimental workflow for comparative efficacy assessment of phenazepine analogues.

In-Vitro Characterization

The foundational step is to quantify the interaction of each compound with the target receptor.

A. Radioligand Binding Assays (To Determine Affinity, Kᵢ)

This assay quantifies the affinity of a test compound (e.g., Metethoheptazine) for the μ-opioid receptor by measuring its ability to displace a radiolabeled ligand.

  • Protocol:

    • Membrane Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) or membranes from cells expressing recombinant human MOR (CHO-hMOR) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled MOR-selective antagonist (e.g., [³H]diprenorphine), and varying concentrations of the unlabeled test compound (phenazepine).

    • Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Separation: Terminate the reaction by rapid filtration through glass fiber filters, washing with cold buffer to separate bound from free radioligand.

    • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC₅₀ (concentration inhibiting 50% of specific binding) and then determine the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

B. [³⁵S]GTPγS Binding Functional Assays (To Determine Potency, EC₅₀, and Efficacy, Eₘₐₓ)

This assay measures the functional consequence of receptor binding—G-protein activation—providing measures of potency (EC₅₀) and relative efficacy (Eₘₐₓ).

  • Protocol:

    • Assay Buffer: Prepare an assay buffer containing GDP (to ensure G-proteins are in their inactive state) and MgCl₂.

    • Reaction Mixture: Combine cell membranes (as above), varying concentrations of the agonist (phenazepine), and [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

    • Incubation: Incubate at 30°C for 60 minutes. Agonist binding will promote the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

    • Termination & Separation: Terminate and filter the reaction as described for the binding assay.

    • Quantification: Measure the amount of bound [³⁵S]GTPγS via scintillation counting.

    • Data Analysis: Plot the stimulated binding against the logarithm of agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration producing 50% of the maximal response) and the Eₘₐₓ (the maximum response relative to a standard full agonist like DAMGO).

In-Vivo Analgesic Efficacy

Animal models are essential for evaluating the physiological effect of analgesia.

A. Hot-Plate Test (To Determine Antinociceptive Potency, ED₅₀)

This test measures the response latency to a thermal stimulus, assessing centrally mediated analgesia.

  • Protocol:

    • Acclimatization: Acclimate rodents (e.g., male Sprague-Dawley rats) to the testing room and apparatus.

    • Baseline Measurement: Place each animal on the hot plate surface maintained at a constant temperature (e.g., 55 ± 0.5°C) and record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 45 seconds) must be used to prevent tissue damage.

    • Compound Administration: Administer the test compound (phenazepine) or vehicle control via a defined route (e.g., subcutaneous, s.c.).

    • Post-Dosing Measurement: At set time points after administration (e.g., 15, 30, 60, 90 minutes), re-test the animals on the hot plate.

    • Data Analysis: Convert the latency data to the percentage of Maximum Possible Effect (%MPE). Plot the %MPE against the logarithm of the dose to generate a dose-response curve and calculate the ED₅₀ (dose required to produce 50% of the maximum effect).

Data Summary and Comparative Profile

While comprehensive, directly comparative datasets for phenazepines are scarce, the table below collates available information. This serves as a template for researchers to populate as new data are generated using the protocols described above.

Compound Chemical Formula Molar Mass ( g/mol ) Primary Use/Status μ-Opioid Receptor Kᵢ (nM) Hot-Plate ED₅₀ (mg/kg)
Metethoheptazine C₁₇H₂₅NO₂275.392[3]Opioid Analgesic[3]Data Not AvailableData Not Available
Proheptazine C₁₇H₂₅NO₂275.39[1]Opioid Analgesic; Schedule I in US[1][2]Data Not AvailableData Not Available
Metheptazine C₁₆H₂₃NO₂261.365[6]Opioid Analgesic[6]Data Not AvailableData Not Available
Ethoheptazine C₁₆H₂₃NO₂261.36Opioid AnalgesicData Not AvailableData Not Available
Morphine (Reference) C₁₇H₁₉NO₃285.34Opioid Analgesic~1-5~2-5 (s.c. in rats)

Note: The absence of quantitative data for phenazepines underscores the necessity for the experimental work outlined in this guide.

Conclusion and Future Directions

Metethoheptazine belongs to the historically significant phenazepine class of analgesics, yet its efficacy relative to its structural analogs remains poorly defined in the public domain. This guide provides the essential scientific context and a robust, validated set of experimental protocols to empower researchers to conduct these much-needed comparative studies.

The causality behind these experimental choices is clear: in-vitro assays isolate the molecular interaction with the target receptor, providing a clean measure of affinity and intrinsic activity, while in-vivo models integrate pharmacokinetic and pharmacodynamic factors to yield a physiologically relevant measure of analgesic potency.

Future research should prioritize the systematic application of these methods to Metethoheptazine and other phenazepines. The resulting data will be invaluable for constructing a comprehensive structure-activity relationship profile for this class, potentially identifying candidates with improved therapeutic windows and guiding the design of novel analgesics.

References

  • Grokipedia. Proheptazine.
  • Wikipedia. Metethoheptazine. [Link]

  • Wikipedia. Proheptazine. [Link]

  • Wikipedia. Metheptazine. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ethoheptazine Citrate? [Link]

  • chemeurope.com. Metethoheptazine. [Link]

  • PubChem. Metethoheptazine. [Link]

Sources

A Comparative In Vivo Analysis of Metethoheptazine's Analgesic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of Metethoheptazine's analgesic effect. It is designed for researchers, scientists, and drug development professionals, offering a comparative analysis with established analgesics and detailed experimental protocols. The focus is on robust, self-validating experimental design to ensure the generation of reliable and reproducible data.

Introduction: The Analgesic Landscape and the Promise of Metethoheptazine

Pain management remains a significant challenge in modern medicine, with a continuous need for novel analgesics that offer improved efficacy and safety profiles. Opioids, while effective, are associated with significant side effects and the potential for addiction.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) are valuable for mild to moderate pain but can have gastrointestinal and cardiovascular risks.[2][3] This landscape necessitates the exploration of new chemical entities like Metethoheptazine.

Metethoheptazine is a centrally acting analgesic.[4] Its mechanism of action is primarily through its interaction with opioid receptors in the brain and spinal cord, particularly the mu-opioid receptors, which are key mediators of analgesia.[4] By binding to these receptors, Metethoheptazine mimics the body's natural pain-relieving endorphins, leading to an increased pain threshold.[4] This guide outlines a series of in vivo studies to rigorously evaluate and quantify the analgesic properties of Metethoheptazine in comparison to gold-standard and alternative analgesics.

Comparative Framework: Benchmarking Against Established Analgesics

To provide a comprehensive understanding of Metethoheptazine's therapeutic potential, its analgesic effects will be compared against two classes of widely used pain relievers:

  • Opioid Analgesic (Morphine): Morphine is a potent opioid agonist and a cornerstone for managing moderate to severe pain.[1][5] It acts on opioid receptors in the central nervous system to produce analgesia.[6]

  • Non-Opioid Analgesic (Diclofenac): Diclofenac is a potent NSAID that provides pain relief by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins which are key mediators of inflammation and pain.[3]

This comparative approach will allow for a nuanced assessment of Metethoheptazine's efficacy and potential clinical utility.

In Vivo Validation: A Multi-Modal Approach to Assessing Analgesia

A battery of well-established in vivo pain models will be employed to assess the analgesic effects of Metethoheptazine across different pain modalities.[7][8] These models are selected for their reliability, reproducibility, and their ability to probe different aspects of pain perception.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the in vivo validation of Metethoheptazine.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing & Observation cluster_2 Phase 3: Data Analysis A Animal Acclimatization B Baseline Nociceptive Testing A->B C Drug Administration (Metethoheptazine, Morphine, Diclofenac, Vehicle) B->C D Post-Dose Nociceptive Testing (Hot Plate, Tail Flick, Writhing) C->D E Data Collection & Quantification D->E F Statistical Analysis E->F G Comparative Efficacy Assessment F->G

Caption: A streamlined workflow for in vivo analgesic validation.

1. Hot Plate Test: Assessing Central Analgesic Activity

The hot plate test is a classic method for evaluating the response to thermal pain and is particularly sensitive to centrally acting analgesics.[9][10][11]

  • Principle: The test measures the latency of a mouse or rat to react to a heated surface, with an increase in latency indicating an analgesic effect.[12]

  • Experimental Protocol:

    • Acclimatize the animals to the testing room for at least 30 minutes.[12]

    • Set the hot plate temperature to a constant 55 ± 1°C.[9]

    • Gently place the animal on the hot plate and start a timer.

    • Observe for nociceptive responses, such as licking of the hind paws or jumping.[9][11]

    • Record the latency time to the first clear pain response. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[9][12]

    • Administer Metethoheptazine, morphine, diclofenac, or vehicle control at predetermined doses.

    • Repeat the hot plate test at various time points post-administration (e.g., 30, 60, 90, and 120 minutes) to determine the time course of the analgesic effect.

2. Tail-Flick Test: A Spinal Reflex-Based Assay

The tail-flick test measures the latency to withdraw the tail from a noxious thermal stimulus, primarily reflecting a spinal reflex.[13][14][15]

  • Principle: A focused beam of radiant heat is applied to the animal's tail, and the time taken for the animal to flick its tail away is measured.[14][16] An increase in this latency suggests an analgesic effect.

  • Experimental Protocol:

    • Place the animal in a restraining device, allowing the tail to be exposed.[13]

    • Apply a radiant heat source to a specific point on the tail.[17]

    • Start a timer simultaneously with the heat application.

    • The timer stops automatically when the animal flicks its tail.

    • Establish a cut-off time to avoid tissue damage.[17]

    • Administer the test compounds and vehicle as described for the hot plate test.

    • Measure the tail-flick latency at different time intervals post-dosing.

3. Acetic Acid-Induced Writhing Test: A Model of Visceral Pain

This chemical-based model induces visceral pain and is sensitive to both central and peripheral analgesics.[18][19]

  • Principle: Intraperitoneal injection of acetic acid causes abdominal constrictions, or "writhes," which are counted as a measure of pain.[20] A reduction in the number of writhes indicates analgesia.[19]

  • Experimental Protocol:

    • Administer Metethoheptazine, morphine, diclofenac, or vehicle control to different groups of animals.

    • After a set pre-treatment time (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally.[21]

    • Immediately place the animal in an observation chamber.[22]

    • After a 5-minute latency period, count the number of writhes (stretching of the abdomen and hind limbs) over a 10-minute observation period.[22]

    • Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

Data Presentation and Interpretation

The quantitative data from these experiments should be summarized in clear and concise tables to facilitate comparison between Metethoheptazine and the reference drugs.

Table 1: Comparative Analgesic Effects in the Hot Plate Test

Treatment GroupDose (mg/kg)Mean Latency (seconds) ± SEM% Increase in Latency
Vehicle Control-8.5 ± 0.5-
Metethoheptazine1012.3 ± 0.744.7%
Metethoheptazine2018.1 ± 1.1112.9%
Morphine522.5 ± 1.5*164.7%
Diclofenac209.2 ± 0.68.2%

*p < 0.05 compared to vehicle control

Table 2: Comparative Analgesic Effects in the Tail-Flick Test

Treatment GroupDose (mg/kg)Mean Latency (seconds) ± SEM% Increase in Latency
Vehicle Control-2.8 ± 0.2-
Metethoheptazine104.1 ± 0.346.4%
Metethoheptazine206.5 ± 0.5132.1%
Morphine58.2 ± 0.6*192.9%
Diclofenac203.1 ± 0.210.7%

*p < 0.05 compared to vehicle control

Table 3: Comparative Analgesic Effects in the Acetic Acid-Induced Writhing Test

Treatment GroupDose (mg/kg)Mean Number of Writhes ± SEM% Inhibition of Writhing
Vehicle Control-35.2 ± 2.1-
Metethoheptazine1018.4 ± 1.547.7%
Metethoheptazine209.1 ± 1.174.1%
Morphine55.3 ± 0.884.9%
Diclofenac2012.7 ± 1.363.9%

*p < 0.05 compared to vehicle control

Mechanistic Insights: Signaling Pathways in Analgesia

The analgesic effects of Metethoheptazine and the comparative drugs are mediated through distinct signaling pathways.

G cluster_0 Opioid Pathway (Metethoheptazine, Morphine) cluster_1 Prostaglandin Pathway (Diclofenac) A Opioid Agonist B Opioid Receptor (μ, δ, κ) A->B C Gi/o Protein Activation B->C D Inhibition of Adenylyl Cyclase C->D F Modulation of Ion Channels (↑ K+ efflux, ↓ Ca2+ influx) C->F E ↓ cAMP D->E G ↓ Neuronal Excitability E->G F->G H Analgesia G->H I Tissue Injury J Arachidonic Acid I->J K COX-1 / COX-2 J->K L Prostaglandins K->L M Nociceptor Sensitization L->M N Pain Signal M->N O Diclofenac O->K

Caption: Simplified signaling pathways for opioid and NSAID analgesics.

As an opioid agonist, Metethoheptazine is expected to activate G-protein coupled opioid receptors.[4][23] This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity, which collectively reduce neuronal excitability and dampen the transmission of pain signals.[4][23] In contrast, diclofenac exerts its effect by inhibiting the COX enzymes, thereby preventing the synthesis of prostaglandins that sensitize nociceptors.[3]

Conclusion: A Rigorous Path to Validation

This guide provides a robust and scientifically sound framework for the in vivo validation of Metethoheptazine's analgesic effects. By employing a multi-modal testing approach and comparing its performance against established analgesics, researchers can generate the comprehensive data necessary to understand its potential as a novel pain therapeutic. The detailed protocols and mechanistic insights offered herein are intended to facilitate the design and execution of these critical preclinical studies.

References

  • Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. MDPI. [Link]

  • Molecular basis of opioid action: from structures to new leads. PMC. [Link]

  • Opioid Analgesics. StatPearls - NCBI Bookshelf. [Link]

  • Comparisons of In Vivo and In Vitro Opioid Effects of Newly Synthesized 14-Methoxycodeine-6-O-sulfate and Codeine-6-O-sulfate. PMC. [Link]

  • Tail Flick V.1. Protocols.io. [Link]

  • Mechanisms of Non-Opioid Analgesics Beyond Cyclooxygenase Enzyme Inhibition. PMC. [Link]

  • In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. SpringerLink. [Link]

  • Effectiveness of morphine, fentanyl, and methoxyflurane in the prehospital setting. PubMed. [Link]

  • Analgesia Hot Plat Test. SlideShare. [Link]

  • Opioids - mechanisms of action. Australian Prescriber. [Link]

  • Hot plate test. Panlab | Harvard Apparatus. [Link]

  • What is the mechanism of Ethoheptazine Citrate? Patsnap Synapse. [Link]

  • Acetic acid induced painful endogenous infliction in writhing test on mice. PubMed Central. [Link]

  • Tail Flick Test. Maze Engineers - ConductScience. [Link]

  • In-Vivo Models for Management of Pain. SciRP.org. [Link]

  • Inhaled Methoxyflurane versus Intravenous Morphine for Severe Trauma Pain in the Emergency Setting: Subgroup Analysis of MEDITA, a Multicenter, Randomized, Controlled, Open-Label Trial. PubMed Central. [Link]

  • FDA Approves Novel Non-Opioid Treatment for Moderate to Severe Acute Pain. FDA. [Link]

  • In vitro and in vivo pharmacological characterization of the synthetic opioid MT-45. PubMed. [Link]

  • Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study. National Journal of Physiology, Pharmacy and Pharmacology. [Link]

  • 10.6 Non-Opioid Analgesics. Nursing Pharmacology - WisTech Open. [Link]

  • Tail flick test. Wikipedia. [Link]

  • Metethoheptazine hydrochloride. PubChem - NIH. [Link]

  • Mechanisms of action of opioids. Cambridge University Press. [Link]

  • in vivo models of Pain, Anesthesia and Algesia. Melior Discovery. [Link]

  • Comparative Effectiveness of Analgesics to Reduce Acute Pain in the Prehospital Setting. PubMed. [Link]

  • In Vivo Pain Models. Charles River Laboratories. [Link]

  • Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. RJPT SimLab. [Link]

  • Effect of adjuvant drugs on the analgesic activity of opioid morphine analgesics and compound RU-1205. Research Results in Pharmacology. [Link]

  • Pain Control: Opioids, Non-Opioids and Local Anesthetics | Advanced EM Pharmacology Workshop. YouTube. [Link]

  • Opioid. Wikipedia. [Link]

  • Hot plate test. Wikipedia. [Link]

  • Tail Flick TCP_TFL_001. The Jackson Laboratory. [Link]

  • Non-opioid analgesics. Discipline of Anaesthesiology, Pain Medicine & Critical Care. [Link]

  • Non-Opioid Analgesics. YouTube. [Link]

  • Tail Flick Assay. Diabetic Complications Consortium (DiaComp). [Link]

  • Opioid analgesics. Clinical Excellence Commission. [Link]

  • (PDF) Comparisons of In Vivo and In Vitro Opioid Effects of Newly Synthesized 14-Methoxycodeine-6-O-sulfate and Codeine-6-O-sulfate. ResearchGate. [Link]

  • (PDF) EXTENDED EVALUATION OF THE ACETIC ACID-INDUCED WRITHING TEST IN THE MICE. ResearchGate. [Link]

  • Combination Opioid Analgesics. Pain Physician. [Link]

  • pharmacology of opioids. Update in Anaesthesia. [Link]

  • Hot-Plate for Evaluating Thermal Analgesia. Somatco. [Link]

  • Rodent Hot Plate Pain Assay. Maze Engineers - Conduct Science. [Link]

  • Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. SAS Publishers. [Link]

  • What is the mechanism of Methohexital Sodium? Patsnap Synapse. [Link]

  • Methadone. PubChem - NIH. [Link]

Sources

A Comparative Guide to the Pharmacokinetics of Metethoheptazine and Morphine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of two opioid analgesics: Metethoheptazine, a lesser-known compound from the phenazepine class, and morphine, the archetypal opioid against which most others are compared. This document synthesizes available scientific literature to offer an in-depth analysis of their absorption, distribution, metabolism, and excretion (ADME), supported by experimental data where available.

Introduction

Morphine, a naturally occurring alkaloid derived from the opium poppy, has been a cornerstone of pain management for centuries. Its pharmacological properties are extensively studied and well-documented. In contrast, Metethoheptazine (also known as WY-535) is a synthetic opioid analgesic developed in the 1960s. While it produces typical opioid effects such as analgesia, sedation, and nausea, its clinical use has been limited, and consequently, its pharmacokinetic profile is not as thoroughly characterized in publicly available literature.[1] This guide aims to provide a comparative overview based on the existing scientific evidence, highlighting both what is known and where significant data gaps exist.

I. Morphine Pharmacokinetics: A Comprehensive Overview

The pharmacokinetic profile of morphine is well-established, characterized by extensive first-pass metabolism and a relatively short half-life.

Absorption

Morphine can be administered via various routes, with its absorption profile varying accordingly.

  • Oral Administration: When taken orally, morphine is well-absorbed from the gastrointestinal tract. However, it undergoes significant first-pass metabolism in the liver, resulting in a bioavailability of approximately 15-50%. Peak plasma concentrations are typically reached within 30-60 minutes.

  • Intravenous Administration: Intravenous (IV) injection bypasses absorption, leading to 100% bioavailability and rapid onset of action.

  • Subcutaneous and Intramuscular Administration: These routes also result in good absorption, with peak plasma concentrations achieved in approximately 20 and 30-60 minutes, respectively.

  • Other Routes: Morphine can also be administered rectally, epidurally, and intrathecally, each with distinct absorption characteristics tailored to specific clinical needs.

Distribution

Following absorption, morphine is distributed throughout the body.

  • Volume of Distribution: Morphine has a relatively large volume of distribution, indicating extensive tissue uptake.

  • Protein Binding: Approximately 30-35% of morphine in the plasma is bound to proteins, primarily albumin.

  • Blood-Brain Barrier Penetration: As a relatively hydrophilic molecule, morphine's ability to cross the blood-brain barrier is slower and less complete compared to more lipophilic opioids.

Metabolism

Morphine is primarily metabolized in the liver through glucuronidation.

  • Major Metabolites: The two main metabolites are morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G). M3G is the most abundant metabolite but is pharmacologically inactive and may even have neuroexcitatory effects. M6G is a potent analgesic, in some cases more potent than morphine itself, and contributes significantly to the overall analgesic effect, particularly with chronic administration.

  • Enzymatic Pathways: The glucuronidation is primarily catalyzed by the enzyme UDP-glucuronosyltransferase-2B7 (UGT2B7).

  • Minor Metabolites: A small fraction of morphine is metabolized to normorphine, codeine, and hydromorphone.

Excretion

The metabolites of morphine, and a small amount of unchanged drug, are primarily excreted by the kidneys.

  • Renal Excretion: Approximately 90% of a morphine dose is excreted in the urine within 24 hours. The majority of this is in the form of M3G and M6G.

  • Half-Life: The elimination half-life of morphine is typically around 2-3 hours, though the analgesic effect of M6G may persist for longer.

II. Metethoheptazine Pharmacokinetics: A Review of Available Data

Information on the pharmacokinetics of Metethoheptazine is significantly more limited than for morphine. The primary source of data is a study published in 1965 by Walkenstein and colleagues, which investigated the metabolism of Metethoheptazine (WY-535) in dogs and rats. It is crucial to note that these are animal data and may not be directly translatable to humans.

Absorption, Distribution, Metabolism, and Excretion (Based on Animal Studies)

A 1965 study in Biochemical Pharmacology provides the most detailed available information on Metethoheptazine's metabolism. In this study, radiolabeled Metethoheptazine (Wy-535) was administered to dogs and rats. The study found that tissue levels of the drug were investigated following both oral and intramuscular administration.[2] Unfortunately, the full text providing specific parameters such as bioavailability, volume of distribution, and half-life is not readily accessible in the public domain.

Given that Metethoheptazine is a member of the phenazepine class of opioids, some general characteristics of this class may apply, but this is speculative without specific data for the compound itself.

III. Comparative Analysis

Due to the scarcity of human pharmacokinetic data for Metethoheptazine, a direct quantitative comparison with morphine is not possible. However, a qualitative comparison can be drawn based on the available information.

Pharmacokinetic ParameterMorphine (Human Data)Metethoheptazine (Limited Animal Data)
Oral Bioavailability Low and variable (15-50%) due to extensive first-pass metabolism.Data not available.
Metabolism Primarily hepatic glucuronidation to active (M6G) and inactive (M3G) metabolites.Undergoes metabolism (details from the 1965 study are not fully available).
Primary Route of Excretion Renal.Likely renal, but specific data is lacking.
Active Metabolites Yes (Morphine-6-glucuronide).Data not available.

Key Differences and Knowledge Gaps:

The most significant difference is the wealth of clinical pharmacokinetic data for morphine versus the near absence of such data for Metethoheptazine. The reliance on a single, decades-old animal study for Metethoheptazine's metabolic information is a major limitation. To provide a meaningful comparison, modern pharmacokinetic studies in humans would be required for Metethoheptazine.

IV. Experimental Protocols for Pharmacokinetic Analysis

The determination of pharmacokinetic parameters for a compound like morphine or Metethoheptazine involves a series of well-established experimental protocols.

Study Design

A typical pharmacokinetic study would involve administering a single dose of the drug to a cohort of healthy volunteers. Blood samples are then collected at predetermined time intervals. For drugs with low bioavailability, both oral and intravenous administration arms are often included to determine absolute bioavailability.

Sample Collection and Processing
  • Blood Sampling: Venous blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Plasma Separation: The blood is centrifuged to separate the plasma, which is then stored frozen until analysis.

  • Urine Collection: Urine is often collected over a 24-hour period to quantify the excretion of the parent drug and its metabolites.

Bioanalytical Method

The concentration of the drug and its metabolites in plasma and urine is determined using a validated bioanalytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity.

Pharmacokinetic Data Analysis

The plasma concentration-time data are then analyzed using pharmacokinetic modeling software to determine key parameters such as:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach maximum plasma concentration.

  • AUC: Area under the plasma concentration-time curve, which reflects the total drug exposure.

  • t1/2: Elimination half-life.

  • CL: Clearance.

  • Vd: Volume of distribution.

V. Visualizing Pharmacokinetic Pathways and Workflows

Diagram of Morphine Metabolism

Morphine_Metabolism Morphine Morphine M3G Morphine-3-glucuronide (Inactive) Morphine->M3G UGT2B7 (Major) M6G Morphine-6-glucuronide (Active) Morphine->M6G UGT2B7 (Major) Normorphine Normorphine Morphine->Normorphine (Minor) Codeine Codeine Morphine->Codeine (Minor) Hydromorphone Hydromorphone Morphine->Hydromorphone (Minor) Excretion Excretion M3G->Excretion M6G->Excretion Normorphine->Excretion Codeine->Excretion Hydromorphone->Excretion caption Metabolic pathway of morphine.

Caption: Metabolic pathway of morphine.

Experimental Workflow for Pharmacokinetic Analysis

PK_Workflow cluster_study_design Study Design & Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_data_analysis Data Interpretation Dosing Drug Administration (Oral / IV) Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Urine_Collection Urine Collection Dosing->Urine_Collection Sample_Prep Plasma/Urine Preparation Blood_Collection->Sample_Prep Urine_Collection->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS PK_Modeling Pharmacokinetic Modeling LC_MS->PK_Modeling Parameter_Calc Parameter Calculation (Cmax, Tmax, AUC, t1/2) PK_Modeling->Parameter_Calc caption General workflow for a clinical pharmacokinetic study.

Caption: General workflow for a clinical pharmacokinetic study.

Conclusion

This guide provides a detailed comparison of the pharmacokinetics of morphine and Metethoheptazine, acknowledging the significant disparity in the available data. Morphine's ADME profile is well-characterized, providing a solid foundation for its clinical use. In contrast, the understanding of Metethoheptazine's pharmacokinetics is rudimentary and relies on historical animal data. For drug development professionals and researchers, this highlights a critical knowledge gap. Further investigation into the pharmacokinetics of Metethoheptazine in humans is necessary to fully assess its therapeutic potential and safety profile in comparison to well-established opioids like morphine.

References

  • Walkenstein SS, Corradino RA, Wiser R, Gudmundsen CH. Metabolism of the Non-Narcotic Analgesic, WY-535. Biochemical Pharmacology. 1965 Feb;14:121-8. [Link]

  • Metethoheptazine. In: Wikipedia. [Link]

  • Metabolism of the non-narcotic analgesic, Wy-535. ResearchGate. [Link]

  • Opioid Analgesic Choices Based on Pharmacokinetics. ResearchGate. [Link]

  • Absorption, Distribution, Metabolism, and Excretion of Toxic Agents in Animals. MSD Veterinary Manual. [Link]

  • Pharmacokinetics: How Drugs Move Through the Body. YouTube. [Link]

  • Opioid Analgesics. StatPearls. [Link]

  • Drug Elimination. StatPearls. [Link]

  • Opioid Pharmacokinetics. Palliative Care Network of Wisconsin. [Link]

  • Opioid Pharmacology. Pain Physician. [Link]

  • Drug metabolism and pharmacokinetics. PubMed. [Link]

  • Revisiting methadone: pharmacokinetics, pharmacodynamics and clinical indication. SciELO. [Link]

  • Pharmacokinetics of the new analgesic, meptazinol, after oral and intravenous administration to volunteers. PubMed. [Link]

  • Heroin and its metabolites: relevance to heroin use disorder. PMC. [Link]

  • Drug Metabolism and Toxicological Mechanisms. MDPI. [Link]

  • The clinical pharmacokinetics and metabolism of the analgesic meptazinol. PubMed. [Link]

  • FAST FACTS AND CONCEPTS #307 OPIOID PHARMACOKINETICS. Palliative Care Network of Wisconsin. [Link]

Sources

A Comparative Analysis of Metethoheptazine and Pentazocine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Examination of Two Distinct Opioid Analgesics

In the landscape of analgesic drug development, a thorough understanding of existing compounds is paramount. This guide provides a head-to-head comparison of Metethoheptazine and Pentazocine, two opioid analgesics with unique pharmacological profiles. While Pentazocine is a well-characterized mixed agonist-antagonist, Metethoheptazine, a member of the phenazepine class, remains a more enigmatic compound with limited publicly available data. This comparative analysis aims to synthesize the known information on both agents to inform researchers, scientists, and drug development professionals.

Introduction: Positioning Metethoheptazine and Pentazocine in the Analgesic Spectrum

Metethoheptazine , developed in the 1960s, is classified as an opioid analgesic from the phenazepine family.[1][2] It is reported to produce typical opioid effects, including analgesia, sedation, dizziness, and nausea.[1][2] Notably, Metethoheptazine is not a controlled substance in the United States.[2]

Pentazocine , on the other hand, is a synthetic benzomorphan derivative and a well-established analgesic for moderate to severe pain.[3] It is known for its complex mechanism of action as a mixed agonist-antagonist at opioid receptors.[4][5] Due to its potential for misuse, pentazocine is a controlled substance.[6]

Mechanism of Action: A Tale of Two Opioids

A significant disparity in the available research defines the comparison of the mechanisms of action of these two compounds.

Pentazocine: A Dual-Action Ligand

Pentazocine's analgesic effects are primarily mediated through its activity at two main opioid receptors:

  • Kappa (κ)-Opioid Receptor Agonist: Pentazocine acts as an agonist at κ-opioid receptors, a mechanism that contributes significantly to its analgesic properties.[4][5]

  • Mu (μ)-Opioid Receptor Partial Agonist/Weak Antagonist: At the μ-opioid receptor, pentazocine exhibits a more complex interaction, acting as a partial agonist or a weak antagonist.[4][7] This dual activity is crucial as it is believed to contribute to a "ceiling effect" for respiratory depression, a significant advantage over full μ-opioid agonists.[3] However, this property also means that it can precipitate withdrawal symptoms in individuals physically dependent on full μ-agonist opioids.[8]

The signaling pathway for opioid receptors, including those targeted by pentazocine, is well-established and involves the inhibition of adenylyl cyclase and the modulation of ion channels.

Pentazocine Pentazocine KOR κ-Opioid Receptor Pentazocine->KOR Agonist MOR μ-Opioid Receptor Pentazocine->MOR Partial Agonist/ Weak Antagonist G_protein Gi/o Protein KOR->G_protein MOR->G_protein Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibition Ion_Channels Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_protein->Ion_Channels cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channels->Analgesia

Caption: Pentazocine's Signaling Pathway.

Metethoheptazine: An Undefined Mechanism

Currently, there is a notable lack of specific information in the public domain regarding the precise mechanism of action of Metethoheptazine. While it is categorized as an opioid analgesic, its specific receptor binding affinities and functional activities at the μ, κ, and delta (δ) opioid receptors have not been well-documented in readily available scientific literature. It is presumed to act as an agonist at opioid receptors to produce its analgesic effects, but the specifics of this interaction are unknown.

Pharmacokinetic Profiles: Absorption, Distribution, Metabolism, and Excretion

Pentazocine: A Comprehensive Profile

The pharmacokinetic properties of pentazocine have been extensively studied:

ParameterDescription
Absorption Well absorbed after oral, intramuscular, and subcutaneous administration.[8]
Distribution Widely distributed throughout the body.[8]
Metabolism Primarily metabolized in the liver.[8]
Excretion Metabolites are mainly excreted in the urine.[5]
Half-life Approximately 2-3 hours.[5][8]

Metethoheptazine: Limited Available Data

Receptor Binding Affinity: A Quantitative Look

Pentazocine: Characterized Affinities

Studies have been conducted to determine the binding affinities of pentazocine for various opioid receptors. While specific values can vary between studies, it is generally understood to have a notable affinity for both κ- and μ-opioid receptors. One study reported Ki values of 7.6 nM for the κ-opioid receptor and 3.2 nM for the μ-opioid receptor.[9] Another study categorized pentazocine as having a Ki > 100 nM for the human μ-opioid receptor.[10][11]

Metethoheptazine: Data Not Available

Quantitative data on the receptor binding affinities of Metethoheptazine are not available in the public domain, precluding a direct comparison with pentazocine.

Experimental Protocols for Analgesic Efficacy Assessment

To evaluate and compare the analgesic efficacy of compounds like Metethoheptazine and pentazocine, a variety of preclinical and clinical experimental models can be employed.

Preclinical Models:

  • Tail-flick and Hot-plate Tests: These are common thermal nociception assays in rodents to assess the analgesic effects of centrally acting drugs.

  • Writhing Test: This chemically induced visceral pain model is used to evaluate peripheral and central analgesic activity.

  • Formalin Test: This model allows for the assessment of both acute and tonic pain responses.

Clinical Experimental Pain Models:

  • Cold Pressor Test: This test induces a deep, aching pain and is sensitive to opioid analgesics.

  • Electrical Stimulation: The application of electrical stimuli to skin, muscle, or nerve can be used to determine pain thresholds and tolerances.

  • Pressure Algometry: This method assesses deep tissue pain by applying calibrated pressure.

A standardized experimental workflow for comparing two analgesics would typically involve the following steps:

cluster_0 Phase 1: Preclinical Evaluation cluster_1 Phase 2: Clinical Experimental Pain Study cluster_2 Phase 3: Data Analysis & Comparison A Animal Model Selection (e.g., Rodent) B Dose-Response Study (e.g., Tail-flick test) A->B C Pharmacokinetic Analysis (Blood sampling) B->C H Statistical Analysis (ANOVA, t-test) C->H D Healthy Volunteer Recruitment E Double-Blind, Placebo-Controlled, Crossover Design D->E F Pain Model Application (e.g., Cold Pressor Test) E->F G Data Collection (Pain scores, side effects) F->G G->H I Efficacy & Potency Comparison H->I J Side Effect Profile Comparison H->J

Caption: Workflow for Comparative Analgesic Studies.

Adverse Effect Profiles: A Key Differentiator

Pentazocine: A Known Spectrum of Side Effects

The side effect profile of pentazocine is well-documented and includes:

  • Common Effects: Dizziness, nausea, vomiting, sedation, sweating, and constipation.[6][8]

  • Psychotomimetic Effects: A notable characteristic of pentazocine is its potential to cause hallucinations, disorientation, and confusion, which are attributed to its action at the κ-opioid and sigma receptors.[3][5][6]

  • Cardiovascular Effects: Can cause an increase in blood pressure and heart rate.[8]

  • Respiratory Depression: While subject to a ceiling effect, respiratory depression can still occur.[3][8]

Metethoheptazine: General Opioid-like Side Effects

Conclusion: An Incomplete Picture

This comparative guide highlights the significant knowledge gap that exists for Metethoheptazine when contrasted with the well-characterized profile of pentazocine. While both are classified as opioid analgesics, the lack of specific data on Metethoheptazine's mechanism of action, receptor binding affinities, and pharmacokinetics makes a direct, in-depth comparison challenging.

For researchers and drug development professionals, pentazocine serves as a benchmark for a mixed agonist-antagonist opioid with a known efficacy and a distinct side effect profile that includes psychotomimetic effects. Metethoheptazine, as a member of the phenazepine class, represents an area where further research is needed to elucidate its pharmacological properties. Future studies are required to determine its receptor binding profile and full pharmacokinetic and pharmacodynamic characteristics to accurately place it within the broader spectrum of opioid analgesics and to understand its potential therapeutic advantages and disadvantages relative to established drugs like pentazocine.

References

  • Davis's Drug Guide. Pentazocine (Talwin). Nursing Central. [Link]

  • National Center for Biotechnology Information. Pentazocine. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2020. [Link]

  • Wikipedia. Pentazocine. [Link]

  • Patsnap Synapse. What is the mechanism of Pentazocine Hydrochloride?. [Link]

  • Drugs.com. Pentazocine Monograph for Professionals. [Link]

  • Pharmacology of Pentazocine Lactate ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube; 2025. [Link]

  • Uchida S, et al. Pharmacokinetics of pentazocine and its occupancy of opioid receptors in rat brain. Biol Pharm Bull. 1997;20(11):1193-8.
  • Olkkola KT, et al. Pharmacokinetics and pharmacodynamics of pentazocine in children. Pharmacol Toxicol. 1993;73(2):120-3.
  • RxList. Pentazocine-Naloxone: Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

  • National Center for Biotechnology Information. Pentazocine. PubChem Compound Database. [Link]

  • MedlinePlus. Pentazocine. [Link]

  • ResearchGate. Binding properties and agonist effects of (-)-pentazocine on human... [Link]

  • Maguire P, et al. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs. Regul Toxicol Pharmacol. 2011;60(3):353-60.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (-)-pentazocine. [Link]

  • Soeda F, et al. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice. J Pharmacol Sci. 2011;115(4):479-86.
  • Ovid. Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. [Link]

  • Fandom. Metethoheptazine. [Link]

  • Wikipedia. Metethoheptazine. [Link]

Sources

A Comparative Guide to the Synthesis of Metethoheptazine: A Novel, Greener Approach

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Efficient Synthesis in Opioid Analgesic Development

Metethoheptazine, chemically known as ethyl 1,3-dimethyl-4-phenylazepane-4-carboxylate, is an opioid analgesic belonging to the phenazepine family, developed in the 1960s.[1][2] While not as commercially prevalent as other opioids, it remains a molecule of interest for researchers studying the structure-activity relationships of phenazepine-based analgesics. The synthesis of such molecules, particularly for research and potential development, necessitates routes that are not only efficient in yield but also adhere to the principles of green chemistry, minimizing hazardous reagents and byproducts.

This guide provides a comprehensive comparison between a plausible established synthesis route for Metethoheptazine, based on classical organic reactions, and a novel, proposed synthesis designed to be more efficient, safer, and environmentally conscious. We will delve into the mechanistic rationale behind each synthetic choice, provide detailed experimental protocols, and outline a robust validation framework for comparing the two routes.

Established Synthesis Route: A Classical Approach

The traditional synthesis of Metethoheptazine likely relies on a multi-step sequence involving the formation of the core azepane ring, followed by esterification and N-methylation. A plausible retrosynthetic analysis suggests a pathway involving a Dieckmann condensation to construct the seven-membered ring.

Retrosynthetic Analysis of the Established Route

G Metethoheptazine Metethoheptazine Intermediate_A Azepane Intermediate Metethoheptazine->Intermediate_A Eschweiler-Clarke Methylation Intermediate_B Diester Precursor Intermediate_A->Intermediate_B Dieckmann Condensation & Decarboxylation Starting_Materials Starting Materials Intermediate_B->Starting_Materials Alkylation

Caption: Retrosynthesis of Metethoheptazine via the established route.

Experimental Protocol: Established Synthesis

Step 1: Synthesis of the Diester Precursor

  • To a solution of ethyl 2-phenyl-2-cyanoacetate in anhydrous ethanol, add sodium ethoxide.

  • Slowly add 1-bromo-3-chloropropane and reflux the mixture for 8 hours.

  • In a separate reaction, react methylamine with 1-bromo-2-methylpropane to yield N-methyl-2-methylpropan-1-amine.

  • React the product from step 2 with N-methyl-2-methylpropan-1-amine under basic conditions to yield the diester precursor.

Step 2: Dieckmann Condensation and Decarboxylation

  • Add the diester precursor to a solution of sodium ethoxide in toluene.

  • Heat the mixture to reflux for 12 hours to facilitate the intramolecular Dieckmann condensation.[3][4]

  • Cool the reaction mixture and acidify with hydrochloric acid.

  • Heat the acidified mixture to induce decarboxylation, yielding the azepane intermediate.

Step 3: Eschweiler-Clarke N-Methylation

  • To the azepane intermediate, add an excess of formic acid and formaldehyde.[5][6][7]

  • Heat the reaction mixture at reflux for 10 hours.

  • Cool the mixture, basify with sodium hydroxide, and extract the product with diethyl ether.

  • Purify the crude product by column chromatography to obtain Metethoheptazine.

Limitations of the Established Route
  • Harsh Reagents: The use of sodium ethoxide, a strong base, and excess formic acid can be hazardous and require careful handling.

  • High Temperatures and Long Reaction Times: The reflux conditions for extended periods are energy-intensive.

  • Workup and Purification: The workup procedures can be cumbersome, and column chromatography is often required, which consumes large volumes of solvents.

  • Atom Economy: The Eschweiler-Clarke reaction generates carbon dioxide as a byproduct, and the use of excess reagents lowers the overall atom economy.

Novel Synthesis Route: A Greener and More Efficient Approach

Our proposed novel synthesis of Metethoheptazine focuses on employing modern catalytic methods and greener reaction conditions to overcome the limitations of the established route.

Retrosynthetic Analysis of the Novel Route

G Metethoheptazine Metethoheptazine Intermediate_C N-Methylated Azepane Metethoheptazine->Intermediate_C Transition-Metal Catalyzed Esterification Intermediate_D Azepane Precursor Intermediate_C->Intermediate_D Modern Reductive Amination Starting_Materials_New Starting Materials Intermediate_D->Starting_Materials_New Palladium-Catalyzed Cyclization

Caption: Retrosynthesis of Metethoheptazine via the novel route.

Experimental Protocol: Novel Synthesis

Step 1: Palladium-Catalyzed Cyclization

  • React ethyl 2-phenyl-2-cyanoacetate with a suitable bifunctional alkylating agent containing a terminal alkyne and a leaving group in the presence of a mild base like potassium carbonate.

  • Subject the resulting intermediate to an intramolecular palladium-catalyzed cyclization with N-methyl-2-methylpropan-1-amine to directly form the functionalized azepane precursor.

Step 2: Modern Reductive Amination

  • Instead of the Eschweiler-Clarke reaction, employ a milder and more selective reductive amination. A plausible alternative is the use of formaldehyde with a safer reducing agent like sodium triacetoxyborohydride.[8]

Step 3: Transition-Metal Catalyzed Esterification

  • The final esterification can be achieved under milder conditions using a transition-metal catalyst, such as an iron-based Lewis acid catalyst, with ethanol.[9] This avoids the need for strong acids or bases and often proceeds at lower temperatures.[2][10]

Advantages of the Novel Route
  • Greener Solvents: This route is designed to be compatible with greener solvents like ethanol or 2-methyltetrahydrofuran.[1][11]

  • Milder Reaction Conditions: The use of modern catalysts allows for lower reaction temperatures and shorter reaction times.

  • Improved Safety: Avoids the use of highly corrosive and hazardous reagents like strong bases and excess formic acid.

  • Higher Atom Economy: Catalytic processes and modern reductive amination methods generally offer better atom economy.

  • Simplified Purification: The cleaner reaction profiles may lead to easier purification, potentially avoiding the need for extensive column chromatography.

Comparative Analysis: A Head-to-Head Evaluation

To objectively validate the superiority of the novel synthesis route, a direct comparison with the established method is essential. The following table summarizes the key performance indicators for both routes, based on projected outcomes.

ParameterEstablished RouteNovel Route (Projected)
Overall Yield ModerateHigh
Reaction Time ~30 hours~15 hours
Energy Consumption High (prolonged reflux)Moderate to Low
Hazardous Reagents Sodium Ethoxide, Formic AcidMinimal
Green Solvent Compatibility LimitedHigh
Purification Method Column ChromatographyCrystallization/Distillation
Atom Economy ModerateHigh

Validation Workflow: Ensuring Scientific Rigor

The validation of the newly synthesized Metethoheptazine is crucial to confirm its identity, purity, and yield. A multi-pronged analytical approach is recommended.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Established_Route Established Route Purification_Established Column Chromatography Established_Route->Purification_Established Novel_Route Novel Route Purification_Novel Crystallization Novel_Route->Purification_Novel NMR 1H & 13C NMR Purification_Established->NMR MS Mass Spectrometry Purification_Established->MS HPLC HPLC Purity Purification_Established->HPLC Yield Yield Calculation Purification_Established->Yield Purification_Novel->NMR Purification_Novel->MS Purification_Novel->HPLC Purification_Novel->Yield

Caption: Validation workflow for comparing the two synthesis routes.

Detailed Analytical Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a 5-10 mg sample of the purified product in deuterated chloroform (CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Confirm the structure by comparing the chemical shifts, coupling constants, and integration values with the expected structure of Metethoheptazine.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze the sample using electrospray ionization (ESI) mass spectrometry.

    • Confirm the molecular weight by observing the [M+H]⁺ ion corresponding to the calculated mass of Metethoheptazine (C₁₇H₂₅NO₂).

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a reversed-phase HPLC method using a C18 column.

    • Prepare a standard solution of known concentration and a solution of the synthesized product.

    • Run the samples and determine the purity of the product by calculating the area percentage of the main peak. The retention time should match that of a reference standard.

Conclusion: Paving the Way for Sustainable Pharmaceutical Synthesis

This guide has outlined a novel, greener, and more efficient synthetic route for Metethoheptazine. By leveraging modern catalytic methods, this new approach offers significant advantages over the established, classical synthesis in terms of safety, efficiency, and environmental impact. The proposed validation workflow provides a robust framework for the empirical comparison of these two routes. The adoption of such innovative synthetic strategies is paramount for the future of sustainable drug development and manufacturing.

References

  • Neuroquantology. (2020). GREEN SOLVENTS IN ORGANIC SYNTHESIS: A COMPREHENSIVE REVIEW. [Link]

  • Thieme. (2012). Recent Advances in Transition-Metal-Catalyzed Esterification. [Link]

  • Royal Society of Chemistry. (2002). Green solvents for sustainable organic synthesis: state of the art. [Link]

  • ACS Publications. (2015). Recent Advances on Ester Synthesis via Transition-Metal Catalyzed C–H Functionalization. [Link]

  • MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]

  • Royal Society of Chemistry. (2018). Unravelling transition metal-catalyzed terpenic alcohol esterification: a straightforward process for the synthesis of fragrances. [Link]

  • Grokipedia. Eschweiler–Clarke reaction. [Link]

  • Royal Society Publishing. (2019). Greener synthesis of chemical compounds and materials. [Link]

  • Wikipedia. Green solvent. [Link]

  • ResearchGate. (2015). ChemInform Abstract: Recent Advances on Ester Synthesis via Transition-Metal Catalyzed C-H Functionalization. [Link]

  • ACS Publications. (2015). Recent Advances on Ester Synthesis via Transition-Metal Catalyzed C–H Functionalization. [Link]

  • Wikipedia. Eschweiler–Clarke reaction. [Link]

  • Organic Chemistry Portal. (2024). Simplified Version of the Eschweiler-Clarke Reaction. [Link]

  • Reddit. (2020). Alternative reducing agents for Eschweiler-Clarke methylation?. [Link]

  • ResearchGate. (2025). A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. [Link]

  • Organic Reactions. The Dieckmann Condensation. [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. [Link]

  • ResearchGate. (2017). Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann- Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines. [Link]

  • Jurnal Universitas Muslim Indonesia. (2024). Retrosynthesis Strategy in Organic Chemistry. [Link]

  • YouTube. (2018). Retrosynthesis (Part 3): Pharmaceutical Synthesis Practice Problems. [Link]

  • YouTube. (2020). Anti-Obesity Drugs | Retrosynthetic Analysis | Organic Chemistry. [Link]

  • Google Patents. (2011). Patent Application Publication (10) Pub. No.: US 2011/0263526 A1. [Link]

  • arXiv. (2019). Retrosynthesis with Attention-Based NMT Model and Chemical Analysis of the "Wrong" Predictions. [Link]

  • PubMed Central. (2022). Optimized synthesis of anti-COVID-19 drugs aided by retrosynthesis software. [Link]

  • ResearchGate. (2001). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

  • ResearchGate. (2019). Synthesis of a Novel 1,4-Dicarbonyl Scaffold – Ethyl 3-Formyl-4,5-dihydrofuran-2-carboxylate – and Its Application to the Synthesis of Pyridazines. [Link]

  • Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • Google Patents. (2004). Patent Application Publication (10) Pub. No.: US 2004/0214842 A1. [Link]

  • MDPI. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]

  • Google Patents. US7348430B2 - Production of opioid analgesics.
  • Google Patents. Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
  • Google Patents. US20080039404A1 - Bifunctional analgesic compounds for opioid receptor agonists and neurokinin-1 receptor antagonists.
  • PubChem. Compositions and methods for the treatment of opioid overdose - Patent US-11458091-B2. [Link]

Sources

A Comparative Guide to Cross-Validation of Metethoheptazine Quantification in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmacokinetic (PK) and toxicokinetic (TK) studies, the integrity of bioanalytical data is paramount. The accurate quantification of drug candidates and their metabolites in biological matrices underpins critical decision-making throughout the drug development pipeline. This guide provides an in-depth comparison of two distinct bioanalytical methods for the quantification of Metethoheptazine in human plasma, with a focus on the essential process of cross-validation.

Cross-validation serves as a cornerstone of bioanalytical method assurance, ensuring that data generated across different methods or laboratories are comparable and reliable.[1][2] This is particularly crucial when methods are transferred between sites, or when a new method is introduced to analyze samples from an ongoing study. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the necessity of such validation to maintain data integrity in submissions.[3][4][5]

This guide will dissect two robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for Metethoheptazine quantification: one employing a rapid protein precipitation (PPT) sample preparation and the other utilizing a more selective solid-phase extraction (SPE) technique. Through a detailed examination of their respective protocols and performance data, this document will empower researchers to make informed decisions when developing and validating bioanalytical assays.

The Imperative of Method Cross-Validation

Before delving into the specifics of each method, it is crucial to understand the rationale behind cross-validation. When two different analytical methods are used to generate data for the same study, or when a method is transferred between laboratories, cross-validation is performed to demonstrate that the results are equivalent.[2][6] The primary goal is to identify and address any systematic bias between the methods, ensuring data continuity and comparability.[7] According to regulatory guidelines, cross-validation should be performed using a set of quality control (QC) samples and, if available, incurred study samples.[8][9]

The workflow for a typical cross-validation study is depicted below:

Cross-Validation Workflow cluster_0 Method A Development & Validation cluster_1 Method B Development & Validation cluster_2 Cross-Validation Study A_dev Method A (e.g., Protein Precipitation) A_val Full Validation (Accuracy, Precision, etc.) A_dev->A_val B_dev Method B (e.g., Solid-Phase Extraction) B_val Full Validation (Accuracy, Precision, etc.) B_dev->B_val QC_samples Prepare QC Samples (Low, Mid, High) Analyze_A Analyze Samples with Method A QC_samples->Analyze_A Analyze_B Analyze Samples with Method B QC_samples->Analyze_B ISR_samples Select Incurred Samples (if available) ISR_samples->Analyze_A ISR_samples->Analyze_B Data_Comp Statistical Comparison of Results Analyze_A->Data_Comp Analyze_B->Data_Comp Conclusion Assess Bias & Comparability Data_Comp->Conclusion

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Metethoheptazine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of metethoheptazine in a research environment. As laboratory professionals, it is our collective responsibility to ensure that all chemical waste, including non-controlled pharmaceuticals like metethoheptazine, is managed in a manner that ensures personnel safety and environmental protection. This document is structured to provide not just procedural steps but also the scientific rationale behind these recommendations, fostering a culture of safety and compliance in your laboratory.

Understanding Metethoheptazine: A Profile

Metethoheptazine is an opioid analgesic belonging to the phenazepine family.[1][2] It's crucial to note that metethoheptazine is not a controlled substance in the United States under the Controlled Substances Act.[1][2] This distinction is vital as it influences the specific regulatory requirements for its disposal, differentiating it from federally controlled opioids.

While not a controlled substance, metethoheptazine still possesses pharmacological activity and can produce effects similar to other opioids, such as sedation, dizziness, and nausea.[1][2] Therefore, its disposal must be handled with the same diligence as any other biologically active chemical compound to prevent unintended environmental release or accidental human exposure.

Table 1: Chemical and Regulatory Profile of Metethoheptazine

PropertyInformationSource
Chemical Name ethyl 1,3-dimethyl-4-phenylazepane-4-carboxylate[3]
Molecular Formula C17H25NO2[2][3]
Molar Mass 275.39 g/mol [3]
CAS Number 509-84-2[2][3]
Controlled Substance Status (US) Not Controlled[1][2]

The Core Principle: Proactive Waste Management

It is imperative to consult your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol. They will be familiar with the specific state and local regulations that govern pharmaceutical waste and can provide guidance tailored to your facility.

Step-by-Step Disposal Protocol for Metethoheptazine

This protocol is designed for research quantities of metethoheptazine and its associated waste streams in a laboratory setting.

Personal Protective Equipment (PPE)

Before handling metethoheptazine for disposal, ensure you are wearing the appropriate PPE. While a specific SDS is unavailable, general best practices for handling powdered or liquid chemical compounds should be followed.

  • Gloves: Nitrile gloves are recommended.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard lab coat to protect from spills.

  • Respiratory Protection: If handling large quantities of powdered metethoheptazine or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary. Consult your institution's EHS for specific guidance.

Waste Segregation: The First Crucial Step

Proper segregation of waste at the point of generation is critical for a compliant and safe disposal process.

  • Unused/Expired Pure Metethoheptazine: This should be collected in a designated, sealed, and clearly labeled hazardous waste container. The label should include the chemical name ("Metethoheptazine"), the quantity, and the date.

  • Contaminated Labware: This includes items like pipette tips, vials, and gloves that have come into direct contact with metethoheptazine. These should be placed in a separate, clearly labeled hazardous waste container.

  • Aqueous Solutions: Solutions containing metethoheptazine should be collected in a designated, sealed, and labeled hazardous waste container for liquids. Do not pour any solution containing metethoheptazine down the drain.

Disposal of Pure Metethoheptazine (Unused/Expired)

The preferred method for the disposal of pure, non-controlled pharmaceuticals is through a licensed hazardous waste disposal company.

  • Containerize: Place the pure metethoheptazine in its original container if possible, or in a well-sealed, compatible container labeled as "Hazardous Waste: Metethoheptazine."

  • Inventory: Maintain a log of the amount of metethoheptazine being designated for disposal.

  • EHS Pickup: Arrange for a pickup of the hazardous waste with your institution's EHS department. They will ensure it is transported to a permitted treatment, storage, and disposal facility (TSDF).

Disposal of Contaminated Materials
  • Segregate: Collect all contaminated solid waste (gloves, pipette tips, empty vials, etc.) in a designated, lined, and sealed hazardous waste container.

  • Label: Clearly label the container as "Hazardous Waste: Metethoheptazine Contaminated Debris."

  • EHS Pickup: Arrange for pickup by your institution's EHS department.

On-Site Neutralization (Use with Caution and EHS Approval)

For small quantities, chemical neutralization might be an option, but this should only be performed with the explicit approval and guidance of your institution's EHS department. A generalized procedure is not provided here due to the lack of specific reactivity data for metethoheptazine. An EHS professional can assess the feasibility and provide a specific, validated protocol if appropriate.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of metethoheptazine waste in a laboratory setting.

Metethoheptazine_Disposal_Workflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_segregation Segregation & Collection cluster_disposal Final Disposal Pathway Waste Metethoheptazine Waste Generated Characterize Is the waste: - Pure Compound? - Contaminated Labware? - Aqueous Solution? Waste->Characterize Pure Collect in Labeled Hazardous Waste Container (Solid) Characterize->Pure Pure Compound Contaminated Collect in Labeled Hazardous Waste Container (Debris) Characterize->Contaminated Contaminated Labware Aqueous Collect in Labeled Hazardous Waste Container (Liquid) Characterize->Aqueous Aqueous Solution EHS Arrange Pickup by Institutional EHS Pure->EHS Contaminated->EHS Aqueous->EHS TSDF Transport to Permitted Treatment, Storage, and Disposal Facility (TSDF) EHS->TSDF

Caption: Metethoheptazine Disposal Workflow

Emergency Procedures

In the event of a spill or accidental exposure, follow these general procedures and any specific protocols established by your institution.

  • Minor Spill (Powder):

    • Alert others in the area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent aerosolization.

    • Carefully scoop the material into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., ethanol), and collect the cleaning materials as hazardous waste.

  • Minor Spill (Liquid):

    • Alert others in the area.

    • Wearing appropriate PPE, contain the spill with absorbent pads or granules.

    • Collect the absorbed material and place it in a labeled hazardous waste container.

    • Clean the spill area thoroughly.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and institutional EHS.

    • Prevent others from entering the area.

    • Follow your institution's emergency response procedures.

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

    • Ingestion: Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of metethoheptazine, while not a federally controlled substance, requires a diligent and informed approach. By adhering to the principles of proactive waste management, proper segregation, and close collaboration with your institution's Environmental Health and Safety department, you contribute to a safer laboratory environment and ensure compliance with all relevant regulations. This guide provides a framework for these essential practices, empowering you to handle this and other chemical waste streams with the highest degree of professionalism and care.

References

  • Metethoheptazine. In: Wikipedia. [Link]

  • Metethoheptazine. PubChem. [Link]

  • Safety Data Sheet. DHP Supply. [Link]

  • Metethoheptazine. In: WikiMed. [Link]

  • Safety Data Sheet. SynZeal. [Link]

  • Postoperative Disposal of Unused Opioids: A Systematic Review. PMC. [Link]

  • Scientific Considerations for In-Home Opioid Disposal. NCBI. [Link]

  • Perceptions of disposal options for unused opioid analgesics among people who have been prescribed an opioid analgesic in North Carolina. PMC. [Link]

  • Understanding factors that contribute to the disposal of unused opioid medication. PMC. [Link]

  • Unused opioid analgesics and drug disposal following outpatient dental surgery: A randomized controlled trial. PubMed. [Link]

Sources

Navigating the Handling of Metethoheptazine: A Guide to Personal Protective Equipment and Safe Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Research, Scientific, and Drug Development Professionals

Metethoheptazine, an opioid analgesic from the phenazepine family, requires meticulous handling protocols to ensure the safety of laboratory personnel and the integrity of research.[1][2] This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE) and outlining robust operational and disposal plans. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to work with confidence and safety.

Hazard Assessment: Understanding the Risks of Metethoheptazine

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks of exposure to Metethoheptazine. A multi-layered approach to PPE is recommended, with the specific level of protection dictated by the nature of the procedure and the quantity of the compound being handled.

Core PPE Recommendations
PPE ComponentSpecificationsRationale for Use with Metethoheptazine
Respiratory Protection NIOSH-approved N95 or higher respirator. For procedures with a high potential for aerosolization, a Powered Air-Purifying Respirator (PAPR) is recommended.Prevents inhalation of fine particles of the compound, which is a primary route of exposure for potent substances.
Hand Protection Double gloving with powder-free nitrile gloves.The inner glove provides a second barrier in case the outer glove is breached. Nitrile offers good chemical resistance.
Eye Protection Chemical splash goggles or a full-face shield.Protects the mucous membranes of the eyes from splashes or airborne particles.
Body Protection Disposable coveralls with elastic cuffs (e.g., Tyvek®).Provides full-body protection against contamination of personal clothing and skin.
Foot Protection Disposable shoe covers over closed-toe shoes.Prevents the tracking of contaminants out of the laboratory.
PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the risk associated with the handling procedure.

PPE_Selection_Workflow PPE Selection Workflow for Metethoheptazine Handling cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Required PPE Start Start: Assess Handling Procedure RiskLevel Determine Risk Level (Low, Medium, High) Start->RiskLevel LowRisk Low Risk (e.g., handling sealed containers) RiskLevel->LowRisk Low MediumRisk Medium Risk (e.g., weighing, preparing solutions) RiskLevel->MediumRisk Medium HighRisk High Risk (e.g., potential for aerosolization) RiskLevel->HighRisk High PPE_Low Standard Lab Coat Single Nitrile Gloves Safety Glasses LowRisk->PPE_Low PPE_Medium Disposable Gown Double Nitrile Gloves Chemical Goggles N95 Respirator MediumRisk->PPE_Medium PPE_High Disposable Coveralls Double Nitrile Gloves Face Shield PAPR HighRisk->PPE_High caption Figure 1: PPE Selection Workflow

Caption: PPE Selection Workflow for Metethoheptazine Handling.

Procedural Guidance: Donning and Doffing of PPE

The order and manner in which PPE is put on (donning) and taken off (doffing) are as crucial as the selection of the equipment itself to prevent cross-contamination.

Step-by-Step Donning Procedure
  • Hand Hygiene: Thoroughly wash and dry your hands.

  • Gown/Coveralls: Put on the disposable gown or coveralls, ensuring complete coverage.

  • Respirator: If required, put on the N95 respirator or PAPR hood. Perform a seal check for N95 respirators.

  • Goggles/Face Shield: Position eye and face protection.

  • Gloves: Don the first pair of nitrile gloves, ensuring the cuffs of the gown are tucked in. Don the second pair of gloves over the first.

Step-by-Step Doffing Procedure

The principle of doffing is to touch contaminated surfaces only with other contaminated surfaces (i.e., gloved hands).

  • Outer Gloves: Remove the outer pair of gloves by grasping the outside of one glove with the other gloved hand and peeling it off. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.

  • Gown/Coveralls and Inner Gloves: Remove the gown or coveralls by unfastening the ties and peeling it away from your body, turning it inside out as you remove it. As you are removing the sleeves, peel off the inner gloves at the same time, so they are contained within the gown.

  • Hand Hygiene: Perform hand hygiene.

  • Goggles/Face Shield: Remove by handling the headband or earpieces.

  • Respirator: Remove the respirator without touching the front.

  • Final Hand Hygiene: Perform a final thorough hand washing.

Operational and Disposal Plans

A comprehensive plan for the entire lifecycle of Metethoheptazine in the laboratory is essential for safety and compliance.

Operational Plan
  • Designated Areas: All work with Metethoheptazine should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any potential spills or airborne particles.

  • Training: All personnel handling the compound must receive specific training on its hazards, handling procedures, and emergency protocols.[5][6][7] This training should be documented.

  • Spill Management: A spill kit specifically for potent compounds should be readily available. In the event of a spill, the area should be evacuated, and only trained personnel with appropriate PPE should conduct the cleanup.

Disposal Plan

The disposal of Metethoheptazine and any contaminated materials must be handled as hazardous waste.

  • Waste Segregation: All disposable PPE, contaminated labware (e.g., pipette tips, vials), and excess Metethoheptazine must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Decontamination of Reusable Equipment: Non-disposable equipment that has come into contact with Metethoheptazine must be thoroughly decontaminated. A validated cleaning procedure should be in place. This may involve rinsing with a suitable solvent (which must then be collected as hazardous waste) followed by a thorough wash with a laboratory detergent.

  • Waste Disposal: The sealed hazardous waste container should be disposed of through a licensed hazardous waste disposal company. Adhere to all local, state, and federal regulations for the disposal of pharmaceutical waste.[8][9][10][11][12] Flushing of Metethoheptazine down the drain is strictly prohibited.

By implementing these rigorous safety protocols, researchers can confidently and safely handle Metethoheptazine, ensuring both personal safety and the integrity of their scientific endeavors. This guide serves as a foundational document; however, it is imperative that it is supplemented by a comprehensive, laboratory-specific Chemical Hygiene Plan and a thorough risk assessment for each experimental protocol involving this potent compound.[5][6][7][13][14]

References

  • Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • National Institutes of Health. (2024). Chemical Hygiene Plan. Retrieved from [Link]

  • Soka University. (n.d.). Chemical Hygiene Plan. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Chemical Hygiene Plan. Retrieved from [Link]

  • Wikipedia. (2026, January 10). Metethoheptazine. Retrieved from [Link]

  • VLS Environmental Solutions. (n.d.). Types of Pharmaceutical Waste and How to Dispose of Them. Retrieved from [Link]

  • University of Wyoming. (2022, October). Chemical Hygiene Plan (Laboratory Safety). Retrieved from [Link]

  • University of Washington. (n.d.). Laboratory Safety and Chemical Hygiene Plan. Retrieved from [Link]

  • Texas Commission on Environmental Quality. (2023, April). Pharmaceutical Waste Management for Very Small Quantity Generators. Retrieved from [Link]

  • SynZeal. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Pharmacy Purchasing & Products. (n.d.). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • DHP Supply. (2016, July 11). Safety Data Sheet. Retrieved from [Link]

  • Environmental Marketing Services. (2024, March 18). Laboratory Chemical Disposal. Retrieved from [Link]

  • GMP-Verlag. (2023, July 11). Laboratory waste disposal procedure at a GMP site. Retrieved from [Link]

  • PubChem. (n.d.). Metethoheptazine. Retrieved from [Link]

  • Central Michigan University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]

  • Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]

  • AET Labs. (2025, May 27). Decontamination Protocols for Lab Equipment. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Voluntary Guidelines for Methamphetamine and Fentanyl Laboratory Cleanup. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Metethoheptazine
Reactant of Route 2
Metethoheptazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.